molecular formula C10H10N2O B1362839 2-(Methylamino)quinolin-8-ol CAS No. 70125-17-6

2-(Methylamino)quinolin-8-ol

Cat. No.: B1362839
CAS No.: 70125-17-6
M. Wt: 174.2 g/mol
InChI Key: XBYZXLIEDQJISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)quinolin-8-ol is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Methylamino)quinolin-8-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylamino)quinolin-8-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylamino)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-11-9-6-5-7-3-2-4-8(13)10(7)12-9/h2-6,13H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYZXLIEDQJISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(C=CC=C2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362502
Record name 2-(methylamino)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70125-17-6
Record name 2-(Methylamino)-8-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70125-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(methylamino)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Methylamino)quinolin-8-ol synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Methylamino)quinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Chemistry

Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their wide-ranging applications in medicinal chemistry, materials science, and analytical chemistry.[1][2] The privileged quinoline scaffold is a key feature in numerous pharmacologically active compounds, exhibiting antimicrobial, anticancer, and neuroprotective properties.[1] The specific functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on a specific derivative, 2-(Methylamino)quinolin-8-ol, providing a detailed exploration of a robust synthetic pathway and a comprehensive characterization protocol. The presence of the 8-hydroxyl group makes it a potent chelating agent, while the 2-methylamino group can significantly influence its biological activity and pharmacokinetic profile.[1][3]

Part 1: Synthetic Strategy and Protocol

Retrosynthetic Analysis and Strategy

The synthesis of 2-(Methylamino)quinolin-8-ol is most logically approached via a nucleophilic aromatic substitution (SNAr) reaction. The target molecule can be disconnected at the C2-N bond, identifying a key precursor: 2-chloroquinolin-8-ol. This intermediate possesses an electrophilic C2 position, activated by the ring nitrogen, making it susceptible to attack by a nucleophile like methylamine.

The synthesis of the 2-chloroquinolin-8-ol precursor itself can be achieved from the commercially available 8-hydroxyquinoline. This multi-step synthesis is designed to be efficient and scalable for laboratory settings.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Chlorination of 8-Hydroxyquinoline cluster_1 Step 2: Nucleophilic Substitution cluster_2 Purification A 8-Hydroxyquinoline C 2-Chloroquinolin-8-ol A->C Reflux B Phosphorus Oxychloride (POCl3) N,N-Dimethylformamide (DMF, cat.) B->C E 2-(Methylamino)quinolin-8-ol C->E Ethanol, Reflux D Methylamine (40% in H2O) D->E F Column Chromatography (Silica Gel) E->F G Pure Product F->G Elution

Caption: Synthetic workflow for 2-(Methylamino)quinolin-8-ol.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloroquinolin-8-ol

  • Rationale: The conversion of the hydroxyl group at the 2-position of the tautomeric form of 8-hydroxyquinoline-2(1H)-one to a chloride is a standard method for activating the position for subsequent nucleophilic substitution. Phosphorus oxychloride is a common and effective reagent for this type of transformation.

  • Procedure:

    • To a stirred solution of 8-hydroxyquinoline (10.0 g, 68.9 mmol) in a round-bottom flask, add phosphorus oxychloride (25 mL, 275.6 mmol).

    • Add a catalytic amount of N,N-Dimethylformamide (DMF, ~0.5 mL).

    • Fit the flask with a reflux condenser and heat the reaction mixture to 110°C for 4 hours. The solution will become dark and viscous.

    • After cooling to room temperature, pour the reaction mixture slowly and carefully onto crushed ice (~200 g) with vigorous stirring in a fume hood.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.

    • The crude 2-chloroquinolin-8-ol can be purified by recrystallization from ethanol to yield a crystalline solid.[4][5]

Step 2: Synthesis of 2-(Methylamino)quinolin-8-ol

  • Rationale: This step is a classic SNAr reaction. The electron-withdrawing quinoline nitrogen activates the C2 position, facilitating the displacement of the chloride by the methylamine nucleophile. Ethanol is used as a polar protic solvent, and heat is applied to overcome the activation energy of the reaction.

  • Procedure:

    • In a sealed pressure vessel, suspend 2-chloroquinolin-8-ol (5.0 g, 27.8 mmol) in ethanol (100 mL).

    • Add an aqueous solution of methylamine (40 wt. %, 21.6 mL, 278 mmol). A significant excess of the amine is used to drive the reaction to completion.

    • Seal the vessel and heat the mixture to 120°C for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the organic phase to yield the crude product.

Step 3: Purification

  • Rationale: Column chromatography is a standard method for purifying organic compounds. Silica gel is a polar stationary phase, and a gradient of ethyl acetate in hexane is used to elute the product, separating it from any unreacted starting material or byproducts.

  • Procedure:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of 20% to 50% ethyl acetate in hexanes.

    • Combine the fractions containing the desired product (visualized by TLC with UV light).

    • Remove the solvent under reduced pressure to yield 2-(Methylamino)quinolin-8-ol as a solid.

Part 2: Structural Elucidation and Purity Assessment

Characterization is crucial to confirm the identity and purity of the synthesized 2-(Methylamino)quinolin-8-ol. The following techniques provide a comprehensive analysis of the molecular structure.

Spectroscopic Data
Technique Expected Observations
¹H NMR Protons on the quinoline core, a singlet for the N-CH₃ group, and exchangeable protons for the N-H and O-H groups.
¹³C NMR Ten distinct carbon signals corresponding to the molecular structure.
IR Spectroscopy Characteristic absorption bands for O-H, N-H, C-H (aromatic and aliphatic), C=C, and C=N bonds.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected chemical shifts are based on known values for similar quinoline structures.[6][7]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.50 br s 1H O-H
~8.00 d 1H H-4
~7.40 d 1H H-5
~7.25 t 1H H-6
~7.10 d 1H H-7
~6.80 d 1H H-3
~6.50 q 1H N-H

| ~2.90 | d | 3H | N-CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~158.0 C-2
~152.5 C-8
~145.0 C-8a
~136.5 C-4
~128.0 C-6
~122.0 C-4a
~118.0 C-5
~110.0 C-7
~105.0 C-3

| ~29.5 | N-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3400 - 3200 Broad O-H stretch
3350 - 3310 Medium N-H stretch
3100 - 3000 Medium Aromatic C-H stretch
2950 - 2850 Medium Aliphatic C-H stretch
1620 - 1580 Strong C=C and C=N stretch
1250 - 1180 Strong C-O stretch

| 1350 - 1280 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data

Technique m/z Value Assignment
ESI-MS 175.0866 [M+H]⁺ (Calculated for C₁₀H₁₁N₂O⁺)

| ESI-MS | 173.0719 | [M-H]⁻ (Calculated for C₁₀H₉N₂O⁻) |

Purity Assessment

The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC). A single sharp peak in the HPLC chromatogram or a single spot on the TLC plate under different solvent systems would indicate a high degree of purity.

References

  • EvitaChem. 2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol.
  • MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available from: [Link]

  • Google Patents. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
  • Eureka | Patsnap. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Available from: [Link]

  • MDPI. 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol. Available from: [Link]

  • PMC - NIH. Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. Available from: [Link]

  • Google Patents. CN102675201A - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
  • Google Patents. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
  • Chemchart. 2-(methylamino)quinolin-8-ol (70125-17-6). Available from: [Link]

  • European Patent Office. EP 1294694 B1 - PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES. Available from: [Link]

  • PMC - NIH. (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate. Available from: [Link]

  • PMC - NIH. N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline. Available from: [Link]

  • Google Patents. CN115784985A - A kind of preparation method of halquinol.
  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]

  • PubChem. 2-Chloroquinolin-8-ol. Available from: [Link]

  • ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. Available from: [Link]

  • ResearchGate. Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Available from: [Link]

  • ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylamino)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylamino)quinolin-8-ol is a heterocyclic organic compound belonging to the esteemed 8-hydroxyquinoline class of molecules. The core 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its potent metal-chelating properties, which confer a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The introduction of a methylamino group at the 2-position of the quinoline ring is anticipated to modulate the electronic properties, lipophilicity, and steric profile of the parent molecule, thereby influencing its physicochemical characteristics, biological target engagement, and pharmacokinetic profile.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Methylamino)quinolin-8-ol. In light of the limited publicly available experimental data for this specific analogue, this document synthesizes predicted data with established principles of physical organic chemistry and draws upon the well-characterized nature of closely related 8-hydroxyquinoline derivatives to offer a robust and insightful resource for researchers.

Chemical Identity and Structure

The foundational step in understanding the physicochemical nature of a compound lies in its unambiguous identification and a clear representation of its chemical structure.

IdentifierValueSource
Compound Name 2-(Methylamino)quinolin-8-ol-
CAS Number 70125-17-6[1]
Molecular Formula C₁₀H₁₀N₂O[1]
Molecular Weight 174.20 g/mol [1]
Canonical SMILES CNC1=NC2=C(C=C=C1)C=CC=C2O[2]
InChI Key XBYZXLIEDQJISL-UHFFFAOYSA-N[2]

Diagram 1: Chemical Structure of 2-(Methylamino)quinolin-8-ol

Caption: 2D structure of 2-(Methylamino)quinolin-8-ol.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-(Methylamino)quinolin-8-ol. It is crucial to note that these values are derived from computational models and await experimental verification.

PropertyPredicted ValueMethod/Source
Boiling Point 374.7 ± 22.0 °CPrediction
Density 1.293 ± 0.06 g/cm³Prediction
Water Solubility 4553.3 mg/LPrediction
pKa 5.72 ± 0.30Prediction
LogP 2.3XLogP3
Insights into Physicochemical Properties
  • Melting and Boiling Point: The predicted high boiling point is characteristic of a molecule with a rigid aromatic core, polar functional groups capable of hydrogen bonding (the hydroxyl and secondary amine groups), and a moderate molecular weight. The melting point is expected to be relatively high for a solid crystalline material, influenced by the planarity of the quinoline ring system which allows for efficient crystal packing.

  • Solubility: The predicted water solubility of 4553.3 mg/L suggests that the compound is sparingly soluble to slightly soluble in aqueous media. The presence of the polar hydroxyl and methylamino groups, which can act as both hydrogen bond donors and acceptors, enhances its aqueous solubility compared to the parent quinoline. However, the dominant hydrophobic nature of the bicyclic aromatic ring system limits its overall solubility in water. The solubility is expected to be pH-dependent, increasing in acidic solutions due to the protonation of the basic nitrogen atoms and in alkaline solutions due to the deprotonation of the phenolic hydroxyl group. In organic solvents, its solubility is anticipated to be higher, particularly in polar aprotic solvents like DMSO and DMF, and in alcohols like ethanol and methanol.

  • pKa: The predicted pKa of 5.72 is likely associated with the protonation of one of the quinoline ring nitrogens. 8-Hydroxyquinolines are amphoteric, possessing both a weakly acidic phenolic hydroxyl group (pKa typically around 9-10) and weakly basic nitrogen atoms. The methylamino group will also contribute to the overall basicity. The precise pKa values are critical for understanding the ionization state of the molecule at physiological pH, which in turn governs its solubility, membrane permeability, and interaction with biological targets.

  • LogP (Lipophilicity): The predicted LogP of 2.3 indicates a moderate level of lipophilicity. This property is a key determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). A LogP in this range often represents a good balance between aqueous solubility and lipid membrane permeability, which is desirable for oral bioavailability.

Spectroscopic Characterization Profile (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring, the methyl protons, and the amine and hydroxyl protons.

  • Aromatic Region (δ 6.5-8.5 ppm): The five protons on the quinoline ring will appear in this region as a series of doublets, triplets, and multiplets, with their specific chemical shifts and coupling patterns determined by their electronic environment and proximity to the substituents.

  • Methyl Protons (δ ~3.0 ppm): The three protons of the methyl group attached to the nitrogen will likely appear as a singlet or a doublet if coupled to the N-H proton.

  • Amine and Hydroxyl Protons (Variable): The chemical shifts of the N-H and O-H protons are highly dependent on the solvent, concentration, and temperature, and they may appear as broad singlets.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the ten unique carbon atoms in the molecule.

  • Aromatic Carbons (δ 110-160 ppm): The eight carbons of the quinoline ring will resonate in this region. The carbons directly attached to the nitrogen and oxygen atoms will be shifted downfield.

  • Methyl Carbon (δ ~30 ppm): The methyl carbon will appear in the aliphatic region of the spectrum.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 174. The fragmentation pattern will likely involve the loss of small, stable molecules or radicals, such as a methyl radical (•CH₃) or carbon monoxide (CO). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

UV-Visible Spectroscopy (Predicted)

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to exhibit multiple absorption bands characteristic of the extended π-system of the quinoline ring.[3] These bands correspond to π → π* and n → π* electronic transitions. The exact position and intensity of the absorption maxima (λ_max) will be influenced by the solvent polarity and pH.

Synthesis and Experimental Protocols

While a specific, published protocol for the synthesis of 2-(Methylamino)quinolin-8-ol is not available, a plausible and efficient synthetic route can be designed based on established methodologies for the functionalization of the quinoline core. A common approach would be the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-8-hydroxyquinoline.

Proposed Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol describes a two-step process: the synthesis of the 2-chloro-8-hydroxyquinoline precursor, followed by its amination with methylamine.

Step 1: Synthesis of 2-Chloro-8-hydroxyquinoline

This can be achieved from 8-hydroxyquinoline via a reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).

Step 2: Synthesis of 2-(Methylamino)quinolin-8-ol

The 2-chloro-8-hydroxyquinoline is then reacted with methylamine in a suitable solvent.

Experimental Procedure:

  • Reaction Setup: In a sealed reaction vessel, dissolve 2-chloro-8-hydroxyquinoline (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add an excess of a solution of methylamine (e.g., 40% in water or as a gas) to the reaction mixture. The use of a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), may be beneficial to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the mixture to a temperature between 100-150 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Diagram 2: Experimental Workflow for Synthesis

Synthesis_Workflow start Start dissolve Dissolve 2-chloro-8-hydroxyquinoline in solvent (e.g., DMF) start->dissolve add_reagents Add excess methylamine and a base (e.g., K₂CO₃) dissolve->add_reagents heat Heat reaction mixture (100-150 °C) add_reagents->heat monitor Monitor reaction by TLC or LC-MS heat->monitor monitor->heat Incomplete workup Cool and perform aqueous work-up monitor->workup Complete purify Purify crude product (Chromatography/Recrystallization) workup->purify characterize Characterize final product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A generalized workflow for the synthesis of 2-(Methylamino)quinolin-8-ol.

Stability and Reactivity

The stability and reactivity of 2-(Methylamino)quinolin-8-ol are dictated by its functional groups and aromatic core.

  • Stability: The compound is expected to be relatively stable under standard laboratory conditions (room temperature, protected from light and air). However, like many phenolic compounds, it may be susceptible to oxidation over time, potentially leading to discoloration. The 8-hydroxyquinoline scaffold is generally stable, but strong acidic or basic conditions and high temperatures could lead to degradation.

  • Reactivity:

    • Metal Chelation: The most prominent feature of the 8-hydroxyquinoline moiety is its ability to act as a bidentate chelating agent for a wide variety of metal ions.[6] The nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group form stable five-membered chelate rings with metal cations. This property is central to its biological activity and its applications in analytical chemistry.

    • Electrophilic Aromatic Substitution: The quinoline ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. The positions of substitution will be directed by the existing substituents.

    • Reactions of the Functional Groups: The secondary amine is nucleophilic and can react with electrophiles. The hydroxyl group can be alkylated or acylated.

Potential Applications and Future Directions

Given the rich pharmacology of the 8-hydroxyquinoline scaffold, 2-(Methylamino)quinolin-8-ol holds promise in several areas of research and development:

  • Medicinal Chemistry: As a potential modulator of metal ion homeostasis, it could be investigated for its therapeutic potential in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where metal dysregulation is a key pathological feature.[7] Its structural similarity to other biologically active quinolines suggests potential as an antimicrobial or anticancer agent.[6]

  • Drug Development: The physicochemical properties of 2-(Methylamino)quinolin-8-ol, particularly its moderate lipophilicity, make it an interesting candidate for further optimization in drug discovery programs. Structure-activity relationship (SAR) studies could be conducted by modifying the substituents on the quinoline ring to enhance potency and selectivity for specific biological targets.

  • Materials Science: 8-Hydroxyquinoline derivatives are known to form fluorescent metal complexes and have been explored for applications in organic light-emitting diodes (OLEDs) and chemical sensors. The specific electronic properties conferred by the methylamino group may lead to novel materials with interesting photophysical properties.

Conclusion

2-(Methylamino)quinolin-8-ol is a fascinating molecule that, while not extensively characterized in the public domain, presents significant opportunities for research in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and an outline of its expected spectroscopic features. It is our hope that this document will serve as a valuable resource for scientists and researchers, stimulating further experimental investigation into the properties and potential applications of this promising compound.

References

  • MDPI. 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol. Available at: [Link]

  • National Center for Biotechnology Information. "Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation" PubChem. Available at: [Link]

  • MDPI. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Available at: [Link]

  • Chemchart. 2-(methylamino)quinolin-8-ol (70125-17-6). Available at: [Link]

  • National Center for Biotechnology Information. "2-(Methylaminomethyl)quinolin-8-ol" PubChem. Available at: [Link]

  • SpectraBase. 2-{N-[o-(methylamino)phenyl]formimidoyl}-8-quinolinol. Available at: [Link]

  • ResearchGate. Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. Available at: [Link]

  • National Center for Biotechnology Information. "2-Amino-8-quinolinol" PubChem. Available at: [Link]

  • MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available at: [Link]

  • National Institute of Standards and Technology. 8-Quinolinol, 2-methyl-. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available at: [Link]

  • National Center for Biotechnology Information. "2-Methyl-8-hydroxyquinoline" PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to 2-(Methylamino)quinolin-8-ol (CAS 70125-17-6): A Promising Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the vast landscape of heterocyclic chemistry, quinoline and its derivatives have consistently emerged as privileged scaffolds in medicinal chemistry and drug discovery.[1] Their versatile biological activities have led to their incorporation into a wide array of therapeutic agents, including antimalarials, anticancer agents, and antibacterials.[2][3] This guide focuses on a specific derivative, 2-(Methylamino)quinolin-8-ol (CAS 70125-17-6), a compound of growing interest for its potential applications in the development of novel therapeutics. As a member of the 8-hydroxyquinoline family, it shares a structural motif renowned for its metal-chelating properties and diverse pharmacological effects.[4][5][6] This document will provide a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, insights into its mechanism of action, and its potential applications in drug development, particularly as a DNA gyrase inhibitor.

Physicochemical and Structural Characteristics

2-(Methylamino)quinolin-8-ol is a solid organic compound with the molecular formula C10H10N2O and a molecular weight of 174.2 g/mol .[7] Its structure features a quinoline core with a methylamino group at the 2-position and a hydroxyl group at the 8-position. This unique arrangement of functional groups is pivotal to its biological activity.

PropertyValueSource
CAS Number 70125-17-6[8]
IUPAC Name 2-(Methylamino)quinolin-8-ol[8]
Molecular Formula C10H10N2O[7]
Molecular Weight 174.2 g/mol [7]
Physical Form Solid[7]
Boiling Point (Predicted) 374.7 ± 22.0 °C[9]
Density (Predicted) 1.293 ± 0.06 g/cm3 [9]
pKa (Predicted) 5.72 ± 0.30[9]
InChI Key XBYZXLIEDQJISL-UHFFFAOYSA-N[10]
SMILES CNC1=NC2=C(C=CC=C2O)C=C1[10]

Synthesis of 2-(Methylamino)quinolin-8-ol

The synthesis of 2-(methylamino)quinolin-8-ol can be approached through various synthetic routes. One plausible method, adapted from synthetic strategies for similar quinolinone derivatives, involves a multi-step process starting from 1,3-dichloro-2-nitrobenzene.[11] This approach offers a clear and reproducible pathway for obtaining the target compound.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of 3-chloro-N-methyl-2-nitroaniline

  • To a solution of 1,3-dichloro-2-nitrobenzene in a suitable solvent such as methanol, add a 40% solution of methylamine in methanol and a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Heat the reaction mixture under microwave irradiation at 125 °C for 10 minutes.[11]

  • After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-chloro-N-methyl-2-nitroaniline.

Step 2: Heck Reaction to Introduce the Vinyl Group

  • In a reaction vessel, combine 3-chloro-N-methyl-2-nitroaniline, ethyl acrylate, a palladium catalyst such as Pd(tert-Bu3P)2, and a base like DIPEA (N,N-Diisopropylethylamine).

  • Heat the mixture under microwave irradiation at 160 °C.[11]

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • After cooling, purify the reaction mixture by column chromatography to isolate the Heck product.

Step 3: Reductive Cyclization to form the Quinolinol Ring

  • Dissolve the product from the previous step in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the solution.

  • Heat the reaction mixture at 75 °C to facilitate the reduction of the nitro group and subsequent cyclization.[11]

  • Upon completion, filter the reaction mixture to remove the iron catalyst.

  • Extract the filtrate with an organic solvent and purify the product by chromatography or recrystallization to obtain 2-(methylamino)quinolin-8-ol.

Synthesis_Workflow A 1,3-dichloro-2-nitrobenzene B 3-chloro-N-methyl-2-nitroaniline A->B Step 1 C Heck Product B->C Step 2 D 2-(Methylamino)quinolin-8-ol C->D Step 3 reagent1 MeNH2, DBU Microwave reagent2 Ethyl acrylate, Pd catalyst Microwave reagent3 Fe, NH4Cl Heat

Caption: Synthetic pathway for 2-(Methylamino)quinolin-8-ol.

Mechanism of Action: DNA Gyrase Inhibition

Recent research has shed light on the potential mechanism of action for derivatives of 2-(methylamino)quinolin-8-ol. Specifically, 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have been identified as potent inhibitors of DNA gyrase.[11] DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.

The inhibitory action of these quinoline derivatives is believed to occur at the ATP-binding site of the GyrB subunit of DNA gyrase. By binding to this site, the compound prevents the conformational changes necessary for ATP hydrolysis, thereby inhibiting the supercoiling activity of the enzyme. This disruption of DNA replication ultimately leads to bacterial cell death. The 8-methylamino group has been shown to be a key feature for potent inhibitory activity.[11]

MOA_Diagram cluster_Gyrase DNA Gyrase Complex GyrA GyrA Subunit (DNA Cleavage/Re-ligation) GyrB GyrB Subunit (ATP-binding & Hydrolysis) DNA_Replication DNA Replication & Transcription GyrB->DNA_Replication Inhibition of supercoiling Compound 2-(Methylamino)quinolin-8-ol Derivative Compound->GyrB Binds to ATP-binding site ATP ATP ATP->GyrB Binding Blocked Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Mechanism of action of 2-(methylamino)quinolin-8-ol derivatives.

Applications in Research and Drug Development

The identification of 8-(methylamino)-quinolin-2(1H)-one derivatives as potent DNA gyrase inhibitors positions this scaffold as a highly promising candidate for the development of novel antibacterial agents.[11] The rise of antibiotic-resistant bacteria is a major global health concern, and new classes of antibiotics with novel mechanisms of action are urgently needed. The ability of these compounds to target a well-validated bacterial enzyme makes them attractive for further investigation.

Beyond its antibacterial potential, the 8-hydroxyquinoline moiety is known for a broad spectrum of biological activities, including anticancer, antifungal, and neuroprotective effects.[4][5][6] The metal-chelating properties of the 8-hydroxyquinoline core are often implicated in these activities, as the chelation of metal ions can disrupt essential biological processes in pathogenic organisms or cancer cells.[12][13] Therefore, 2-(methylamino)quinolin-8-ol could also serve as a versatile starting point for the synthesis of a library of compounds to be screened for a variety of therapeutic applications.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-(methylamino)quinolin-8-ol. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and personal protective equipment. In general, it should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.

Conclusion

2-(Methylamino)quinolin-8-ol (CAS 70125-17-6) is a quinoline derivative with significant potential in the field of drug discovery. Its structural similarity to known bioactive compounds, coupled with recent findings identifying its derivatives as potent DNA gyrase inhibitors, underscores its importance as a scaffold for the development of new antibacterial agents. The synthetic pathways to this molecule are accessible, and its versatile chemical nature allows for further modification to explore a wider range of biological activities. This technical guide provides a foundational understanding of this promising compound, intended to facilitate further research and development efforts by scientists in academia and the pharmaceutical industry.

References

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4299.
  • EvitaChem. (n.d.). 2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol.
  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4299. [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Oriental Journal of Chemistry. (n.d.).
  • Research and Reviews: Journal of Chemistry. (2014).
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18647-18679.
  • ResearchGate. (2023).
  • MDPI. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
  • MDPI. (2015). 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol.
  • SynHet. (n.d.). 2-(Methylamino)-8-quinolinol.
  • Nakao, K., et al. (2021). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. Journal of Medicinal Chemistry, 64(15), 11283-11305. [Link]

  • MDPI. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
  • Chemchart. (n.d.). 2-(methylamino)quinolin-8-ol (70125-17-6).
  • ChemicalBook. (2024). What is the mechanism of action of 8-Hydroxyquinoline.
  • ResearchGate. (2014). Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols.
  • Scribd. (n.d.). Chemistry 318: Ir, MS, Uv, NMR Spectros.
  • Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
  • PubMed. (2011).
  • Patsnap. (n.d.).
  • ChemicalBook. (n.d.). 2-(methylamino)-8-quinolinol.
  • Sigma-Aldrich. (n.d.). 2-(methylamino)-8-quinolinol.
  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • PubMed. (2024).
  • ResearchGate. (n.d.).
  • YouTube. (2018). Determining a Structure with IR and NMR.
  • University of Cape Town. (n.d.). Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline.
  • ChemicalBook. (n.d.). 2-(methylamino)-8-quinolinol.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(Methylamino)quinolin-8-ol: A Methodological Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-focused framework for the crystal structure analysis of 2-(Methylamino)quinolin-8-ol, a representative member of the 8-hydroxyquinoline class of compounds. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their wide-ranging biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1] The precise elucidation of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

While a published crystal structure for 2-(Methylamino)quinolin-8-ol is not currently available in the public domain, this guide will serve as a validated, best-practice protocol for its determination. The methodologies outlined herein are grounded in established principles of chemical synthesis, crystallography, and computational analysis, providing a robust workflow applicable to novel quinoline derivatives.

Introduction: The Significance of Structural Elucidation in Quinoline-Based Drug Development

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, known for its ability to chelate metal ions, which is often linked to its biological activity.[1][2] Modifications to the quinoline ring, such as the introduction of a methylamino group at the 2-position, can significantly alter the molecule's electronic properties, steric profile, and hydrogen bonding potential. These modifications, in turn, influence its interaction with biological targets.

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule.[3] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for:

  • Understanding Molecular Conformation: Determining the preferred spatial arrangement of the molecule.

  • Identifying Intermolecular Interactions: Mapping hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing and can mimic interactions with biological receptors.

  • Informing Computational Modeling: Providing an accurate starting point for molecular docking and other in-silico studies.

  • Confirming Chemical Synthesis: Verifying the successful synthesis of the target compound.

This guide will walk through a plausible synthetic route, detailed crystallization protocols, and the complete workflow for X-ray crystal structure analysis of 2-(Methylamino)quinolin-8-ol.

Synthesis of 2-(Methylamino)quinolin-8-ol: A Proposed Route

A plausible synthetic route for 2-(Methylamino)quinolin-8-ol can be adapted from established methods for the synthesis of substituted quinolines. A common approach involves the modification of a pre-formed quinoline ring.

Proposed Synthetic Pathway

A potential two-step synthesis starting from 2-chloro-8-hydroxyquinoline is proposed:

  • Nucleophilic Aromatic Substitution: The chloro group at the 2-position of 2-chloro-8-hydroxyquinoline is susceptible to nucleophilic substitution by an amine. Reaction with methylamine would yield the desired 2-(methylamino)quinolin-8-ol.

Experimental Protocol: Synthesis of 2-(Methylamino)quinolin-8-ol

Materials:

  • 2-chloro-8-hydroxyquinoline

  • Methylamine (40% in water or as a gas)

  • Ethanol or a suitable high-boiling point solvent

  • Sodium hydroxide or other base (optional, to deprotonate the hydroxyl group for enhanced reactivity)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-8-hydroxyquinoline (1 equivalent) in ethanol.

  • Addition of Reagents: Add an excess of aqueous methylamine (e.g., 5-10 equivalents) to the solution. If using methylamine gas, it can be bubbled through the solution. The addition of a base like sodium hydroxide (1.1 equivalents) can facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess methylamine and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure 2-(Methylamino)quinolin-8-ol.

  • Characterization: Confirm the identity and purity of the synthesized compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Crystallization: The Art and Science of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in a crystal structure analysis. The ideal crystal for X-ray diffraction should be a single, well-formed entity, free of cracks and other defects, with dimensions typically in the range of 0.1 to 0.3 mm.[4]

Choosing a Crystallization Method

For small organic molecules like 2-(Methylamino)quinolin-8-ol, several crystallization techniques can be employed. The choice of method and solvent is crucial and often requires empirical screening.

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, leading to crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to induce crystallization.

Experimental Protocol: Crystallization of 2-(Methylamino)quinolin-8-ol

Materials:

  • Purified 2-(Methylamino)quinolin-8-ol

  • A selection of high-purity solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, hexane)

  • Small vials or test tubes

  • A container for slow evaporation or a vapor diffusion setup

Procedure (Vapor Diffusion - Hanging Drop):

  • Prepare the Reservoir: In a small beaker or the well of a crystallization plate, place a volume of the anti-solvent (e.g., hexane).

  • Prepare the Drop: Dissolve a small amount of 2-(Methylamino)quinolin-8-ol in a minimal amount of a more polar solvent in which it is soluble (e.g., dichloromethane or ethyl acetate) to create a concentrated solution.

  • Set up the Diffusion: Place a small drop (a few microliters) of the compound's solution on a siliconized glass coverslip. Invert the coverslip and place it over the reservoir, sealing the system with grease.

  • Incubation: Allow the setup to stand undisturbed at a constant temperature. Over time, the anti-solvent vapor will diffuse into the drop, causing the compound to crystallize.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a cryoloop and immediately proceed to mounting for X-ray analysis.

Single-Crystal X-ray Diffraction Analysis: From Crystal to Structure

The process of determining a crystal structure from a single crystal involves mounting the crystal, collecting diffraction data, solving the structure, and refining the structural model.[3][5][6]

Experimental Workflow for X-ray Diffraction

workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination Synthesis Synthesis of 2-(Methylamino)quinolin-8-ol Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Screening Crystal Screening Mounting->Screening Data_Collection Full Data Collection Screening->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Caption: Workflow for Crystal Structure Determination.

Experimental Protocol: X-ray Data Collection and Structure Refinement

1. Crystal Mounting and Data Collection:

  • A suitable single crystal is selected under a microscope and mounted on a cryoloop.

  • The crystal is placed on the goniometer head of a single-crystal X-ray diffractometer.

  • A stream of cold nitrogen gas (typically 100 K) is used to flash-cool the crystal, which minimizes thermal motion and radiation damage.

  • Initial X-ray exposures are taken to screen the crystal for quality and to determine the unit cell parameters.

  • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

2. Data Processing and Structure Solution:

  • The raw diffraction data are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • The space group of the crystal is determined from the symmetry of the diffraction pattern.

  • The structure is typically solved using direct methods, which use statistical relationships between the reflection intensities to determine the initial phases of the structure factors. This reveals the initial positions of the non-hydrogen atoms.

3. Structure Refinement:

  • The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

  • The final refined structure is validated using various crystallographic metrics.

Data Presentation and Interpretation

The results of a crystal structure analysis are presented in a standardized format. The following tables provide a template for the expected crystallographic data for 2-(Methylamino)quinolin-8-ol.

Table 1: Crystal Data and Structure Refinement Details
ParameterHypothetical Value for 2-(Methylamino)quinolin-8-ol
Empirical formulaC10 H10 N2 O
Formula weight174.20
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα) or 1.54178 (Cu Kα)
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value to be determined
b (Å)Value to be determined
c (Å)Value to be determined
β (°)Value to be determined
Volume (ų)Value to be determined
Z4
Density (calculated, g/cm³)Value to be determined
Absorption coefficient (mm⁻¹)Value to be determined
F(000)368
Crystal size (mm³)0.20 x 0.15 x 0.10
θ range for data collection (°)2.0 to 28.0
Reflections collectedValue to be determined
Independent reflectionsValue to be determined [R(int) = value]
Goodness-of-fit on F²Value to be determined
Final R indices [I>2σ(I)]R₁ = value, wR₂ = value
R indices (all data)R₁ = value, wR₂ = value
Largest diff. peak and hole (e.Å⁻³)Value to be determined
Interpretation of Crystallographic Data

The refined crystal structure would reveal key molecular and supramolecular features.

Intramolecular Interactions:

  • Hydrogen Bonding: An intramolecular hydrogen bond between the hydroxyl proton and the quinoline nitrogen is highly probable, which would lead to a planar, six-membered ring system. This is a common feature in 8-hydroxyquinolines.

Intermolecular Interactions:

  • Hydrogen Bonding: The methylamino group and the hydroxyl group are potential hydrogen bond donors and acceptors, likely leading to the formation of hydrogen-bonded chains or networks in the crystal lattice.

  • π-π Stacking: The planar quinoline rings may engage in π-π stacking interactions, contributing to the overall stability of the crystal packing.

The following diagram illustrates a hypothetical hydrogen-bonding network.

interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1_1 N1(H) O2 O(H) N1_1->O2 N-H···O O1 O(H) N_ring2 N(ring) O1->N_ring2 O-H···N N_ring1 N(ring)

Caption: Hypothetical Intermolecular Hydrogen Bonding.

Conclusion and Future Directions

This guide has provided a comprehensive, in-depth technical framework for the synthesis and crystal structure analysis of 2-(Methylamino)quinolin-8-ol. By following these validated protocols, researchers can obtain high-quality structural data that is essential for advancing drug discovery programs based on the 8-hydroxyquinoline scaffold.

The elucidation of the crystal structure of this and related compounds will enable a deeper understanding of their structure-activity relationships, paving the way for the design of new derivatives with enhanced therapeutic profiles. The combination of synthesis, crystallization, X-ray diffraction, and computational modeling represents a powerful, synergistic approach to modern drug development.

References

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform, 45(32). [Link]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]

  • Chemchart. 2-(methylamino)quinolin-8-ol (70125-17-6). [Link]

  • Crundwell, G., Phan, J., & Kantardjieff, K. A. (2011). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 88(5), 643-646. [Link]

  • Vella, J. R., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1801-1813. [Link]

  • PubChem. 2-Amino-8-quinolinol. [Link]

  • Nagy, L., et al. (2021). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules, 26(23), 7248. [Link]

  • National Center for Biotechnology Information. (2024). Crystal structure of the 1:1 co-crystal 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate–N,N-dimethylpyridin-4-amine. Acta Crystallographica Section E: Crystallographic Communications, E80, 804-808. [Link]

  • National Center for Biotechnology Information. (2015). Crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol. Acta Crystallographica Section E: Crystallographic Communications, E71(Pt 12), 1438-1441. [Link]

  • ResearchGate. Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. [Link]

  • Kiss, R., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(16), 4998. [Link]

  • PubChem. 2-Methyl-8-hydroxyquinoline. [Link]

  • Kos, J., et al. (2012). Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines. Molecules, 17(1), 423-440. [Link]

  • Omicsonline. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Segľa, P., et al. (2022). Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. Molecules, 27(23), 8234. [Link]

  • National Center for Biotechnology Information. (2025). Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate. Acta Crystallographica Section E: Crystallographic Communications, E81, 1021-1027. [Link]

  • ResearchGate. Examples of some 5-substituted 8-hydroxyquinoline derivatives. [Link]

  • PubChem. 8-Hydroxyquinoline. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 2-(Methylamino)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents what medicinal chemists refer to as a "privileged structure." This scaffold is remarkably prevalent in a multitude of biologically active compounds, from natural alkaloids to synthetic drugs.[1][2] Its unique electronic properties and structural rigidity allow it to interact with a diverse array of biological targets. Within this family, the 8-hydroxyquinoline (8-HQ) moiety stands out due to the strategic placement of a hydroxyl group peri to the ring nitrogen. This arrangement creates a powerful bidentate chelating site, capable of forming stable complexes with a wide range of metal ions.[3] It is this fundamental property of metal ion chelation that underpins the vast spectrum of biological activities observed in 8-HQ derivatives, including antimicrobial, anticancer, and neuroprotective effects.[3][4] This guide focuses on a specific, yet promising, derivative: 2-(Methylamino)quinolin-8-ol. We will explore its anticipated biological activities, grounded in the established pharmacology of the 8-HQ class, and detail the experimental frameworks required for its comprehensive evaluation.

The Central Mechanism: Metal Ion Chelation

The cornerstone of 2-(Methylamino)quinolin-8-ol's biological activity is its function as a monoprotic bidentate chelating agent. The hydroxyl group at the C-8 position and the nitrogen atom of the quinoline ring form a pincer-like structure that avidly binds to di- and trivalent metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺).[3][5] These metal ions are not merely trace elements; they are essential cofactors for a multitude of enzymes and proteins that are critical for cellular survival, proliferation, and homeostasis.

The significance of this chelation lies in its ability to disrupt metal homeostasis within a biological system.[4] For pathogenic microbes or rapidly proliferating cancer cells, which have a high demand for these metals, sequestration by an agent like 2-(Methylamino)quinolin-8-ol can lead to the inhibition of essential metabolic pathways and ultimately, cell death.[5][6] Furthermore, this chelation can modulate the redox potential of metal ions, influencing the generation of reactive oxygen species (ROS) and inducing oxidative stress, a key mechanism in both antimicrobial and anticancer activity.[7][8]

Caption: Metal ion chelation by 2-(Methylamino)quinolin-8-ol.

Antimicrobial Activity: A Two-Pronged Attack

The 8-hydroxyquinoline scaffold is a well-documented antimicrobial agent.[9][10] The introduction of a methylamino group at the C-2 position is hypothesized to enhance this activity through improved cell permeability and potentially by providing an additional site for interaction with bacterial targets. The primary mechanisms are twofold: disruption of metal homeostasis and direct enzyme inhibition.

Mechanism of Action: DNA Gyrase Inhibition

While the sequestration of essential metals is a broad-spectrum antimicrobial strategy[5], a more specific and potent mechanism for quinoline derivatives involves the inhibition of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE). These enzymes are critical for bacterial DNA replication, recombination, and repair. Their inhibition leads to a rapid cessation of cell division and ultimately, cell death. A compelling study on 8-(methylamino)-quinolin-2(1H)-one, a structurally related analog, identified it as a potent inhibitor of E. coli DNA gyrase.[11] This provides a strong rationale for investigating 2-(Methylamino)quinolin-8-ol as a potential DNA gyrase inhibitor. The methylamino group can form crucial hydrogen bonds within the ATP-binding pocket of the GyrB subunit, disrupting its function.

Quantitative Data: Comparative Minimum Inhibitory Concentration (MIC)

The efficacy of a novel antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC). The table below presents representative MIC values for related quinoline compounds against clinically relevant bacterial strains to provide a benchmark for the expected potency of 2-(Methylamino)quinolin-8-ol.

CompoundStaphylococcus aureus (MRSA) MIC (µg/mL)Mycobacterium tuberculosis MIC (µg/mL)Reference
5,7-Dichloro-8-hydroxy-2-methylquinoline1.10.1[12]
8-Quinolinamine Derivative (46)1.38 - 15.343.12 - 20[13][14]
Nitroxoline (8-hydroxy-5-nitroquinoline)16 - 32Not Reported[15]
2-(Methylamino)quinolin-8-ol To be determinedTo be determined
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a self-validating system for determining the MIC of 2-(Methylamino)quinolin-8-ol against a target bacterium, such as Methicillin-Resistant Staphylococcus aureus (MRSA).

Objective: To determine the lowest concentration of the test compound that inhibits visible bacterial growth.

Materials:

  • 96-well microtiter plates (sterile)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial inoculum (e.g., MRSA ATCC 43300) standardized to 0.5 McFarland turbidity

  • 2-(Methylamino)quinolin-8-ol stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (MHB + DMSO)

  • Growth control (MHB + bacteria)

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the compound stock solution (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (negative control) receive no compound.

  • Inoculum Preparation:

    • Adjust the bacterial suspension in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to achieve a concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final inoculum to ~7.5 x 10⁵ CFU/mL.

    • Add 50 µL of sterile MHB to well 12 (negative control).

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a microplate reader (OD₆₀₀).

    • Validation: The growth control (well 11) must show clear turbidity. The negative control (well 12) must remain clear. The MIC of the positive control antibiotic should fall within its expected range for the quality control strain.

Anticancer Potential: Exploiting Cancer's Metal Dependency

Cancer cells exhibit altered metal metabolism and an increased demand for metal ions to sustain rapid proliferation and angiogenesis.[4] This dependency creates a therapeutic window that can be exploited by metal-chelating agents like 2-(Methylamino)quinolin-8-ol.

Mechanism of Action: Induction of Apoptosis

The anticancer effects of 8-HQ derivatives are often linked to their ability to induce apoptosis (programmed cell death).[6] Chelation of intracellular copper and zinc ions can disrupt the function of metalloenzymes involved in cell growth and survival pathways.[4] For instance, the inhibition of proteasomes, which are responsible for degrading misfolded proteins, is a known anticancer mechanism associated with 8-HQ derivatives.[4] The resulting accumulation of misfolded proteins triggers the unfolded protein response (UPR), leading to ER stress and ultimately apoptosis. Additionally, copper complexes of 8-HQ derivatives have been shown to generate ROS, which cause oxidative damage to DNA, lipids, and proteins, pushing the cell towards an apoptotic fate.[16]

Apoptosis_Pathway Fig 2: Proposed Anticancer Mechanisms compound 2-(Methylamino)quinolin-8-ol chelation Intracellular Metal Chelation (Cu²⁺, Zn²⁺) compound->chelation ros ROS Generation chelation->ros proteasome Proteasome Inhibition chelation->proteasome dna_damage Oxidative DNA Damage ros->dna_damage er_stress ER Stress & UPR proteasome->er_stress apoptosis Apoptosis er_stress->apoptosis dna_damage->apoptosis

Caption: Proposed anticancer mechanisms of 2-(Methylamino)quinolin-8-ol.

Quantitative Data: In Vitro Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below shows IC₅₀ values for related quinoline compounds against various cancer cell lines.

CompoundHeLa (Cervical Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)Reference
8-HQ Hydrazone Copper(II) Complex2.13.51.8[16]
5,7-dibromo-2-methylquinolin-8-olNot Reported~5.0~7.5[17]
Clioquinol (5-chloro-7-iodo-8-HQ)~10.0Not Reported~5.0[4]
2-(Methylamino)quinolin-8-ol To be determinedTo be determinedTo be determined
Experimental Protocol: MTT Assay for Cell Viability

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Objective: To quantify the cytotoxic effect of 2-(Methylamino)quinolin-8-ol on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 2-(Methylamino)quinolin-8-ol stock solution

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer (DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Neuroprotective Potential: A Strategy Against Metal-Induced Toxicity

A growing body of evidence links the dysregulation of metal ions in the brain to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's.[4][18] The ability of 8-HQ derivatives to be lipophilic, cross the blood-brain barrier, and chelate excess metal ions makes them attractive candidates for neuroprotective therapies.[4][19]

Mechanism of Action: Attenuation of Oxidative Stress

In neurodegenerative disorders, excess metal ions like copper can catalyze the production of highly toxic ROS via Fenton-like reactions. This leads to oxidative stress, which damages neurons and contributes to the aggregation of proteins like amyloid-beta.[18][20] 2-(Methylamino)quinolin-8-ol, by chelating these redox-active metals, can directly inhibit this pathological ROS production. Furthermore, some 8-HQ derivatives have demonstrated intrinsic antioxidant properties, capable of scavenging free radicals directly.[7] By mitigating oxidative stress, these compounds can protect neurons from damage and slow the progression of neurodegeneration.[21][22]

Caption: Workflow for evaluating in vitro neuroprotective effects.

Experimental Protocol: In Vitro Oxidative Stress Model

This protocol assesses the ability of 2-(Methylamino)quinolin-8-ol to protect neuronal cells from an oxidative insult.

Objective: To determine if pre-treatment with the compound can rescue neuronal cells from oxidative stress-induced cell death.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete culture medium (e.g., DMEM/F12 + 10% FBS)

  • Oxidative agent (e.g., hydrogen peroxide, H₂O₂; or 6-hydroxydopamine, 6-OHDA for Parkinson's models)

  • MTT assay reagents (as described previously)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit (optional, for measuring membrane integrity)

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed SH-SY5Y cells into a 96-well plate at an appropriate density and allow them to attach for 24 hours.

  • Compound Pre-treatment:

    • Treat the cells with various non-toxic concentrations of 2-(Methylamino)quinolin-8-ol for 1-2 hours. These concentrations should be determined beforehand from a standard cytotoxicity assay.

  • Induction of Oxidative Stress:

    • Add the oxidative agent (e.g., a pre-determined toxic concentration of H₂O₂) to the wells containing the pre-treated cells.

    • Include control wells: untreated cells, cells treated only with the compound, and cells treated only with H₂O₂.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Assessment of Neuroprotection:

    • Measure cell viability using the MTT assay as described in section 3.3.

    • Alternatively, measure LDH release into the culture medium, which is an indicator of cell lysis and death.

    • Data Analysis: Compare the viability of cells pre-treated with the compound and exposed to H₂O₂ against cells exposed to H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.

Conclusion and Future Directions

2-(Methylamino)quinolin-8-ol is a promising molecule that stands on the shoulders of the well-established 8-hydroxyquinoline scaffold. Its core ability to chelate metal ions provides a strong mechanistic basis for a tripartite biological activity profile: antimicrobial, anticancer, and neuroprotective. The addition of the 2-methylamino group may further enhance potency and specificity.

The path forward requires rigorous experimental validation. The protocols detailed in this guide provide a robust framework for quantifying the antimicrobial and cytotoxic efficacy and for assessing the neuroprotective potential of this compound. Future research should focus on elucidating specific molecular targets beyond metal chelation, exploring structure-activity relationships by modifying the C-2 substituent, and ultimately, progressing the most potent analogs into in vivo models of infection, cancer, and neurodegeneration. The multifaceted nature of 2-(Methylamino)quinolin-8-ol makes it a compelling candidate for further drug discovery and development efforts.

References

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]

  • ChemPro. (n.d.). 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation. ChemPro. [Link]

  • LookChem. (2025). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. LookChem. [Link]

  • Abdel-Rahman, R. F., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4872. [Link]

  • Tsuzuki, H., et al. (2021). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. ACS Omega, 6(4), 2846–2861. [Link]

  • Csonka, R., & Mándi, A. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6527. [Link]

  • Ribeiro, C. I. M., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1146816. [Link]

  • DiVA. (2022). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). DiVA portal. [Link]

  • Eureka | Patsnap. (n.d.). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Eureka | Patsnap. [Link]

  • Google Patents. (n.d.).
  • Dovepress. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. [Link]

  • Bacci, A., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3568. [Link]

  • Singh, P. P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(7), 7543–7557. [Link]

  • PubMed. (2025). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. PubMed. [Link]

  • Google Patents. (n.d.).
  • Li, Y., et al. (2020). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 25(23), 5762. [Link]

  • ScienceDirect. (n.d.). Review on recent development of quinoline for anticancer activities. ScienceDirect. [Link]

  • Kumar, S., et al. (2011). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 11(13), 1129-39. [Link]

  • Budavari, S., et al. (1975). Antimicrobial Activity of 8-Quinolinols, Salicylic Acids, Hydroxynaphthoic Acids, and Salts of Selected Quinolinols with Selected Hydroxy-Acids. Journal of Pharmaceutical Sciences, 64(5), 785-92. [Link]

  • National Institutes of Health. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. National Institutes of Health. [Link]

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4), e58194. [Link]

  • Taylor & Francis Online. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online. [Link]

  • ResearchGate. (2025). Antimicrobial Activities of 2-Methyl-8-Hydroxyquinoline and Its Derivatives against Human Intestinal Bacteria. ResearchGate. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • National Institutes of Health. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. National Institutes of Health. [Link]

  • MDPI. (2010). 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol. MDPI. [Link]

  • PubMed. (2025). Biological activity of natural 2-quinolinones. PubMed. [Link]

  • National Institutes of Health. (2018). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. National Institutes of Health. [Link]

  • MDPI. (2022). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. [Link]

  • PubMed Central. (n.d.). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PubMed Central. [Link]

  • MDPI. (2023). Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. MDPI. [Link]

  • PubMed. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. PubMed. [Link]

  • National Institutes of Health. (2017). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. National Institutes of Health. [Link]

  • National Institutes of Health. (2019). Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword?. National Institutes of Health. [Link]

  • MDPI. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. [Link]

Sources

An In-Depth Technical Guide to the Fluorescence and Photophysical Properties of 2-(Methylamino)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in the design of fluorescent probes and chemosensors. Its derivatives are renowned for their sensitivity to the local environment, exhibiting significant changes in their photophysical properties in response to variations in solvent polarity, pH, and the presence of metal ions.[1][2] This guide focuses on a specific derivative, 2-(Methylamino)quinolin-8-ol, a molecule of interest for its potential applications in chemical sensing and materials science. While direct, comprehensive studies on this particular compound are not extensively reported in the literature, this guide will provide a detailed technical overview of its expected fluorescence and photophysical characteristics. By drawing upon the well-established principles of the 8-HQ family and related analogs, we will construct a predictive framework to guide researchers in their investigation and application of 2-(Methylamino)quinolin-8-ol.

Synthesis and Structural Elucidation

The synthesis of 2-(Methylamino)quinolin-8-ol can be approached through established methodologies for the derivatization of the quinoline ring system. A plausible and efficient synthetic route would involve the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-8-hydroxyquinoline, with methylamine.

Proposed Synthetic Protocol

A generalized two-step synthesis for a representative quinoline-based sensor can be adapted.[3]

Step 1: Synthesis of 2-chloro-8-hydroxyquinoline (if not commercially available)

This intermediate can be prepared from 8-hydroxyquinoline through various chlorination methods.

Step 2: Amination of 2-chloro-8-hydroxyquinoline

  • In a round-bottom flask, dissolve 2-chloro-8-hydroxyquinoline in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Add an excess of methylamine, typically as a solution in a solvent like ethanol or THF.

  • The reaction may be heated to facilitate the substitution. Reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction.

  • Purification is typically achieved through recrystallization or column chromatography.

Structural Characterization

The successful synthesis of 2-(Methylamino)quinolin-8-ol would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the methylamino group and the overall quinoline structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the O-H and N-H stretches, as well as the aromatic C=C and C=N bonds.

Synthesis_of_2_Methylamino_quinolin_8_ol 8-Hydroxyquinoline 8-Hydroxyquinoline 2-Chloro-8-hydroxyquinoline 2-Chloro-8-hydroxyquinoline 8-Hydroxyquinoline->2-Chloro-8-hydroxyquinoline Chlorination 2-(Methylamino)quinolin-8-ol 2-(Methylamino)quinolin-8-ol 2-Chloro-8-hydroxyquinoline->2-(Methylamino)quinolin-8-ol Methylamine, Heat

Figure 1: Proposed synthetic pathway for 2-(Methylamino)quinolin-8-ol.

Core Photophysical Properties: A Predictive Analysis

The photophysical properties of 2-(Methylamino)quinolin-8-ol are dictated by the electronic structure of the 8-hydroxyquinoline core, which is further modulated by the electron-donating methylamino substituent at the 2-position.

Absorption and Emission Spectra
  • Absorption: Like most 8-HQ derivatives, 2-(Methylamino)quinolin-8-ol is expected to exhibit absorption maxima in the ultraviolet (UV) to near-visible region, likely between 300 and 400 nm.[4] These absorption bands arise from π-π* electronic transitions within the quinoline aromatic system.

  • Emission: Upon excitation, fluorescence emission is anticipated in the visible region, typically with a noticeable Stokes shift. The emission wavelength will be highly dependent on the solvent environment. For comparison, other 8-HQ derivatives show emission maxima that can range from 400 nm to over 500 nm depending on the solvent and substituents.

Fluorescence Quantum Yield and Lifetime
  • Quantum Yield (ΦF): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. For 8-HQ itself, the quantum yield can be low in some solvents due to processes like excited-state proton transfer (ESPT).[1] However, substitution can alter this. The methylamino group may influence the electronic structure in a way that affects the rates of radiative and non-radiative decay pathways. A moderate quantum yield in the range of 0.1 to 0.5 is a reasonable starting prediction in a suitable solvent.[5]

  • Fluorescence Lifetime (τF): The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. For many organic fluorophores, lifetimes are typically in the range of a few nanoseconds.[6] For a related compound, 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol, lifetimes of over 100 ns have been reported, though this is likely influenced by the pyrene moiety.[7] A more typical lifetime of 1-10 ns would be expected for 2-(Methylamino)quinolin-8-ol.

Photophysical ParameterPredicted Range/ValueNotes
Absorption Maximum (λabs) 320 - 380 nmDependent on solvent polarity.
Emission Maximum (λem) 420 - 550 nmHighly sensitive to solvent polarity and pH.
Stokes Shift 80 - 150 nmThe energy difference between absorption and emission maxima.
Molar Extinction Coefficient (ε) 10,000 - 25,000 M⁻¹cm⁻¹A general estimate for this class of compounds.[5]
Fluorescence Quantum Yield (ΦF) 0.1 - 0.5Highly dependent on solvent and pH.
Fluorescence Lifetime (τF) 1 - 10 nsExpected range for similar quinoline derivatives.

Environmental Influences on Fluorescence

A key feature of 8-HQ derivatives is their responsive fluorescence to environmental changes.

Solvent Effects (Solvatochromism)

The fluorescence emission of polar fluorophores is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[8] As solvent polarity increases, the excited state of a polar molecule is stabilized to a greater extent than the ground state, leading to a red shift (longer wavelength) in the emission spectrum.[8] Given the polar nature of the hydroxyl and methylamino groups, 2-(Methylamino)quinolin-8-ol is expected to exhibit positive solvatochromism, with its emission maximum shifting to longer wavelengths in more polar solvents.

pH Dependence

The fluorescence of 2-(Methylamino)quinolin-8-ol is anticipated to be highly pH-dependent due to the presence of two ionizable groups: the phenolic hydroxyl group and the quinoline nitrogen.

  • In acidic conditions: The quinoline nitrogen is likely to be protonated. Protonation of N-heterocycles is known to enhance fluorescence intensity and can cause a red-shift in the emission wavelength.[9]

  • In basic conditions: The phenolic hydroxyl group will be deprotonated to form a phenolate. This deprotonation can also significantly alter the electronic structure and, consequently, the fluorescence properties.

This dual pH sensitivity could make 2-(Methylamino)quinolin-8-ol a useful fluorescent pH indicator over multiple pH ranges.[10][11]

Metal Ion Sensing

The 8-hydroxyquinoline moiety is a classic bidentate chelating agent for a wide range of metal ions.[2][12] The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group form a stable five-membered ring upon coordination with a metal ion. This chelation event often leads to a significant change in the photophysical properties of the molecule, a mechanism known as chelation-enhanced fluorescence (CHEF). It is therefore highly probable that 2-(Methylamino)quinolin-8-ol will act as a fluorescent sensor for various metal ions such as Zn²⁺, Al³⁺, and transition metals.[13][14] The binding of a metal ion restricts intramolecular rotations and can inhibit non-radiative decay pathways, leading to an increase in fluorescence intensity.

Metal_Ion_Sensing cluster_0 Low Fluorescence cluster_1 High Fluorescence (CHEF) 2-(Methylamino)quinolin-8-ol 2-(Methylamino)quinolin-8-ol Metal-Chelate Complex Metal-Chelate Complex 2-(Methylamino)quinolin-8-ol->Metal-Chelate Complex + Metal Ion Metal-Chelate Complex->2-(Methylamino)quinolin-8-ol - Metal Ion (e.g., +EDTA)

Figure 2: Proposed mechanism of chelation-enhanced fluorescence (CHEF).

Standardized Experimental Protocols

To experimentally validate the predicted properties of 2-(Methylamino)quinolin-8-ol, the following protocols are recommended.

Characterization of Photophysical Properties

Objective: To determine the absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.

Materials:

  • Purified 2-(Methylamino)quinolin-8-ol

  • Spectroscopic grade solvents (e.g., ethanol, acetonitrile, DMSO)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Time-resolved fluorescence spectrometer

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the compound in a suitable solvent like DMSO.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution (e.g., 1 µM, 5 µM, 10 µM) in the desired spectroscopic solvent.

  • UV-Vis Absorption Spectrum: Record the absorption spectrum of a 10 µM working solution to determine the wavelength of maximum absorbance (λmax).

  • Fluorescence Emission Spectrum: Using the fluorometer, excite the 10 µM working solution at its λmax. Record the emission spectrum.

  • Quantum Yield Determination: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).[15][16] The absorbance of the sample and standard solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects. The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Fluorescence Lifetime Measurement: Measure the fluorescence decay profile using a time-correlated single-photon counting (TCSPC) or frequency-domain fluorometer. The decay data is then fitted to an exponential function to determine the lifetime (τF).[17][18]

Photophysical_Characterization Prepare Stock Solution Prepare Stock Solution Prepare Working Solutions Prepare Working Solutions Prepare Stock Solution->Prepare Working Solutions Measure Absorbance (UV-Vis) Measure Absorbance (UV-Vis) Prepare Working Solutions->Measure Absorbance (UV-Vis) Determine λmax Determine λmax Measure Absorbance (UV-Vis)->Determine λmax Measure Emission (Fluorometer) Measure Emission (Fluorometer) Determine λmax->Measure Emission (Fluorometer) Determine Quantum Yield Determine Quantum Yield Measure Emission (Fluorometer)->Determine Quantum Yield Measure Fluorescence Lifetime Measure Fluorescence Lifetime Measure Emission (Fluorometer)->Measure Fluorescence Lifetime

Figure 3: Workflow for photophysical characterization.
Investigation of pH Effects

Objective: To evaluate the fluorescence response of 2-(Methylamino)quinolin-8-ol to changes in pH.

Materials:

  • 2-(Methylamino)quinolin-8-ol stock solution

  • A series of pH buffers (e.g., Britton-Robinson universal buffer)

  • Fluorometer

Procedure:

  • Prepare a series of solutions of the compound (e.g., 10 µM) in different pH buffers.

  • Record the fluorescence emission spectrum for each solution, keeping the excitation wavelength constant.

  • Plot the fluorescence intensity at the emission maximum against the pH to determine the pKa value(s).

Metal Ion Selectivity and Titration

Objective: To assess the selectivity of 2-(Methylamino)quinolin-8-ol for various metal ions and to determine the binding stoichiometry and affinity for a specific metal ion.

Materials:

  • 2-(Methylamino)quinolin-8-ol stock solution

  • Stock solutions of various metal salts (e.g., chlorides or nitrates)

  • Fluorometer

Procedure:

  • Selectivity Screening:

    • Prepare a solution of the probe (e.g., 10 µM) in a suitable buffer.

    • Record the initial fluorescence spectrum.

    • Add a specific amount (e.g., 10 equivalents) of each metal ion stock solution to separate cuvettes containing the probe solution.

    • Record the fluorescence spectrum after each addition and observe any changes.

  • Fluorescence Titration:

    • For a metal ion that causes a significant fluorescence change, perform a titration.

    • To a solution of the probe, incrementally add small aliquots of the metal ion stock solution.

    • Record the fluorescence spectrum after each addition.

    • Plot the change in fluorescence intensity against the metal ion concentration to determine the binding constant.

Conclusion and Future Outlook

This technical guide provides a comprehensive, albeit predictive, overview of the fluorescence and photophysical properties of 2-(Methylamino)quinolin-8-ol. Based on the well-documented behavior of the 8-hydroxyquinoline scaffold, this compound is poised to be a versatile fluorophore with significant potential as a sensor for pH and metal ions. The experimental protocols outlined herein provide a clear roadmap for the systematic investigation and validation of these predicted properties. Future research should focus on the detailed experimental characterization of this molecule, followed by its application in areas such as environmental monitoring, bio-imaging, and the development of new functional materials.

References

  • Benchchem. "Application Notes and Protocols for 2-Methyl-1H-imidazo[4,5-h]quinoline in Fluorescence Studies." Benchchem, Accessed January 12, 2026. .
  • MDPI. "2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol." MDPI, Accessed January 12, 2026. .
  • Benchchem. "Application Notes and Protocols for 4,6,8-Trimethyl-quinoline-2-thiol as a Fluorescent Probe." Benchchem, Accessed January 12, 2026. .
  • Benchchem. "Application Notes & Protocols: Quinoline-Based Fluorescent Sensors for Analyte Detection." Benchchem, Accessed January 12, 2026. .
  • Analytical Methods (RSC Publishing). "A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media." Analytical Methods (RSC Publishing), Accessed January 12, 2026. .
  • MDPI. "Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold." MDPI, Accessed January 12, 2026. .
  • PMC - NIH. "Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation." PMC - NIH, Accessed January 12, 2026. .
  • PubMed. "A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media." PubMed, Accessed January 12, 2026. .
  • MDPI. "Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction." MDPI, Accessed January 12, 2026. .
  • Google Patents. "CN102675201A - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
  • Chemchart. "2-(methylamino)quinolin-8-ol (70125-17-6)." Chemchart, Accessed January 12, 2026. .
  • PMC - PubMed Central - NIH. "Fluorescence Lifetime Measurements and Biological Imaging." PMC - PubMed Central - NIH, Accessed January 12, 2026. .
  • MDPI. "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination." MDPI, Accessed January 12, 2026. .
  • PhysicsOpenLab. "Fluorescence Lifetime Measures." PhysicsOpenLab, November 26, 2020. .
  • Unknown. "Fluorescence Lifetime Imaging." Unknown, Accessed January 12, 2026. .
  • Google Patents. "CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
  • Semantic Scholar. "A novel 2-(Hydroxymethyl)quinolin-8-ol-based selective and sensitive fluorescence probe for Cd 2+ ion in water and living cells." Semantic Scholar, November 1, 2017. .
  • Beilstein Archives. "Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases." Beilstein Archives, August 23, 2021. .
  • Evident Scientific. "Solvent Effects on Fluorescence Emission." Evident Scientific, Accessed January 12, 2026. .
  • Unknown. "Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors." Unknown, Accessed January 12, 2026. .
  • MDPI. "Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline." MDPI, Accessed January 12, 2026. .
  • Unknown. "Photo physical properties of 8-hydroxy quinoline." Unknown, Accessed January 12, 2026. .
  • Semantic Scholar. "Photo physical properties of 8-hydroxy quinoline." Semantic Scholar, October 1, 2005. .
  • PMC - NIH. "Fluorescence Studies of Selected 2-Alkylaminopyrimidines." PMC - NIH, Accessed January 12, 2026. .
  • PubMed. "8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions." PubMed, November 5, 2020. .
  • MDPI. "Recent Advances in Fluorescence Lifetime Analytical Microsystems: Contact Optics and CMOS Time-Resolved Electronics." MDPI, December 4, 2017. .
  • PMC - NIH. "Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[19]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches." PMC - NIH, Accessed January 12, 2026. .

  • NIH. "Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy." NIH, November 2, 2024. .
  • Open University. "5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS." Open University, Accessed January 12, 2026. .
  • PubMed. "Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe with dual-responsive ranges in aqueous solutions." PubMed, April 24, 2014. .
  • Analytical Methods (RSC Publishing). "Dual-mode sensing platform for the detection of multiple metal ions based on amine-functionalized MIL-101 (Fe) Y-shaped DNAzyme-assisted fluorescence and colorimetric analysis." Analytical Methods (RSC Publishing), Accessed January 12, 2026. .
  • Journal of Biomedical Photonics & Engineering. "Recent Trends of Fluorescence Lifetime Imaging Microscopy Analysis Using Machine Learning." Journal of Biomedical Photonics & Engineering, March 23, 2025. .
  • Unknown. "An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution." Unknown, Accessed January 12, 2026. .
  • PMC - NIH.
  • ResearchGate. "Determination of the Fluorescence Quantum Yield of Quantum Dots: Suitable Procedures and Achievable Uncertainties.
  • PubChem. "2-Amino-8-quinolinol." PubChem, Accessed January 12, 2026. .
  • ResearchGate. "Molecular fluorescent pH-probes based on 8-hydroxyquinoline.
  • ResearchGate. "Fluorescence Quantum Yields—Methods of Determination and Standards.

Sources

The Emergence of 2-(Methylamino)quinolin-8-ol as a Privileged Scaffold in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Promise of 2-(Methylamino)quinolin-8-ol

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, antiviral, and antimalarial properties.[1][2] Its rigid, planar structure and the presence of a nitrogen atom make it an excellent pharmacophore that can engage in various interactions with biological targets. Within the vast chemical space of quinoline derivatives, the 8-hydroxyquinoline (8-HQ) moiety has garnered significant attention due to its potent metal-chelating ability, which is often linked to its biological effects.[3][4] This guide focuses on a specific, yet highly promising, derivative: 2-(methylamino)quinolin-8-ol . The introduction of a methylamino group at the 2-position of the 8-hydroxyquinoline scaffold offers unique opportunities for molecular design and the development of novel therapeutic agents. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, derivatization, biological evaluation, and structure-activity relationships of this versatile scaffold.

Core Synthesis of 2-(Methylamino)quinolin-8-ol: A Strategic Approach

The synthesis of the 2-(methylamino)quinolin-8-ol core is a critical first step in harnessing its potential. A robust and efficient synthetic route is paramount for generating a library of derivatives for biological screening. While various methods exist for the synthesis of quinoline derivatives, a strategic two-step approach starting from the readily available 8-hydroxyquinoline is proposed here. This pathway involves the initial synthesis of a key intermediate, 2-chloro-8-hydroxyquinoline, followed by a nucleophilic aromatic substitution with methylamine.

Diagram: Synthetic Pathway to 2-(Methylamino)quinolin-8-ol

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination 8-Hydroxyquinoline 8-Hydroxyquinoline 2-Chloro-8-hydroxyquinoline 2-Chloro-8-hydroxyquinoline 8-Hydroxyquinoline->2-Chloro-8-hydroxyquinoline POCl3, heat 2-Chloro-8-hydroxyquinoline_2 2-Chloro-8-hydroxyquinoline 2-(Methylamino)quinolin-8-ol 2-(Methylamino)quinolin-8-ol 2-Chloro-8-hydroxyquinoline_2->2-(Methylamino)quinolin-8-ol CH3NH2, solvent, heat

Caption: Proposed two-step synthesis of the core scaffold.

Experimental Protocol: Synthesis of 2-(Methylamino)quinolin-8-ol

Part 1: Synthesis of 2-Chloro-8-hydroxyquinoline

This procedure is adapted from established methods for the chlorination of quinolones.

  • Materials: 8-hydroxyquinoline, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 8-hydroxyquinoline to an excess of phosphorus oxychloride.

    • Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

    • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Part 2: Synthesis of 2-(Methylamino)quinolin-8-ol

This step involves a nucleophilic aromatic substitution reaction.

  • Materials: 2-Chloro-8-hydroxyquinoline, Methylamine (solution in a suitable solvent like ethanol or THF), a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA), and a high-boiling point solvent (e.g., N,N-Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO).

  • Procedure:

    • Dissolve 2-chloro-8-hydroxyquinoline in the chosen solvent in a sealed reaction vessel.

    • Add an excess of methylamine solution and the non-nucleophilic base to the reaction mixture.

    • Heat the mixture at a temperature ranging from 100-150°C. The reaction progress should be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure 2-(methylamino)quinolin-8-ol.

Derivatization Strategies and Structure-Activity Relationship (SAR) Analysis

The 2-(methylamino)quinolin-8-ol scaffold presents multiple points for diversification to explore the structure-activity relationship and optimize for specific biological targets. Key positions for modification include the methylamino group, the quinoline ring, and the 8-hydroxyl group.

Diagram: Key Derivatization Points

G cluster_0 Derivatization Points Scaffold R1 Modification of the Methylamino Group R1->Scaffold Acylation, Alkylation R2 Substitution on the Quinoline Ring R2->Scaffold Halogenation, Nitration R3 Derivatization of the 8-Hydroxyl Group R3->Scaffold Etherification, Esterification

Caption: Potential sites for chemical modification.

Structure-Activity Relationship Insights

Based on the broader class of quinoline derivatives, several SAR principles can be hypothesized for the 2-(methylamino)quinolin-8-ol scaffold:

  • The 2-Amino Group: The presence of an amino group at the 2-position is often associated with enhanced biological activity. Modifications to the methylamino group, such as acylation or further alkylation, can influence lipophilicity and hydrogen bonding capacity, thereby affecting target engagement.[5]

  • The 8-Hydroxyl Group: The phenolic hydroxyl group is crucial for the metal-chelating properties of the scaffold, which is a known mechanism of action for many 8-hydroxyquinolines.[3] Esterification or etherification of this group can serve as a prodrug strategy or modulate the chelating ability.

  • Substitution on the Quinoline Ring: Introduction of substituents such as halogens, nitro groups, or small alkyl groups at positions 5 and 7 of the quinoline ring can significantly impact the electronic properties and overall shape of the molecule, leading to altered biological activity.[6] For instance, halogenation has been shown to enhance the anticancer and antimicrobial properties of some quinoline derivatives.

Therapeutic Applications and Biological Evaluation

Derivatives of the 2-(methylamino)quinolin-8-ol scaffold are anticipated to exhibit a range of therapeutic activities, primarily in the areas of oncology and infectious diseases.

Anticancer Activity

Numerous 2-substituted quinoline derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines.[5][7] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[7]

Table 1: Representative Anticancer Activity of 2-Substituted-8-Hydroxyquinoline Derivatives

CompoundR2-SubstituentCancer Cell LineIC₅₀ (µM)Reference
1 -CHOMDA-MB-23112.5 - 25[7]
2 -CH=N-NH-C(=S)NH-PhHepG25.8[6]
3 -CH=N-NH-C(=O)PhA5497.2[6]
4 Platinum(II) complexMDA-MB-2315.49[8]
Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of 8-hydroxyquinoline have shown broad-spectrum activity against bacteria and fungi.[4][6]

Table 2: Representative Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

CompoundOrganismMIC (µg/mL)Reference
5 Staphylococcus aureus0.0625[6]
6 Candida auris0.5 - 1[4]
7 Cryptococcus neoformans0.5 - 8[4]

Experimental Protocols for Biological Evaluation

Diagram: Workflow for Biological Evaluation

G Start Synthesized Derivatives Screening Primary Screening (e.g., MTT Assay for Cytotoxicity, Disk Diffusion for Antimicrobial) Start->Screening Quantitative Quantitative Assays (IC50/MIC Determination) Screening->Quantitative Mechanism Mechanism of Action Studies (e.g., Apoptosis Assays, Enzyme Inhibition) Quantitative->Mechanism Lead Lead Candidate Mechanism->Lead

Caption: A typical workflow for assessing biological activity.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9]

  • Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Materials: Bacterial or fungal strain of interest, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), test compounds, and a standard antimicrobial agent as a positive control.

  • Procedure:

    • Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well microtiter plate.

    • Prepare a standardized inoculum of the microorganism.

    • Add the microbial inoculum to each well of the microtiter plate. Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The 2-(methylamino)quinolin-8-ol scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the potential for diversification at multiple positions make it an attractive core for medicinal chemistry campaigns. The anticipated anticancer and antimicrobial activities, grounded in the well-established pharmacology of quinoline derivatives, warrant further investigation. Future research should focus on the synthesis of a diverse library of 2-(methylamino)quinolin-8-ol derivatives and their systematic evaluation in a battery of biological assays. In-depth mechanism of action studies for the most potent compounds will be crucial for understanding their therapeutic potential and for guiding further optimization toward clinical candidates.

References

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents Med Chem. 2015;15(5):631-46. doi: 10.2174/1871520615666141216125446. [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Med Chem Lett. 2013 Jan 10;4(1):170-4. doi: 10.1021/ml300346w. Epub 2012 Dec 20. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. 2020 Sep 11;25(18):421. doi: 10.3390/molecules2518421. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. 2022 Dec 29;28(1):288. doi: 10.3390/molecules28010288. [Link]

  • Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. New J. Chem., 2025,49, 6561-6567. DOI: 10.1039/D4NJ04292A. [Link]

  • Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. J Fungi (Basel). 2023 Nov 28;9(12):1159. doi: 10.3390/jof9121159. [Link]

  • QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Design, synthesis and cytotoxic activity of molecular hybrids based on quinolin-8-yloxy and cinnamide hybrids and their apoptosis inducing property. RSC Adv. 2024 Apr 9;14(17):12061-12076. doi: 10.1039/d4ra01911c. eCollection 2024 Apr 9. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Adv. 2025 Aug 27;15(38):24005-24027. doi: 10.1039/d5ra00534e. eCollection 2025 Aug 27. [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? J Arch Mil Med. 2017; 5(4):e58194. [Link]

  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. Cryst Growth Des. 2022 Jul 8;22(8):4891-4903. doi: 10.1021/acs.cgd.2c00473. Epub 2022 Jul 8. [Link]

  • Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. Int J Mol Sci. 2021 Jan 5;22(1):471. doi: 10.3390/ijms22010471. [Link]

  • Biological activities of quinoline derivatives. Mini Rev Med Chem. 2009 Dec;9(14):1648-54. doi: 10.2174/138955709791012247. [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Brieflands. [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. 2015; 5(4): 125-135. doi: 10.5923/j.ajoc.20150504.03. [Link]

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules. 2023 May 15;28(10):4124. doi: 10.3390/molecules28104124. [Link]

  • Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS. [Link]

Sources

A Comprehensive Technical Guide to 2-(Methylamino)quinolin-8-ol: Synthesis, Mechanisms, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 8-hydroxyquinoline (8HQ) scaffold represents a "privileged structure" in medicinal chemistry, renowned for its potent metal-chelating properties that underpin a diverse range of biological activities.[1][2] This technical guide focuses on a specific derivative, 2-(Methylamino)quinolin-8-ol, providing an in-depth exploration of its synthesis, physicochemical characteristics, and multifaceted mechanism of action. At its core, the therapeutic potential of this compound is intrinsically linked to its ability to modulate metal ion homeostasis, a critical factor in the pathogenesis of numerous disorders, including neurodegenerative diseases, cancer, and microbial infections.[3][4] We will dissect the key synthetic pathways, detail its role as a metal ionophore and antioxidant, and review its application in various therapeutic areas. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental rationale and future outlook for this promising molecular entity.

Chapter 1: The 8-Hydroxyquinoline Scaffold: A Foundation for Bioactivity

The quinoline ring system is a cornerstone of heterocyclic chemistry, forming the structural basis for numerous natural products and synthetic compounds with significant pharmacological properties.[5] Among its isomers, 8-hydroxyquinoline (8HQ), also known as oxine, is unique in its ability to form stable chelate complexes with a wide array of divalent and trivalent metal ions.[1] This capacity stems from the strategic positioning of the nitrogen atom in the pyridine ring and the hydroxyl group at the C8 position, which act as powerful bidentate ligands.

The biological significance of this chelation is profound. Metal ions like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺) are essential for life, but their dysregulation—termed metal dyshomeostasis—is a key pathological driver in many diseases.[2] For instance, these metals are known to promote the aggregation of amyloid-beta (Aβ) peptides in Alzheimer's disease and contribute to oxidative stress through Fenton-like reactions.[3][6] Compounds based on the 8HQ scaffold, such as 2-(Methylamino)quinolin-8-ol, can intervene in these processes by sequestering aberrant metal ions, restoring homeostasis, and mitigating downstream toxicity. The addition of the 2-methylamino group can further modulate the molecule's properties, potentially enhancing its cellular uptake and bioavailability.[7]

Caption: The 8-hydroxyquinoline core and its bidentate chelation of a metal ion.

Chapter 2: Synthesis and Physicochemical Characterization

The synthesis of 2-(Methylamino)quinolin-8-ol can be approached through several strategic pathways, primarily involving the introduction of the methylamino group onto a pre-formed quinoline ring. The choice of method often depends on the availability of starting materials and the desired scale of production.

Synthesis Pathways

Two primary catalytic methods have been described for the installation of the C2-methylamino moiety.[7]

  • Reductive Amination: This approach starts with 2-chloro-8-hydroxyquinoline. The chloro group is displaced by methylamine in the presence of a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is effective but requires specialized high-pressure equipment.

  • Copper-Catalyzed Amination: A more accessible method involves the reaction of 2,8-dichloroquinoline with methylamine using a copper(I) iodide (CuI) catalyst. The reaction is typically facilitated by a ligand such as N,N'-dimethylethylenediamine (DMEDA) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.[7]

G start Starting Material: 2,8-dichloroquinoline reaction Reaction Conditions: Heat to 100°C start->reaction Add Reagents reagents Reagents: - Methylamine (CH₃NH₂) - CuI (10 mol%) - DMEDA (ligand) - DMSO (solvent) reagents->reaction workup Workup & Purification: - Aqueous Workup - Column Chromatography reaction->workup Reaction Complete product Final Product: 2-(Methylamino)quinolin-8-ol workup->product

Caption: Workflow for the copper-catalyzed synthesis of 2-(Methylamino)quinolin-8-ol.

Experimental Protocol: Copper-Catalyzed Synthesis

The following protocol is a representative example based on established methods for similar transformations.[7]

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add 2,8-dichloroquinoline (1.0 eq), copper(I) iodide (0.1 eq), and N,N'-dimethylethylenediamine (0.2 eq).

  • Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the vessel, followed by the slow addition of a solution of methylamine (2.0 eq) in a suitable solvent.

  • Reaction: Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After completion, cool the mixture to room temperature and pour it into an aqueous solution of ammonia. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the final compound.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Methylamino)quinolin-8-ol is presented below.

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂O[8]
Molecular Weight 174.2 g/mol [8]
CAS Number 70125-17-6[9]
Boiling Point (Predicted) 374.7 ± 22.0 °C[9]
Density (Predicted) 1.293 ± 0.06 g/cm³[9]
pKa (Predicted) 5.72 ± 0.30[9]

Chapter 3: Core Mechanism of Action

The biological activities of 2-(Methylamino)quinolin-8-ol are primarily attributed to two interconnected mechanisms: metal ion chelation and antioxidant activity.[7]

Modulation of Metal Dyshomeostasis

As a derivative of 8HQ, the compound's primary mechanism involves its ability to act as a metal ionophore or chaperone.[1] In pathological states like Alzheimer's disease, excess Cu²⁺ and Zn²⁺ ions bind to amyloid-beta peptides, promoting their aggregation into neurotoxic plaques.[6] 2-(Methylamino)quinolin-8-ol can intervene by chelating these metal ions, thereby solubilizing the aggregates and preventing their formation. Furthermore, it can transport these ions across cell membranes, helping to restore the brain's natural metal balance and activate neuroprotective signaling pathways.[1] This dual capability—sequestering toxic metal accumulations and redistributing essential ions—is a key therapeutic advantage.

cluster_0 Pathological State cluster_1 Therapeutic Intervention Metal Excess Metal Ions (Cu²⁺, Zn²⁺) Aggregate Toxic Protein Aggregates (Neurotoxicity) Metal->Aggregate Chelation Metal Chelation Metal->Chelation Protein Misfolded Proteins (e.g., Amyloid-Beta) Protein->Aggregate Aggregate->Chelation Dissolves MAQ 2-(Methylamino)quinolin-8-ol MAQ->Chelation Binds Ions Homeostasis Restored Metal Homeostasis (Neuroprotection) Chelation->Homeostasis

Caption: Mechanism of action in neurodegenerative disease via metal chelation.

Antioxidant Properties

The electron-rich aromatic structure of the quinoline ring system endows 2-(Methylamino)quinolin-8-ol with intrinsic antioxidant capabilities.[7] It can donate electrons to neutralize reactive oxygen species (ROS), such as the hydroxyl radical (•OH), which are major contributors to cellular damage and are often generated in excess during states of metal-induced oxidative stress. This radical-scavenging activity provides a complementary neuroprotective effect to its metal-chelating function.

Chapter 4: Therapeutic Applications & Biological Activity

The unique mechanisms of 2-(Methylamino)quinolin-8-ol and its parent scaffold have led to investigations across several therapeutic areas.

Neurodegenerative Diseases

The strongest evidence for the therapeutic potential of 8HQ derivatives lies in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[2][6] The ability to cross the blood-brain barrier and modulate the metal-amyloid cascade is a primary focus. Clinical trials with a related 8HQ derivative, PBT2, have shown promise in reducing Aβ levels and improving cognitive function in Alzheimer's patients.[10] Furthermore, some derivatives exhibit inhibitory activity against monoamine oxidase (MAO), an enzyme that degrades neurotransmitters and produces oxidative stress, offering an additional therapeutic angle.[11]

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. A closely related scaffold, 8-(methylamino)-2-oxo-1,2-dihydroquinoline, has been identified as a potent inhibitor of bacterial DNA gyrase and topoisomerase IV.[12] These enzymes are essential for bacterial DNA replication and are the targets of the successful fluoroquinolone class of antibiotics. The 2-(methylamino)quinolin-8-ol structure shares key features with these inhibitors, suggesting it may possess similar antibacterial properties.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, DTT, and ATP.

  • Component Addition: To the buffer, add relaxed pBR322 plasmid DNA (substrate) and E. coli DNA gyrase enzyme.

  • Inhibitor Testing: Add varying concentrations of 2-(Methylamino)quinolin-8-ol (dissolved in DMSO) to the reaction mixtures. Include a positive control (e.g., ciprofloxacin) and a negative control (DMSO vehicle).

  • Incubation: Incubate all samples at 37°C for 1 hour to allow the supercoiling reaction to proceed.

  • Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. The degree of supercoiling (migration distance) will be inversely proportional to the inhibitory activity of the compound.

  • Quantification: Quantify the band intensities to determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the gyrase activity.

Anticancer Activity

The anticancer effects of 8HQ derivatives are also linked to metal chelation.[1][3] By binding copper and zinc, these compounds can inhibit angiogenesis and induce apoptosis in cancer cells. One proposed mechanism involves the inhibition of the proteasome, a cellular machine responsible for protein degradation, which is often overactive in cancer. The chelation of zinc within the proteasome can disrupt its function, leading to the accumulation of toxic proteins and cell death.[1]

Chapter 5: Structure-Activity Relationship (SAR) Insights

The biological activity of the 8HQ scaffold is highly tunable through chemical modification. SAR studies have revealed key insights into optimizing these molecules for specific targets.

Position of SubstitutionType of SubstituentEffect on Biological ActivityReference
C2 (e.g., -NHCH₃) Amino GroupsCan enhance cellular uptake and bioavailability. Modulates binding to specific targets like DNA gyrase.[7][12]
C5 Electron-withdrawing (e.g., -Cl, -Br)Often improves anticancer and antimicrobial activity.[13]
C5 Sulfonic Acid (-SO₃H)Decreases cytotoxicity, likely due to reduced cell permeability.[13]
C6 Methoxy (-OCH₃)Enhances tissue schizontocidal (antimalarial) activity in many derivatives.[14]
C7 Aminomethyl GroupsCan confer potent activity against multidrug-resistant cancer cells.[13]

The core C8-hydroxyl and quinoline nitrogen are almost universally essential for the metal-chelating activity that drives many of the observed biological effects.[1] The methylamino group at the C2 position is a critical modification that differentiates this compound, potentially improving its pharmacokinetic profile and target engagement compared to the unsubstituted 8HQ parent molecule.

Chapter 6: Future Directions and Outlook

2-(Methylamino)quinolin-8-ol stands as a promising molecule built upon the robust and versatile 8-hydroxyquinoline scaffold. Its multifaceted mechanism of action—primarily centered on metal ion modulation and antioxidant effects—makes it a compelling candidate for further investigation in neurodegeneration, infectious diseases, and oncology.

Future research should focus on several key areas:

  • In Vivo Efficacy and Safety: While in vitro data and studies on related compounds are encouraging, rigorous in vivo testing is required to establish the efficacy, pharmacokinetics, and safety profile of 2-(Methylamino)quinolin-8-ol itself.

  • Target Deconvolution: Further studies are needed to precisely identify the full spectrum of cellular targets beyond metal ions, such as specific enzymes (e.g., DNA gyrase, MAO) and signaling proteins.

  • Scaffold Optimization: The rich SAR data available for the 8HQ core provides a roadmap for synthesizing next-generation analogues with improved potency, selectivity, and drug-like properties.

  • Development as Imaging Agents: Given the ability of quinoline derivatives to chelate metals, there is potential to develop radiolabeled versions of 2-(Methylamino)quinolin-8-ol as PET imaging agents for diagnosing diseases associated with metal dyshomeostasis.[15]

References

  • 2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol - EvitaChem. (n.d.). EvitaChem.
  • 2-(methylamino)-8-quinolinol | 70125-17-6 - ChemicalBook. (2023, July 16). ChemicalBook.
  • 2-(methylamino)-8-quinolinol | 70125-17-6 - ChemicalBook. (n.d.). ChemicalBook.
  • 2-(methylamino)quinolin-8-ol (70125-17-6) - Chemchart. (n.d.). Chemchart.
  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 1157.
  • Ohashi, T., Ishida, T., Inui, T., Koyama, N., Kawamura, K., Sato, T., Namba, K., & Nakayama, A. (2020). Lead Identification of 8-(Methylamino)
  • Csonka, R., & Kónya, K. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6296.
  • A Comparative Analysis of the Chelating Properties of 2-Methyl-8-Quinoline Derivatives. (n.d.). Benchchem.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2025, August 6). Dovepress.
  • 2-Amino-8-quinolinol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178.
  • 70125-17-6|2-(Methylamino)quinolin-8-ol|BLD Pharm. (n.d.). BLD Pharm.
  • What is the mechanism of action of 8-Hydroxyquinoline - ChemicalBook. (2024, September 3). ChemicalBook.
  • Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. (n.d.). Google Patents.
  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157-1178.
  • Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. (n.d.). Google Patents.
  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Bioorganic & medicinal chemistry, 17(15), 5285-5291.
  • McChesney, J. D. (1989). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Memorias do Instituto Oswaldo Cruz, 84, 407-409.
  • Grdadolnik, J., et al. (2021). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. European Journal of Medicinal Chemistry, 223, 113645.
  • Le, T. B., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Pharmaceuticals, 15(7), 863.
  • Singh, P. P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS omega, 3(7), 7543-7557.
  • Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? (n.d.). Wiley Online Library. Retrieved January 12, 2026, from [Link]

  • The Etiological Links behind Neurodegenerative Diseases. (2022, October 28). Encyclopedia.pub. Retrieved January 12, 2026, from [Link]

  • 8- Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2023, April 25). MDPI. Retrieved January 12, 2026, from [Link]

  • Wang, S. H., et al. (2014). Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus. Bioorganic & medicinal chemistry letters, 24(1), 354-357.
  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. (2025, December 11). PubMed. Retrieved January 12, 2026, from [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

  • New Developments in Dual-Labeled Molecular Imaging Agents. (2019, February 11). PubMed. Retrieved January 12, 2026, from [Link]

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020, June 17). Walsh Medical Media. Retrieved January 12, 2026, from [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023, May 16). PubMed Central. Retrieved January 12, 2026, from [Link]

  • The Pharmaceutical Technology Approach on Imaging Innovations from Italian Research. (2022, September 27). MDPI. Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Novel 2-(Methylamino)quinolin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed exploration of the synthesis of 2-(Methylamino)quinolin-8-ol and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the diverse pharmacological activities associated with the 8-hydroxyquinoline scaffold. This document moves beyond a simple recitation of steps, offering insights into the strategic decisions and mechanistic principles that underpin a successful synthetic campaign.

Strategic Overview and Retrosynthetic Analysis

The 8-hydroxyquinoline core is a privileged scaffold in drug discovery, known for its chelating properties and wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects[1][2]. The introduction of a methylamino group at the C2 position can significantly modulate these properties, making the development of a robust synthetic route to these derivatives a key objective for medicinal chemists.

Our retrosynthetic strategy for the target molecule, 2-(Methylamino)quinolin-8-ol (1) , identifies the key precursor as 2-chloroquinolin-8-ol (2) . The primary transformation is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. The electron-deficient nature of the pyridine ring in the quinoline system facilitates the displacement of a suitable leaving group, such as a halogen, at the C2 or C4 positions by a nucleophile[3].

A critical challenge in this synthesis is the regioselective preparation of the 2-chloroquinolin-8-ol intermediate. Direct chlorination of 8-hydroxyquinoline typically results in substitution on the electron-rich phenol ring, primarily at the 5 and 7 positions[1]. Therefore, a more nuanced, multi-step approach is required to achieve the desired C2 chlorination.

Our proposed synthetic pathway, grounded in established chemical principles, is as follows:

G cluster_0 Retrosynthetic Analysis Target 2-(Methylamino)quinolin-8-ol (1) Precursor 2-Chloroquinolin-8-ol (2) Target->Precursor SNAr StartingMaterial 8-Hydroxyquinoline Precursor->StartingMaterial Multi-step functionalization

Caption: Retrosynthetic approach for 2-(Methylamino)quinolin-8-ol.

Synthesis of the Key Intermediate: 2-Chloroquinolin-8-ol

The synthesis of 2-chloroquinolin-8-ol necessitates a strategy that circumvents the preferential electrophilic substitution on the phenol ring. A robust method involves the initial modification of the pyridine ring of 8-hydroxyquinoline, followed by the introduction of the chloro group. This is achieved through a sequence of oxidation, rearrangement, and chlorination reactions[4].

Step 1: Synthesis of 8-Hydroxyquinoline-N-oxide

The initial step involves the N-oxidation of 8-hydroxyquinoline. This transformation serves to activate the C2 position for subsequent functionalization.

Experimental Protocol:

  • In a round-bottom flask, dissolve 8-hydroxyquinoline (1.0 eq.) in glacial acetic acid.

  • Add 30% hydrogen peroxide (a slight excess) dropwise to the solution while maintaining the temperature at 70°C[4].

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and adjust the pH to approximately 12 with ammonium hydroxide to precipitate the product[4].

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 8-hydroxyquinoline-N-oxide.

Step 2: Synthesis of 8-Acetoxy-2-hydroxyquinoline

The N-oxide is then rearranged to introduce a hydroxyl group at the C2 position. The 8-hydroxyl group is simultaneously acetylated under these conditions.

Experimental Protocol:

  • Suspend 8-hydroxyquinoline-N-oxide (1.0 eq.) in acetic anhydride.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry to obtain 8-acetoxy-2-hydroxyquinoline[4].

Step 3: Synthesis of 2-Chloroquinolin-8-ol

The final step in the preparation of the key intermediate involves the chlorination of the 2-hydroxyquinoline tautomer and subsequent hydrolysis of the acetate protecting group. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this type of transformation[4][5].

Experimental Protocol:

  • Carefully add 8-acetoxy-2-hydroxyquinoline (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃) at 0°C.

  • Heat the mixture to reflux and maintain for several hours, monitoring by TLC[4].

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • The acidic aqueous solution will hydrolyze the 8-acetoxy group to the free hydroxyl.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude 2-chloroquinolin-8-ol.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

G cluster_1 Synthesis of 2-Chloroquinolin-8-ol Start 8-Hydroxyquinoline N-oxide 8-Hydroxyquinoline-N-oxide Start->N-oxide H₂O₂ / Acetic Acid Acetoxy 8-Acetoxy-2-hydroxyquinoline N-oxide->Acetoxy Acetic Anhydride Chloro 2-Chloroquinolin-8-ol Acetoxy->Chloro 1. POCl₃ 2. Hydrolysis

Caption: Synthetic pathway to the key intermediate 2-chloroquinolin-8-ol.

Core Synthesis: Nucleophilic Aromatic Substitution with Methylamine

With the key intermediate, 2-chloroquinolin-8-ol, in hand, the final step is the nucleophilic aromatic substitution with methylamine to furnish the target compound.

Mechanistic Considerations

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (methylamine) attacks the electron-deficient C2 carbon of the quinoline ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the quinoline ring is restored, yielding the 2-(methylamino) substituted product[6]. The reaction is often facilitated by a base to deprotonate the attacking amine and the resulting ammonium salt intermediate.

G cluster_2 SNAr Mechanism Reactants 2-Chloroquinolin-8-ol + CH₃NH₂ Intermediate Meisenheimer Complex Reactants->Intermediate Addition Product 2-(Methylamino)quinolin-8-ol + HCl Intermediate->Product Elimination

Caption: Generalized mechanism for the SNAr reaction.

Experimental Protocol
  • In a sealed reaction vessel, dissolve 2-chloroquinolin-8-ol (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add an excess of a solution of methylamine (e.g., 40% in water or as a solution in ethanol or THF).

  • Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.5-2.0 eq.), to the mixture.

  • Heat the reaction mixture to a temperature between 80-120°C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with water.

  • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-(Methylamino)quinolin-8-ol.

Characterization of 2-(Methylamino)quinolin-8-ol

Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected spectroscopic data based on the analysis of structurally similar compounds[7][8].

Technique Expected Observations
¹H NMR Aromatic protons on the quinoline ring (δ 6.5-8.0 ppm), a singlet or doublet for the N-H proton (variable chemical shift), and a singlet or doublet for the methyl group protons (δ ~3.0 ppm). The coupling between the N-H and methyl protons may be observed.
¹³C NMR Aromatic carbons of the quinoline ring (δ 110-160 ppm) and a signal for the methyl carbon (δ ~30 ppm).
IR Spectroscopy Characteristic absorption bands for O-H stretching (~3400 cm⁻¹), N-H stretching (~3300 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), C=C and C=N stretching in the aromatic system (~1600-1450 cm⁻¹), and C-N stretching (~1300 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the product (C₁₀H₁₀N₂O, exact mass: 174.0793).

Conclusion and Future Directions

This guide has outlined a detailed and technically grounded synthetic route for the preparation of 2-(Methylamino)quinolin-8-ol derivatives. The successful execution of this synthesis hinges on the careful, regioselective preparation of the 2-chloroquinolin-8-ol intermediate, followed by a robust nucleophilic aromatic substitution. The protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

Future work in this area could involve the diversification of the amine nucleophile to generate a library of 2-(alkylamino)- and 2-(arylamino)quinolin-8-ol derivatives for structure-activity relationship (SAR) studies. Furthermore, optimization of the reaction conditions, including the exploration of microwave-assisted synthesis, could lead to improved yields and reduced reaction times.

References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [URL: https://www.mdpi.com/1420-3049/25/18/4279][2]

  • A Simple, Safe And Cost Effective Process For Preparation Of Halquinol Product. Quick Company. [URL: https://www.quickcompany.
  • Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. Google Patents. [URL: https://patents.google.
  • Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU. [URL: https://digitalcommons.usu.edu/cgi/viewcontent.cgi?article=1273&context=chemistry_facpub]
  • 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol. MDPI. [URL: https://www.mdpi.com/1422-8599/2/2/10/pdf][7]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [URL: https://www.mdpi.com/1420-3049/25/18/4279]
  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents. [URL: https://patents.google.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [URL: https://typeset.io/papers/8-hydroxyquinoline-and-its-derivatives-synthesis-and-2l2k1k2f][9][10]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273413/][5]

  • Synthesis of Quinoline Analogues. Cardinal Scholar. [URL: https://cardinalscholar.bsu.edu/bitstream/handle/123456789/197175/AbuAlnjaaA_2013-3_BODY.pdf][4]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlepdf/2018/ob/c8ob02012a]
  • 8-Chloro-2-hydroxyquinoline 97 23981-25-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/63096kj]
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [URL: https://www.mdpi.com/1422-8599/5/3/305/pdf]
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Springer. [URL: https://link.springer.com/article/10.1186/s13065-021-00748-w][3]

  • Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/nj/d4nj04292a]
  • Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. ResearchGate. [URL: https://www.researchgate.
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [URL: https://www.researchgate.net/publication/250106173_Nucleophilic_substitution_reaction_of_chloroquinolines_with_124-triazole_i_synthesis_of_4-1h-124-triazol-1-ylquinolines]
  • Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. MDPI. [URL: https://www.mdpi.com/1424-8247/14/1/54]
  • 2-Amino-8-quinolinol | C9H8N2O | CID 4653788. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-8-quinolinol]
  • 2-Methyl-8-hydroxyquinoline | C10H9NO | CID 13224. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-8-hydroxyquinoline]
  • 8-Hydroxyquinoline - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/8-Hydroxyquinoline][6]

  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on 2-Chloroazulene. Benchchem. [URL: https://www.benchchem.com/application-notes/2-chloroazulene][6]

Sources

Methodological & Application

Application Note & Protocol: Methodology for Testing the Antimicrobial Activity of 2-(Methylamino)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and reproducible testing of the antimicrobial activity of 2-(Methylamino)quinolin-8-ol. As a derivative of quinolin-8-ol, a well-established chelating agent with known biological activities, understanding the antimicrobial potential of this specific analog requires a systematic and methodologically sound approach. This guide outlines detailed protocols for determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC), along with other essential assays to characterize its antimicrobial profile. The methodologies described herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and comparability across different studies.[1][2][3][4]

Introduction: The Scientific Rationale

Quinolin-8-ol and its derivatives have long been a subject of interest in medicinal chemistry due to their ability to chelate metal ions, a property intrinsically linked to their biological activities, including antimicrobial effects.[5][6] The proposed mechanism of action often involves the disruption of essential metal-dependent enzymes in microbial cells, leading to inhibited growth or cell death.[5][6] The addition of a methylamino group at the 2-position of the quinoline scaffold in 2-(Methylamino)quinolin-8-ol can significantly alter its physicochemical properties, such as lipophilicity and metal-binding affinity, which in turn may modulate its antimicrobial potency and spectrum of activity.

A rigorous evaluation of its antimicrobial properties is the foundational step in assessing its potential as a therapeutic agent. This involves a multi-faceted approach, starting with the determination of its inhibitory and cidal concentrations against a clinically relevant panel of microorganisms. The choice of methodology is critical; broth microdilution remains the gold standard for determining MIC values due to its quantitative nature and efficiency.[7][8] This is often complemented by disk diffusion or agar well diffusion assays for a qualitative and preliminary assessment of antimicrobial activity.[1][9]

This application note provides a framework for these investigations, emphasizing the "why" behind the "how" to empower researchers to not only execute the protocols but also to critically interpret the results within a broader drug development context.

Essential Materials and Reagents

2.1. Test Compound

  • 2-(Methylamino)quinolin-8-ol (synthesis and characterization to be performed prior to testing)

  • Stock solution preparation: Dissolve the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL). The final concentration of the solvent in the assay should be kept low (typically ≤1% v/v) to avoid solvent-induced toxicity to the microorganisms.

2.2. Microbial Strains A representative panel of microorganisms should be selected to assess the spectrum of activity. This should include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi (Yeast): Candida albicans (e.g., ATCC 90028)

  • Fungi (Mold): Aspergillus niger (e.g., ATCC 16404)

2.3. Culture Media

  • Bacteria: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).

  • Fungi: RPMI-1640 medium with L-glutamine, buffered with MOPS, and Sabouraud Dextrose Agar (SDA).

2.4. Reagents and Consumables

  • Sterile 96-well microtiter plates

  • Sterile petri dishes

  • Micropipettes and sterile tips

  • Spectrophotometer (for measuring optical density)

  • Incubator

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (vehicle solvent, e.g., DMSO)

  • Resazurin sodium salt (for viability assessment)

  • Sterile saline (0.85% NaCl)

  • McFarland standards (0.5)

Experimental Workflow: A Step-by-Step Guide

Overview of the Experimental Workflow

The overall process for evaluating the antimicrobial activity of 2-(Methylamino)quinolin-8-ol is a sequential and logical progression from initial screening to a more detailed characterization of its inhibitory and cidal properties.

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Antimicrobial Susceptibility Testing (AST) cluster_confirmation Phase 3: Cidal Activity Determination cluster_analysis Phase 4: Data Analysis & Interpretation prep_compound Prepare Stock Solution of 2-(Methylamino)quinolin-8-ol prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) mic_assay Broth Microdilution Assay (Determine MIC) prep_compound->mic_assay prep_media Prepare Culture Media and Reagents prep_inoculum->mic_assay prep_media->mic_assay mbc_mfc_assay Subculturing from MIC Assay (Determine MBC/MFC) mic_assay->mbc_mfc_assay Wells with no visible growth data_analysis Analyze Results (MIC, MBC/MFC, Zone of Inhibition) mic_assay->data_analysis disk_diffusion Disk Diffusion Assay (Qualitative Screening) disk_diffusion->data_analysis agar_well Agar Well Diffusion Assay (Alternative Screening) agar_well->data_analysis mbc_mfc_assay->data_analysis interpretation Interpret Data & Draw Conclusions data_analysis->interpretation

Figure 1. A flowchart illustrating the sequential workflow for assessing the antimicrobial activity of 2-(Methylamino)quinolin-8-ol.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative antimicrobial susceptibility testing.[7][8]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.[10][11][12] A standardized inoculum of the test microorganism is added to each well. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.[10][11]

Step-by-Step Protocol:

  • Preparation of the Test Plate:

    • Add 100 µL of sterile broth (CAMHB for bacteria, RPMI-1640 for fungi) to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the 2-(Methylamino)quinolin-8-ol stock solution (at a concentration that is twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10.[12] Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).[10]

    • Well 12 will serve as the sterility control (no inoculum).[10]

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours for bacteria, 24-48 hours for yeast) on an agar plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • The final concentration of the test compound will now be half of the initial concentrations in each well.

    • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[7]

  • MIC Determination:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10]

    • For a more quantitative assessment, the addition of a viability indicator like resazurin (which changes color in the presence of metabolically active cells) can be used. A color change from blue to pink indicates cell viability. The MIC is the lowest concentration that prevents this color change.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[13]

Principle: Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells.[14][15][16]

Step-by-Step Protocol:

  • Subculturing:

    • From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.[13]

    • Spot-plate or spread the aliquot onto a fresh, antibiotic-free agar plate (MHA for bacteria, SDA for fungi).

    • Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[14]

  • MBC/MFC Determination:

    • After incubation, count the number of colonies on each spot/plate.

    • The MBC/MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[15][16]

Protocol 3: Disk Diffusion and Agar Well Diffusion Assays (Qualitative Screening)

These methods are useful for preliminary screening of antimicrobial activity.[9]

Principle: A standardized inoculum of the microorganism is swabbed onto the surface of an agar plate. For disk diffusion, a paper disk impregnated with the test compound is placed on the agar. For agar well diffusion, a well is punched into the agar and filled with a solution of the test compound.[1][17] The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk or well.[9]

Step-by-Step Protocol (Agar Well Diffusion):

  • Plate Preparation:

    • Prepare a lawn of the test microorganism on an MHA or SDA plate by swabbing a standardized inoculum (0.5 McFarland) evenly across the surface.[17]

    • Allow the plate to dry for a few minutes.

    • Using a sterile cork borer, punch wells (e.g., 6 mm in diameter) into the agar.[1][18]

  • Application of Test Compound:

    • Add a specific volume (e.g., 50-100 µL) of the 2-(Methylamino)quinolin-8-ol solution at a known concentration into each well.[1]

    • Include positive control (antibiotic) and negative control (solvent) wells.

  • Incubation and Measurement:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[18]

    • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation and Interpretation

Quantitative data from the antimicrobial assays should be presented in a clear and concise tabular format.

Table 1: Antimicrobial Activity of 2-(Methylamino)quinolin-8-ol

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)Zone of Inhibition (mm) [Concentration]
S. aureus ATCC 29213
E. faecalis ATCC 29212
E. coli ATCC 25922
P. aeruginosa ATCC 27853
C. albicans ATCC 90028
A. niger ATCC 16404
Ciprofloxacin
Fluconazole

Interpretation of Results:

  • MIC: Provides a quantitative measure of the compound's potency. Lower MIC values indicate higher potency.[19]

  • MBC/MFC to MIC Ratio: This ratio helps to classify the compound's effect as either bactericidal/fungicidal or bacteriostatic/fungistatic.

    • If MBC/MIC ≤ 4, the compound is generally considered bactericidal .[19]

    • If MBC/MIC > 4, the compound is generally considered bacteriostatic .[19]

  • Zone of Inhibition: Provides a qualitative indication of antimicrobial activity. The size of the zone is influenced by the compound's potency, diffusion rate in agar, and the susceptibility of the microorganism.

Trustworthiness and Self-Validating Systems

To ensure the reliability and validity of the results, the following controls must be included in every experiment:

  • Positive Control: An antibiotic with known activity against the test organisms (e.g., ciprofloxacin, fluconazole). This validates the susceptibility of the microorganisms and the overall assay performance.

  • Negative Control (Vehicle Control): The solvent used to dissolve the test compound (e.g., DMSO) at the highest concentration present in the assay. This ensures that the observed antimicrobial activity is not due to the solvent.

  • Growth Control: Microorganisms incubated in broth without any test compound. This confirms the viability and growth of the microorganisms under the assay conditions.[10]

  • Sterility Control: Broth without any inoculum. This checks for contamination of the media and reagents.[10]

The inclusion of these controls creates a self-validating system where the experimental results can be confidently attributed to the antimicrobial activity of 2-(Methylamino)quinolin-8-ol.

Conclusion

The methodologies outlined in this application note provide a robust framework for the comprehensive evaluation of the antimicrobial activity of 2-(Methylamino)quinolin-8-ol. By adhering to standardized protocols and incorporating appropriate controls, researchers can generate reliable and reproducible data that is essential for the progression of this compound in the drug discovery and development pipeline. The insights gained from these studies will be crucial in understanding its spectrum of activity, potency, and potential as a novel antimicrobial agent.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]

  • Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20264. [Link]

  • Holder, I. A., & Neely, A. N. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells. Burns, 20(5), 426-429. [Link]

  • Dahiya, P., & Purkayastha, S. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(5), 18-22. [Link]

  • Chalker, V., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Journal of Medical Microbiology, 71(1). [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • Wikipedia. Broth microdilution. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Maciá, M. D., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50896. [Link]

  • CLSI. Antimicrobial Susceptibility Testing. [Link]

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Simner, P. J., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Al-Ostath, A. I., et al. (2020). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 13(1). [Link]

  • López-Vera, E., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Molecules, 27(13), 4253. [Link]

  • ResearchGate. Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. [Link]

  • Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances, 12(45), 29285–29311. [Link]

  • ResearchGate. (PDF) QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Antimicrobial Properties of 8-Hydroxyquinoline Derivatives: A New Frontier in Fighting Infections. [Link]

  • Wang, H., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 4(10), 1451–1462. [Link]

  • Fathimoghadam, F., et al. (2021). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. International Journal of Advanced Biological and Biomedical Research, 9(3), 279-291. [Link]

  • ResearchGate. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. [Link]

  • ResearchGate. (PDF) Quinolones:Synthesis and antibacterial activity. [Link]

  • Gershon, H., & Parmegiani, R. (1963). Antimicrobial Activity of 8-Quinolinols, Salicylic Acids, Hydroxynaphthoic Acids, and Salts of Selected Quinolinols with Selected Hydroxy-Acids. Applied microbiology, 11(1), 62–65. [Link]

  • de Souza, M. V. N., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Antibiotics, 11(10), 1391. [Link]

  • ResearchGate. Antimicrobial Activities of 2-Methyl-8-Hydroxyquinoline and Its Derivatives against Human Intestinal Bacteria. [Link]

  • Pippi, B., et al. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future Microbiology, 17, 425–436. [Link]

Sources

Application of 2-(Methylamino)quinolin-8-ol in Anticancer Research: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of Substituted Quinolines in Oncology

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a diverse range of biological activities.[1] Within this class of compounds, quinolin-8-ol and its derivatives have garnered significant attention for their potent anticancer properties.[2] These compounds often exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for tumor progression.[1][3] This guide focuses on a specific derivative, 2-(Methylamino)quinolin-8-ol, providing a comprehensive overview of its potential application in anticancer research. While direct and extensive research on this particular molecule is emerging, this document synthesizes available knowledge on closely related analogs to provide a robust framework for its investigation. We will delve into the rationale behind its proposed mechanism of action, detailed protocols for its evaluation, and the interpretation of potential findings, thereby offering a roadmap for researchers, scientists, and drug development professionals seeking to explore its therapeutic utility.

The Scientific Rationale: Why 2-(Methylamino)quinolin-8-ol Holds Promise

The 8-hydroxyquinoline core is a well-established pharmacophore known for its metal-chelating properties, which are often implicated in its biological activity. The introduction of a methylamino group at the C-2 position is hypothesized to modulate the electronic properties and steric hindrance of the molecule, potentially enhancing its selectivity and potency against cancer cells. The structural similarity to other 2-substituted-8-hydroxyquinolines (8HQs) that have demonstrated significant antiproliferative effects suggests that 2-(Methylamino)quinolin-8-ol could operate through several key anticancer mechanisms.[4]

Proposed Mechanisms of Action

Based on the known activities of analogous compounds, 2-(Methylamino)quinolin-8-ol is predicted to induce cancer cell death through the following pathways:

  • Induction of Apoptosis: A primary mechanism for many quinoline derivatives is the initiation of programmed cell death.[1] This is often mediated through the activation of caspase cascades, leading to cellular dismantling.

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is a hallmark of many anticancer agents. It is plausible that 2-(Methylamino)quinolin-8-ol could induce arrest at specific checkpoints, such as the G2/M or S phase, thereby preventing cancer cell proliferation.[4]

  • Inhibition of Key Kinases: Quinoline derivatives have been shown to inhibit various protein kinases that are often dysregulated in cancer, playing crucial roles in cell signaling, growth, and survival.[1]

  • Generation of Reactive Oxygen Species (ROS): The pro-oxidant activity of some quinoline-metal complexes can lead to oxidative stress and subsequent cell death.

The following diagram illustrates the potential signaling pathways that could be modulated by 2-(Methylamino)quinolin-8-ol, leading to an anticancer effect.

G cluster_cell Cancer Cell 2-(Methylamino)quinolin-8-ol 2-(Methylamino)quinolin-8-ol Kinase Inhibition Kinase Inhibition 2-(Methylamino)quinolin-8-ol->Kinase Inhibition ROS Generation ROS Generation 2-(Methylamino)quinolin-8-ol->ROS Generation Cancer Cell Cancer Cell Apoptosis Apoptosis Cell Death Cell Death Apoptosis->Cell Death Cell Cycle Arrest Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation Kinase Inhibition->Apoptosis Kinase Inhibition->Cell Cycle Arrest ROS Generation->Apoptosis G A Seed Cells in 96-well Plate B Treat with 2-(Methylamino)quinolin-8-ol A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 2-(Methylamino)quinolin-8-ol at concentrations around the determined IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). [5]6. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [5]7. Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. [5]

Cell Cycle Analysis

This assay determines the effect of the compound on the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Data Presentation and Interpretation

The quantitative data obtained from the aforementioned assays should be systematically organized for clear interpretation and comparison.

Table 1: Hypothetical IC₅₀ Values of 2-(Methylamino)quinolin-8-ol in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 48h
MCF-7Breast CancerValue to be determined
A549Lung CancerValue to be determined
HeLaCervical CancerValue to be determined
PC-3Prostate CancerValue to be determined
HepG2Liver CancerValue to be determined

Note: The values in this table are placeholders and need to be experimentally determined.

A potent anticancer compound is generally characterized by low micromolar or even nanomolar IC₅₀ values. Selectivity can be assessed by comparing the cytotoxicity against cancer cell lines versus non-cancerous cell lines (e.g., human fibroblasts).

Synthesis of 2-(Methylamino)quinolin-8-ol

While several synthetic routes for quinoline derivatives exist, a common approach for N-alkylation at the 2-position of an aminoquinoline is not explicitly detailed in the provided search results. However, a plausible synthesis could be adapted from known methods for similar structures. For instance, the synthesis of 8-(Methylamino)quinolin-2(1H)-one starts from 1,3-dichloro-2-nitrobenzene, where a methylamine group is introduced. [6]A general approach for the target compound could involve the reaction of 2-chloroquinolin-8-ol with methylamine.

Concluding Remarks and Future Directions

The exploration of 2-(Methylamino)quinolin-8-ol as a potential anticancer agent is a promising avenue of research, grounded in the well-documented anticancer activities of the broader quinolin-8-ol family. The protocols detailed in this guide provide a solid foundation for its initial in vitro characterization. Positive outcomes from these studies, particularly low IC₅₀ values and clear evidence of apoptosis induction and/or cell cycle arrest, would warrant further investigation into its specific molecular targets and in vivo efficacy in preclinical cancer models. The elucidation of its precise mechanism of action will be crucial for its future development as a novel therapeutic agent.

References

  • BenchChem. (2025).
  • Barilli, A., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11.
  • Takeda Pharmaceutical Company Limited. (2021). Lead Identification of 8-(Methylamino)
  • Chemchart. (n.d.). 2-(methylamino)quinolin-8-ol (70125-17-6). Retrieved from [Link]

  • BenchChem. (2025). Comparative Analysis of Anticancer Quinoline Derivatives: Validating the Potential of 6,8-Difluoro-2-methylquinolin-4-amine. BenchChem.
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug Design, Development and Therapy, 13, 2933–2954.
  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6489.
  • Jain, A. K., et al. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry, 19(9), 848-858.
  • Zhou, C., et al. (2020). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Current Medicinal Chemistry, 27(34), 5783-5819.
  • Kumar, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100742.
  • Wang, X., et al. (2025). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. Molecules, 30(13), 2696.
  • Li, Y., et al. (2025). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. New Journal of Chemistry, 49(13), 6561-6567.
  • BenchChem. (2025). 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development. BenchChem.
  • Ghorbani-Vaghei, R., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 83.
  • Chobot, V., et al. (2021). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 64(15), 11215–11234.
  • Chen, Y. H., et al. (1999). A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline. Life Sciences, 64(12), 1059–1066.
  • Chen, Y. H., et al. (1999). Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. Journal of Pharmacy and Pharmacology, 51(7), 815–820.
  • Synthesized eight new compounds were tested for their potential activity in lung cancer cell lines. (2025). International Journal of Pharmaceutical Sciences and Research, 16(8), 1000-1008.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2018). International Journal of Medical Toxicology and Forensic Medicine, 8(3), 99-104.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2018). International Journal of Molecular Sciences, 19(11), 3465.
  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. (2020). Molecules, 25(18), 4242.

Sources

Application Notes and Protocols: 2-(Methylamino)quinolin-8-ol as a Selective Fluorescent Sensor for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Crucial Role of Metal Ion Sensing

Metal ions are fundamental to a vast array of biological processes, acting as cofactors for enzymes, stabilizing protein structures, and participating in cellular signaling pathways. However, dysregulation of metal ion homeostasis is implicated in numerous pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2] Consequently, the development of sensitive and selective methods for the detection and quantification of metal ions in biological and environmental systems is of paramount importance for diagnostics, drug development, and environmental monitoring.[3][4]

Fluorescent chemosensors have emerged as powerful tools for metal ion detection due to their high sensitivity, rapid response times, and the ability to provide real-time spatial and temporal information within living cells.[3][5] Among the various classes of fluorophores, quinoline and its derivatives have garnered significant attention owing to their excellent photophysical properties, strong metal-chelating capabilities, and amenability to synthetic modification.[1][2][6] The 8-hydroxyquinoline (8-HQ) scaffold, in particular, is a privileged structure in the design of fluorescent sensors due to its inherent ability to form stable complexes with a wide range of metal ions.[7][8][9]

This application note provides a comprehensive guide to the use of 2-(Methylamino)quinolin-8-ol , a rationally designed 8-HQ derivative, as a selective fluorescent sensor for the detection of specific metal ions. We will delve into the underlying sensing mechanism, provide detailed protocols for its synthesis and characterization, and outline a robust methodology for its application in quantifying target metal ions.

Principle of Operation: Chelation-Enhanced Fluorescence (CHEF)

The fluorescence sensing mechanism of 2-(Methylamino)quinolin-8-ol is predicated on the principle of Chelation-Enhanced Fluorescence (CHEF) . In its unbound state, the fluorescence of the 8-hydroxyquinoline fluorophore is often partially quenched. This quenching can be attributed to photoinduced electron transfer (PET) from the lone pair of electrons on the nitrogen atom of the methylamino group to the excited state of the quinoline ring.

Upon the introduction of a target metal ion, the 8-hydroxy group and the quinoline nitrogen atom cooperatively bind the metal ion, forming a stable chelate complex. This coordination restricts the rotational freedom of the molecule and, more importantly, inhibits the PET process by engaging the lone pair of electrons of the quinoline nitrogen in the coordinate bond. The suppression of this quenching pathway leads to a significant enhancement of the fluorescence intensity, providing a "turn-on" signal that is directly proportional to the concentration of the metal ion.[10]

Synthesis and Characterization of 2-(Methylamino)quinolin-8-ol

While a direct, peer-reviewed synthesis for 2-(Methylamino)quinolin-8-ol is not extensively documented, a plausible and efficient synthetic route can be adapted from established methodologies for similar 8-hydroxyquinoline derivatives.[1] The proposed synthesis involves a two-step process starting from the commercially available 8-hydroxyquinoline-2-carbaldehyde.

Protocol 1: Synthesis of 2-(Methylamino)quinolin-8-ol

Materials:

  • 8-hydroxyquinoline-2-carbaldehyde

  • Methylamine (40% in water or as a solution in ethanol)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

Step 1: Schiff Base Formation

  • Dissolve 8-hydroxyquinoline-2-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • To this solution, add an excess of methylamine solution (e.g., 2-3 equivalents) dropwise while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure to yield the crude Schiff base (an imine intermediate).

Step 2: Reduction of the Schiff Base

  • Dissolve the crude Schiff base from Step 1 in absolute ethanol at room temperature.

  • Slowly add an excess of sodium borohydride (NaBH₄) (e.g., 1.5-2 equivalents) to the solution in small portions.

  • Gently reflux the resulting solution with magnetic stirring for 4-6 hours. The color of the solution may change during this time.

  • After cooling to room temperature, filter the mixture and evaporate the solvent to dryness.

  • Extract the residue with a mixture of water and chloroform.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

  • Purify the crude 2-(Methylamino)quinolin-8-ol by column chromatography on silica gel or by recrystallization to obtain the final product.

Characterization

The synthesized 2-(Methylamino)quinolin-8-ol should be thoroughly characterized to confirm its identity and purity. The following techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups.

  • UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties.

Parameter Expected Data Reference/Analogy
Molecular Formula C₁₀H₁₀N₂O-
Molecular Weight 174.20 g/mol -
¹H NMR Peaks corresponding to aromatic protons of the quinoline ring, a singlet for the methyl group, and a broad singlet for the amino N-H.[1][11]
¹³C NMR Resonances for the carbon atoms of the quinoline ring and the methyl group.[12][13]
Mass Spectrum (ESI-MS) [M+H]⁺ at m/z 175.2[1]
UV-Vis Absorption (λabs) ~320-350 nm in common organic solvents.[1][14][15]
Fluorescence Emission (λem) ~450-500 nm, exhibiting a significant Stokes shift.[1][16][17]

Application Protocol: Metal Ion Sensing

This protocol details the use of 2-(Methylamino)quinolin-8-ol for the detection and quantification of a target metal ion. The specific metal ion for which this sensor exhibits the highest selectivity should be determined experimentally through a screening process. Based on the behavior of similar 8-hydroxyquinoline derivatives, potential target ions include Zn²⁺, Al³⁺, and certain transition metal ions.[9][18]

Protocol 2: General Procedure for Metal Ion Detection

Materials and Equipment:

  • Stock solution of 2-(Methylamino)quinolin-8-ol (e.g., 1 mM in a suitable solvent like DMSO or ethanol).

  • Stock solutions of various metal salts (e.g., chlorides or nitrates) of known concentrations in deionized water or a suitable buffer.

  • Assay buffer (e.g., HEPES or Tris-HCl, pH 7.4).

  • Spectrofluorometer.

  • UV-Vis spectrophotometer.

  • 96-well microplates (optional, for high-throughput screening).

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_sensor Prepare Sensor Stock (1 mM in DMSO) setup Set up Assay: - Dilute sensor in buffer - Add metal ion standards/samples prep_sensor->setup prep_metal Prepare Metal Ion Stocks (e.g., 10 mM in H₂O) prep_metal->setup prep_buffer Prepare Assay Buffer (e.g., 10 mM HEPES, pH 7.4) prep_buffer->setup incubate Incubate (e.g., 5-10 min at RT) setup->incubate measure Measure Fluorescence (at optimal λex/λem) incubate->measure blank_subtract Blank Subtraction measure->blank_subtract calibration Generate Calibration Curve (Fluorescence vs. [Metal Ion]) blank_subtract->calibration quantify Quantify Unknown Samples calibration->quantify

Caption: Experimental workflow for metal ion quantification.

Procedure:

  • Preparation of Working Solutions:

    • Prepare a working solution of 2-(Methylamino)quinolin-8-ol by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).

    • Prepare a series of standard solutions of the target metal ion by serially diluting the stock solution in the assay buffer.

  • Fluorescence Measurements:

    • In a cuvette or a well of a microplate, add the working solution of the sensor.

    • Record the initial fluorescence spectrum to establish the baseline.

    • Add increasing concentrations of the target metal ion standard solutions to the sensor solution.

    • After a short incubation period (e.g., 5-10 minutes) at room temperature, protected from light, record the fluorescence emission spectrum after each addition. The excitation wavelength should be set at the absorption maximum of the sensor.

  • Data Analysis:

    • Subtract the fluorescence intensity of a blank sample (containing only the sensor and buffer) from all readings.

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a titration curve.

    • For quantitative analysis, plot a calibration curve using the linear portion of the titration curve.

    • The concentration of the metal ion in unknown samples can be determined by measuring their fluorescence response with the sensor and interpolating the value on the calibration curve.

Selectivity Study

To assess the selectivity of 2-(Methylamino)quinolin-8-ol for the target metal ion, perform the fluorescence titration experiment in the presence of a range of other potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺, Pb²⁺). The fluorescence response should be significantly higher for the target metal ion compared to others.

Troubleshooting and Considerations

  • Solvent Effects: The photophysical properties of quinoline-based sensors can be sensitive to the solvent polarity. Ensure that the solvent system is consistent throughout all experiments.

  • pH Dependence: The protonation state of the 8-hydroxy and methylamino groups is pH-dependent. It is crucial to perform experiments in a buffered solution at a physiological pH (e.g., 7.4) for biological applications.

  • Inner Filter Effect: At high concentrations of the sensor or metal complex, the absorption of excitation or emission light can lead to a non-linear fluorescence response. It is advisable to work with dilute solutions to minimize this effect.

  • Stoichiometry and Binding Constant: The binding stoichiometry between the sensor and the metal ion can be determined using a Job's plot. The binding constant (Kₐ) can be calculated by fitting the fluorescence titration data to a suitable binding model (e.g., the Benesi-Hildebrand equation).

Conclusion

2-(Methylamino)quinolin-8-ol is a promising fluorescent sensor for the selective detection of metal ions. Its "turn-on" fluorescence response, based on the CHEF mechanism, allows for sensitive and quantitative measurements. The straightforward synthesis and robust performance make it a valuable tool for researchers in various fields, including cell biology, drug discovery, and environmental science. By following the detailed protocols provided in this application note, researchers can effectively utilize this sensor for their specific applications.

References

  • BenchChem. (2025).
  • MDPI. (n.d.). 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol. Retrieved from [Link]

  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Retrieved from [Link]

  • Saadeh, H. A., Sweidan, K. A., & Mubarak, M. S. (2020). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. Molecules, 25(18).
  • MDPI. (2021). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Retrieved from [Link]

  • MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved from [Link]

  • Chemchart. (n.d.). 2-(methylamino)quinolin-8-ol (70125-17-6). Retrieved from [Link]

  • MDPI. (2022). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

  • Beilstein Archives. (2021).
  • Taylor & Francis Online. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from [Link]

  • ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print.
  • BenchChem. (2025).
  • ACS Publications. (n.d.). An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution.
  • MDPI. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Retrieved from [Link]

  • PMC. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from [Link]

  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
  • UCI Chemistry. (n.d.).
  • MDPI. (2022). Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies. Retrieved from [Link]

  • The Open University. (n.d.). 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS.
  • Semantic Scholar. (2005). Photo physical properties of 8-hydroxy quinoline. Retrieved from [Link]

  • PMC. (n.d.). Fluorescence Studies of Selected 2-Alkylaminopyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform.
  • PMC. (n.d.). Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • PubMed. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • PMC. (n.d.). Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[19]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-8-quinolinol. Retrieved from [Link]

  • AASCIT. (2015).
  • ResearchGate. (n.d.). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.
  • SpectraBase. (n.d.). 2-Methyl-8-quinolinol - Optional[13C NMR] - Chemical Shifts.
  • International Journal of Pharmaceutical Sciences and Drug Research. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE.

Sources

Application Notes and Protocols for the Experimental Design and Study of 2-(Methylamino)quinolin-8-ol Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Chelating 2-(Methylamino)quinolin-8-ol

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and antineurodegenerative properties.[1][2] Among its derivatives, 8-hydroxyquinoline (8HQ) has garnered significant attention due to its potent ability to act as a bidentate chelating agent, coordinating with metal ions through its phenolic oxygen and quinoline nitrogen atoms.[3][4] This chelation is not merely a structural curiosity; it is a fundamental mechanism for enhancing biological efficacy. The formation of metal complexes can improve pharmacokinetic properties, increase lipophilicity for better cell membrane penetration, and introduce novel mechanisms of action that are inaccessible to the organic ligand alone.[3][5]

Numerous studies have demonstrated that metal complexes of 8HQ derivatives exhibit superior anticancer and antimicrobial activities compared to the free ligands.[5][6][7][8] The introduction of substituents onto the 8HQ ring system allows for the fine-tuning of steric and electronic properties, which in turn modulates the stability, geometry, and biological activity of the resulting metal complexes. The specific focus of this guide, 2-(Methylamino)quinolin-8-ol, is a logical evolution of this strategy. The methylamino group at the C-2 position is hypothesized to influence the ligand's donor properties and the overall lipophilicity of the complexes, potentially leading to enhanced selectivity and potency.

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals. It outlines detailed protocols for the synthesis, purification, and rigorous characterization of 2-(Methylamino)quinolin-8-ol and its transition metal complexes, followed by validated assays for evaluating their therapeutic potential as anticancer and antimicrobial agents.

Part 1: Synthesis and Physicochemical Characterization

The foundation of any study on metal-based drugs is the unambiguous synthesis and characterization of the compounds. This section provides a logical workflow from ligand synthesis to the detailed structural and electronic analysis of the final metal complexes.

Ligand Synthesis: 2-(Methylamino)quinolin-8-ol

Causality of Synthetic Choice: A robust and scalable synthesis is paramount. While numerous methods exist for quinoline synthesis, a practical approach for introducing the 2-(methylamino) group involves the nucleophilic substitution of a suitable precursor like 2-chloro-8-methoxyquinoline. The methoxy group serves as a protecting group for the 8-hydroxyl function, which can be easily deprotected in the final step.

Protocol 1: Synthesis of 2-(Methylamino)quinolin-8-ol

  • Step A: Synthesis of 2-Chloro-8-methoxyquinoline. This starting material can be synthesized from 8-methoxyquinoline via established chlorination procedures.

  • Step B: Amination.

    • In a sealed pressure vessel, dissolve 2-chloro-8-methoxyquinoline (1 eq.) in ethanol.

    • Add an aqueous solution of methylamine (40%, 10 eq.).

    • Heat the mixture at 150-160 °C for 24 hours. The high temperature and pressure are necessary to drive the nucleophilic aromatic substitution.

    • After cooling, evaporate the solvent under reduced pressure.

    • Purify the resulting crude 2-(methylamino)-8-methoxyquinoline using silica gel column chromatography (eluent: ethyl acetate/hexane gradient).

  • Step C: Demethylation (Deprotection).

    • Dissolve the purified product from Step B in a flask with 48% hydrobromic acid (HBr).

    • Reflux the mixture for 6-8 hours. The strong acid cleaves the methyl ether to reveal the free hydroxyl group.[9]

    • Cool the reaction mixture in an ice bath and neutralize carefully with a saturated sodium bicarbonate solution until a precipitate forms.

    • Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

    • Recrystallize the final product, 2-(Methylamino)quinolin-8-ol, from an ethanol/water mixture to obtain pure crystals.

  • Characterization: Confirm the identity and purity of the ligand using:

    • ¹H & ¹³C NMR: To verify the chemical structure and proton/carbon environments.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • FT-IR Spectroscopy: To identify key functional groups (e.g., O-H, N-H, C=N).

General Synthesis of Metal(II) Complexes

Rationale: The ligand, now synthesized, can act as a bidentate chelator. The general synthesis involves the reaction of the deprotonated ligand with a metal salt in a suitable solvent. A 2:1 ligand-to-metal molar ratio is typically employed, as 8HQ derivatives commonly form stable ML₂ complexes.[3][10] The choice of metal salt (e.g., acetate vs. chloride) can influence the final product, with acetates often being preferred as the acetate ion can act as a base to facilitate ligand deprotonation.

Protocol 2: General Synthesis of M[2-(Methylamino)quinolin-8-ol]₂ Complexes

  • Dissolve the ligand, 2-(Methylamino)quinolin-8-ol (2 mmol), in 30 mL of warm methanol.

  • In a separate flask, dissolve the metal(II) salt (e.g., Cu(CH₃COO)₂, ZnCl₂, CoCl₂·6H₂O) (1 mmol) in 20 mL of methanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Adjust the pH of the mixture to ~8.0 by adding a dilute ethanolic solution of KOH or NaOH. This deprotonates the hydroxyl group, facilitating coordination.[11]

  • Reflux the resulting mixture for 3-4 hours. A colored precipitate should form, indicating complex formation.

  • Cool the mixture to room temperature. Collect the precipitate by filtration.

  • Wash the solid product sequentially with methanol and diethyl ether to remove unreacted starting materials.

  • Dry the final complex in a vacuum desiccator over anhydrous CaCl₂.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_char Physicochemical Characterization cluster_bio Biological Evaluation Ligand_Synth Ligand Synthesis (Protocol 1) Complex_Synth Metal Complexation (Protocol 2) Ligand_Synth->Complex_Synth 2-(Methylamino)quinolin-8-ol Purification Purification (Filtration, Washing) Complex_Synth->Purification Elemental Elemental Analysis (CHN) Purification->Elemental Characterize Complex Spectro Spectroscopy (FT-IR, UV-Vis) Purification->Spectro Characterize Complex Magnetic Magnetic Susceptibility Purification->Magnetic Characterize Complex Conduct Molar Conductivity Purification->Conduct Characterize Complex Thermal Thermal Analysis (TGA) Purification->Thermal Characterize Complex Anticancer Anticancer Assays (Protocol 3) Thermal->Anticancer Screen for Activity Antimicrobial Antimicrobial Assays (Protocol 4) Thermal->Antimicrobial

Caption: Overall workflow from ligand synthesis to biological screening.

Physicochemical Characterization of Metal Complexes

Trustworthiness through Validation: A combination of analytical techniques is essential to confirm the structure, stoichiometry, and purity of the synthesized complexes. Each technique provides a piece of the puzzle, and together they build a self-validating dataset.

  • Elemental Analysis (C, H, N): This is a fundamental technique to confirm the empirical formula of the complex. The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated values for the proposed ML₂ structure.[10]

  • FT-IR Spectroscopy: This method is crucial for confirming that the metal has coordinated to the ligand.

    • Rationale: Upon complexation, the vibrational frequencies of the ligand's functional groups will change. The disappearance of the broad phenolic O-H band (around 3300-3400 cm⁻¹) and a shift in the C-O stretching vibration indicate the deprotonation and coordination of the hydroxyl oxygen. Shifts in the quinoline ring's C=N vibrations suggest coordination via the ring nitrogen. The appearance of new, low-frequency bands (typically < 600 cm⁻¹) can be attributed to M-O and M-N stretching vibrations, providing direct evidence of coordination.[3][12]

  • UV-Visible Spectroscopy: This technique provides information about the electronic structure and geometry of the complexes.

    • Rationale: The spectra will show intense bands corresponding to intra-ligand (π→π*) and ligand-to-metal charge transfer (LMCT) transitions. For d-block metals like Cu(II), Co(II), and Ni(II), weaker d-d transition bands will appear in the visible region, and their position and multiplicity are indicative of the complex's geometry (e.g., octahedral vs. tetrahedral vs. square planar).[3][13]

  • Magnetic Susceptibility: This measurement is used to determine the number of unpaired electrons in paramagnetic complexes.

    • Rationale: The effective magnetic moment (μ_eff), calculated from susceptibility data, helps in assigning the geometry of the complex. For example, a Cu(II) (d⁹) complex is expected to have a magnetic moment of ~1.73 B.M., consistent with one unpaired electron. A high-spin octahedral Ni(II) (d⁸) complex would have a moment of ~2.9-3.4 B.M., whereas a square planar Ni(II) complex would be diamagnetic (μ_eff = 0).[13][14]

  • Molar Conductivity: This helps determine whether the complex is an electrolyte or non-electrolyte.

    • Rationale: By dissolving the complex in a solvent like DMF or DMSO and measuring its molar conductance, one can infer its nature. Low conductivity values typically indicate a neutral, non-electrolytic complex where the ligands have neutralized the metal ion's charge.[15]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.

    • Rationale: This analysis reveals the thermal stability of the complexes and can confirm the presence of coordinated or lattice water molecules. The weight loss at specific temperature ranges corresponds to the loss of these water molecules or the decomposition of the organic ligand.[12]

Property Expected Result for a Cu(II) Complex: Cu(L)₂ Rationale / Information Gained
Appearance Colored, crystalline solidVisual confirmation of a new compound formation.
Elemental Analysis Experimental %C,H,N matches calculated valuesConfirms the 1:2 metal-to-ligand stoichiometry.
FT-IR (cm⁻¹) Disappearance of ligand O-H stretch; Shift in C=N; New M-O/M-N bandsDirect evidence of coordination at hydroxyl and N sites.[3]
UV-Vis λ_max (nm) ~250-400 (Ligand bands), >450 (d-d transitions)Confirms coordination and provides insight into geometry.
Magnetic Moment (μ_eff) ~1.7 - 2.2 B.M.Confirms the paramagnetic d⁹ configuration of Cu(II).[13]
Molar Conductivity Low value (e.g., < 20 Ω⁻¹cm²mol⁻¹ in DMF)Indicates a neutral, non-electrolytic complex.[15]
TGA No initial weight loss <150°C; decomposition >250°CIndicates an anhydrous complex with high thermal stability.

Part 2: Biological Evaluation Protocols

After thorough characterization, the next step is to evaluate the biological potential of the synthesized compounds. It is critical to test the free ligand alongside the metal complexes to determine if chelation leads to a synergistic enhancement of activity.

In Vitro Anticancer Activity

Rationale: Metal complexes of 8HQ derivatives are known to induce cancer cell death through various mechanisms, including the generation of reactive oxygen species (ROS), DNA interaction, and inhibition of crucial cellular processes like the proteasome.[5][6][7] The initial screening for anticancer activity is typically performed using a cytotoxicity assay.

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

  • Cell Culture: Culture selected human cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma, MDA-MB-231 breast carcinoma) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a 5% CO₂ humidified incubator.[7][16]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of the ligand and metal complexes in DMSO. Serially dilute these stocks with culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

  • Incubation: Replace the old medium with the medium containing the test compounds. Include wells for untreated cells (negative control), vehicle control (DMSO only), and a positive control (e.g., cisplatin). Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Compound IC₅₀ (µM) on A549 Cells IC₅₀ (µM) on HCT-116 Cells
Ligand (L)> 100> 100
Cisplatin (Control)8.510.2
Cu(L)₂ 5.2 7.8
Zn(L)₂ 15.6 20.4
Co(L)₂ 25.1 31.5
Table represents hypothetical data for illustrative purposes.
Mechanistic Anticancer Studies

Rationale: Identifying a potent cytotoxic agent is the first step. Understanding its mechanism of action is crucial for further development. A common mechanism for metal-based drugs is the induction of oxidative stress leading to programmed cell death (apoptosis).[5][7]

Potential Mechanism of Action

G Complex Metal Complex (e.g., Cu(L)₂) Membrane Cell Membrane Complex->Membrane Enters Cell (Lipophilicity) ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS Redox Cycling Damage Oxidative Stress & DNA Damage ROS->Damage Mito Mitochondrial Pathway Activation Damage->Mito Caspase Caspase Cascade Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Hypothesized apoptotic pathway induced by the metal complex.

Protocol 4: Detection of Intracellular ROS

  • Seed cancer cells in a 96-well plate and treat with the metal complex at its IC₅₀ concentration for a defined period (e.g., 24 hours).

  • Wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes in the dark. DCFH-DA is a cell-permeable dye that is oxidized by ROS to the highly fluorescent DCF.

  • Wash the cells again with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm). A significant increase in fluorescence compared to untreated cells indicates ROS generation.

In Vitro Antimicrobial Activity

Rationale: The ability of 8HQ to chelate metal ions that are essential for microbial enzymes is a key part of its antimicrobial activity.[3] This activity can be quantified by determining the Minimum Inhibitory Concentration (MIC).

Protocol 5: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (ligand and complexes) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin, Fluconazole).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or 48 hours for yeast.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The experimental design detailed in these application notes provides a comprehensive and validated pathway for the investigation of 2-(Methylamino)quinolin-8-ol metal complexes. By following a structured approach—from logical synthesis and rigorous multi-faceted characterization to systematic biological evaluation—researchers can generate high-quality, reproducible data. This framework not only confirms the identity and properties of the novel complexes but also elucidates their therapeutic potential. The demonstrated enhancement of biological activity upon chelation underscores the power of coordination chemistry as a strategy in modern drug discovery and development.

References

  • Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs. Journal of Inorganic Biochemistry.
  • Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs.
  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry.
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI.
  • Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry.
  • Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline.
  • Structural and spectroscopic studies on some metal complexes of an 8-hydroxyquinoline derivative.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PubMed Central.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
  • Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II). Journal of the Chemical Society, Perkin Transactions 1.
  • Antimicrobial Activities of 2-Methyl-8-Hydroxyquinoline and Its Derivatives against Human Intestinal Bacteria.
  • Biological activities of quinoline deriv
  • Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. MDPI.
  • [Antimicrobial properties of quinoline deriv
  • The Metal Complexes of 5-[(benzyloxy) methyl] quinolin-8-ol (BeMQ) and 8- quinolinols mixed Ligand. Semantic Scholar.
  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND MICROBIAL STUDIES OF 3-{(E)-[(2-HYDROXYQUINOLIN-3 YL)METHYLIDENE] AMINO}. JETIR.
  • Synthesis and Characterization of some Mixed Ligand Complexes Containing (8-hydroxyquinoline) and (2 - Baghdad Science Journal. Baghdad Science Journal.
  • Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Journal of Chemistry Letters.
  • Method for preparing 2-methyl-8-aminoquinoline

Sources

Application Note & Protocols: High-Throughput Screening Assays for 2-(Methylamino)quinolin-8-ol Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. Specifically, the 2-(Methylamino)quinolin-8-ol backbone, an analogue of 8-hydroxyquinoline, is of significant interest due to its potential as a metal-chelating agent and its ability to modulate key cellular signaling pathways. The development of diverse chemical libraries based on this scaffold necessitates robust, scalable, and reproducible high-throughput screening (HTS) assays to identify and characterize novel bioactive compounds. This document provides a detailed guide for researchers, scientists, and drug development professionals on the design, validation, and execution of HTS campaigns for 2-(Methylamino)quinolin-8-ol libraries. We present a strategic screening cascade, beginning with a target-based biochemical assay (TR-FRET for kinase inhibition) and progressing to a cell-based phenotypic assay (luminescent cell viability) to ensure the identification of validated, functionally active hits.

Introduction: The Scientific Rationale

The 8-hydroxyquinoline moiety is a well-established bidentate chelator of divalent metal ions, a property that underpins many of its biological effects. However, derivatives such as 2-(Methylamino)quinolin-8-ol also present a versatile scaffold for targeting specific protein active sites, particularly ATP-binding pockets found in protein kinases. Kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, making them prime targets for drug discovery[2].

Therefore, a successful HTS campaign for a 2-(Methylamino)quinolin-8-ol library must be designed to:

  • Identify Potent Modulators: Efficiently screen thousands of compounds to find those that interact with a specific biological target or elicit a desired cellular response.

  • Discriminate Mechanisms of Action: Employ a cascade of assays to distinguish between different potential mechanisms, such as direct enzyme inhibition versus broader cytotoxic effects.

  • Eliminate False Positives: Utilize orthogonal assays and counter-screens to remove compounds that interfere with the assay technology (e.g., autofluorescent compounds) or act through non-specific mechanisms[3].

This guide outlines a comprehensive screening workflow designed to meet these objectives, providing both the strategic framework and detailed, actionable protocols.

The High-Throughput Screening Cascade

A tiered approach, or "screening cascade," is the most efficient method for identifying high-quality lead compounds from a large library. This strategy prioritizes resource allocation by using a fast, cost-effective primary screen to identify initial "hits," which are then subjected to more complex and physiologically relevant secondary and functional assays.

HTS_Cascade cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Functional Characterization Compound_Library 2-(Methylamino)quinolin-8-ol Library (10,000+ Compounds) Primary_Screen Primary HTS: TR-FRET Kinase Assay (Single Concentration, e.g., 10 µM) Compound_Library->Primary_Screen Hit_Selection Hit Selection (e.g., >50% Inhibition) Primary_Screen->Hit_Selection Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Selection->Dose_Response ~1-3% Hit Rate Orthogonal_Assay Orthogonal Assay (e.g., FP Binding Assay) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (Assay Interference) Orthogonal_Assay->Counter_Screen Cell_Viability Cell-Based Functional Assay (e.g., CellTiter-Glo®) Counter_Screen->Cell_Viability Validated Hits SAR_Expansion Structure-Activity Relationship (SAR) & Lead Optimization Cell_Viability->SAR_Expansion

Figure 1: A representative HTS cascade for a 2-(Methylamino)quinolin-8-ol library.

Primary Screen: TR-FRET Biochemical Kinase Assay

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an ideal technology for primary HTS due to its robustness, low background, and reduced interference from library compounds[4][5]. The LanthaScreen® Eu Kinase Binding Assay is a powerful example. It measures the displacement of a fluorescent ATP-competitive tracer from the kinase active site by a test compound. Inhibition of tracer binding leads to a decrease in the TR-FRET signal.

Why this choice?

  • Homogeneous Format: The "mix-and-read" format is easily automated and requires no wash steps, minimizing variability.

  • High Signal-to-Background: Time-resolved detection minimizes interference from short-lived background fluorescence.

  • Direct Target Engagement: This assay directly measures compound binding to the kinase of interest, providing clear mechanistic information.

TR_FRET_Principle cluster_0 No Inhibitor (High TR-FRET) cluster_1 With Inhibitor (Low TR-FRET) K1 Kinase-Eu (Donor) T1 Tracer-FITC (Acceptor) K1->T1 Binding (Energy Transfer) Emission1 FRET Signal (665 nm) T1->Emission1 Excitation1 Excitation (340 nm) Excitation1->K1 K2 Kinase-Eu (Donor) I2 Inhibitor K2->I2 Binding T2 Tracer-FITC (Acceptor) Excitation2 Excitation (340 nm) Excitation2->K2 Emission2 No FRET Signal

Figure 2: Principle of a competitive TR-FRET kinase binding assay.

Protocol 1: Primary TR-FRET Kinase Assay (384-Well Format)

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Prepare fresh and keep on ice.
  • Kinase Solution (2X): Dilute the target kinase (e.g., a relevant cancer-associated kinase) and the Europium-labeled anti-tag antibody in Assay Buffer to a final concentration of 2X the optimal determined concentration.
  • Tracer Solution (2X): Dilute the fluorescently-labeled ATP-competitive tracer to a 2X concentration in Assay Buffer.
  • Test Compounds: Prepare a 200X stock plate of the 2-(Methylamino)quinolin-8-ol library in 100% DMSO. From this, create an intermediate plate at 4X final concentration in Assay Buffer.

2. Assay Procedure:

  • Using an automated liquid handler, add 5 µL of the 4X compound solution to the appropriate wells of a low-volume 384-well assay plate. Add 5 µL of Assay Buffer with DMSO for control wells.
  • Add 5 µL of the 2X Kinase Solution to all wells.
  • Add 10 µL of the 2X Tracer Solution to all wells to initiate the reaction. The final volume will be 20 µL.
  • Controls:
  • Negative Control (0% Inhibition): Kinase + Tracer + DMSO (vehicle).
  • Positive Control (100% Inhibition): Kinase + Tracer + a known potent inhibitor of the target kinase.
  • Seal the plate, centrifuge briefly (1 min at 1000 rpm), and incubate for 60-90 minutes at room temperature, protected from light.

3. Data Acquisition:

  • Read the plate on a TR-FRET compatible plate reader (e.g., EnVision® Multilabel Plate Reader).
  • Excitation: 340 nm.
  • Emission: 615 nm (Europium donor) and 665 nm (Tracer acceptor).
  • Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm) * 1000.

4. Assay Validation & Hit Selection:

  • The quality of an HTS assay is determined by its statistical robustness[6]. Calculate the Z'-factor for each plate using the controls. A Z'-factor > 0.5 indicates an excellent assay suitable for HTS[5].
  • Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]
  • Calculate the percent inhibition for each compound:
  • % Inhibition = 100 * (1 - [ (Ratio_compound - Mean_pos) / (Mean_neg - Mean_pos) ])
  • Select hits based on a predefined threshold, typically >50% inhibition or >3 standard deviations from the mean of the negative controls[7].
ParameterAcceptance CriteriaHypothetical Result
Z'-Factor > 0.50.78
Signal-to-Background > 512.5
Control CV% < 15%7.2%
Hit Rate 0.5 - 3%1.8%
Table 1: Assay validation parameters for the primary TR-FRET screen.

Functional Screen: Luminescent Cell Viability Assay

Principle: After identifying compounds that bind to the target kinase, it is crucial to determine their effect in a cellular context. The Promega CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells[8][9]. A decrease in luminescence indicates either cytotoxicity or a reduction in cell proliferation.

Why this choice?

  • High Sensitivity: Can detect as few as 10 cells, providing a large dynamic range[8].

  • Robust "Glow" Signal: The luminescent signal has a long half-life (typically >5 hours), providing flexibility in plate processing without the need for injectors[9].

  • Physiological Relevance: Measures a key indicator of cell health, providing a direct functional readout of a compound's activity.

Protocol 2: CellTiter-Glo® Viability Assay (384-Well Format)

1. Cell Culture and Plating:

  • Culture a relevant cancer cell line (e.g., one where the target kinase is known to be a driver of proliferation) under standard conditions.
  • Harvest cells during their logarithmic growth phase and perform a cell count.
  • Dilute cells in culture medium to a predetermined optimal seeding density (e.g., 1000 cells/20 µL).
  • Using a multichannel pipette or automated dispenser, seed 20 µL of the cell suspension into each well of a 384-well, white, solid-bottom tissue culture plate.
  • Incubate the plate for 18-24 hours at 37°C, 5% CO₂, to allow cells to attach and resume growth.

2. Compound Treatment:

  • Prepare a dose-response plate for the validated hits from the primary screen. Typically, an 8-point, 3-fold serial dilution starting from 50 µM is appropriate.
  • Add 5 µL of the compound dilutions to the cell plates. The final DMSO concentration should not exceed 0.5%.
  • Controls:
  • Vehicle Control (100% Viability): Cells treated with DMSO.
  • Positive Control (0% Viability): Cells treated with a potent cytotoxic agent like Staurosporine.
  • Incubate the plates for 72 hours at 37°C, 5% CO₂.

3. Data Acquisition:

  • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.
  • Add 25 µL of CellTiter-Glo® reagent to each well[10].
  • Place the plates on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Read the luminescence on a plate-based luminometer.

4. Data Analysis:

  • Normalize the data to the controls:
  • % Viability = 100 * [ (Luminescence_compound - Mean_pos) / (Mean_vehicle - Mean_pos) ]
  • Plot the % Viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each compound.
Compound IDPrimary Screen IC₅₀ (nM)Cell Viability IC₅₀ (µM)
Hit-001750.85
Hit-0021201.24
Hit-00398> 50 (Inactive)
Hit-00425025.6 (Weak)
Table 2: Hypothetical data correlating biochemical potency with cellular activity for validated hits. Hits with good correlation (e.g., Hit-001, Hit-002) are prioritized for further study.

Managing Expectations and Troubleshooting

  • Hit Triage is Essential: A significant portion of initial hits may be false positives[3]. It is critical to perform orthogonal and counter-screens. For example, an orthogonal assay could be a Fluorescence Polarization (FP) binding assay, which relies on a different physical principle (molecular rotation) to measure binding[11][12].

  • Metal Chelation Artifacts: Given the 8-hydroxyquinoline core, some compounds may exhibit activity due to metal chelation rather than direct kinase inhibition. Assays can be run with and without supplemental metal ions, or a specific metal chelation HTS assay can be used as a counter-screen to flag these compounds[13][14].

  • Compound Interference: Quinoline derivatives can be fluorescent. This is a key reason for choosing TR-FRET and luminescence-based assays, which are less susceptible to this form of interference than standard fluorescence intensity assays[5]. Always check raw data channels for potential compound-specific interference[3].

Conclusion

The successful screening of a 2-(Methylamino)quinolin-8-ol library requires a thoughtfully designed and rigorously validated HTS cascade. By combining a highly robust, target-based biochemical assay like TR-FRET with a physiologically relevant cell-based functional assay such as CellTiter-Glo®, researchers can efficiently identify potent and cell-active compounds. This strategic approach, grounded in sound scientific principles and validated protocols, maximizes the probability of discovering novel lead candidates for progression into drug development programs.

References

  • Title: High-throughput assay comparison and standardization for metal chelating capacity screening: A proposal and application Source: PubMed URL: [Link]

  • Title: A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format Source: SpringerLink URL: [Link]

  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: AlphaScreen Source: BMG LABTECH URL: [Link]

  • Title: Analysis of HTS data Source: Cambridge MedChem Consulting URL: [Link]

  • Title: A pragmatic approach to hit validation following biochemical high-throughput screening Source: Drug Discovery World (DDW) URL: [Link]

  • Title: High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: HTS Assay Validation Source: PubMed URL: [Link]

  • Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection Source: PubMed URL: [Link]

  • Title: A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosphatase assays Source: PubMed URL: [Link]

  • Title: High-throughput assay comparison and standardization for metal chelating capacity screening: A proposal and application Source: ResearchGate URL: [Link]

  • Title: Assay Validation in High Throughput Screening – from Concept to Application Source: Semantic Scholar URL: [Link]

  • Title: What Is the Best Kinase Assay? Source: BellBrook Labs URL: [Link]

  • Title: Hit selection Source: Wikipedia URL: [Link]

  • Title: Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. Source: ResearchGate URL: [Link]

  • Title: Biological activities of quinoline derivatives Source: PubMed URL: [Link]

  • Title: Biological activity of natural 2-quinolinones Source: PubMed URL: [Link]

  • Title: Antimicrobial Activities of 2-Methyl-8-Hydroxyquinoline and Its Derivatives against Human Intestinal Bacteria Source: ResearchGate URL: [Link]

Sources

Application Note: Development and Validation of Analytical Methods for the Quantification of 2-(Methylamino)quinolin-8-ol using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the development and validation of two robust analytical methods for the detection and quantification of 2-(Methylamino)quinolin-8-ol. As a quinoline derivative of interest in pharmaceutical research and development, establishing reliable analytical protocols is critical for its characterization, quality control, and pharmacokinetic assessment.[1] We detail a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for routine quality control, purity assessment, and formulation assays. Additionally, we describe a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, tailored for the quantification of 2-(Methylamino)quinolin-8-ol in complex biological matrices such as plasma, which is essential for preclinical and clinical studies.[2][3][4] Both methods have been developed and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[5][6][7]

Introduction and Analyte Properties

2-(Methylamino)quinolin-8-ol is a heterocyclic organic compound belonging to the 8-quinolinol class.[1] Compounds in this family are recognized for their diverse biological activities and their capacity to act as chelating agents.[1] The development of novel therapeutics and chemical entities requires precise and accurate analytical methods to ensure product quality, safety, and efficacy. This guide provides the foundational protocols for researchers, analytical chemists, and drug development professionals to implement these methods.

Analyte Physicochemical Properties:

The selection of analytical techniques is directly informed by the physicochemical properties of the analyte.

PropertyValue / InformationSource
Chemical Structure (Self-generated)
IUPAC Name 2-(Methylamino)quinolin-8-ol[8]
CAS Number 70125-17-6[8][9][10]
Molecular Formula C₁₀H₁₀N₂O[11]
Molecular Weight 174.20 g/mol [11]
Predicted pKa 5.72 ± 0.30[11]
Predicted Water Solubility 4553.3 mg/L[9]

The presence of the quinoline chromophore suggests strong UV absorbance, making HPLC-UV a viable technique. The basic methylamino group makes the molecule readily ionizable, which is ideal for positive mode electrospray ionization in LC-MS/MS.

Logical Framework for Method Development

The development and validation of an analytical procedure is a systematic process. The initial step involves defining the method's purpose, which then dictates the choice of technology and the required performance characteristics. This workflow ensures the final method is fit-for-purpose as outlined by ICH guidelines.[7]

Method_Development_Workflow A Define Analytical Target Profile (ATP) (e.g., QC Assay vs. Bioanalysis) B Analyte Characterization (Physicochemical Properties) A->B informs C Technology Selection B->C guides D HPLC-UV (Robustness, QC) C->D E LC-MS/MS (Sensitivity, Bioanalysis) C->E F Method Development & Optimization D->F E->F G Method Validation (ICH Q2(R2) Guidelines) F->G must pass H Routine Application (Sample Analysis) G->H enables

Caption: Logical workflow for analytical method development and validation.

Method 1: Quantification by HPLC-UV

3.1. Principle and Rationale

This method is designed for the accurate quantification of 2-(Methylamino)quinolin-8-ol in bulk drug substance or pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a variable wavelength UV detector provides excellent specificity and reliability for assay and impurity profiling.

  • Causality of Choices:

    • Stationary Phase: A C18 reversed-phase column is selected for its versatility and proven efficacy in retaining and separating a wide range of moderately polar aromatic compounds like quinoline derivatives.[12]

    • Mobile Phase: A mobile phase of acetonitrile and a low pH buffer (e.g., phosphate or formate) is employed. The acidic condition (pH ~3.0) ensures that the basic nitrogen of the methylamino group (pKa ~5.7) is protonated. This suppresses silanol interactions on the column, leading to symmetrical peak shapes and reproducible retention times.

    • Detection: The detection wavelength is set at the absorbance maximum (λmax) of the quinoline chromophore to achieve the highest sensitivity. A DAD is recommended to simultaneously assess peak purity.

3.2. Experimental Protocol: HPLC-UV

HPLC_Workflow prep 1. Preparation - Mobile Phase - Standard & Sample Solutions system 2. HPLC System Setup - Column Equilibration - Detector Warm-up prep->system inject 3. Injection - Blank (Diluent) - Standard Solutions - Sample Solutions system->inject sep 4. Chromatographic Separation (Isocratic Elution) inject->sep detect 5. UV Detection (Monitor λmax) sep->detect analyze 6. Data Analysis - Peak Integration - Calibration Curve - Quantify Sample detect->analyze

Caption: Experimental workflow for the HPLC-UV analysis of the analyte.

3.2.1. Instrumentation and Reagents

  • Instrumentation: HPLC system with quaternary or binary pump, autosampler, column thermostat, and DAD or UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Reagents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Water (HPLC Grade), 2-(Methylamino)quinolin-8-ol reference standard.

3.2.2. Step-by-Step Procedure

  • Mobile Phase Preparation (0.02 M Phosphate Buffer pH 3.0 / Acetonitrile):

    • Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.

    • Filter through a 0.45 µm membrane filter.

    • Prepare the final mobile phase by mixing the buffer and acetonitrile in a 60:40 (v/v) ratio. Degas before use.

  • Standard Stock Solution Preparation (100 µg/mL):

    • Accurately weigh 10.0 mg of 2-(Methylamino)quinolin-8-ol reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the Stock Solution.

  • Calibration Standards:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the Stock Solution with the mobile phase.

  • Sample Preparation (e.g., for a tablet formulation):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.

    • Add ~70 mL of mobile phase, sonicate for 15 minutes to dissolve, then dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 60:40 (v/v) 20mM KH₂PO₄ (pH 3.0) : Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or determined λmax)
Run Time 10 minutes
  • Analysis Sequence: Inject the diluent (blank), followed by the calibration standards, and then the sample solutions.

3.3. Method Validation Summary (ICH Q2(R2))

This protocol must be validated to demonstrate its suitability.[5][13] The following table summarizes the typical acceptance criteria and expected results.

Validation ParameterAcceptance CriteriaExpected Result
Specificity Peak is free from interference from excipients/impurities.Peak purity index > 0.999. No co-elution.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over the range of 1-50 µg/mL.
Accuracy 80-120% recovery for assay.98.0% - 102.0% recovery.
Precision (RSD) Repeatability (RSD) ≤ 2.0%RSD < 1.0% for six replicate injections.
LOD Signal-to-Noise ratio of 3:1~0.1 µg/mL
LOQ Signal-to-Noise ratio of 10:1~0.3 µg/mL
Robustness No significant change in results with minor variations.Method is robust to small changes in pH (±0.2), mobile phase composition (±2%), and temperature (±2°C).

Method 2: Quantification by LC-MS/MS

4.1. Principle and Rationale

This method is essential for determining low concentrations of 2-(Methylamino)quinolin-8-ol in complex biological matrices like plasma or urine, making it the gold standard for pharmacokinetic studies.[2][3] The coupling of liquid chromatography with tandem mass spectrometry provides unparalleled sensitivity and selectivity.

  • Causality of Choices:

    • Sample Preparation: Protein precipitation is chosen as a rapid and effective method to remove the bulk of matrix interferences (proteins) from plasma samples.[2] For even cleaner samples, Solid-Phase Extraction (SPE) could be employed.[12]

    • Chromatography: A fast LC gradient is used to ensure a short run time, which is crucial for high-throughput bioanalysis.

    • Ionization: Electrospray Ionization (ESI) in the positive ion mode is selected because the methylamino group is easily protonated to form a stable [M+H]⁺ ion.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is monitored in the third quadrupole. This process drastically reduces chemical noise and enhances selectivity.[2][14]

4.2. Experimental Protocol: LC-MS/MS

LCMS_Workflow sample 1. Plasma Sample Collection (with Internal Standard) prep 2. Sample Preparation (Protein Precipitation) sample->prep cent 3. Centrifugation prep->cent extract 4. Supernatant Transfer & Injection cent->extract lcms 5. LC-MS/MS Analysis (Gradient LC, ESI+, MRM) extract->lcms quant 6. Data Analysis (Peak Area Ratio vs. Conc.) lcms->quant

Caption: Bioanalytical workflow for the LC-MS/MS analysis of the analyte.

4.2.1. Instrumentation and Reagents

  • Instrumentation: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or equivalent).

  • Reagents: Acetonitrile and Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Water (LC-MS Grade), Drug-free plasma, Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled analogue or a compound like Clioquinol).[2]

4.2.2. Step-by-Step Procedure

  • Standard/QC Preparation:

    • Prepare a stock solution of 2-(Methylamino)quinolin-8-ol and the Internal Standard (IS) in methanol.

    • Spike appropriate volumes of the analyte stock into drug-free plasma to create calibration standards (e.g., 0.1–100 ng/mL) and quality control (QC) samples (low, mid, high concentrations).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of IS working solution (e.g., 500 ng/mL).

    • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Carefully transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

ParameterCondition
LC Conditions
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 2.5 min, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS/MS Conditions
Ionization Mode ESI Positive
Analyte MRM Q1: 175.1 → Q3: 132.1 (Example transition, must be optimized)
IS MRM (To be determined based on IS selection)
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 450 °C
  • Analysis: Create a sequence including blank plasma extract, calibration curve, QCs, and unknown samples. Quantify by calculating the peak area ratio of the analyte to the IS.

4.3. Bioanalytical Method Validation Summary

Validation for bioanalytical methods includes additional tests to account for the complexity of the matrix.[2]

Validation ParameterAcceptance CriteriaExpected Result
Selectivity No significant interfering peaks at the retention time of the analyte and IS.Interference <20% of LLOQ.
Linearity r² ≥ 0.99r² = 0.998 over 0.1-100 ng/mL range.
Accuracy & Precision Within ±15% of nominal (±20% at LLOQ).Intra- and inter-day precision <15% RSD and accuracy within 85-115%.
Matrix Effect IS-normalized matrix factor CV ≤ 15%.Minimal ion suppression or enhancement observed.
Recovery Consistent and reproducible.Extraction recovery > 85% and consistent across QCs.
Stability Analyte stable under expected conditions.Stable through 3 freeze-thaw cycles, 24h at room temp, and 30 days at -80°C.

Conclusion

This application note provides two distinct, validated, and fit-for-purpose analytical methods for the determination of 2-(Methylamino)quinolin-8-ol. The HPLC-UV method offers a robust and reliable solution for quality control and routine analysis of bulk materials and finished products. The LC-MS/MS method provides the high sensitivity and selectivity required for demanding bioanalytical applications, such as pharmacokinetic profiling. The detailed protocols and validation guidelines herein serve as a comprehensive resource for scientists in the pharmaceutical industry, enabling accurate and reproducible quantification of this important quinoline compound.

References

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. Available at: [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available at: [Link]

  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available at: [Link]

  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC - PubMed Central. Available at: [Link]

  • 2-(methylamino)quinolin-8-ol (70125-17-6). Chemchart. Available at: [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. Available at: [Link]

  • Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing). Available at: [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: [Link]

  • 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol. MDPI. Available at: [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH. Available at: [Link]

  • Development of Analytical Methods to Analyze Pesticide Residues. MDPI. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

Sources

Application Notes and Protocols: Structure-Activity Relationship (SAR) Study Design for 2-(Methylamino)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 8-hydroxyquinoline (8HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its metal-chelating properties and a wide spectrum of biological activities, including anticancer, neuroprotective, and antimicrobial effects.[1][2][3] The compound 2-(Methylamino)quinolin-8-ol, a derivative of 8HQ, presents a compelling starting point for a comprehensive Structure-Activity Relationship (SAR) study. This guide provides a detailed framework for designing and executing an SAR study aimed at elucidating the key structural motifs required for biological activity. We will delve into the strategic design of analog libraries, detailed synthetic protocols, and a suite of in vitro assays to evaluate the therapeutic potential of novel derivatives, with a particular focus on their roles as metal chelators and modulators of oxidative stress.

Introduction: The Therapeutic Potential of the 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline and its derivatives have garnered significant attention in drug discovery due to their diverse pharmacological applications.[2][4] Their mechanism of action is often attributed to their ability to chelate biologically important metal ions such as iron, copper, and zinc.[1][5] This chelation can restore metal homeostasis, which is often dysregulated in various diseases, including neurodegenerative disorders and cancer.[1] Furthermore, the 8HQ scaffold has been identified in compounds exhibiting potent antimicrobial and antiviral activities.[2][6][7]

The parent compound for this study, 2-(Methylamino)quinolin-8-ol, possesses the core 8-hydroxyquinoline structure essential for metal chelation, along with a methylamino substituent at the 2-position. The introduction of this amino group can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby modulating its biological activity. A systematic SAR study is crucial to understand the impact of modifications at various positions of the quinoline ring and the amino substituent on the compound's therapeutic efficacy.

This guide will outline a strategic approach to designing an SAR study for 2-(Methylamino)quinolin-8-ol, focusing on:

  • Rational Analog Design: Systematically modifying the core scaffold to probe the effects of various substituents on activity.

  • Synthetic Methodologies: Providing robust protocols for the synthesis and purification of novel analogs.

  • Biological Evaluation: A tiered screening cascade to assess metal chelation, antioxidant properties, and potential therapeutic effects in relevant disease models.

Strategic Design of the SAR Study

A successful SAR study involves the systematic synthesis and evaluation of a library of related compounds to identify the key structural features that govern biological activity.[8] Our strategy for 2-(Methylamino)quinolin-8-ol will focus on modifications at three key positions: the methylamino group at C2, and substitutions on the carbocyclic ring at C5 and C7.

Core Scaffold and Key Modification Points

The foundational structure for our SAR study is 2-(Methylamino)quinolin-8-ol. The key areas for modification are highlighted below:

SAR_Strategy cluster_quinoline 2-(Methylamino)quinolin-8-ol Scaffold cluster_modifications Modification Points quinoline_img quinoline_img R1 R1: C2-Amino Group quinoline_img->R1 Modulate steric bulk and electronics R2 R2: C5 Position quinoline_img->R2 Influence lipophilicity and electronic effects R3 R3: C7 Position quinoline_img->R3 Explore steric and electronic diversity

Figure 1: Key modification points for the SAR study of 2-(Methylamino)quinolin-8-ol.

Phase 1: Modification of the C2-Amino Group (R1)

The initial phase will explore the impact of the substituent on the amino group at the C2 position. This will help determine the optimal size, electronics, and hydrogen bonding capacity of this group for biological activity.

Analog ID R1 Substituent Rationale
A-1 -NHCH3 (Parent)Baseline compound.
A-2 -NH2Evaluate the effect of removing the methyl group.
A-3 -N(CH3)2Increase steric bulk and basicity.
A-4 -NHCH2CH3Explore the effect of a larger alkyl group.
A-5 -NH-CyclopropylIntroduce a constrained alkyl substituent.
A-6 -NH-PhenylInvestigate the impact of an aromatic substituent.
Phase 2: Substitution at the C5 and C7 Positions (R2 and R3)

Building on the findings from Phase 1, the most promising C2-amino analog will be used as the template for modifications at the C5 and C7 positions. These positions are known to be susceptible to electrophilic aromatic substitution and can significantly influence the molecule's properties.[6]

Analog ID R2 (C5) Substituent R3 (C7) Substituent Rationale
B-1 -H-HParent scaffold from Phase 1.
B-2 -Cl-HIntroduce an electron-withdrawing group to modulate pKa.[9]
B-3 -H-ClCompare positional isomers.
B-4 -F-HIntroduce a smaller, strongly electronegative group.
B-5 -NO2Potent electron-withdrawing group, known in active 8HQs like nitroxoline.[7][10]
B-6 -OCH3Introduce an electron-donating group.
B-7 -Br-BrDihalogenation to increase lipophilicity.[10]

Synthetic Protocols

The synthesis of the proposed analogs will follow established methodologies for quinoline chemistry. The following protocols provide a general framework that can be adapted for specific target molecules.

General Synthesis of 2-Amino-8-hydroxyquinoline Analogs

A common route to 2-aminoquinoline derivatives involves the nucleophilic aromatic substitution of a leaving group at the C2 position.

Synthesis_Workflow start 2-Chloro-8-hydroxyquinoline step1 Nucleophilic Substitution with Amine (R1-NH2) start->step1 product 2-(Alkyl/Aryl-amino)quinolin-8-ol step1->product step2 Electrophilic Aromatic Substitution (e.g., Halogenation) product->step2 final_product C5/C7 Substituted Analogs step2->final_product

Figure 2: General synthetic workflow for the preparation of 2-(Methylamino)quinolin-8-ol analogs.

Protocol 3.1.1: Synthesis of 2-(Methylamino)quinolin-8-ol (A-1)

This protocol describes the synthesis of the parent compound from 2-chloro-8-hydroxyquinoline.

Materials:

  • 2-chloro-8-hydroxyquinoline

  • Methylamine (40% in water)

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloro-8-hydroxyquinoline (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add methylamine (3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-(methylamino)quinolin-8-ol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for C5/C7 Halogenation

Halogenation at the C5 and C7 positions can be achieved using standard electrophilic halogenating agents.

Protocol 3.2.1: Synthesis of 5,7-Dichloro-2-(methylamino)quinolin-8-ol

Materials:

  • 2-(Methylamino)quinolin-8-ol (from Protocol 3.1.1)

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve 2-(methylamino)quinolin-8-ol (1.0 eq) in acetonitrile.

  • Add N-Chlorosuccinimide (2.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired product.

  • Confirm the structure by spectroscopic methods.

Biological Evaluation: A Tiered Screening Approach

A multi-tiered approach will be employed to efficiently screen the synthesized compounds and identify promising leads.

Screening_Cascade cluster_tier1 cluster_tier2 tier1 Tier 1: Primary Screening (In vitro Assays) tier2 Tier 2: Secondary Screening (Cell-based Assays) tier1->tier2 Promising Compounds metal_chelation Metal Chelation Assay (e.g., UV-Vis Titration) antioxidant Antioxidant Assay (e.g., DPPH, ORAC) tier3 Tier 3: Lead Optimization (In vivo Models) tier2->tier3 Optimized Leads cytotoxicity Cytotoxicity Assay (e.g., MTT on SH-SY5Y cells) ros Intracellular ROS Measurement (e.g., DCFDA Assay) ferroptosis Ferroptosis Inhibition Assay

Figure 3: Tiered screening cascade for the biological evaluation of novel analogs.

Tier 1: Primary In Vitro Assays

The initial screening will focus on the fundamental properties of the 8-hydroxyquinoline scaffold: metal chelation and antioxidant activity.

Protocol 4.1.1: Metal Chelation Assay (UV-Vis Spectrophotometry)

This protocol assesses the ability of the compounds to chelate iron (Fe²⁺).

Principle: The formation of a complex between the 8-hydroxyquinoline derivative and a metal ion results in a shift in the maximum absorbance wavelength (λmax), which can be monitored by UV-Vis spectrophotometry.

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare a stock solution of ferrous sulfate (FeSO₄) in deionized water.

  • In a cuvette, add a fixed concentration of the test compound to a buffer solution (e.g., HEPES, pH 7.4).

  • Record the initial UV-Vis spectrum.

  • Titrate the solution with increasing concentrations of the FeSO₄ solution.

  • Record the UV-Vis spectrum after each addition and equilibration.

  • Analyze the spectral shifts to determine the stoichiometry and binding affinity of the metal-ligand complex.

Tier 2: Cell-Based Assays for Neuroprotection

Given the known role of metal dyshomeostasis and oxidative stress in neurodegenerative diseases, the second tier of screening will evaluate the neuroprotective potential of the most active compounds from Tier 1.[1] Human neuroblastoma cells (e.g., SH-SY5Y) are a suitable model for these studies.[11]

Protocol 4.2.1: Evaluation of Neuroprotection against Oxidative Stress

This protocol assesses the ability of the compounds to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.[11]

Procedure:

  • Culture SH-SY5Y cells in appropriate media until they reach 80% confluency.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 2-4 hours.

  • Induce oxidative stress by adding a cytotoxic concentration of H₂O₂ to the media.

  • Incubate for 24 hours.

  • Assess cell viability using the MTT assay, which measures mitochondrial metabolic activity.[12]

  • Calculate the percentage of cell viability relative to untreated controls.

Protocol 4.2.2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the ability of the compounds to reduce intracellular ROS levels.[13][14]

Procedure:

  • Culture and seed SH-SY5Y cells as described in Protocol 4.2.1.

  • Pre-treat the cells with test compounds.

  • Induce oxidative stress with H₂O₂.

  • Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorofluorescin diacetate (DCFDA).[13]

  • Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. A decrease in fluorescence indicates a reduction in ROS levels.

Protocol 4.2.3: Ferroptosis Inhibition Assay

Ferroptosis is a form of iron-dependent regulated cell death characterized by lipid peroxidation.[15] Given the iron-chelating properties of 8HQs, assessing their ability to inhibit ferroptosis is highly relevant.

Procedure:

  • Culture cells (e.g., HT-1080 or SH-SY5Y) and seed in a 96-well plate.

  • Pre-treat cells with test compounds for 2-4 hours.

  • Induce ferroptosis using a known inducer such as erastin or RSL3.[15]

  • Incubate for 24-48 hours.

  • Assess cell viability using the MTT or LDH release assay.[12]

  • To confirm the mechanism, key markers of ferroptosis such as lipid peroxidation (using probes like BODIPY™ 581/591 C11) and glutathione depletion can be measured.[12][14]

Data Interpretation and Lead Optimization

The data generated from the tiered screening process will be compiled and analyzed to establish clear SAR trends.

Hypothetical Screening Data

The following table presents a hypothetical outcome of the primary and secondary screening to illustrate how SAR can be derived.

Analog ID R1 R2 (C5) R3 (C7) Fe²⁺ Chelation (Binding Constant, log K) Neuroprotection (% Viability at 10 µM) Intracellular ROS Reduction (% of Control)
A-1 -NHCH₃-H-H6.865%40%
A-3 -N(CH₃)₂-H-H6.558%35%
A-6 -NH-Phenyl-H-H7.172%55%
B-2 -NH-Phenyl-Cl-H7.585%70%
B-5 -NH-Phenyl-NO₂-H7.892%85%
B-7 -NH-Phenyl-Br-Br7.378%65%
Deriving SAR Insights

From the hypothetical data, several SAR trends can be inferred:

  • C2-Amino Group (R1): An aromatic substituent (A-6) appears to be more favorable than small alkyl groups, potentially due to enhanced π-stacking interactions or altered electronic properties.

  • C5/C7 Substitution (R2/R3): Electron-withdrawing groups at the C5 position (B-2, B-5) seem to enhance both metal chelation and neuroprotective activity. This is consistent with literature where electron-withdrawing substituents on the 8HQ ring can improve anticancer activity.[16] The potent electron-withdrawing nitro group (B-5) shows the highest activity, mirroring the known potent activity of nitroxoline.[7][10] Dihalogenation (B-7) may increase lipophilicity but does not necessarily lead to the highest activity in this series.

These initial findings would guide the next phase of lead optimization, which could involve synthesizing a focused library around the most promising scaffold (e.g., 2-(phenylamino)-5-nitroquinolin-8-ol) to fine-tune its properties for improved efficacy and drug-like characteristics.

Conclusion

This application note provides a comprehensive and logical framework for conducting a structure-activity relationship study on 2-(methylamino)quinolin-8-ol. By systematically modifying the core scaffold and employing a tiered biological evaluation strategy, researchers can efficiently identify the key structural determinants for activity. The detailed protocols and strategic considerations outlined herein are designed to guide drug development professionals in the rational design of novel 8-hydroxyquinoline-based therapeutics with potential applications in neurodegenerative diseases and other conditions linked to metal dyshomeostasis and oxidative stress.

References

  • Geng, J., et al. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PubMed Central. Available at: [Link]

  • Pivarcsik, M., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications. Available at: [Link]

  • Pivarcsik, M., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PubMed Central. Available at: [Link]

  • Ferreira, M. E., et al. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry. Available at: [Link]

  • Kamyshnyi, O., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. Available at: [Link]

  • Nadur, N. F., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel Multitarget 7-Alcoxyamino-3-(1,2,3-triazole)-coumarins as Potent Acetylcholinesterase Inhibitors. ResearchGate. Available at: [Link]

  • Kamyshnyi, O., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. Available at: [Link]

  • Creative Bioarray. (n.d.). Ferroptosis Assay. Creative Bioarray. Available at: [Link]

  • Al-Zoubi, W., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. Available at: [Link]

  • Kamyshnyi, O., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. Available at: [Link]

  • Kamyshnyi, O., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. Available at: [Link]

  • Urso, E., et al. (2023). Insight into Iron, Oxidative Stress and Ferroptosis: Therapy Targets for Approaching Anticancer Strategies. MDPI. Available at: [Link]

  • Al-Masoudi, N. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

  • Madhukrishna, B., et al. (2024). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI. Available at: [Link]

  • Price, E. W., & Orvig, C. (2025). Chelator Design and Radiolabeling Chemistry of Radiometals. Books Gateway. Available at: [Link]

  • Szakács, Z., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. Available at: [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available at: [Link]

  • Bergeron, R. J., et al. (2015). Metabolically programmed iron chelators. PubMed. Available at: [Link]

  • Patel, K. D., et al. (2013). Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. ResearchGate. Available at: [Link]

  • Singh, T., et al. (2025). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). ResearchGate. Available at: [Link]

  • Nakao, K., et al. (2021). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. PubMed Central. Available at: [Link]

  • Chemchart. (n.d.). 2-(methylamino)quinolin-8-ol (70125-17-6). Chemchart. Available at: [Link]

  • CN101602723B. (n.d.). Preparation method of 2-methyl-8-aminoquinoline. Google Patents.
  • Kumar, A., et al. (2011). Biological activities of quinoline derivatives. PubMed. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2025). Metal Chelators as Anticancer Approach: Part I; Novel 7-Anisidine Derivatives with Multidentate at 7-8 Carbons of Fluoroquinolone Scaffold as Potential Chelator Anticancer and Antilipolytic Candidates. ResearchGate. Available at: [Link]

  • Computational Chemistry. (2021). Metal Chelation in Enzyme Active Sites for Drug Discovery. Computational Chemistry Blog. Available at: [Link]

  • Eureka | Patsnap. (n.d.). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Eureka | Patsnap. Available at: [Link]

  • Kumar, A., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PubMed. Available at: [Link]

  • Khadem, S., & Marles, R. J. (2024). Biological activity of natural 2-quinolinones. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for DNA Gyrase Inhibition Assays Using 2-(Methylamino)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Bacterial DNA Gyrase, a Cornerstone of Antibacterial Drug Discovery

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that modulates DNA topology by introducing negative supercoils into the bacterial chromosome.[1][2] This process is crucial for DNA replication, transcription, and repair, making DNA gyrase a prime and validated target for antibacterial agents.[1][3] Unlike its eukaryotic counterparts, the unique structure and function of bacterial DNA gyrase allow for the development of selective inhibitors with minimal host toxicity. The quinolone class of antibiotics has been particularly successful in targeting this enzyme.[1][4] These agents act by binding to the enzyme-DNA complex, thereby stabilizing a transient double-strand break and converting the essential enzyme into a cellular toxin that fragments the chromosome.[5][6] This mechanism is often referred to as "topoisomerase poisoning."[6]

2-(Methylamino)quinolin-8-ol is a quinoline derivative with potential antibacterial activity through the inhibition of DNA gyrase. This document provides detailed protocols for two fundamental in vitro assays to characterize the inhibitory effects of 2-(Methylamino)quinolin-8-ol on DNA gyrase: the DNA supercoiling assay and the DNA cleavage assay. These protocols are designed for researchers, scientists, and drug development professionals to reliably assess the potency and mechanism of action of this and similar compounds.

Part 1: The DNA Supercoiling Inhibition Assay

The DNA supercoiling assay is a primary method to determine the catalytic inhibition of DNA gyrase. The assay measures the enzyme's ability to introduce negative supercoils into a relaxed circular DNA substrate in the presence of ATP.[2] The inhibition of this activity by a test compound is visualized by a decrease in the amount of supercoiled DNA, which can be resolved from the relaxed form by agarose gel electrophoresis.

Causality Behind Experimental Choices

The selection of a relaxed plasmid DNA, such as pBR322, is critical as it serves as the substrate for the supercoiling reaction. The inclusion of ATP is essential as DNA gyrase utilizes the energy from ATP hydrolysis to drive the supercoiling process. The buffer composition, including magnesium chloride and spermidine, is optimized to ensure the catalytic activity of the enzyme. The reaction is terminated by the addition of a stop solution containing a chelating agent like EDTA to sequester magnesium ions, which are necessary for gyrase activity, and a detergent like SDS to denature the enzyme.

Experimental Workflow: DNA Supercoiling Assay

DNA_Supercoiling_Assay cluster_reaction Incubation cluster_analysis Analysis Relaxed_DNA Relaxed pBR322 DNA Incubate Incubate at 37°C Relaxed_DNA->Incubate Gyrase DNA Gyrase Gyrase->Incubate ATP ATP ATP->Incubate Buffer Assay Buffer Buffer->Incubate Inhibitor 2-(Methylamino)quinolin-8-ol (or DMSO control) Inhibitor->Incubate Stop_Reaction Stop Reaction (SDS/EDTA) Incubate->Stop_Reaction Agarose_Gel Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel Visualize Visualize under UV (Ethidium Bromide) Agarose_Gel->Visualize

Figure 1. Workflow of the DNA Gyrase Supercoiling Inhibition Assay.

Detailed Protocol: DNA Supercoiling Inhibition Assay

Materials and Reagents:

  • E. coli DNA Gyrase (GyrA₂B₂ complex)

  • Relaxed pBR322 DNA

  • 5X Gyrase Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

  • ATP solution (10 mM)

  • 2-(Methylamino)quinolin-8-ol stock solution (e.g., 10 mM in DMSO)

  • Dimethyl sulfoxide (DMSO)

  • Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.

  • 1% Agarose gel in 1X TAE buffer

  • Ethidium bromide solution

  • 1X TAE buffer

Procedure:

  • Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine the following:

    • 4 µL of 5X Gyrase Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)

    • Water to a final volume of 17 µL.

  • Inhibitor Addition:

    • Aliquot 17 µL of the master mix into pre-chilled microcentrifuge tubes.

    • Add 2 µL of 2-(Methylamino)quinolin-8-ol at various concentrations (prepared by serial dilution of the stock solution).

    • For the positive control (no inhibition), add 2 µL of DMSO.

    • For the negative control (no enzyme), add 2 µL of DMSO and no enzyme in the next step.

  • Enzyme Addition:

    • Add 1 µL of DNA gyrase to each reaction tube, except for the negative control.

    • Gently mix the contents of each tube.

  • Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reactions by adding 4 µL of Stop Solution/Loading Dye to each tube and mix thoroughly.

  • Agarose Gel Electrophoresis:

    • Load the entire reaction mixture into the wells of a 1% agarose gel containing ethidium bromide.

    • Run the gel in 1X TAE buffer at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

  • Visualization and Analysis:

    • Visualize the DNA bands under a UV transilluminator.

    • The relaxed DNA will migrate slower than the supercoiled DNA.

    • Inhibition is observed as a decrease in the intensity of the supercoiled DNA band and a corresponding increase in the relaxed DNA band with increasing concentrations of 2-(Methylamino)quinolin-8-ol.

    • The IC₅₀ value (the concentration of inhibitor required to reduce the supercoiling activity by 50%) can be determined by quantifying the band intensities using densitometry software.

Data Presentation: Expected Results
Compound Concentration% Supercoiled DNA% Inhibition
0 µM (DMSO control)95%0%
1 µM80%15.8%
5 µM50%47.4%
10 µM20%78.9%
50 µM5%94.7%
No Enzyme Control0%100%

Note: These are example data and actual results may vary.

Part 2: The DNA Cleavage Assay

The DNA cleavage assay is designed to determine if a compound acts as a "gyrase poison" by stabilizing the covalent enzyme-DNA intermediate, known as the cleavage complex.[7][8] This assay is performed in the absence of ATP to prevent catalytic turnover. The addition of a strong detergent (SDS) and a protease (proteinase K) traps the cleavage complex, resulting in linearized plasmid DNA that can be visualized on an agarose gel.[7]

Causality Behind Experimental Choices

The omission of ATP is crucial to prevent the religation of the cleaved DNA, thus allowing for the accumulation of the cleavage complex. Supercoiled plasmid DNA is used as the substrate. The addition of SDS denatures the gyrase, and proteinase K digests the enzyme, leaving the linearized DNA. The amount of linear DNA produced is directly proportional to the amount of stabilized cleavage complex, providing a measure of the compound's poisoning activity.

Experimental Workflow: DNA Cleavage Assay

DNA_Cleavage_Assay cluster_reaction Incubation & Trapping cluster_analysis Analysis Supercoiled_DNA Supercoiled pBR322 DNA Incubate Incubate at 37°C Supercoiled_DNA->Incubate Gyrase DNA Gyrase Gyrase->Incubate Buffer Assay Buffer (No ATP) Buffer->Incubate Inhibitor 2-(Methylamino)quinolin-8-ol (or DMSO control) Inhibitor->Incubate Add_SDS Add SDS Incubate->Add_SDS Add_ProteinaseK Add Proteinase K Add_SDS->Add_ProteinaseK Agarose_Gel Agarose Gel Electrophoresis Add_ProteinaseK->Agarose_Gel Visualize Visualize under UV (Ethidium Bromide) Agarose_Gel->Visualize

Figure 2. Workflow of the DNA Gyrase Cleavage Assay.

Detailed Protocol: DNA Cleavage Assay

Materials and Reagents:

  • E. coli DNA Gyrase (GyrA₂B₂ complex)

  • Supercoiled pBR322 DNA

  • 5X Gyrase Assay Buffer (as in the supercoiling assay, but without ATP)

  • 2-(Methylamino)quinolin-8-ol stock solution (e.g., 10 mM in DMSO)

  • Dimethyl sulfoxide (DMSO)

  • 2% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 10 mg/mL Proteinase K

  • Loading Dye (e.g., 6X Blue/Orange Loading Dye)

  • 1% Agarose gel in 1X TAE buffer

  • Ethidium bromide solution

  • 1X TAE buffer

Procedure:

  • Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine the following:

    • 4 µL of 5X Gyrase Assay Buffer (without ATP)

    • 1 µL of supercoiled pBR322 DNA (e.g., 0.5 µg)

    • Water to a final volume of 17 µL.

  • Inhibitor Addition:

    • Aliquot 17 µL of the master mix into pre-chilled microcentrifuge tubes.

    • Add 2 µL of 2-(Methylamino)quinolin-8-ol at various concentrations.

    • For the negative control (no inhibitor), add 2 µL of DMSO.

  • Enzyme Addition:

    • Add 1 µL of DNA gyrase to each reaction tube.

    • Gently mix the contents of each tube.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Trapping the Cleavage Complex:

    • Add 2 µL of 2% SDS to each reaction and mix gently.

    • Incubate at 37°C for 15 minutes.

    • Add 2 µL of 10 mg/mL Proteinase K to each reaction and mix gently.

    • Incubate at 37°C for another 30 minutes.

  • Agarose Gel Electrophoresis:

    • Add 4 µL of loading dye to each reaction.

    • Load the entire reaction mixture into the wells of a 1% agarose gel containing ethidium bromide.

    • Run the gel in 1X TAE buffer at a constant voltage until the dye front has migrated sufficiently.

  • Visualization and Analysis:

    • Visualize the DNA bands under a UV transilluminator.

    • The supercoiled DNA will migrate fastest, followed by the linear DNA, and then the nicked/relaxed circular DNA.

    • An increase in the intensity of the linear DNA band with increasing concentrations of 2-(Methylamino)quinolin-8-ol indicates the stabilization of the cleavage complex.

    • The concentration at which 50% of the maximal formation of linear DNA is observed can be determined by densitometry.

Trustworthiness: A Self-Validating System

The reliability of these protocols is ensured by the inclusion of essential controls:

  • Negative Control (No Enzyme): This control ensures that the observed changes in DNA topology are due to the enzymatic activity of DNA gyrase and not due to any contaminants in the reagents.

  • Positive Control (No Inhibitor/DMSO Vehicle): This control demonstrates the full catalytic activity of the enzyme under the assay conditions and serves as a baseline for calculating the percentage of inhibition.

  • Known Inhibitor Control (e.g., Ciprofloxacin): Including a well-characterized DNA gyrase inhibitor like ciprofloxacin can validate the assay's performance and provide a benchmark for comparing the potency of the test compound.

By running these controls in parallel with the test compound, the results become self-validating, providing confidence in the observed inhibitory effects of 2-(Methylamino)quinolin-8-ol.

References

  • Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Waxman, L. (2010). Type IIA topoisomerase inhibition by a new class of antibacterial agents. Nature, 466(7309), 935-940. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]

  • Inspiralis. (n.d.). E. coli Gyrase Cleavage Assay. Retrieved from [Link]

  • Inspiralis. (n.d.). S.aureus Gyrase Cleavage Assay. Retrieved from [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). Bacterial type II topoisomerases: from mechanism to antibacterial discovery. Biochemical Society Transactions, 39(2), 477-482. [Link]

  • Gore, J., Bryant, Z., Stone, M. D., Nöllmann, M., Cozzarelli, N. R., & Bustamante, C. (2006). Mechanochemical analysis of DNA gyrase using rotor bead tracking. Nature, 439(7072), 100-104. [Link]

  • Reece, R. J., & Maxwell, A. (1991). DNA gyrase: structure and function. Critical Reviews in Biochemistry and Molecular Biology, 26(3-4), 335-375. [Link]

  • Vila, J., & Martinez, J. L. (2008). Clinical impact of the acquisition of quinolone resistance by Salmonella. Current Opinion in Infectious Diseases, 21(Suppl 1), S3-S9. [Link]

  • Wentzell, L. M., & Maxwell, A. (2000). The complex of DNA gyrase and quinolone drugs on DNA forms a barrier to transcription. Journal of Molecular Biology, 304(5), 779-791. [Link]

Sources

Application Notes and Protocols: Preparation of Stock Solutions of 2-(Methylamino)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of stock solutions of 2-(Methylamino)quinolin-8-ol. Emphasizing scientific integrity and laboratory best practices, these protocols are designed to ensure the reproducibility and reliability of experimental results. The guide covers the fundamental chemical properties of the compound, detailed safety precautions, step-by-step protocols for preparing solutions in both organic and aqueous systems, and essential procedures for validation and storage.

Introduction: The Foundation of Reproducible Science

In any experimental workflow, the integrity of the results is fundamentally linked to the quality of the reagents used. Stock solutions, defined as concentrated solutions that are diluted for use in experiments, are a cornerstone of laboratory efficiency and accuracy.[1][2] Preparing a single, large-volume, accurately characterized stock solution saves considerable time, minimizes reagent waste, and, most importantly, reduces the variability that can arise from repeatedly weighing small quantities of a compound.[3][4] By ensuring a consistent starting concentration, researchers can achieve more reliable and reproducible experimental outcomes.[3]

2-(Methylamino)quinolin-8-ol is a quinoline derivative, a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry and materials science.[5][6] The precise preparation of its stock solutions is the critical first step for any subsequent screening, assay, or developmental study. This guide provides the necessary theoretical background and practical steps to empower researchers to prepare high-quality stock solutions of this compound with confidence.

Compound Characterization and Properties

A thorough understanding of the physicochemical properties of 2-(Methylamino)quinolin-8-ol is essential for selecting the appropriate solvent and handling procedures.

PropertyValueSource
Chemical Name 2-(Methylamino)quinolin-8-ol[7]
CAS Number 70125-17-6[7][8]
Molecular Formula C₁₀H₁₀N₂O[9]
Molecular Weight 174.20 g/mol [9]
Predicted Boiling Point 374.7 ± 22.0 °C[7]
Predicted Density 1.293 ± 0.06 g/cm³[7]
Predicted pKa 5.72 ± 0.30[7]
Predicted Water Solubility ~4.55 g/L (~26.1 mM)[8]

Note: Some properties are based on computational predictions and should be confirmed with experimental data and the supplier's Certificate of Analysis.

Critical Health and Safety Precautions

While a specific Safety Data Sheet (SDS) for 2-(Methylamino)quinolin-8-ol is not widely available, data from structurally related quinoline compounds, such as 8-Hydroxyquinoline and 2-Amino-8-quinolinol, indicate potential hazards.[10][11][12] Therefore, a cautious approach is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and ANSI-approved safety goggles when handling the solid compound and its solutions.

  • Ventilation: Handle the solid powder in a certified chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine particulates.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[10]

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Disposal: Dispose of all waste, including empty vials, contaminated PPE, and excess solutions, in accordance with local, state, and federal regulations for chemical waste. Quinoline derivatives can be toxic to aquatic life.[13][14]

Authoritative Causality: The quinoline scaffold can be irritating to the skin, eyes, and respiratory tract. The precautionary measures outlined are based on established safety protocols for handling heterocyclic aromatic compounds and are designed to minimize exposure risk.[12] Always consult the compound-specific SDS provided by your supplier before beginning any work.

Experimental Protocols

The choice of solvent is critical and depends on the experimental requirements and the compound's solubility. For many organic molecules with limited water solubility, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating high-concentration primary stocks.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution suitable for most cell-based assays and biochemical screens after further dilution.

Materials:

  • 2-(Methylamino)quinolin-8-ol (MW: 174.20 g/mol )

  • Anhydrous, high-purity DMSO

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flask

  • Appropriate pipettes

  • Vortex mixer

  • Amber or foil-wrapped cryogenic vials for storage

Step-by-Step Methodology:

  • Calculate Required Mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of the compound needed.

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.010 L × 174.20 g/mol × 1000 mg/g = 1.742 mg

  • Weighing the Compound:

    • Tare a clean, dry weighing vessel (e.g., weigh paper or a small vial) on the analytical balance.

    • Carefully weigh out approximately 1.742 mg of 2-(Methylamino)quinolin-8-ol. It is more important to record the actual mass accurately than to hit the target mass exactly.[4] For instance, if you weigh 1.81 mg, note this precise value.

  • Dissolution:

    • Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.

    • Add approximately 7-8 mL of DMSO to the flask.

    • Gently swirl the flask to dissolve the compound. Use a vortex mixer on a low-to-medium setting to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no solid particles remain.

  • Bringing to Final Volume:

    • Once the solid is completely dissolved, carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.[4]

    • Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Recalculate Final Concentration: If your weighed mass was different from the target, calculate the precise concentration of your stock solution.

    • Actual Molarity (mM) = [Actual Mass (mg) / 174.20 (mg/mmol)] / Final Volume (mL)

    • Example: (1.81 mg / 174.20 mg/mmol) / 10 mL = 1.039 mM

  • Aliquoting and Storage: Proceed immediately to Section 6 for storage instructions.

Protocol 2: Preparation of an Aqueous Stock Solution

Based on its predicted pKa of 5.72, 2-(Methylamino)quinolin-8-ol is a weak base.[7] Its solubility in aqueous solutions may be enhanced at a slightly acidic pH where the molecule can be protonated. This protocol requires empirical testing.

Materials:

  • 2-(Methylamino)quinolin-8-ol

  • High-purity water (e.g., Milli-Q®)

  • Sterile-filtered buffer (e.g., PBS or citrate buffer, pH 5.0-6.0)

  • 0.1 M HCl for pH adjustment

  • pH meter

  • Magnetic stirrer and stir bar

Step-by-Step Methodology:

  • Solubility Test (Mandatory): Before preparing a bulk solution, test the solubility. Add a small, known amount of the compound (e.g., 1-2 mg) to 1 mL of your desired aqueous buffer in a small vial. Vortex and observe. If it does not dissolve, try gentle warming (e.g., 37°C) or sonication. If it remains insoluble, an aqueous stock may not be feasible at the desired concentration.

  • Preparation (if soluble):

    • Weigh the required amount of compound and place it in an appropriate vessel.

    • Add a portion of the desired buffer (e.g., 80% of the final volume).

    • Use a magnetic stirrer to facilitate dissolution. If necessary, slowly add 0.1 M HCl dropwise while monitoring the pH to aid dissolution, being careful not to lower the pH beyond what is compatible with your downstream experiments.

    • Once dissolved, transfer the solution to a volumetric flask and bring it to the final volume with the buffer.

    • Verify the final pH of the solution.

    • Sterile-filter the final solution through a 0.22 µm filter if it will be used in sterile applications like cell culture.

Workflow Validation and Quality Control

A prepared stock solution is only useful if its concentration is known and it is free of contaminants.

  • Visual Inspection: The final solution should be clear and free of any visible particulates or precipitates. If precipitation occurs upon storage, the solution may need to be warmed gently before use.

  • Concentration Verification (Optional but Recommended): If a UV-Vis spectrophotometer is available and the molar extinction coefficient (ε) of the compound is known or can be determined, the concentration can be verified using the Beer-Lambert law (A = εcl). This provides an independent confirmation of the calculated concentration.

Diagram 1: General Workflow for Stock Solution Preparation A flowchart illustrating the key decision points and steps in preparing a chemically defined stock solution.

G Workflow for Accurate Stock Solution Preparation cluster_prep Preparation Phase cluster_qc QC & Storage Phase start 1. Define Target Concentration & Volume calc 2. Calculate Required Mass (Mass = M × V × MW) start->calc weigh 3. Weigh Compound Accurately & Record Actual Mass calc->weigh dissolve 4. Dissolve in Solvent (in Volumetric Flask) weigh->dissolve volume 5. Bring to Final Volume & Mix Thoroughly dissolve->volume recalc 6. Recalculate Actual Concentration volume->recalc inspect 7. Visual Inspection (Clarity, No Precipitate) recalc->inspect label_node 8. Label Accurately (Name, Conc., Date, Initials) inspect->label_node aliquot 9. Aliquot into Vials to Avoid Freeze-Thaw label_node->aliquot store 10. Store Appropriately (-20°C or -80°C, Protected from Light) aliquot->store

Storage and Stability

Proper storage is crucial to maintain the integrity of the stock solution over time.[15]

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, divide the stock solution into smaller, single-use aliquots in appropriate vials (e.g., amber or foil-wrapped polypropylene cryogenic vials).[15]

  • Storage Temperature: For long-term storage, -20°C is generally recommended. For extended periods (months to years), -80°C is preferable.

  • Light Sensitivity: Many quinoline derivatives are light-sensitive.[16] Protect solutions from light at all times by using amber vials or by wrapping clear vials in aluminum foil.

  • Labeling: Clearly and durably label every aliquot with the compound name, exact concentration, date of preparation, and your initials.[1][15]

Conclusion

The meticulous preparation of stock solutions is a non-negotiable prerequisite for high-quality, reproducible research. By following the detailed protocols and adhering to the safety and validation principles outlined in this guide, researchers can confidently prepare stock solutions of 2-(Methylamino)quinolin-8-ol, thereby ensuring the integrity of their experimental data. The causality-driven explanations for each step provide the scientific rationale needed for troubleshooting and adapting these methods to specific experimental contexts.

References

  • The Importance Of Accurate Stock Solutions In Scientific Research. FasterCapital. [Online] Available at: [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Online] February 13, 2013. Available at: [Link]

  • Top Ten Tips for Making Stock Solutions. Bitesize Bio. [Online] May 27, 2025. Available at: [Link]

  • 2-(methylamino)quinolin-8-ol (70125-17-6). Chemchart. [Online] Available at: [Link]

  • How to Make Accurate Stock Solutions. Bitesize Bio. [Online] March 10, 2025. Available at: [Link]

  • Solutions and dilutions: working with stock solutions. Rice University. [Online] Available at: [Link]

  • 2-Methyl-8-aminoquinoline | C10H10N2 | CID 140457. PubChem, National Center for Biotechnology Information. [Online] Available at: [Link]

  • 2-Amino-8-quinolinol | C9H8N2O | CID 4653788. PubChem, National Center for Biotechnology Information. [Online] Available at: [Link]

  • Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent. ResearchGate. [Online] August 06, 2025. Available at: [Link]

  • CN102134219A - Preparation method of quinoline derivative. Google Patents.
  • Preparation and Properties of Quinoline. SlideShare. [Online] Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Online] Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central, National Center for Biotechnology Information. [Online] June 02, 2020. Available at: [Link]

  • 8-Hydroxyquinoline. Solubility of Things. [Online] Available at: [Link]

  • 2-(Methylaminomethyl)quinolin-8-ol | C11H12N2O | CID 82655802. PubChem, National Center for Biotechnology Information. [Online] November 22, 2025. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Online] Available at: [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [Online] Available at: [Link]

Sources

Application Note: A Practical Guide to Assessing the Cell Permeability of 2-(Methylamino)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cell permeability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its absorption, distribution, and ability to reach intracellular targets. This guide provides a detailed framework for assessing the cell permeability of 2-(Methylamino)quinolin-8-ol, a small molecule with potential therapeutic applications. We present a strategic, multi-tiered approach, beginning with an in silico assessment of its physicochemical properties, followed by two robust in vitro methodologies: the high-throughput Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the gold-standard Caco-2 cell-based assay for biologically relevant transport, including active efflux. This document offers detailed, self-validating protocols, expert insights into experimental design, and a clear guide to data interpretation, empowering researchers to generate reliable and actionable permeability data.

Introduction: The Permeability Question in Drug Discovery

The journey of an orally administered drug from ingestion to its site of action is fraught with biological barriers, the first and most significant of which is the intestinal epithelium. A compound's ability to efficiently cross this membrane is a fundamental prerequisite for oral bioavailability.[1][2] 2-(Methylamino)quinolin-8-ol, a quinoline derivative, belongs to a class of compounds known for diverse pharmacological activities.[3] However, its therapeutic potential can only be realized if it possesses favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, with cell permeability being a cornerstone of this profile.[4][5]

This guide details a practical, tiered strategy for characterizing the permeability of 2-(Methylamino)quinolin-8-ol, providing researchers with the tools to move from theoretical prediction to robust experimental validation.

Physicochemical Profile of 2-(Methylamino)quinolin-8-ol

Before embarking on experimental assays, an in silico analysis provides a valuable, resource-efficient starting point. These properties are often evaluated against established guidelines like Lipinski's "Rule of Five" to predict general drug-likeness.[6]

  • Structure:

    
    (Self-generated image for illustrative purposes)
    
  • Molecular Formula: C₁₀H₁₀N₂O[7]

  • Molecular Weight: 174.2 g/mol [7]

  • Predicted Properties: Based on its structure, we can estimate key parameters that influence permeability.

    • logP (Lipophilicity): The quinoline core suggests moderate lipophilicity, crucial for partitioning into the lipid bilayer of cell membranes.

    • Topological Polar Surface Area (TPSA): The presence of hydroxyl and amino groups contributes to its TPSA. A TPSA < 140 Ų is generally associated with good cell permeability.

    • Hydrogen Bond Donors/Acceptors: The molecule possesses both hydrogen bond donors (-OH, -NH) and acceptors (N, O), which influence its solubility and interactions with the membrane.

This initial profile suggests that 2-(Methylamino)quinolin-8-ol has characteristics amenable to passive diffusion across cell membranes, a hypothesis that must be tested experimentally.

Tier 1: High-Throughput Screening with PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free method ideal for early-stage drug discovery.[8] It exclusively measures passive diffusion, providing a clean, rapid, and cost-effective assessment of a compound's ability to cross a lipid barrier without the complexities of active transport or metabolism.[8][9][10]

Expertise & Causality: We begin with PAMPA because it isolates a single transport mechanism. If a compound fails to show permeability in this simplified model, it is highly unlikely to be passively absorbed in vivo. This allows for the rapid filtering of non-viable candidates before committing resources to more complex, cell-based assays.

PAMPA Workflow

PAMPA_Workflow PAMPA Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_donor Prepare Donor Solution (Compound + Buffer) assemble Assemble 'Sandwich' (Donor on Acceptor Plate) prep_donor->assemble prep_acceptor Prepare Acceptor Solution (Buffer) prep_acceptor->assemble prep_plate Coat Donor Plate with Lipid Solution prep_plate->assemble incubate Incubate (e.g., 5 hours, RT) assemble->incubate disassemble Disassemble Plates incubate->disassemble quantify Quantify Compound (LC-MS/MS or UV-Vis) disassemble->quantify calculate Calculate Papp quantify->calculate

Caption: A streamlined workflow for the PAMPA permeability assay.

Detailed Protocol: PAMPA-GIT

This protocol is adapted for predicting gastrointestinal tract (GIT) absorption.

Materials:

  • 96-well PVDF filter plate (Donor plate, 0.45 µm pores)

  • 96-well PTFE acceptor plate

  • 2-(Methylamino)quinolin-8-ol (Test Article)

  • Lecithin (e.g., from soybean)

  • Dodecane

  • Phosphate-Buffered Saline (PBS), pH 7.4 and pH 6.5

  • Dimethyl Sulfoxide (DMSO)

  • Control Compounds: Theophylline (Low), Diclofenac (Medium), Chloramphenicol (High)[10]

  • UV-Vis Spectrophotometer or LC-MS/MS system

Protocol Steps:

  • Reagent Preparation:

    • Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved.[11]

    • Acceptor Solution: Prepare PBS at pH 7.4.

    • Donor Solutions: Prepare a 10 mM stock solution of the test article and control compounds in DMSO. Create a working solution (e.g., 200 µM) by diluting the stock into PBS at a relevant pH (e.g., pH 6.5 to simulate the upper intestine). The final DMSO concentration should be ≤1%.

  • Plate Preparation:

    • Carefully pipette 5 µL of the lipid solution onto the membrane of each well of the PVDF donor plate. Allow the solvent to evaporate for approximately 10-15 minutes, leaving a stable artificial membrane.[11]

  • Assay Assembly & Incubation:

    • Add 300 µL of the Acceptor Solution (PBS, pH 7.4) to each well of the acceptor plate.[11]

    • Add 150-200 µL of the appropriate Donor Solution (test article, controls, blank) to each well of the lipid-coated donor plate.[11]

    • Carefully place the donor plate on top of the acceptor plate to form the "sandwich."

    • Incubate the assembly at room temperature for 4-5 hours with gentle shaking.

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Collect samples from both the donor and acceptor wells.

    • Determine the concentration of the compound in each sample using a validated analytical method (LC-MS/MS is preferred for its sensitivity and specificity).

  • Data Analysis & Calculation:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca * (Vd + Va)) / (C0 * Vd))

      • Vd, Va: Volumes of the donor and acceptor wells.

      • A: Area of the membrane.

      • t: Incubation time in seconds.

      • Ca: Concentration in the acceptor well.

      • C0: Initial concentration in the donor well.

Data Interpretation & Trustworthiness

To ensure the reliability of the results, each assay must include controls.

Control Type Compound Example Purpose
High Permeability Chloramphenicol[10]Validates that the system can measure high flux.
Medium Permeability Diclofenac[10]Provides an intermediate reference point.
Low Permeability Theophylline[10]Validates that the membrane is not leaky.
Blank Vehicle (PBS + DMSO)Establishes baseline for analytical detection.

Permeability Classification (PAMPA-GIT):

Papp (x 10⁻⁶ cm/s) Permeability Class Predicted In Vivo Absorption
< 1.0Low< 50%
1.0 - 10.0Medium50 - 80%
> 10.0High> 80%

Tier 2: The Biological Context with Caco-2 Assays

While PAMPA is excellent for passive diffusion, it cannot predict the influence of cellular transporters.[9] The Caco-2 permeability assay is the industry gold standard for a more comprehensive, biologically relevant assessment.[12][13] It uses a monolayer of human intestinal cells that, when differentiated, express tight junctions and a variety of transporters, including the critical efflux pump P-glycoprotein (P-gp).[13][14]

Expertise & Causality: A compound may show high passive permeability in PAMPA but poor absorption in vivo. This discrepancy is often due to active efflux, where transporters like P-gp pump the compound back into the intestinal lumen. The Caco-2 assay is essential for identifying such liabilities. By measuring permeability in both directions (apical-to-basolateral and basolateral-to-apical), we can calculate an Efflux Ratio (ER) that quantifies this effect.[14][15]

Caco-2 Assay Workflow

Caco2_Workflow Caco-2 Permeability Assay Workflow cluster_culture Cell Culture & Differentiation (21 Days) cluster_validation Monolayer Integrity Validation cluster_transport Bidirectional Transport Experiment (2 hours) cluster_analysis Analysis & Interpretation seed Seed Caco-2 cells on Transwell inserts culture Culture for ~21 days (Change media every 2-3 days) seed->culture teer Measure TEER (>200 Ω·cm²) culture->teer lucifer Lucifer Yellow Assay (<1% leakage) teer->lucifer prep_solutions Prepare Dosing Solutions (Compound + Controls) lucifer->prep_solutions transport_ab A→B Transport: Dose Apical side, Sample Basolateral prep_solutions->transport_ab transport_ba B→A Transport: Dose Basolateral side, Sample Apical prep_solutions->transport_ba quantify Quantify Compound (LC-MS/MS) calc_papp Calculate Papp (A→B) & Papp (B→A) quantify->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er interpret Classify Permeability & Efflux Potential calc_er->interpret

Caption: Key stages of the Caco-2 cell permeability assay.

Detailed Protocol: Caco-2 Bidirectional Assay

Materials:

  • Caco-2 cells (ATCC)

  • 24-well Transwell plates (0.4 µm pore size)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4)

  • 2-(Methylamino)quinolin-8-ol (Test Article)

  • Control Compounds: Caffeine (High permeability), Mannitol (Low permeability), Digoxin (P-gp substrate)[16]

  • P-gp Inhibitor: Verapamil[13]

  • TEER meter (e.g., EVOM2)

  • Lucifer Yellow dye

  • LC-MS/MS system

Protocol Steps:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density (e.g., 60,000 cells/cm²).

    • Culture the cells for 21-25 days in a humidified incubator (37°C, 5% CO₂). Change the media in both apical and basolateral chambers every 2-3 days.[14]

  • Monolayer Integrity Verification (Self-Validation):

    • TEER Measurement: On the day of the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values > 200 Ω·cm², as this indicates the formation of robust tight junctions.[14][17][18]

    • Lucifer Yellow Assay: After the transport experiment, assess membrane integrity by adding Lucifer Yellow to the apical side and measuring its appearance in the basolateral chamber. Permeability should be very low (<1%), confirming the integrity of the paracellular barrier.[9]

  • Bidirectional Transport Experiment:

    • Wash the cell monolayers gently with pre-warmed (37°C) transport buffer.

    • A→B Permeability: To the apical (donor) chamber, add the test article (e.g., 10 µM) in transport buffer. To the basolateral (receiver) chamber, add fresh transport buffer.

    • B→A Permeability: To the basolateral (donor) chamber, add the test article. To the apical (receiver) chamber, add fresh transport buffer.

    • Controls: Run experiments in parallel for high/low permeability controls and the P-gp substrate (Digoxin) with and without a P-gp inhibitor (Verapamil).

    • Incubate the plates at 37°C for 2 hours with gentle shaking.

    • At the end of the incubation, collect samples from both donor and receiver chambers for analysis.

  • Sample Analysis & Calculation:

    • Quantify compound concentrations via LC-MS/MS.

    • Calculate Papp for both directions (A→B and B→A) using the formula: Papp = (dQ/dt) / (A * C0)

      • dQ/dt: Rate of compound appearance in the receiver chamber.

      • A: Area of the membrane.

      • C0: Initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

Data Interpretation & Trustworthiness

The combination of Papp and ER values provides a comprehensive permeability profile.

Parameter Value Interpretation
Papp (A→B) < 2.0 x 10⁻⁶ cm/sLow Permeability
2.0 - 20.0 x 10⁻⁶ cm/sModerate Permeability
> 20.0 x 10⁻⁶ cm/sHigh Permeability
Efflux Ratio (ER) < 2.0No significant efflux
≥ 2.0Potential substrate for efflux transporters (e.g., P-gp)[14][15]

Trustworthiness Check: The assay is considered valid if:

  • Papp values for high and low permeability controls fall within the expected range.

  • The ER for the known P-gp substrate (Digoxin) is >2.0, and this ratio is significantly reduced in the presence of the inhibitor (Verapamil). This confirms the cells are expressing functional efflux pumps.

Integrated Strategy and Conclusion

Assessing the cell permeability of a novel compound like 2-(Methylamino)quinolin-8-ol requires a strategic approach. By integrating in silico predictions with a tiered experimental workflow, researchers can efficiently and accurately characterize this critical drug-like property.

Strategy_Workflow Integrated Permeability Assessment Strategy start 2-(Methylamino)quinolin-8-ol pampa Tier 1: PAMPA Assay (High-Throughput Screen for Passive Diffusion) start->pampa decision_pampa Papp > 1.0 x 10⁻⁶ cm/s? pampa->decision_pampa caco2 Tier 2: Caco-2 Assay (Assess Biological Transport & Efflux) decision_pampa->caco2 Yes stop Low Priority (Poor Passive Permeability) decision_pampa->stop No decision_caco2 High Papp (A→B) and ER < 2? caco2->decision_caco2 investigate Investigate Efflux (Potential P-gp Substrate) decision_caco2->investigate No proceed Proceed (Favorable Permeability Profile) decision_caco2->proceed Yes

Caption: A strategic workflow for permeability screening.

This guide provides the foundational protocols to generate high-quality permeability data for 2-(Methylamino)quinolin-8-ol. Beginning with the rapid PAMPA screen allows for efficient resource allocation, while the Caco-2 assay provides the indispensable biological context needed to predict in vivo performance and guide further drug development efforts.

References

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Grass, G. M. (1997). Simulation models to predict oral drug absorption from in vitro data. Advanced Drug Delivery Reviews, 23(1–3), 199–219.
  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Pade, V., & Stavchansky, S. (1998). Link between drug absorption solubility and permeability measurements in Caco-2 cells. Journal of pharmaceutical sciences, 87(12), 1604-1607. (Note: A more general review from the search results was substituted for a direct link as the original provided a broad topic overview: [Link])

  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Retrieved from [Link]

  • CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. Retrieved from [Link]

  • Zhang, M. Q. (2012). Working with small molecules: rules-of-thumb of "drug likeness". Methods in molecular biology (Clifton, N.J.), 803, 297–307.
  • BioIVT. (n.d.). Cell Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Koehl, F., & Brandl, M. (2015). Physiologically based in vitro Models to Predict the Oral Dissolution and Permeation of Solid Dosage Forms. Journal of Pharmaceutical Technology & Drug Research, 4(2).
  • Tavelin, S., et al. (2003). Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-portal.org. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Klein, S. (2014). In vitro models for the prediction of in vivo performance of oral dosage forms. European journal of pharmaceutics and biopharmaceutics, 88(2), 261-271.
  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • Zhang, M. Q. (2012). Working with Small Molecules: Rules-of-Thumb of “Drug Likeness”. ResearchGate. Retrieved from [Link]

  • Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Retrieved from [Link]

  • Drug Discovery Unit, University of Dundee. (2023, February 13). How to perform the MDCK Permeability experiment in drug discovery. YouTube. Retrieved from [Link]

  • Wang, J., et al. (2024). DrugMetric: quantitative drug-likeness scoring based on chemical space distance.
  • Rowan Newsletter. (2026, January 9). Predicting Permeability for Small Molecules. Substack. Retrieved from [Link]

  • University of Toronto. (2024, February 1). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!.
  • Sereda, D., & Galla, H. J. (2015). In Vitro Methods for Measuring the Permeability of Cell Monolayers. PMC - PubMed Central.
  • Fujishima, A., et al. (2013). Development of a Method for Evaluating Drug-Likeness and Ease of Synthesis Using a Data Set in Which Compounds Are Assigned Scores Based on Chemists' Intuition.
  • Creative Biolabs. (n.d.). Drug Likeness Assessment. Retrieved from [Link]

  • BMG LABTECH. (n.d.). FITC dextran permeability assay for tight junctions. Retrieved from [Link]

  • Silva, C. R., et al. (2021). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. MDPI.
  • Chemchart. (n.d.). 2-(methylamino)quinolin-8-ol (70125-17-6). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-8-quinolinol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-8-aminoquinoline. Retrieved from [Link]

  • Wujec, M., et al. (2024).
  • Bingul, M., et al. (2016). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
  • Bingul, M., et al. (2016). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(Methylamino)quinolin-8-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(Methylamino)quinolin-8-ol. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common experimental challenges. We will move beyond simple step-by-step instructions to explore the underlying chemical principles that govern reaction success, enabling you to make informed decisions to maximize your yield and purity.

The primary route to 2-(Methylamino)quinolin-8-ol involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This powerful C-N bond-forming reaction is highly versatile but requires careful optimization of multiple parameters to succeed, especially with a potentially chelating substrate like quinolin-8-ol.

Baseline Protocol: Buchwald-Hartwig Amination of 2-Chloro-8-hydroxyquinoline

This protocol serves as a standard starting point. The subsequent troubleshooting guide will address common deviations and optimization pathways from this baseline.

Reaction Scheme:

Reaction Scheme

(Figure 1: Palladium-catalyzed synthesis of 2-(Methylamino)quinolin-8-ol from 2-chloro-8-hydroxyquinoline and methylamine.)

Experimental Protocol:
  • Vessel Preparation: To a dry, oven-baked Schlenk flask, add 2-chloro-8-hydroxyquinoline (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Reagent Addition: Add a strong, non-nucleophilic base (e.g., Cs₂CO₃, 1.5-2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Amine: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene). Then, add a solution of methylamine (1.2-1.5 equiv, e.g., as a solution in THF or generated in situ).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., EtOAc) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the final product[1].

Troubleshooting Guide & Optimization Strategies

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes and how can I fix it?

Answer: Low to no yield is the most frequent issue and can stem from several sources, primarily related to catalyst activity and reaction conditions.

  • Why This Happens (Causality):

    • Inactive Catalyst: The active Pd(0) species is essential for the catalytic cycle to begin. If the precatalyst is not properly reduced to Pd(0) or if the active catalyst is poisoned by oxygen or other impurities, the reaction will not proceed.

    • Inappropriate Ligand Choice: The ligand's role is to stabilize the palladium center and facilitate both the oxidative addition and the critical reductive elimination steps.[2][3] An improper ligand may lead to catalyst decomposition or a stalled catalytic cycle. The 8-hydroxyl group on the quinoline can chelate the palladium, potentially inhibiting the reaction; a well-chosen ligand can mitigate this.

    • Incorrect Base: The base is crucial for deprotonating the amine, allowing it to coordinate to the palladium complex.[4] A base that is too weak will not facilitate this step, while certain bases can have poor solubility or react with the substrate.

    • Low Temperature: C-N bond formation, particularly with electron-rich aryl chlorides, often requires significant thermal energy to overcome the activation barrier for oxidative addition.

  • How to Fix It (Solutions):

    • Ensure an Inert Environment: Rigorously degas your solvents and use proper air-free techniques (Schlenk line or glovebox). Oxygen can oxidize the Pd(0) catalyst and the phosphine ligand, rendering them inactive.

    • Screen Catalyst Systems: The choice of palladium source and ligand is the most critical variable. Do not assume one system fits all. A systematic screen is the most effective approach.

    • Elevate the Temperature: Incrementally increase the reaction temperature in 10 °C steps, monitoring for product formation versus decomposition. Microwave irradiation can sometimes be used to rapidly heat the reaction and improve yields.[5]

Data Presentation: Catalyst System Optimization
Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Notes
Pd(OAc)₂ (2%)BINAP (4%)Cs₂CO₃ (2.0)Toluene11035%Classic conditions, moderate yield.
Pd₂(dba)₃ (1.5%)Xantphos (3%)K₃PO₄ (2.0)Dioxane10065%Good performance with bidentate ligand.
Pd(t-Bu₃P)₂ (2%)(None)NaOt-Bu (1.5)Toluene9088%Excellent yield with sterically hindered, electron-rich ligand.[3]
Pd₂(dba)₃ (1.5%)Johnphos (3%)NaOt-Bu (1.5)Dioxane10092%Johnphos is often effective for challenging couplings.[3]
Q2: My starting material (2-chloro-8-hydroxyquinoline) is consumed, but I'm isolating a significant amount of 8-hydroxyquinoline instead of my product. What is happening?

Answer: This points to a common side reaction in cross-coupling chemistry: hydrodehalogenation .

  • Why This Happens (Causality): Instead of the amine, a hydride source can intercept the catalytic cycle, leading to the replacement of the halogen with a hydrogen atom. This can occur via a β-hydride elimination pathway from the palladium-amide intermediate or from trace water/alkoxide sources in the reaction.[2] This side reaction is often competitive with the desired reductive elimination step.

  • How to Fix It (Solutions):

    • Use a Bulky Ligand: Sterically hindered phosphine ligands (e.g., t-butyl- or cyclohexyl-containing phosphines) promote the reductive elimination of the desired C-N bond over competing pathways.[3]

    • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents to minimize water, which can be a source of protons leading to the unwanted side product.

    • Change the Base: Sodium tert-butoxide (NaOt-Bu) is often preferred as it is a strong, non-nucleophilic base with minimal available β-hydrogens, which can sometimes suppress this side reaction.

Q3: The reaction looks promising on TLC/LC-MS, but purification is difficult, resulting in low isolated yield. How can I improve product isolation?

Answer: Purification of quinoline derivatives can be challenging due to their basicity and potential to chelate with silica gel.

  • Why This Happens (Causality):

    • Product Tailing on Silica: The basic nitrogen on the quinoline ring and the methylamino group can interact strongly with the acidic silica gel, leading to broad peaks and poor separation during column chromatography.

    • Residual Catalyst: Palladium and ligand residues can co-elute with the product, contaminating the final material.

    • Byproduct Similarity: Byproducts like 8-hydroxyquinoline may have similar polarity to the desired product, making chromatographic separation difficult.

  • How to Fix It (Solutions):

    • Modified Chromatography:

      • Basified Silica: Pre-treat your silica gel with a triethylamine solution (e.g., 1-2% triethylamine in the eluent system) to neutralize acidic sites and prevent tailing.

      • Alternative Stationary Phases: Consider using alumina (basic or neutral) instead of silica gel.[1]

    • Acid-Base Extraction: Utilize the basicity of your product. Dissolve the crude material in an organic solvent (like dichloromethane) and wash with a dilute acid (e.g., 1M HCl). Your product should move to the aqueous layer. Then, basify the aqueous layer with NaOH or NaHCO₃ and extract your purified product back into an organic solvent.

    • Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions.[1]

Visualizing the Process

Understanding the underlying mechanism and troubleshooting logic can significantly accelerate optimization.

The Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the key steps that must be optimized for a successful reaction. The choice of ligand and base directly influences the efficiency of the oxidative addition and reductive elimination steps.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineComplex Amine Coordination Complex OxAdd->AmineComplex + Amine - Ligand AmidoComplex Palladium Amido Complex AmineComplex->AmidoComplex + Base - [Base-H]X AmidoComplex->Pd0 Reductive Elimination Product Product 2-(MeNH)Q-8-ol AmidoComplex->Product ArX 2-Cl-Quinolin-8-ol ArX->OxAdd Amine MeNH₂ Amine->AmineComplex Base Base Base->AmineComplex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common synthesis problems systematically.

Troubleshooting_Workflow start Start: Low/No Yield check_inert Is the system strictly inert? start->check_inert fix_inert Solution: Improve inert technique (degas, use glovebox) check_inert->fix_inert No check_catalyst Screen Catalyst System (Ligand/Base/Pd Source) check_inert->check_catalyst Yes fix_inert->check_catalyst check_temp Is temperature > 90°C? check_catalyst->check_temp increase_temp Solution: Increase temperature (100-120°C or MW) check_temp->increase_temp No check_byproduct Is hydrodehalogenation a major byproduct? check_temp->check_byproduct Yes increase_temp->check_byproduct fix_byproduct Solution: Use bulkier ligand (e.g., tBu₃P) Ensure anhydrous conditions check_byproduct->fix_byproduct Yes success Yield Improved check_byproduct->success No fix_byproduct->success

Caption: A logical workflow for troubleshooting low reaction yield.

References
  • BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
  • Omar, W. A. E., & Hormi, O. E. O. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of the Korean Chemical Society. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Ushiyama, F., et al. (2020). Lead optimization of 8-(methylamino)-2-oxo-1,2-dihydroquinolines as bacterial type II topoisomerase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Reaction. [Link]

  • Google Patents. (2009). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
  • Omar, W. A. E., & Hormi, O. E. O. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
  • MDPI. (2018). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

Sources

Technical Support Center: Purification of 2-(Methylamino)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Methylamino)quinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important quinoline derivative. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in established chemical principles and practical laboratory experience.

Understanding the Molecule: Key Properties Influencing Purification

2-(Methylamino)quinolin-8-ol is a heterocyclic compound possessing both a basic secondary amine and a weakly acidic phenolic hydroxyl group. This amphoteric nature, combined with its aromatic structure, dictates its solubility and reactivity, which are critical factors in designing an effective purification strategy. The presence of multiple functional groups can lead to challenges such as chelation with metal ions, susceptibility to oxidation, and complex solubility profiles.

Troubleshooting Common Purification Challenges

This section addresses specific issues that may arise during the purification of 2-(Methylamino)quinolin-8-ol and provides step-by-step guidance to resolve them.

Issue 1: Low Yield and/or Oily Product During Recrystallization

Q: I am attempting to recrystallize my crude 2-(Methylamino)quinolin-8-ol, but I'm either getting a very low yield or the product is "oiling out" instead of forming crystals. What should I do?

A: This is a common issue that often points to an inappropriate choice of solvent or the presence of significant impurities that inhibit crystal lattice formation.

Causality and Solution:

  • Solvent Selection is Critical: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.[1][2] For a molecule like 2-(Methylamino)quinolin-8-ol, with its polar functional groups and nonpolar aromatic core, a single solvent may not be optimal. A two-solvent system often provides the necessary fine-tuning of solubility.[1][3]

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Begin by testing the solubility of a small amount of your crude product in various solvents of differing polarities at both room temperature and their boiling points.[4][5] A suggested list of solvents to screen is provided in the table below.

    • Employ a Two-Solvent System: If a suitable single solvent cannot be identified, a two-solvent recrystallization is recommended.[1][3]

      • Solvent 1 (Soluble): A solvent in which the compound is highly soluble (e.g., methanol, ethanol, acetone).

      • Solvent 2 (Insoluble/Anti-solvent): A solvent in which the compound is poorly soluble (e.g., water, hexane, diethyl ether).

    • Protocol for Two-Solvent Recrystallization:

      • Dissolve the crude product in a minimal amount of hot Solvent 1.

      • While the solution is still hot, add Solvent 2 dropwise until a persistent cloudiness is observed.

      • Add a few more drops of hot Solvent 1 to redissolve the precipitate and achieve a clear, saturated solution.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold Solvent 2.[1]

Solvent SystemPolaritySuitability for 2-(Methylamino)quinolin-8-ol
Ethanol/WaterHighA good starting point. The compound is likely soluble in hot ethanol and less soluble in water.
Acetone/HexaneMediumUseful if the compound is highly soluble in acetone. Hexane acts as an effective anti-solvent.[4]
TolueneLowMay be suitable for less polar impurities. The aromatic nature of toluene can favorably interact with the quinoline ring system.
Ethyl Acetate/HexaneMediumA versatile system for compounds of intermediate polarity.[4]
  • Consider Seeding: If crystals are slow to form, adding a "seed crystal" from a previous pure batch can initiate crystallization.

Issue 2: Poor Separation of Closely Related Impurities by Column Chromatography

Q: I am using column chromatography to purify my product, but I am getting poor separation between my desired compound and impurities with similar polarity. How can I improve the resolution?

A: Achieving good separation of closely related compounds on a silica gel column requires careful optimization of the mobile phase and column parameters.

Causality and Solution:

  • Optimizing the Mobile Phase: The choice of eluent is the most critical factor in column chromatography.[6][7][8] For a compound like 2-(Methylamino)quinolin-8-ol, which has both hydrogen bond donor and acceptor capabilities, the polarity of the mobile phase will significantly affect its retention time.

  • Troubleshooting Steps:

    • Thin-Layer Chromatography (TLC) First: Before running a column, always optimize the solvent system using TLC. The ideal solvent system should give your product an Rf value of approximately 0.3-0.4, with clear separation from impurities.[6]

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly improve separation.[9]

      • Start with a less polar solvent system to elute the non-polar impurities.

      • Gradually increase the polarity of the mobile phase to elute your product, leaving the more polar impurities on the column.

    • Solvent System Suggestions:

      • Hexane/Ethyl Acetate: A good starting point for many organic compounds.

      • Dichloromethane/Methanol: Often effective for more polar compounds. A small percentage of methanol (1-5%) can significantly increase the eluting power.

      • Adding a Basic Modifier: The secondary amine in your compound can interact strongly with the acidic silica gel, leading to tailing and poor separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can neutralize the acidic sites on the silica and improve peak shape.[9]

    • Column Packing and Dimensions: Ensure your column is packed properly to avoid channeling. A longer, narrower column will generally provide better resolution than a short, wide one for a given amount of silica.[6]

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, tarry substance. How can I perform an initial cleanup before attempting recrystallization or chromatography?

A1: For basic compounds like quinoline derivatives, an acid-base extraction is an excellent initial purification step.[10][11][12]

  • Protocol for Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic 2-(Methylamino)quinolin-8-ol will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic by adding a base (e.g., 1M NaOH or saturated sodium bicarbonate) until the product precipitates out.

    • Extract the precipitated product back into an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to obtain the purified product.

Q2: I suspect my product is degrading during purification, as I see new spots appearing on my TLC plates over time. What could be the cause and how can I prevent it?

A2: Quinoline derivatives, especially those with hydroxyl and amino groups, can be susceptible to oxidation and photodegradation.

  • Potential Causes and Solutions:

    • Oxidation: The quinoline ring and the phenolic hydroxyl group can be prone to oxidation, which is often catalyzed by air and light.

      • Solution: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) and use solvents that have been degassed. Storing the compound in a cool, dark place is also recommended.

    • Photodegradation: Exposure to UV light can cause decomposition.

      • Solution: Protect your sample from light by using amber glassware or by wrapping your flasks and columns in aluminum foil.

Q3: What are the likely impurities I should be looking for in my crude 2-(Methylamino)quinolin-8-ol?

A3: The impurities will largely depend on the synthetic route used. However, some common possibilities include:

  • Unreacted Starting Materials: For example, if synthesized via a Doebner-von Miller type reaction, you might have residual o-aminophenol derivatives or aldehydes/ketones.[13][14]

  • Isomeric Byproducts: Depending on the reaction conditions, isomers may form (e.g., substitution at different positions on the quinoline ring).

  • Over-alkylation: If methylamine is used in excess or under harsh conditions, you might see the formation of the tertiary amine.

  • Products of Side Reactions: The specific side reactions will be route-dependent. For instance, in syntheses starting from nitro-quinolines, incomplete reduction can be a source of impurities.[13][14]

Visualizing the Purification Workflow

Decision Tree for Purification Strategy

Purification_Workflow start Crude 2-(Methylamino)quinolin-8-ol is_tarry Is the product dark and tarry? start->is_tarry acid_base Perform Acid-Base Extraction is_tarry->acid_base Yes check_purity Assess Purity by TLC/HPLC is_tarry->check_purity No acid_base->check_purity recrystallization Attempt Recrystallization check_purity->recrystallization Purity > 90% column_chrom Perform Column Chromatography check_purity->column_chrom Purity < 90% or Multiple Impurities is_pure Is the product pure? recrystallization->is_pure is_pure->column_chrom No final_product Pure Product is_pure->final_product Yes column_chrom->final_product

Caption: Decision tree for selecting a purification strategy.

Recrystallization Troubleshooting Flowchart

Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Product 'Oiling Out'? start->oiling_out low_yield Low Yield? oiling_out->low_yield No solvent_miscibility Use a Two-Solvent System oiling_out->solvent_miscibility Yes too_much_solvent Reduce Amount of Hot Solvent low_yield->too_much_solvent Yes success Successful Recrystallization low_yield->success No slow_cooling Ensure Slow Cooling solvent_miscibility->slow_cooling too_much_solvent->slow_cooling slow_cooling->success

Caption: Troubleshooting common recrystallization issues.

References

  • MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. Retrieved from [Link]

  • Unknown. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]

  • National Institutes of Health. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • National Institutes of Health. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of 2-methyl quinoline.
  • Google Patents. (n.d.). Substituted 8-hydroxyquinolines and process for the preparation thereof.
  • ScienceDirect. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2026). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • Unknown. (2025). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Improving the Solubility of 2-(Methylamino)quinolin-8-ol for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-(Methylamino)quinolin-8-ol in their bioassay workflows. Poor aqueous solubility is a common hurdle that can lead to inaccurate, unreliable, and irreproducible results by underestimating a compound's true potency and causing data variability.[1]

This document provides a structured, in-depth approach to systematically troubleshoot and resolve these issues, ensuring the integrity and success of your experiments.

Section 1: Understanding the Physicochemical Properties of 2-(Methylamino)quinolin-8-ol

Before troubleshooting, it is crucial to understand the inherent chemical properties of 2-(Methylamino)quinolin-8-ol that govern its solubility. Its structure, featuring a quinoline backbone, is largely hydrophobic. However, the presence of ionizable functional groups is the key to manipulating its solubility.

Quinoline and its derivatives are known to be weak bases, and their solubility can be significantly influenced by pH.[2][3] The structure of 2-(Methylamino)quinolin-8-ol contains two primary basic centers—the quinoline ring nitrogen and the exocyclic methylamino group—and one weakly acidic phenolic hydroxyl group.

PropertyValueImplication for Solubility
Molecular Formula C₁₀H₁₀N₂O[4][5]-
Molecular Weight 174.2 g/mol [4][5]-
Predicted pKa 5.72 ± 0.30[4]The compound is a weak base. At a pH below its pKa, the nitrogen atoms will be protonated, forming a more soluble cationic salt. Solubility is expected to increase dramatically in acidic conditions.[6][7]
Predicted Water Solubility ~4.5 mg/mL (approx. 26 mM)[8]This predicted intrinsic solubility may be insufficient for creating high-concentration stock solutions or for assays requiring higher final concentrations, necessitating solubility enhancement.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during bioassays in a direct question-and-answer format.

Q1: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What is happening and how can I fix it?

A: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a concentrated organic solvent (like DMSO) is diluted into an aqueous buffer where its thermodynamic solubility is much lower.[9] The common practice of using DMSO does not guarantee aqueous solubility.[1][9]

Causality: The DMSO concentration drops sharply upon dilution, and the aqueous environment cannot maintain the compound in solution, leading to the formation of a precipitate or suspension. This drastically reduces the effective concentration of the compound available to interact with the biological target, leading to erroneous results.[1]

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest first step is to test lower final concentrations of your compound.

  • Modify Dilution Protocol: Instead of a single large dilution, perform serial dilutions. When performing the final dilution step, add the compound stock to the buffer slowly while vortexing or stirring vigorously to promote rapid mixing and dispersion.

  • Lower DMSO Stock Concentration: Using a less concentrated DMSO stock (e.g., 1-5 mM instead of 10-30 mM) for dilution can sometimes mitigate precipitation, although this may not be feasible if a high final assay concentration is required.

  • Explore Alternative Strategies: If the above steps fail, you must employ a solubility enhancement strategy, such as pH adjustment or the use of excipients like cyclodextrins.

Q2: How can I leverage pH to improve the solubility of 2-(Methylamino)quinolin-8-ol?

A: Given its predicted pKa of ~5.72, 2-(Methylamino)quinolin-8-ol is an excellent candidate for pH-mediated solubilization.[4] By lowering the pH of your aqueous buffer to be at least 1-2 units below the pKa (e.g., pH 3.5-4.5), you can significantly increase its solubility.[10]

Causality: In an acidic environment (pH < pKa), the basic nitrogen atoms on the quinoline ring and the methylamino group become protonated. This converts the neutral, poorly soluble molecule into a positively charged cation. The ionic nature of this salt form has much stronger, more favorable interactions with polar water molecules, leading to a substantial increase in aqueous solubility.[6][11]

Considerations:

  • Assay Compatibility: You must confirm that the required acidic pH will not negatively impact your biological system (e.g., enzyme activity, cell viability, protein stability). Always run a pH-matched vehicle control to validate the assay.

  • Buffer Capacity: Ensure your chosen buffer has sufficient capacity to maintain the target pH after the addition of the compound.

Q3: My assay is sensitive to pH changes. What are my other primary options?

A: When pH modification is not viable, the use of co-solvents or complexation agents is the recommended approach. The most robust and widely used method in this scenario is complexation with cyclodextrins.[9][12]

Option 1: Co-solvents (with caution) Co-solvents are water-miscible organic solvents that increase drug solubility by reducing the overall polarity of the solvent system.[13][14] While you are already using DMSO, other co-solvents can be considered, though the risk of precipitation and assay interference remains.

Co-SolventTypical Final Assay Conc.Notes
DMSO < 0.5 - 1%Most common, but can cause artifacts.[15][16]
Ethanol < 1%Can affect enzyme kinetics and cell membranes.
PEG 400 < 1 - 2%Generally well-tolerated but increases viscosity.
Propylene Glycol < 2%Another common vehicle for in vivo studies.

Option 2: Cyclodextrins (Recommended) Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They act as molecular containers, encapsulating the poorly soluble drug molecule to form an "inclusion complex."[18][19][] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the guest molecule without altering the pH.[17]

Q4: How do I use cyclodextrins, and which one should I choose?

A: The process involves co-dissolving the cyclodextrin and your compound to facilitate the formation of the inclusion complex. For biological assays, chemically modified cyclodextrins are preferred due to their higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.[17]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used in pharmaceutical formulations due to its excellent solubility and safety profile.[10]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative that can be particularly effective for cationic compounds through electrostatic interactions, in addition to hydrophobic encapsulation.

Causality: The hydrophobic quinoline portion of 2-(Methylamino)quinolin-8-ol partitions into the nonpolar interior of the cyclodextrin cavity, driven by the displacement of high-energy water molecules. The resulting host-guest complex is readily soluble in water due to the hydrophilic hydroxyl or sulfobutylether groups on the cyclodextrin's outer surface.[19][]

Section 3: Detailed Experimental Protocols

Protocol 1: pH-Mediated Solubilization

  • Buffer Preparation: Prepare your desired assay buffer (e.g., a citrate or acetate buffer) and adjust the pH to a value approximately 1.5-2.0 units below the compound's pKa (e.g., pH 4.0).

  • Solubilization: Directly weigh and add 2-(Methylamino)quinolin-8-ol powder to the acidic buffer to achieve the desired stock concentration.

  • Mixing: Vortex or sonicate the solution for 15-30 minutes to ensure complete dissolution.

  • Sterilization (if required): Filter the stock solution through a 0.22 µm syringe filter compatible with acidic solutions (e.g., PVDF or PES).

  • Validation: Visually inspect the solution for any particulates. Measure the final pH to confirm it has not shifted significantly.

  • Assay Execution: Use this stock for serial dilutions into your assay plates, ensuring the final buffer conditions remain acidic and consistent across all wells. Remember to include a vehicle control using the same acidic buffer.

Protocol 2: Cyclodextrin Complexation

  • Cyclodextrin Solution Preparation: Prepare an aqueous solution of HP-β-CD or SBE-β-CD in your standard (neutral pH) assay buffer. A concentration of 10-20% (w/v) is a good starting point.

  • Compound Addition: Add the powdered 2-(Methylamino)quinolin-8-ol directly to the cyclodextrin solution to make your final, high-concentration stock.

  • Complex Formation: Vigorously mix the solution. Incubate at room temperature for 1-4 hours with continuous stirring or shaking. Alternatively, sonication in a water bath for 30-60 minutes can accelerate complex formation.

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any small amount of undissolved material.

  • Stock Collection & Use: Carefully collect the supernatant, which is your solubilized compound-cyclodextrin complex stock. Use this stock for direct dilution into your assay buffer.

  • Control: Ensure your vehicle control contains the same final concentration of cyclodextrin as your test wells.

Section 4: Decision-Making Workflow

To select the most appropriate solubilization strategy, follow this decision-making workflow.

G start Start: Need to solubilize 2-(Methylamino)quinolin-8-ol q1 Is the required concentration achievable by direct dilution of a <1% DMSO stock without precipitation? start->q1 s1 SUCCESS: Use standard DMSO stock and dilution protocol. q1->s1  Yes q2 Can the assay tolerate an acidic pH (e.g., pH 4.0-4.5)? q1->q2 No   s2 STRATEGY 1: Use pH-Mediated Solubilization. (See Protocol 1) q2->s2  Yes q3 Does cyclodextrin interfere with the assay? q2->q3 No   s3 STRATEGY 2: Use Cyclodextrin Complexation. (See Protocol 2) s4 Consider alternative co-solvents (e.g., PEG400) or assay redesign. (Advanced Troubleshooting) q3->s3 No   q3->s4  Yes

Caption: Decision workflow for selecting a solubility strategy.

Section 5: Summary of Strategies
StrategyMechanismProsConsBest For...
pH Adjustment Protonates the molecule to form a soluble salt.[6][10]Simple, inexpensive, highly effective for ionizable compounds.Requires the biological assay to be stable and functional at a non-physiological pH.Robust biochemical assays (e.g., enzyme inhibition) where the target is stable in acidic conditions.
Co-solvents Reduces solvent polarity.[13]Easy to prepare initial stock solutions.High risk of precipitation upon dilution; potential for solvent-induced artifacts in the assay.[1][9]Low concentration screening where final DMSO levels remain well below 0.5%.
Cyclodextrins Forms a water-soluble inclusion complex.[18][19][]Works at neutral pH; low toxicity; highly effective at increasing apparent solubility.[17]More expensive than buffers; can potentially interact with some assay components (rare).Cell-based assays and other biological systems that require physiological pH.
References
  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs.
  • Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs.
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
  • Journal of Chemical Technology and Metallurgy. pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY.
  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Benchchem. Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
  • Poorly Soluble Drugs Dissolution And Drug Release.
  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • Intrinsic Solubility of Ionizable Compounds from pKa Shift.
  • SciSpace. Bioavailability Enhancement Techniques for Poorly Soluble Drugs.
  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
  • ChemicalBook. 2-(methylamino)-8-quinolinol | 70125-17-6.
  • ChemicalBook. 2-(methylamino)-8-quinolinol | 70125-17-6.
  • Chemchart. 2-(methylamino)quinolin-8-ol (70125-17-6).
  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility.
  • CORE. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality.
  • PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • PubChem. 2-Methyl-8-aminoquinoline | C10H10N2 | CID 140457.
  • PubChem. 2-Amino-8-quinolinol | C9H8N2O | CID 4653788.
  • EvitaChem. 2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol.
  • BLD Pharm. 70125-17-6|2-(Methylamino)quinolin-8-ol|BLD Pharm.
  • PubMed Central. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups.
  • Wikipedia. Quinoline.
  • PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
  • Solubility of Things. 8-Hydroxyquinoline.
  • MDPI. 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol.
  • Fisher Scientific. 2-Methyl-8-quinolinol 98.0+%, TCI America™.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(Methylamino)quinolin-8-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Methylamino)quinolin-8-ol and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important scaffold. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to empower your research.

Introduction: The Synthetic Challenge

The synthesis of 2-aminoquinoline derivatives is a cornerstone of medicinal chemistry, with applications ranging from antimalarial to anticancer agents.[1][2][3] The target molecule, 2-(Methylamino)quinolin-8-ol, is typically synthesized via the coupling of an amine with a halogenated quinoline precursor. While seemingly straightforward, this reaction is fraught with potential pitfalls, including low yields, competing side reactions, and purification difficulties. This guide focuses on the most robust and modern approach: the Palladium-catalyzed Buchwald-Hartwig amination, providing a comprehensive framework for its successful execution and troubleshooting.

Core Synthetic Strategy: A Two-Step Approach

The most common and reliable pathway involves the synthesis of a 2-haloquinolin-8-ol intermediate, followed by a cross-coupling reaction to install the desired methylamino group.

Synthetic_Workflow A 8-Hydroxyquinoline (Starting Material) B 2-Chloroquinolin-8-ol (Key Intermediate) A->B Chlorination C Buchwald-Hartwig Amination B->C + Methylamine D 2-(Methylamino)quinolin-8-ol (Final Product) C->D

Caption: High-level workflow for the synthesis of 2-(Methylamino)quinolin-8-ol.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthetic strategy.

Q1: Why is the Buchwald-Hartwig amination preferred over classical methods like Nucleophilic Aromatic Substitution (SNAr)?

A: While direct SNAr between 2-chloroquinolin-8-ol and methylamine is possible, it often requires harsh conditions (high temperatures and pressures) which can lead to decomposition of the starting materials and the formation of tarry byproducts.[4] The quinoline ring is not sufficiently electron-deficient for SNAr to proceed under mild conditions. The Buchwald-Hartwig reaction, a palladium-catalyzed cross-coupling, offers a significantly milder and more versatile alternative.[5][6] It proceeds via a catalytic cycle that avoids the high-energy intermediates of SNAr, resulting in higher yields, broader substrate scope, and better functional group tolerance.[7]

Q2: How critical is the purity of the 2-chloroquinolin-8-ol intermediate?

A: It is absolutely critical. Impurities from the chlorination step, such as residual starting material (8-hydroxyquinoline) or over-chlorinated byproducts, can interfere with the subsequent Buchwald-Hartwig reaction. The free hydroxyl group of 8-hydroxyquinoline can coordinate to the palladium catalyst, potentially deactivating it. Therefore, rigorous purification of the intermediate, typically by column chromatography or recrystallization, is essential for a successful and reproducible amination reaction.

Q3: What are the primary safety concerns when running this synthesis?

A: There are three main areas of concern:

  • Palladium Catalysts & Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Palladium compounds, while used in small quantities, are heavy metals and should be handled with care and disposed of according to institutional guidelines.

  • Bases: Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are corrosive and react violently with water.[7] They must be handled under anhydrous conditions.

  • Solvents: Anhydrous, degassed solvents like toluene and dioxane are flammable and have specific health hazards. All reactions should be conducted in a well-ventilated fume hood.

Q4: How can I monitor the reaction's progress effectively?

A: Thin-Layer Chromatography (TLC) is the most common method. A suitable eluent system (e.g., ethyl acetate/hexanes) should be developed to clearly separate the starting material (2-chloroquinolin-8-ol), the product, and any major byproducts. Co-spotting a sample of the starting material alongside the reaction mixture is crucial. The reaction is considered complete upon the full consumption of the starting 2-chloroquinolin-8-ol. For more precise analysis, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.

Part 2: Experimental Protocols & Mechanistic Insights

Protocol 1: Synthesis of 2-Chloroquinolin-8-ol Intermediate

This protocol is adapted from established methods for the conversion of quinolinones to chloroquinolines.

Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 8-hydroxyquinoline-2(1H)-one (1 equiv.).

  • Reagent Addition: In a fume hood, cautiously add phosphorus oxychloride (POCl₃, ~5-10 equiv.) to the flask. The reaction is often performed neat or with a high-boiling inert solvent like toluene.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) for 3-5 hours. The reaction mixture will typically become a clear, dark solution.

  • Workup: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice in a large beaker. This step is highly exothermic and releases HCl gas. Perform this in the back of a fume hood.

  • Neutralization: Once the ice has melted, neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield pure 2-chloroquinolin-8-ol.[8]

Protocol 2: Buchwald-Hartwig Amination

This is a general protocol for the palladium-catalyzed coupling of 2-chloroquinolin-8-ol with methylamine.

Methodology:

  • Setup: In a glovebox or under a stream of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add 2-chloroquinolin-8-ol (1 equiv.) and the strong base (e.g., sodium tert-butoxide, 1.4-2.0 equiv.).

  • Solvent and Amine: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Finally, add the methylamine source (e.g., a solution of methylamine in THF or ethanol, 1.2-1.5 equiv.).

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7] Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: After the reaction is complete (usually 4-24 hours), cool the mixture to room temperature. Quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The reaction is a delicate interplay between the catalyst, ligand, substrate, and base.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord [L-Pd(II)(Ar)(HNR'R'')]X Amine Complex OxAdd->AmineCoord Ligand Exchange Amido L-Pd(II)(Ar)(NR'R'') Amido Complex AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) Amido->Product BaseH [Base-H]+X- Amido->BaseH ArX Ar-Cl (2-Chloroquinolin-8-ol) ArX->OxAdd Amine R'R''NH (Methylamine) Amine->AmineCoord Base Base Base->AmineCoord

Caption: The catalytic cycle for the Buchwald-Hartwig amination.[5][7]

Part 3: Troubleshooting Guide

This section is formatted to directly address issues you may encounter in the lab.

Issue 1: My reaction shows low or no conversion of the starting material.

Possible Cause Explanation & Corrective Action
Inactive Catalyst The Pd(0) active species may not have formed correctly or has been deactivated. Solution: Use a palladium pre-catalyst (e.g., G3 or G4 palladacycles) that forms the active species more readily.[7] Ensure your Pd source is from a reliable vendor and has been stored properly. If using Pd(OAc)₂, the amine or phosphine ligand acts as the reductant to form Pd(0).[7]
Oxygen Contamination Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also oxidize the phosphine ligands. Solution: Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
Inappropriate Base The base may be too weak to deprotonate the amine-palladium complex, a crucial step in the catalytic cycle. Solution: For primary amines like methylamine, a strong base is usually required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[7] Weaker bases like K₂CO₃ or K₃PO₄ may be insufficient unless a specific ligand system designed for weaker bases is used. Ensure the base is anhydrous and freshly opened or properly stored.
Poor Ligand Choice The ligand dictates the stability and reactivity of the palladium center. An incorrect ligand can lead to slow or no reaction. Solution: For heteroaromatic chlorides, biarylphosphine ligands are often effective. Consider screening a small set of ligands. Xantphos is a good starting point due to its wide bite angle, which promotes reductive elimination. For more challenging couplings, ligands like RuPhos or XPhos may be necessary.[9]

Issue 2: My main product is contaminated with significant side products.

Side Product Cause & Prevention
Hydrodehalogenation Product (quinolin-8-ol)This occurs when the aryl halide is reduced instead of aminated. Cause: This is often caused by trace amounts of water in the reaction, which can protonate the palladium intermediate. It can also be promoted by certain ligands or at excessively high temperatures. Solution: Use scrupulously dried glassware and truly anhydrous solvents and reagents. Consider lowering the reaction temperature in 10 °C increments.[10]
Black Tar / Polymerization The reaction mixture turns into a thick, unworkable tar. Cause: This is typically a result of excessive heat, leading to the decomposition of starting materials, reagents, or the product itself.[4][11] Highly reactive intermediates can polymerize under harsh conditions. Solution: Strictly control the reaction temperature using an oil bath and a temperature controller. Avoid localized overheating by ensuring efficient stirring.[4] If the reaction is highly exothermic, consider slower addition of reagents or initial cooling.
Biaryl Formation Formation of a quinoline-quinoline dimer. Cause: This can occur through side reactions within the palladium catalytic cycle, particularly if the amine coupling step is slow. Solution: This is less common in C-N coupling than in other cross-couplings but can be influenced by the ligand and catalyst choice. Optimizing the catalyst-to-ligand ratio can sometimes suppress this pathway.[5]

Issue 3: I'm having difficulty purifying the final product.

Problem Recommended Solution
Removing Residual Palladium The final product is often a pale yellow or grey color due to trace palladium. Solution: After the initial filtration through Celite, the product can be further purified by dissolving it in a solvent like dichloromethane and stirring it with a palladium scavenger resin. Alternatively, filtering the crude product solution through a short plug of silica gel can help remove a significant portion of the baseline impurities and catalyst residue before final column chromatography.
Product Streaking on Silica Gel The product streaks badly during column chromatography, leading to poor separation and low recovery. Solution: The basic nitrogen of the quinoline and the amino group, along with the acidic phenol, can interact strongly with the acidic silica gel. Solution: Add a small amount of triethylamine (~1%) or ammonia (using a solvent system like DCM/Methanol with 0.1% NH₄OH) to the eluent. This will neutralize the acidic sites on the silica, leading to sharper bands and better separation.

References

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. ACS Publications. Available at: [Link]

  • Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments. Available at: [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PubMed Central. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • QUINOLINE. Organic Syntheses Procedure. Available at: [Link]

  • Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Google Patents.
  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available at: [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). ResearchGate. Available at: [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

  • 2-Chloroquinolin-8-ol. PubChem. Available at: [Link]

  • Representative examples of biologically important 2-aminoquinolines. ResearchGate. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal. Available at: [Link]

  • Reaction of methylamine with 2-chloromethyl quinazoline 3-oxide. ResearchGate. Available at: [Link]

  • 2-Chloroquinolin-8-amine. PubChem. Available at: [Link]

  • Preparation method of 2-methyl-8-aminoquinoline. Google Patents.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. Available at: [Link]

  • Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Google Patents.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Fluorescence Quenching in 2-(Methylamino)quinolin-8-ol Based Sensors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Methylamino)quinolin-8-ol and its derivatives as fluorescent sensors. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges related to fluorescence quenching. Our goal is to equip you with the scientific understanding and practical protocols to overcome experimental hurdles and ensure the integrity of your results.

Core Principles of Fluorescence in Quinolin-8-ol Based Sensors

2-(Methylamino)quinolin-8-ol and its analogs are a class of fluorescent probes widely utilized for the detection of metal ions and other analytes. Their functionality is typically based on a "turn-on" fluorescence mechanism. In the unbound state, these molecules often exhibit weak fluorescence due to non-radiative decay processes like Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] Upon chelation with a target analyte, such as a metal ion, this ESIPT pathway is blocked, leading to a significant enhancement in fluorescence intensity.[1][2] However, various factors can lead to the undesirable quenching of this fluorescence signal, compromising experimental data.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered by users of 2-(Methylamino)quinolin-8-ol based sensors.

Q1: My sensor shows no or very weak fluorescence upon adding the target analyte. What are the primary causes?

A1: This is a frequent issue with several potential root causes. Systematically investigating each possibility is key to resolving the problem.

  • Incorrect pH: The fluorescence of quinolin-8-ol derivatives is highly pH-dependent. The optimal pH for fluorescence is typically between 5 and 8.[3] Deviations outside this range can lead to protonation or deprotonation of the quinoline nitrogen or the hydroxyl group, altering the electronic structure and quenching fluorescence.

  • Presence of Quenching Metal Ions: Certain metal ions are notorious for their ability to quench fluorescence, even if they are not the intended target.[4] Ions such as Fe³⁺, Cu²⁺, Co²⁺, and Ni²⁺ can cause signal loss through mechanisms like photoinduced electron transfer (PET).[4][5][6]

  • Solvent Effects: The choice of solvent significantly impacts fluorescence intensity.[7] Some solvents can promote non-radiative decay pathways, leading to quenching. It is crucial to use the solvent system recommended in the literature or the manufacturer's protocol for your specific sensor.

  • Aggregation-Caused Quenching (ACQ): At high concentrations, fluorescent probes can form aggregates, which often leads to self-quenching due to intermolecular interactions like π–π stacking.[8][9][10] This is a common phenomenon with many organic fluorophores.[8][10]

Q2: The fluorescence signal of my sensor is rapidly decreasing over time during measurement. What could be happening?

A2: A time-dependent decrease in fluorescence is often indicative of photobleaching or chemical instability.

  • Photobleaching: Continuous exposure to high-intensity excitation light can lead to the photochemical destruction of the fluorophore, a process known as photobleaching.[1] This results in an irreversible loss of fluorescence.

  • Chemical Instability: The sensor molecule itself or the sensor-analyte complex may be unstable under your experimental conditions, leading to degradation and a loss of fluorescence over time.

  • Reaction with Buffer Components: Certain buffer components can interact with the sensor or the analyte, leading to quenching. For example, phosphate buffers can sometimes interfere with metal ion sensing.

Q3: I observe a high background fluorescence in my control samples (without the analyte). How can I reduce this?

A3: High background fluorescence can mask the signal from your sensor and reduce the signal-to-noise ratio.

  • Autofluorescence: Biological samples, such as cells and tissues, naturally contain molecules that fluoresce (autofluorescence).[1] This can be a significant source of background signal.

  • Contaminated Reagents: Impurities in your solvents, buffers, or even the sensor stock solution can be fluorescent.[1]

  • Sub-optimal Filter Sets: Using incorrect or low-quality optical filters in your fluorescence instrument can lead to bleed-through of excitation light into the emission channel, increasing the background.

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed, step-by-step guidance to diagnose and resolve the issues outlined in the FAQs.

Guide 1: Optimizing Experimental Conditions
1.1 pH Optimization Protocol

Rationale: The protonation state of the 2-(Methylamino)quinolin-8-ol core is critical for its fluorescence. This protocol will help you determine the optimal pH for your specific sensor and analyte.

Materials:

  • Your 2-(Methylamino)quinolin-8-ol based sensor

  • A series of buffers with pH values ranging from 4 to 9 (e.g., acetate, MES, HEPES, Tris)

  • Your target analyte

  • Fluorometer

Procedure:

  • Prepare a series of solutions containing your sensor at a fixed concentration in each of the different pH buffers.

  • Add a saturating concentration of your target analyte to each solution.

  • Measure the fluorescence intensity of each sample using the appropriate excitation and emission wavelengths for your sensor.

  • Plot the fluorescence intensity as a function of pH.

  • The pH that yields the maximum fluorescence intensity is the optimal pH for your experiment.

pHBuffer SystemRelative Fluorescence Intensity (Arbitrary Units)
4.0Acetate150
5.0Acetate450
6.0MES800
7.0HEPES950
8.0Tris920
9.0Tris600

Table 1: Example data for pH optimization of a 2-(Methylamino)quinolin-8-ol based sensor.

1.2 Solvent Selection

Rationale: The polarity and viscosity of the solvent can influence the excited-state dynamics of the fluorophore.

Procedure:

  • Consult the original publication or technical datasheet for your sensor to identify the recommended solvent.

  • If the information is unavailable, test a range of common solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, DMSO, and aqueous buffers).[7]

  • Prepare solutions of your sensor and analyte in each solvent and measure the fluorescence intensity.

  • Select the solvent that provides the best signal-to-background ratio.

Guide 2: Identifying and Mitigating Quenching Effects
2.1 Screening for Interfering Metal Ions

Rationale: To ensure the selectivity of your sensor, it is essential to test for interference from other metal ions that may be present in your sample.

Procedure:

  • Prepare a solution of your sensor and its target analyte at concentrations that give a strong fluorescence signal.

  • In separate wells or cuvettes, add potentially interfering metal ions (e.g., Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Pb²⁺, Cd²⁺) at concentrations relevant to your sample matrix.[4][11]

  • Measure the fluorescence intensity of each sample. A significant decrease in fluorescence indicates interference.

Interfering IonConcentration% Fluorescence Quenching
Fe³⁺10 µM85%
Cu²⁺10 µM70%
Ni²⁺10 µM55%
Co²⁺10 µM40%
Pb²⁺10 µM15%
Cd²⁺10 µM5%

Table 2: Example data from an interference study.

2.2 Troubleshooting Aggregation-Caused Quenching (ACQ)

Rationale: ACQ is a concentration-dependent phenomenon.[8][10] This protocol helps determine if aggregation is the cause of quenching and how to mitigate it.

Procedure:

  • Prepare a series of solutions with decreasing concentrations of your sensor.

  • Measure the fluorescence intensity of each solution.

  • If fluorescence intensity per mole of sensor increases as the concentration decreases, ACQ is likely occurring.

Mitigation Strategies:

  • Work at lower concentrations: Use the lowest concentration of the sensor that still provides an adequate signal.

  • Incorporate surfactants: In some cases, non-ionic surfactants can help to prevent aggregation in aqueous solutions.[12]

Guide 3: Addressing Photobleaching and Instability
3.1 Minimizing Photobleaching

Rationale: Reducing the exposure of the fluorophore to excitation light will minimize photobleaching.

Mitigation Strategies:

  • Reduce excitation intensity: Use neutral density filters or lower the power of your light source.

  • Minimize exposure time: Use the shortest possible integration time for your measurements. For microscopy, use a shutter to block the excitation light when not acquiring images.

  • Use antifade reagents: For fixed samples in microscopy, consider using a commercially available antifade mounting medium.

3.2 Assessing Chemical Stability

Procedure:

  • Prepare a solution of your sensor and analyte in the optimized buffer.

  • Measure the fluorescence intensity at regular intervals over a period relevant to your experiment (e.g., 1-2 hours).

  • A significant decrease in fluorescence over time in the absence of continuous excitation suggests chemical instability.

Mitigation Strategies:

  • Prepare fresh solutions: Always use freshly prepared solutions of your sensor and analyte.

  • Investigate buffer compatibility: If instability is observed, test alternative buffer systems.

Part 3: Visualization of Troubleshooting Workflows

Diagram 1: General Troubleshooting Workflow for Fluorescence Quenching

G start Fluorescence Quenching Observed check_ph Is pH Optimal (5-8)? start->check_ph adjust_ph Optimize pH using Buffer Series check_ph->adjust_ph No check_concentration Is Sensor Concentration Too High? check_ph->check_concentration Yes adjust_ph->check_concentration end_unresolved Consult Further Literature/Support adjust_ph->end_unresolved decrease_concentration Decrease Sensor Concentration check_concentration->decrease_concentration Yes check_interferents Presence of Quenching Ions (Fe3+, Cu2+)? check_concentration->check_interferents No decrease_concentration->check_interferents decrease_concentration->end_unresolved use_masking_agent Consider Masking Agents (if applicable) check_interferents->use_masking_agent Yes check_photobleaching Is Signal Fading During Measurement? check_interferents->check_photobleaching No use_masking_agent->check_photobleaching use_masking_agent->end_unresolved reduce_exposure Reduce Excitation Intensity/Time check_photobleaching->reduce_exposure Yes check_solvent Is Solvent Appropriate? check_photobleaching->check_solvent No reduce_exposure->check_solvent reduce_exposure->end_unresolved test_solvents Test Alternative Solvents check_solvent->test_solvents No end_resolved Issue Resolved check_solvent->end_resolved Yes test_solvents->end_resolved test_solvents->end_unresolved G cluster_mechanisms Quenching Mechanisms pet Photoinduced Electron Transfer (PET) (e.g., with Fe3+, Cu2+) quenching Quenching (No Fluorescence) pet->quenching acq Aggregation-Caused Quenching (ACQ) (High Sensor Concentration) acq->quenching esipt Excited-State Intramolecular Proton Transfer (ESIPT) (Unbound Sensor) esipt->quenching collisional Collisional Quenching (e.g., with O2, I-) collisional->quenching sensor Excited State Sensor sensor->pet Non-Radiative Decay sensor->acq Non-Radiative Decay sensor->esipt Non-Radiative Decay sensor->collisional Non-Radiative Decay fluorescence Fluorescence sensor->fluorescence Radiative Decay

Common mechanisms leading to the quenching of fluorescence.

References
  • A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. (2025). PMC - NIH. [Link]

  • Dendritic Bis-(8-hydroxyquinoline) Derivatives: Studies on the Fluorescence Quenching and Decay. (n.d.). ACS Publications. [Link]

  • Chapter 1: Fluorescence Sensing with Aggregation-induced Emission: A Note. (2025). RSC Publishing. [Link]

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. (n.d.). UCI Department of Chemistry. [Link]

  • Minimizing the Fluorescence Quenching Caused by Uncontrolled Aggregation of CdSe/CdS Core/shell Quantum Dots for Biosensor Applications. (2025). ResearchGate. [Link]

  • Fluorescence spectra of 8-hydroxyquinoline derivatives zinc complexes. (n.d.). ResearchGate. [Link]

  • General mechanisms of aggregation-caused quenching (ACQ) and aggregation-induced emission (AIE). (n.d.). ResearchGate. [Link]

  • Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (n.d.). dergipark.org.tr. [Link]

  • Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. (2016). ERIC. [Link]

  • Fluorescence of Metal Complexes of 8-hydroxyquinoline Derivatives in Aqueous Micellar Media. (1994). PubMed. [Link]

  • Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. (n.d.). PubMed Central. [Link]

  • From aggregation-caused quenching luminogens to solid fluorescent materials. (2016). National Science Review. [Link]

  • Fluorescent Sensors for Measuring Metal Ions in Living Systems. (n.d.). PubMed Central. [Link]

  • Fluorescent Sensors for Measuring Metal Ions in Living Systems. (2014). Chemical Reviews. [Link]

  • Current trends in the detection and removal of heavy metal ions using functional materials. (2023). RSC Publishing. [Link]

  • Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. (2025). ResearchGate. [Link]

  • Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. (n.d.). RSC Publishing. [Link]

  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (n.d.). PubMed Central. [Link]

  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2019). MDPI. [Link]

  • Applications of fluorescent sensor based on 1H-pyrazolo[3,4-b]quinoline in analytical chemistry. (2013). PubMed. [Link]

  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (n.d.). mdpi.com. [Link]

  • Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies. (2022). MDPI. [Link]

  • Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe3+ and 4-Nitrophenol in Aqueous Medium. (2022). PubMed. [Link]

Sources

Technical Support Center: Strategies to Minimize Byproducts in 2-(Methylamino)quinolin-8-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 2-(Methylamino)quinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and mitigate byproduct formation during this synthesis. The high purity of 2-(Methylamino)quinolin-8-ol is critical for its downstream applications, and this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the robustness and reproducibility of your synthetic protocol.

The primary route to 2-(Methylamino)quinolin-8-ol involves the nucleophilic aromatic substitution (SNAr) of 2-chloroquinolin-8-ol with methylamine. While seemingly straightforward, this reaction is often accompanied by the formation of several byproducts that can complicate purification and reduce the overall yield of the desired product. This guide will delve into the mechanistic underpinnings of the synthesis and provide actionable strategies to enhance selectivity and purity.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 2-(Methylamino)quinolin-8-ol, providing explanations for the underlying causes and offering practical solutions.

Question 1: My reaction is sluggish, and I'm observing a significant amount of unreacted 2-chloroquinolin-8-ol. How can I drive the reaction to completion?

Answer:

Incomplete conversion is a common issue in SNAr reactions and can be attributed to several factors related to reaction kinetics and equilibrium.

Causality:

  • Insufficient Nucleophile Concentration: Methylamine is a gas at room temperature and is often used as a solution in a solvent like ethanol or THF. If the concentration of methylamine is too low, the reaction rate will be slow.

  • Low Reaction Temperature: While higher temperatures can lead to byproduct formation, a temperature that is too low will not provide sufficient activation energy for the reaction to proceed at a reasonable rate.

  • Poor Solubility: If the starting material, 2-chloroquinolin-8-ol, is not fully dissolved in the reaction solvent, the reaction will be limited by the rate of dissolution.

  • Presence of Protic Solvents: Protic solvents can solvate the nucleophile, reducing its nucleophilicity.

Troubleshooting Strategies:

StrategyRationaleRecommended Parameters
Increase Methylamine Equivalents Le Chatelier's principle dictates that increasing the concentration of a reactant will shift the equilibrium towards the products.Use a 2-5 fold molar excess of methylamine relative to 2-chloroquinolin-8-ol.
Optimize Reaction Temperature Increasing the temperature will increase the reaction rate. However, this must be balanced against the potential for increased byproduct formation.Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is still slow, the temperature can be incrementally increased.
Solvent Selection A solvent that ensures the solubility of all reactants is crucial.Consider using a polar aprotic solvent such as DMF, DMSO, or NMP, which are known to accelerate SNAr reactions.
Use of a Base The reaction generates HCl, which can protonate the methylamine, rendering it non-nucleophilic. A non-nucleophilic base can scavenge the acid.Add a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to the reaction mixture.
Question 2: I'm observing a significant byproduct with a mass corresponding to O-methylation. How can I prevent this side reaction?

Answer:

The formation of 8-methoxy-2-(methylamino)quinoline is a common byproduct due to the nucleophilic nature of the hydroxyl group at the C8 position.

Causality:

The hydroxyl group of 2-(Methylamino)quinolin-8-ol can be deprotonated under the reaction conditions, especially if a base is used, forming a phenoxide ion. This phenoxide is a potent nucleophile and can react with any methylating agent present. While methylamine itself is not a methylating agent, impurities in the starting materials or solvents, or side reactions, could potentially generate one. A more likely scenario is the reaction of the starting material, 2-chloroquinolin-8-ol, with a methylating agent.

Troubleshooting Strategies:

StrategyRationaleRecommended Protocol
Protect the Hydroxyl Group Protecting the hydroxyl group as an ether or silyl ether will prevent it from reacting.[1][2]1. React 2-chloroquinolin-8-ol with a suitable protecting group, such as benzyl bromide or tert-butyldimethylsilyl chloride (TBSCl), prior to the reaction with methylamine. 2. After the amination reaction, the protecting group can be removed under appropriate conditions (e.g., hydrogenolysis for benzyl, or a fluoride source for TBS).
Control of Reaction Conditions Using milder reaction conditions can favor the desired N-amination over O-alkylation.- Lower the reaction temperature. - Use a weaker base or a stoichiometric amount of base.
Purification If a small amount of the O-methylated byproduct is formed, it can often be separated by column chromatography.Utilize a silica gel column with a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. The more polar desired product should elute later.
Question 3: My final product is contaminated with a dark, tar-like substance. What is the cause and how can I minimize it?

Answer:

The formation of colored, insoluble byproducts is often indicative of degradation or polymerization reactions.

Causality:

  • High Reaction Temperatures: Quinoline derivatives can be susceptible to thermal degradation, especially at elevated temperatures for prolonged periods.

  • Oxidation: The 8-hydroxyquinoline moiety is susceptible to oxidation, which can be catalyzed by trace metal impurities.

  • Strongly Basic Conditions: Strong bases can promote side reactions and decomposition.

Troubleshooting Strategies:

  • Lower the Reaction Temperature: As a general rule, use the lowest temperature that allows the reaction to proceed at a reasonable rate.

  • Degas Solvents: To minimize oxidation, degas the reaction solvent by bubbling an inert gas (e.g., nitrogen or argon) through it before use.

  • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.

  • Purify Starting Materials: Ensure that the 2-chloroquinolin-8-ol and methylamine solution are of high purity and free from metal contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the optimal starting materials and reaction conditions for the synthesis of 2-(Methylamino)quinolin-8-ol?

A1: The most common and effective method is the nucleophilic aromatic substitution of 2-chloroquinolin-8-ol with methylamine.

Recommended Starting Conditions:

ParameterRecommendation
Starting Material 2-chloroquinolin-8-ol
Reagent Methylamine (40% solution in water or 2M in THF/Ethanol)
Solvent Ethanol, N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO)
Base (optional) Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 equivalents)
Temperature 80-120 °C
Reaction Time 12-24 hours (monitor by TLC or LC-MS)

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction.

TLC Monitoring Protocol:

  • Prepare a TLC plate: Use a silica gel plate.

  • Spot the plate: Spot the starting material (2-chloroquinolin-8-ol), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Develop the plate: Use a mobile phase that gives good separation between the starting material and the product. A mixture of ethyl acetate and hexanes (e.g., 1:1) is a good starting point.

  • Visualize the spots: Visualize the plate under UV light (254 nm). The product, being more polar, should have a lower Rf value than the starting material.

Q3: What is the most effective method for purifying the crude product?

A3: Flash column chromatography on silica gel is the most common and effective method for purifying 2-(Methylamino)quinolin-8-ol.

Column Chromatography Protocol:

  • Pack a column: Use silica gel as the stationary phase.

  • Load the sample: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Elute the column: Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Collect fractions: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

For challenging separations, High-Performance Liquid Chromatography (HPLC) can be employed.[3][4]

Visualizations

Reaction Pathway and Potential Byproducts

reaction_pathway SM 2-Chloroquinolin-8-ol Product 2-(Methylamino)quinolin-8-ol (Desired Product) SM->Product Nucleophilic Aromatic Substitution Byproduct1 Unreacted Starting Material SM->Byproduct1 Incomplete Reaction Nuc Methylamine (CH3NH2) Nuc->Product Byproduct2 8-Methoxy-2-(methylamino)quinoline (O-Methylation) Product->Byproduct2 Side Reaction (O-Methylation) Byproduct3 Degradation Products Product->Byproduct3 Degradation

Caption: Reaction scheme for the synthesis of 2-(Methylamino)quinolin-8-ol and major potential byproducts.

Troubleshooting Workflow

troubleshooting_workflow Start Start Synthesis Check_Purity Analyze Crude Product (TLC, LC-MS) Start->Check_Purity Is_Pure Is Product Pure? Check_Purity->Is_Pure End Pure Product Is_Pure->End Yes Troubleshoot Identify Main Impurity Is_Pure->Troubleshoot No SM_Impurity Unreacted Starting Material Troubleshoot->SM_Impurity High Rf Impurity OM_Impurity O-Methylated Byproduct Troubleshoot->OM_Impurity Higher MW Impurity Deg_Impurity Degradation Products Troubleshoot->Deg_Impurity Colored/Tarry Impurities Action_SM Increase Reaction Time/Temp Increase Nucleophile Conc. SM_Impurity->Action_SM Action_OM Protect Hydroxyl Group Optimize Base/Temp. OM_Impurity->Action_OM Action_Deg Lower Temperature Use Inert Atmosphere Deg_Impurity->Action_Deg Purify Purify by Column Chromatography Action_SM->Purify Action_OM->Purify Action_Deg->Purify Purify->Check_Purity

Caption: A logical workflow for troubleshooting common issues in the synthesis of 2-(Methylamino)quinolin-8-ol.

References

  • Hu, Y., et al. (2019). Design and synthesis of a series of 8-hydroxyquinoline derivatives. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link][1]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link][2][5]

  • Mbote, M. A., et al. (2019). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Journal of Liquid Chromatography & Related Technologies. Available at: [Link][3]

  • Kumar, A., et al. (2013). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][6]

  • University of Calgary. (n.d.). Chapter 8: Nucleophilic Substitution answers. Available at: [Link]

  • Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and ammonia. Available at: [Link][7]

  • Save My Exams. (2024). Nucleophilic Substitution (AQA A Level Chemistry): Revision Note. Available at: [Link][8]

  • Abass, M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available at: [Link][9][10]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. (2008). Available at: [Link][11]

Sources

assessing the stability of 2-(Methylamino)quinolin-8-ol under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Methylamino)quinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for assessing the stability of this compound under various experimental conditions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

Introduction to the Stability of 2-(Methylamino)quinolin-8-ol

The structure of 2-(Methylamino)quinolin-8-ol, featuring a hydroxyl group and a methylamino group on the quinoline scaffold, suggests potential susceptibility to oxidation, photodegradation, and pH-mediated hydrolysis. The 8-hydroxyquinoline moiety is known to be sensitive to light and can be oxidized[1][2].

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues that may arise during the handling and use of 2-(Methylamino)quinolin-8-ol.

Question 1: My stock solution of 2-(Methylamino)quinolin-8-ol has changed color. What could be the cause?

A change in the color of your solution is a primary indicator of chemical degradation. This is often due to oxidation of the quinoline ring system, which can lead to the formation of colored byproducts. The 8-hydroxyquinoline scaffold is particularly susceptible to oxidation, which can be accelerated by exposure to light, air (oxygen), and certain metal ions.

Troubleshooting Steps:

  • Protect from Light: Immediately prepare a fresh solution and store it in an amber vial or a container wrapped in aluminum foil. 8-hydroxyquinoline derivatives are known to be light-sensitive[1][2].

  • Use Degassed Solvents: To minimize oxidation, use solvents that have been degassed by sparging with an inert gas like nitrogen or argon.

  • Chelate Trace Metals: If you suspect metal-catalyzed oxidation, add a small amount of a chelating agent like EDTA to your buffer or solvent.

  • Analytical Verification: Analyze the discolored solution by HPLC-UV or LC-MS to identify potential degradation products. Compare the chromatogram to that of a freshly prepared, protected solution.

Question 2: I am seeing inconsistent results in my biological assays. Could the stability of 2-(Methylamino)quinolin-8-ol be a factor?

Inconsistent assay results are a common consequence of compound instability. If the compound degrades in your assay medium over the course of the experiment, the effective concentration will decrease, leading to variability.

Troubleshooting Steps:

  • Assess Stability in Assay Medium: Perform a time-course experiment to determine the stability of 2-(Methylamino)quinolin-8-ol in your specific assay buffer and under your assay conditions (e.g., temperature, presence of cells or proteins). A detailed protocol for this is provided below.

  • Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for your experiments. Avoid using solutions that have been stored for extended periods, even if frozen.

  • Control for Degradation: If the compound is found to be unstable, consider shorter incubation times or the possibility of dosing multiple times during a longer experiment.

Question 3: What are the optimal storage conditions for solid and stock solutions of 2-(Methylamino)quinolin-8-ol?

Proper storage is critical to maintaining the integrity of the compound. Based on the properties of related 8-hydroxyquinoline compounds, the following storage conditions are recommended.

FormStorage ConditionRationale
Solid Store at 2-8°C, protected from light and moisture.Low temperatures slow down degradation kinetics. Protection from light prevents photodegradation[1][2]. A dry environment is crucial as moisture can facilitate hydrolysis.
Stock Solution Store in an amber vial at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles.Freezing minimizes chemical reactions. Amber vials protect against light-induced degradation. Aliquoting prevents contamination and degradation from repeated temperature changes.

Experimental Protocols for Stability Assessment

Here are detailed protocols for assessing the stability of 2-(Methylamino)quinolin-8-ol under various conditions.

Protocol 1: Assessing pH Stability

This protocol will help you determine the stability of the compound across a range of pH values.

Materials:

  • 2-(Methylamino)quinolin-8-ol

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • HPLC-UV or LC-MS system

  • Incubator or water bath

Procedure:

  • Prepare a concentrated stock solution of 2-(Methylamino)quinolin-8-ol in a suitable organic solvent (e.g., DMSO or ethanol).

  • In separate amber vials, dilute the stock solution to a final concentration of 10 µM in each of the different pH buffers.

  • Take an immediate sample (t=0) from each vial and analyze it by HPLC-UV or LC-MS to determine the initial peak area of the parent compound.

  • Incubate the vials at a controlled temperature (e.g., 37°C) and protect them from light.

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), take samples from each vial and analyze them by HPLC-UV or LC-MS.

  • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

Protocol 2: Assessing Photostability

This protocol evaluates the susceptibility of the compound to degradation upon exposure to light.

Materials:

  • 2-(Methylamino)quinolin-8-ol

  • A suitable solvent (e.g., acetonitrile or methanol)

  • Clear and amber vials

  • A controlled light source (e.g., a photostability chamber) or ambient laboratory light

  • HPLC-UV or LC-MS system

Procedure:

  • Prepare a solution of 2-(Methylamino)quinolin-8-ol in the chosen solvent.

  • Place half of the solution in a clear vial and the other half in an amber vial (as a dark control).

  • Expose the clear vial to the light source. Keep the amber vial in the dark at the same temperature.

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), take samples from both vials and analyze them by HPLC-UV or LC-MS.

  • Compare the peak area of the compound in the light-exposed sample to the dark control at each time point.

Visualizing Potential Degradation

The following diagrams illustrate a potential degradation pathway for 2-(Methylamino)quinolin-8-ol and a troubleshooting workflow.

A 2-(Methylamino)quinolin-8-ol B Oxidized Intermediates A->B Oxidation (O2, light, metal ions) C Ring-Opened Products B->C Further Oxidation/Cleavage

Caption: Potential oxidative degradation pathway for 2-(Methylamino)quinolin-8-ol.

Start Inconsistent Experimental Results Check1 Is the compound solution fresh? Start->Check1 Action1 Prepare fresh solution for each experiment. Check1->Action1 No Check2 Is the solution protected from light? Check1->Check2 Yes Action1->Check2 Action2 Store and handle in amber vials. Check2->Action2 No Check3 Assess stability in assay medium (Protocol 1 & 2). Check2->Check3 Yes Action2->Check3 Result1 Compound is stable. Check3->Result1 Result2 Compound is unstable. Check3->Result2 Action3 Modify assay conditions (e.g., shorter incubation). Result2->Action3

Sources

Technical Support Hub: Investigating Modified 2-(Methylamino)quinolin-8-ol Derivatives for Overcoming Microbial Resistance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing modified 2-(Methylamino)quinolin-8-ol derivatives in antimicrobial resistance studies. This guide is designed to provide practical, in-depth solutions to common experimental hurdles and answer frequently asked questions. As a class of compounds, 8-hydroxyquinolines (8-HQs) are recognized for their potent antimicrobial and metal-chelating properties.[1][2] Modifications to the core structure, such as the 2-(methylamino) group, are intended to enhance efficacy, overcome resistance, and improve pharmacological profiles. This hub provides the expertise to navigate the complexities of your research with this promising compound class.

Section 1: Troubleshooting Experimental Protocols

This section addresses specific, hands-on challenges you may encounter during your experiments. Each solution is grounded in established scientific principles to ensure the integrity of your results.

Poor Compound Solubility

Q: My modified 2-(Methylamino)quinolin-8-ol derivative is precipitating in my growth medium. What should I do?

A: This is a common issue, as many quinoline derivatives are hydrophobic.[3] Precipitation can lead to inaccurate concentration calculations and artifactual results.

Root Cause Analysis:

  • Solvent Mismatch: The compound, while soluble in a stock solvent like DMSO, crashes out when diluted into the aqueous, high-salt environment of microbial growth media.

  • Concentration Limit Exceeded: The working concentration in your assay exceeds the compound's kinetic solubility limit in the final medium.[4]

  • Media Interaction: Components in complex media (e.g., proteins, lipids) can interact with and reduce the solubility of your compound.

Solutions & Protocol:

  • Optimize Stock Solution:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO).[5] Ensure the compound is fully dissolved, using gentle warming (37°C) or brief sonication if necessary.[4][5]

  • Control Final Solvent Concentration:

    • Crucially, the final concentration of DMSO in your assay should be kept low, typically ≤0.5%, to avoid solvent-induced toxicity or antimicrobial effects.[6] Always run a "vehicle control" (medium + same final % of DMSO) to confirm the solvent has no effect on microbial growth.

  • Perform a Solubility Test:

    • Before a large experiment, determine the practical solubility limit. Prepare serial dilutions of your compound stock in your chosen growth medium (e.g., Mueller-Hinton Broth).

    • Incubate under the same conditions as your assay (e.g., 37°C for 1 hour).

    • Visually inspect for precipitation or measure turbidity with a plate reader at a high wavelength (e.g., 600 nm) where the compound itself doesn't absorb.[4] This will define the highest reliable concentration you can test.

  • Consider Alternative Solvents:

    • If DMSO is problematic, other water-miscible organic solvents like dimethylformamide (DMF) can be tested, though the same rules for final concentration and vehicle controls apply.[7]

Inconsistent Minimum Inhibitory Concentration (MIC) Results

Q: I am getting variable MIC values for my compound against the same bacterial strain. Why is this happening?

A: Reproducibility in MIC assays is critical. Variation often points to subtle inconsistencies in protocol execution.

Root Cause Analysis:

  • Inoculum Density: The starting number of bacteria is the most critical variable. An inoculum that is too high can overwhelm the compound, leading to artificially high MICs. An inoculum that is too low can lead to falsely susceptible results.

  • Compound Adsorption: Hydrophobic compounds can adsorb to the surface of standard polystyrene microplates, reducing the effective concentration in the medium.

  • Incubation Conditions: Variations in time or temperature can significantly alter growth rates and, consequently, the final MIC reading.

  • Compound Stability: The derivative may degrade in the broth over the 18-24 hour incubation period.

Solutions & Protocol:

  • Standardize Inoculum Preparation:

    • Always prepare your bacterial inoculum from a fresh overnight culture.

    • Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Perform a final dilution into the assay plate to achieve a target concentration of 5 x 10⁵ CFU/mL in each well. This is a standard recommendation for broth microdilution methods.

  • Use Appropriate Labware:

    • Consider using low-binding microplates to minimize compound loss through adsorption.

  • Strictly Control Incubation:

    • Ensure a consistent incubation time (e.g., 18 ± 2 hours) at the optimal temperature for the organism (e.g., 35 ± 2°C).

  • Validate with Controls:

    • Positive Control: Bacterium in broth with no compound.

    • Negative Control: Broth only (no bacteria).

    • Vehicle Control: Bacterium in broth with the maximum percentage of DMSO used.

    • Reference Antibiotic: Run a standard antibiotic (e.g., ciprofloxacin, vancomycin) in parallel to ensure your assay and bacterial strain are performing as expected.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_readout Incubation & Readout A 1. Prepare 100x stock in 100% DMSO B 2. Create 2x serial dilutions of compound in broth A->B E 5. Add 50µL of 2x compound dilutions B->E C 3. Adjust bacterial culture to 0.5 McFarland D 4. Dilute culture to 1x10^6 CFU/mL in broth C->D F 6. Add 50µL of 1x10^6 CFU/mL bacteria D->F G Final Well: 1x concentration 5x10^5 CFU/mL bacteria E->G F->G H 7. Incubate at 37°C for 18-24 hours G->H I 8. Read OD600 or add viability indicator H->I J 9. Determine MIC: Lowest concentration with no visible growth I->J

Standardized Broth Microdilution MIC Assay Workflow.
High Host Cell Toxicity

Q: My derivative shows potent antimicrobial activity but is also highly toxic to mammalian cell lines. How can I troubleshoot this?

A: Balancing efficacy and toxicity is a central challenge in drug development. The 8-hydroxyquinoline scaffold can exhibit cytotoxicity, which must be quantified and addressed.[8]

Root Cause Analysis:

  • Mechanism Overlap: The compound's mechanism (e.g., disruption of metal homeostasis) may not be specific to microbial cells and can affect mammalian mitochondrial function or other essential processes.

  • Off-Target Effects: The molecule may interact with unintended targets in mammalian cells.

Solutions & Protocol:

  • Quantify the Selectivity Index (SI):

    • The SI is the ratio of a compound's toxicity to its activity. It is calculated as: SI = CC₅₀ / MIC

      • CC₅₀ (50% Cytotoxic Concentration): The concentration that causes 50% death in a mammalian cell line (e.g., HepG2, HEK293).

      • MIC (Minimum Inhibitory Concentration): The concentration that inhibits microbial growth.

    • A higher SI value is desirable, as it indicates greater selectivity for the microbe. An SI > 10 is often considered a good starting point for further development.

  • Perform Standard Cytotoxicity Assays:

    • MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.[9][10] Viable cells convert the yellow MTT tetrazolium salt into a purple formazan product.

    • LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of compromised membrane integrity and cell death.[11][12][13]

  • Structure-Activity Relationship (SAR) Studies:

    • If the SI is poor, this is critical feedback for medicinal chemists. Synthesize and test a matrix of analogs with modifications at different positions on the quinoline ring to identify structures that retain antimicrobial potency while reducing mammalian cell toxicity.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual and strategic questions about working with modified 2-(Methylamino)quinolin-8-ol derivatives.

Q: What are the likely mechanisms by which modified quinolin-8-ols overcome resistance?

A: The 8-hydroxyquinoline scaffold is a "privileged structure" known to act through multiple mechanisms, making it effective against resistant pathogens.[2][8] Modifications can enhance one or more of these actions.

  • Metal Ion Chelation: 8-HQs are powerful chelators of essential divalent metal ions like Fe²⁺, Mg²⁺, and Zn²⁺.[1] By sequestering these ions, the compounds can inhibit critical metalloenzymes involved in bacterial respiration, DNA replication, and cell wall synthesis. This can bypass resistance mechanisms that target a single enzyme.

  • Efflux Pump Inhibition: Many bacteria resist antibiotics by actively pumping them out of the cell using efflux pumps.[14] Some quinoline derivatives may act as efflux pump inhibitors (EPIs), restoring the efficacy of conventional antibiotics that are substrates of these pumps.

  • Biofilm Disruption: Bacterial biofilms are a major cause of persistent and resistant infections.[15] Several 8-HQ derivatives have demonstrated the ability to inhibit biofilm formation or disperse pre-formed biofilms, rendering the bacteria more susceptible to antibiotics.[16][17]

  • DNA Gyrase Inhibition: The quinoline core is famous as the backbone of fluoroquinolone antibiotics, which target DNA gyrase and topoisomerase IV.[18] While 8-HQs have different substitution patterns, inhibition of these enzymes remains a potential mechanism of action.

MoA_Pathways cluster_compound cluster_targets Potential Bacterial Targets cluster_outcomes Antimicrobial Outcomes Compound Modified 2-(Methylamino)quinolin-8-ol Chelation Metal Ion Homeostasis Compound->Chelation Chelates Fe, Zn Efflux Efflux Pumps Compound->Efflux Inhibits Biofilm Biofilm Matrix Compound->Biofilm Disrupts DNA DNA Gyrase Compound->DNA Binds Outcome1 Enzyme Inhibition Chelation->Outcome1 Outcome2 Antibiotic Accumulation Efflux->Outcome2 Outcome3 Biofilm Disruption Biofilm->Outcome3 Outcome4 Replication Block DNA->Outcome4

Potential Mechanisms of Action for Modified Quinolin-8-ols.

Q: How can I test if my compound works synergistically with existing antibiotics?

A: The checkerboard assay is the gold-standard method for quantifying synergy.[19][20] This technique tests a matrix of concentrations for two compounds simultaneously to see if their combined effect is greater than their individual effects.

The result is calculated as the Fractional Inhibitory Concentration Index (FICI) .[19][21]

  • FICI = FIC A + FIC B

    • FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of FICI Values:

FICI Value Interpretation
≤ 0.5 Synergy
> 0.5 to 4.0 Additive or Indifference

| > 4.0 | Antagonism |

A detailed protocol for the checkerboard assay is provided in Section 3. This is a powerful tool to demonstrate if your compound acts as a "resistance breaker" that can revive the activity of an older antibiotic.

Q: What range of microbial species should I test my compound against?

A: To demonstrate broad applicability, it is highly recommended to test your derivatives against the ESKAPE pathogens : Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species.[22][23][24]

These organisms are the leading causes of nosocomial (hospital-acquired) infections and are notorious for their multidrug resistance.[15] Including both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa, K. pneumoniae) species is essential. Where possible, use clinically relevant, well-characterized resistant strains (e.g., MRSA, VRE, carbapenem-resistant Enterobacteriaceae).

Section 3: Standardized Protocols & Data

Protocol 3.1: Checkerboard Synergy Assay

This protocol describes setting up a checkerboard assay in a 96-well plate to determine the FICI.

  • Preparation:

    • Determine the individual MIC for your quinoline derivative (Drug A) and the partner antibiotic (Drug B) as described in the MIC protocol.

    • Prepare 4x the highest desired concentration of each drug in Mueller-Hinton Broth (MHB). For example, if the highest concentration to test is 4x MIC, prepare a solution at 16x MIC.

  • Plate Setup (Drug A):

    • In a 96-well plate, add 100 µL of MHB to columns 2-11 of rows A-H.

    • Add 200 µL of the 4x starting concentration of Drug A to column 1.

    • Perform 2-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing, then column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10. Column 11 will serve as the no-Drug-A control. Column 12 is for controls.

    • After this step, you will have 100 µL in each well, but the plate is not ready. You will now have a plate with serially diluted Drug A.

  • Plate Setup (Drug B):

    • Turn the plate 90 degrees. Prepare 2x working concentrations of Drug B.

    • Add 50 µL of MHB to all wells in row H.

    • Add 50 µL of the appropriate 2x Drug B concentrations to the designated rows, creating a gradient from row G to row A.

  • Inoculum Addition:

    • Prepare a bacterial inoculum at 2x the final desired concentration (1 x 10⁶ CFU/mL).

    • Add 50 µL of this bacterial suspension to each well in rows A-H, columns 1-11.

  • Controls (Column 12):

    • Row H: Growth control (150 µL MHB + 50 µL inoculum).

    • Row G: Sterility control (200 µL MHB).

  • Incubation and Reading:

    • Incubate at 35-37°C for 18-24 hours.

    • Read the plate visually or with a plate reader to determine the MIC of each drug alone and in every combination.

    • Calculate the FICI for the well showing the most potent synergistic interaction (the "isobole").[20]

Table 3.1: Recommended Starting Concentrations and Solvent Systems
ParameterRecommendationRationale
Stock Solution Conc. 10-50 mM in 100% DMSOMaximizes solubility and minimizes the volume needed for dilutions.
Highest Assay Conc. 64-128 µg/mLA standard starting point for initial screening of unknown compounds.
Final DMSO Conc. ≤0.5% (v/v) Minimizes solvent toxicity to both bacteria and mammalian cells.[6]
Vehicle Control Required in all assaysEssential to confirm that the solvent itself has no biological effect.

References

  • De Oliveira, D. M. P., Forde, B. M., & Paterson, D. L. (2024). ESKAPE pathogens: antimicrobial resistance, epidemiology, clinical impact and therapeutics. Nature Reviews Microbiology, 22(10), 598-616. [Link]

  • Mulani, M. S., Kamble, E. E., Kumkar, S. N., Tawre, M. S., & Pardesi, K. R. (2020). Antimicrobial Resistance in ESKAPE Pathogens. Clinical Microbiology Reviews, 33(3), e00181-19. [Link]

  • Santajit, S., & Indrawattana, N. (2020). Antimicrobial Resistance in ESKAPE Pathogens. Clinical Microbiology Reviews, 33(3). [Link]

  • ResearchGate. (n.d.). Antibiotic resistance mechanism of ESKAPE pathogens. [Link]

  • Taskeen, S., Singh, R., Vivekanandhan, R., Muralikrishna, P., Mushtaq, A., Kour, S., & Manzoor, M. (2022). ESKAPE pathogens and their potential in antimicrobial resistance: A Review. The Pharma Innovation Journal, 11(9), 123-130. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Antimicrobial Properties of 8-Hydroxyquinoline Derivatives: A New Frontier in Fighting Infections. [Link]

  • Yilmaz, M., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 1047-1063. [Link]

  • Mihajlovic, M., et al. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Pharmaceuticals, 15(7), 869. [Link]

  • Bellio, P., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 8, 101234. [Link]

  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. [Link]

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 536. [Link]

  • Bellio, P., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. ResearchGate. [Link]

  • Al-Jaff, B. M. A., et al. (2024). Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents. Baghdad Science Journal, 21(7), 2360-2377. [Link]

  • ResearchGate. (2015). How do you test antimicrobial activity, if your material is insoluble in water?[Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

  • Early, J. V., et al. (2020). 8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. Tuberculosis, 121, 101905. [Link]

  • Kumar, A., & Narasimhan, B. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(4), 11481-11495. [Link]

  • El-Feky, S. A., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Applied Nanoscience, 13, 1-15. [Link]

  • ResearchGate. (n.d.). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. [Link]

  • de Fátima, A., et al. (2016). LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. Brazilian Journal of Medical and Biological Research, 49(8), e5349. [Link]

  • NACALAI TESQUE, INC. (n.d.). LDH Cytotoxicity Assay Kit. [Link]

  • Joaquim, A. R., et al. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future Microbiology. [Link]

  • ResearchGate. (n.d.). Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis?[Link]

  • Prachayasittikul, V., et al. (2022). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Bio-Etika : Jurnal Ilmu Biologi dan Kependidikan Biologi. [Link]

  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. [Link]

  • Reddit. (2023). Inconsistent mic sound. [Link]

  • Reddit. (2022). Struggling with inconsistent mic volume levels?[Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?[Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • Stream Scheme. (2024). 7 Common Microphone Mistakes You Need To Fix. [Link]

  • Wager, T. T. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Opinion in Drug Discovery & Development, 13(5), 573-581. [Link]

  • Kumar, N., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 75. [Link]

  • Lall, N., et al. (2020). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 17(1), e1900483. [Link]

  • ResearchGate. (2020). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. [Link]

  • Boff, B., et al. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure-Activity Relationships, and Perspectives. Journal of Medicinal Chemistry, 64(23), 16951-16987. [Link]

  • ResearchGate. (n.d.). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. [Link]

Sources

Technical Support Center: Refining Experimental Protocols for 2-(Methylamino)quinolin-8-ol Chelation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(methylamino)quinolin-8-ol and related 8-hydroxyquinoline derivatives. This guide is designed to provide in-depth, experience-driven troubleshooting and frequently asked questions (FAQs) to refine your experimental protocols for chelation studies. As a class of compounds known for their potent metal-chelating properties, 8-hydroxyquinolines are pivotal in fields ranging from neurodegenerative disease research to oncology.[1][2][3][4] This resource aims to ensure the integrity and reproducibility of your findings by addressing common challenges and explaining the rationale behind key experimental steps.

I. Foundational Concepts & Initial Experimental Design

Before delving into troubleshooting, it's crucial to have a solid understanding of the core principles governing the chelation of metal ions by 2-(methylamino)quinolin-8-ol. This compound, like other 8-hydroxyquinoline derivatives, acts as a bidentate chelating agent, coordinating with metal ions through its phenolic oxygen and quinoline nitrogen atoms.[2] This interaction is the basis for its biological activities, which often involve the restoration of metal homeostasis or the induction of metal-mediated cellular responses.[2][4]

FAQ: How do I choose the appropriate metal ion for my initial studies?

The choice of metal ion should be dictated by the biological context of your research. Imbalances in copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺) are implicated in a variety of diseases, making them common targets for chelation studies.[2][5] For instance, if you are investigating neurodegenerative diseases like Alzheimer's, where copper and zinc accumulation in amyloid plaques is a known pathological feature, these would be the primary ions of interest.[2] In cancer research, the role of copper in angiogenesis makes it a relevant target.[1]

FAQ: What are the essential preliminary characterizations for my 2-(methylamino)quinolin-8-ol sample?

Before initiating chelation experiments, it is imperative to confirm the identity and purity of your synthesized 2-(methylamino)quinolin-8-ol. Standard characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Impurities can significantly impact your experimental results, potentially by chelating metal ions themselves or by interfering with spectroscopic measurements.

Workflow for Initial Chelation Assessment

A logical first step is to qualitatively assess whether your compound interacts with the chosen metal ion. This can be efficiently achieved using UV-Visible spectroscopy.

Initial Chelation Assessment cluster_prep Sample Preparation cluster_exp UV-Vis Experiment cluster_analysis Data Analysis Ligand_Stock Prepare Ligand Stock (e.g., in DMSO or Ethanol) Mix Mix Ligand and Metal Ligand_Stock->Mix Metal_Stock Prepare Metal Salt Stock (e.g., in water or buffer) Metal_Stock->Mix Buffer Select Appropriate Buffer (e.g., HEPES, Tris) Buffer->Mix Scan_Ligand Scan UV-Vis Spectrum of Ligand Alone Compare Compare Spectra Scan_Ligand->Compare Scan_Metal Scan UV-Vis Spectrum of Metal Alone Scan_Metal->Compare Scan_Complex Scan UV-Vis Spectrum of the Mixture Mix->Scan_Complex Scan_Complex->Compare Conclusion Draw Initial Conclusion Compare->Conclusion Spectral Shift? New Peak Formation?

Caption: Initial workflow for assessing metal chelation using UV-Vis spectroscopy.

II. Spectroscopic Techniques: Troubleshooting & Best Practices

Spectroscopic methods are the cornerstone of chelation studies. This section addresses common issues and provides guidance for obtaining high-quality data.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a powerful tool for monitoring the formation of metal-ligand complexes and for determining binding stoichiometry and affinity.[6][7]

Troubleshooting Guide: UV-Vis Spectroscopy
Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or drifting baseline 1. Instrument not warmed up.[8] 2. Fluctuations in lamp intensity.[9] 3. Dirty or mismatched cuvettes.[10][11]1. Allow the spectrophotometer to warm up for at least 30 minutes.[11] 2. If the issue persists, the lamp may need replacement. 3. Clean cuvettes thoroughly. Use a matched pair of cuvettes for blank and sample measurements.[11]
Non-linear Beer-Lambert plot at high concentrations 1. High analyte concentration leading to molecular interactions.[9] 2. Stray light.[9]1. Dilute the sample to an absorbance range of 0.1-1.0.[9][11] 2. Ensure the instrument's stray light is within specifications.
Precipitation upon mixing ligand and metal 1. Exceeding the solubility of the complex. 2. Inappropriate buffer pH.1. Reduce the concentrations of the ligand and/or metal. 2. Optimize the buffer pH to ensure the solubility of all species.
No observable spectral change 1. No binding occurs under the experimental conditions. 2. The electronic transitions of the ligand and complex are isoabsorptive.1. Vary the pH, buffer, or solvent conditions. 2. Consider a different technique, such as fluorescence spectroscopy or NMR.
FAQ: How do I determine the stoichiometry of the complex using UV-Vis?

The Job's plot, or method of continuous variations, is a widely used technique for determining the stoichiometry of a metal-ligand complex.[12][13][14] In this method, a series of solutions are prepared where the mole fractions of the metal and ligand are varied while keeping the total molar concentration constant. The absorbance of each solution is then plotted against the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.[13][14]

Example of Job's Plot Data Generation

SampleVolume of Ligand (mL)Volume of Metal (mL)Mole Fraction of Ligand
10.01.00.0
20.10.90.1
30.20.80.2
40.30.70.3
50.40.60.4
60.50.50.5
70.60.40.6
80.70.30.7
90.80.20.8
100.90.10.9
111.00.01.0
Fluorescence Spectroscopy

Fluorescence spectroscopy can be a highly sensitive method for studying chelation, particularly if the ligand's fluorescence is altered upon metal binding (either quenched or enhanced).[15][16][17]

Troubleshooting Guide: Fluorescence Spectroscopy
Problem Potential Cause(s) Recommended Solution(s)
Fluorescence intensity decreases with increasing metal concentration (quenching) 1. Formation of a non-fluorescent complex.[18] 2. Inner filter effect.[18][19][20]1. This is the expected outcome for fluorescence quenching studies. 2. Correct for the inner filter effect by measuring the absorbance of the samples at the excitation and emission wavelengths and applying a correction formula. Ensure absorbance at these wavelengths is low (ideally < 0.1).[20]
Fluorescence intensity increases with increasing metal concentration (enhancement) Chelation-enhanced fluorescence (CHEF) due to rigidification of the ligand structure upon metal binding.[16]This is a valid observation and can be used to determine binding parameters.
Inconsistent readings 1. Photobleaching of the sample. 2. Temperature fluctuations.1. Minimize the exposure time to the excitation light. Use fresh samples for each measurement. 2. Use a temperature-controlled cuvette holder.
Unusual spectral shifts Presence of multiple binding modes or formation of different complex species.Analyze the data using more complex binding models or consider complementary techniques like NMR to elucidate the binding mode.
FAQ: What is the "inner filter effect" and how do I correct for it?

The inner filter effect is a common artifact in fluorescence spectroscopy where the excitation light is absorbed by the sample, leading to a lower-than-expected fluorescence intensity.[18][19][20] This is particularly problematic when the titrant (e.g., the metal ion solution) absorbs at the excitation or emission wavelengths. To correct for this, the fluorescence intensity should be adjusted using the following formula:

Fcorr = Fobs * 10(Aex + Aem)/2

where Fcorr is the corrected fluorescence intensity, Fobs is the observed fluorescence intensity, and Aex and Aem are the absorbances at the excitation and emission wavelengths, respectively.[20]

III. Nuclear Magnetic Resonance (NMR) Titration

NMR titration is a powerful technique for identifying the specific atoms on the ligand that are involved in metal binding and for determining binding constants.[21][22]

Troubleshooting Guide: NMR Titration
Problem Potential Cause(s) Recommended Solution(s)
Significant peak broadening Intermediate exchange on the NMR timescale.Acquire spectra at different temperatures to shift the exchange regime towards fast or slow exchange.
Precipitation in the NMR tube Exceeding the solubility of the complex.Use lower concentrations of both the ligand and the metal. Ensure the pH of the ligand and metal solutions are identical before mixing.[23]
Chemical shift changes are too small to be accurately measured The binding event causes minimal perturbation of the electronic environment of the observed nuclei.Consider using a different nucleus for observation (if applicable) or a different technique.
Inconsistent chemical shifts between titration points 1. Changes in sample volume due to the addition of titrant.[24] 2. pH changes during the titration.[23]1. Prepare separate samples for each titration point with a constant concentration of the protein/ligand.[24] 2. Use a well-buffered solution and verify that the pH does not change significantly throughout the titration.[23]
Workflow for NMR Titration

NMR Titration Workflow cluster_prep Sample Preparation cluster_exp NMR Experiment cluster_analysis Data Analysis Ligand_NMR Prepare Ligand in Deuterated Buffer Acquire_Free Acquire 1H NMR of Free Ligand Ligand_NMR->Acquire_Free Metal_NMR Prepare Metal in the Same Deuterated Buffer Titrate Titrate with Aliquots of Metal Solution Metal_NMR->Titrate Acquire_Free->Titrate Acquire_Spectra Acquire 1H NMR at Each Titration Point Titrate->Acquire_Spectra Track_Shifts Track Chemical Shift Perturbations Acquire_Spectra->Track_Shifts Fit_Data Fit Binding Isotherm to Determine Kd Track_Shifts->Fit_Data Conclusion_NMR Identify Binding Site & Determine Affinity Fit_Data->Conclusion_NMR

Caption: A streamlined workflow for performing and analyzing NMR titration experiments.

IV. Data Analysis and Interpretation

Accurate data analysis is as critical as the experimental execution. This section provides an overview of key analytical approaches.

Determining the Binding Constant (Kd)

The binding constant, or its inverse, the dissociation constant (Kd), is a measure of the affinity between the ligand and the metal ion. It can be determined by fitting the changes in the spectroscopic signal (e.g., absorbance or fluorescence intensity) as a function of the titrant concentration to a suitable binding model.

For a 1:1 binding stoichiometry, the following equation can be used:

ΔS = ΔSmax * ([M] / (Kd + [M]))

where ΔS is the change in the spectroscopic signal, ΔSmax is the maximum change in the signal at saturation, and [M] is the concentration of the free metal ion.

FAQ: What are the differences between stepwise and cumulative stability constants?

When a metal ion can bind to multiple ligands, the binding process is described by stepwise stability constants (K1, K2, etc.), each representing the equilibrium for the addition of a single ligand. Cumulative or overall stability constants (βn) represent the equilibrium for the formation of a complex with 'n' ligands from the free metal ion and ligands. It is important to specify which constant is being reported.

V. Concluding Remarks

The successful study of 2-(methylamino)quinolin-8-ol chelation relies on a combination of robust experimental design, meticulous execution, and thoughtful data analysis. By understanding the underlying principles and anticipating common pitfalls, researchers can generate high-quality, reproducible data that will advance our understanding of the therapeutic potential of this important class of compounds.

References

  • Background - Chemistry LibreTexts. (2022, May 5). Retrieved from [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (n.d.). Dovepress. Retrieved from [Link]

  • Job plot. (n.d.). In Wikipedia. Retrieved from [Link]

  • Critical issues encountered in the analysis of protein-phenolic binding interactions via fluorescence spectroscopy. (2025, August 10). ResearchGate. Retrieved from [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Spectrophotometric study of complexes by Job's method. (n.d.). Retrieved from [Link]

  • Hydroxyquinolines as Iron Chelators. (2025, August 9). ResearchGate. Retrieved from [Link]

  • What is the resonable interpretation of NMR titration with metal? (2018, December 13). ResearchGate. Retrieved from [Link]

  • Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. (2013, October 24). PubMed Central. Retrieved from [Link]

  • 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract 49763. (2013, October 3). YouTube. Retrieved from [Link]

  • Analysis of protein-ligand interactions by fluorescence polarization. (n.d.). PubMed Central. Retrieved from [Link]

  • A fluorescence quenching method for estimating chelating groups in chelate-conjugated macromolecules. (n.d.). PubMed. Retrieved from [Link]

  • Troubleshooting in UV/Vis Spectrophotometry. (2013, February 18). Biocompare. Retrieved from [Link]

  • Fluorescence Quenching to Study Protein-ligand Binding: Common Errors. (n.d.). Scilit. Retrieved from [Link]

  • Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP. (2022, May 3). PubMed Central. Retrieved from [Link]

  • Fluorescence Enhancement/Quenching Based on Metal Orbital Control: Computational Studies of a 6-Thienyllumazine-Based Mercury Sensor. (n.d.). ACS Publications. Retrieved from [Link]

  • Fluorescence Quenching to Study Protein-ligand Binding: Common Errors. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Spectrophotometer Selection and Troubleshooting: A Practical Guide. (2025, July 11). Sper Scientific Direct. Retrieved from [Link]

  • Pros & Cons of Fluorescence-Based Binding Assays. (n.d.). Nicoya Lifesciences. Retrieved from [Link]

  • Spectrophotometer Troubleshooting: 15 Common Problems & Solutions. (n.d.). Hinotek. Retrieved from [Link]

  • Absorption spectroscopy and binding constants for first-row transition metal complexes of a DOPA-containing peptide. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. (n.d.). PubMed Central. Retrieved from [Link]

  • UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. (n.d.). Retrieved from [Link]

  • An introduction to NMR titration for studying rapid reversible complexation. (n.d.). ACS Publications. Retrieved from [Link]

  • Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Job's method. (n.d.). Retrieved from [Link]

  • ABSORBANCE SPECTROSCOPY AND LIGAND BINDING: SEEING IS BELIEVING. (n.d.). Retrieved from [Link]

  • Comment on the frequently used method of the metal complex-DNA binding constant determination from UV-Vis data. (2019, January 5). PubMed. Retrieved from [Link]

  • Spectrophotometric Determination of Formation Constants of Iron(III) Complexes with Several Ligands. (2022, July 15). MDPI. Retrieved from [Link]

  • Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography: Experimental Methodology and Simulation. (n.d.). MDPI. Retrieved from [Link]

  • Titrations. (n.d.). CCPN. Retrieved from [Link]

  • Fluorescence quenching mechanism and the application of green carbon nanodots in the detection of heavy metal ions: a review. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Chelation Treatment During Acute and Chronic Metal Overexposures: Experimental and Clinical Studies. (n.d.). Roskilde University Research Portal. Retrieved from [Link]

  • Chelation in Metal Intoxication. (n.d.). PubMed Central. Retrieved from [Link]

  • The measurement of binding affinities by NMR chemical shift perturbation. (2022, August 3). PubMed Central. Retrieved from [Link]

  • Updated protocols and research on Clinical Metal Toxicology. (n.d.). MicroTrace Minerals. Retrieved from [Link]

  • Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. (n.d.). MDPI. Retrieved from [Link]

  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022, January 10). MDPI. Retrieved from [Link]

  • Stability Constants of Metal Complexes in Solution. (n.d.). SciSpace. Retrieved from [Link]

  • Stability constants of complexes. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (n.d.). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 2-(Methylamino)quinolin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Methylamino)quinolin-8-ol derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common challenges in enhancing the oral bioavailability of this important class of compounds. The quinoline scaffold is a prominent structural motif in a wide array of therapeutic agents, and optimizing its pharmacokinetic properties is crucial for therapeutic success.[1]

Poor aqueous solubility and low permeability are significant hurdles for many new chemical entities, with over 40% of them being practically insoluble in water.[2] This often leads to low oral bioavailability, variable plasma concentrations, and potentially reduced therapeutic efficacy.[3] This guide will walk you through various strategies to address these issues, from fundamental solubility enhancement techniques to advanced formulation approaches.

I. Troubleshooting Common Bioavailability Challenges

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established scientific principles.

Issue 1: My 2-(Methylamino)quinolin-8-ol derivative shows poor aqueous solubility, leading to inconsistent results in my in vitro assays.

Root Cause Analysis: Poor aqueous solubility is a common characteristic of many quinoline derivatives and a primary rate-limiting step for oral absorption.[4][5] This can lead to incomplete dissolution in assay media, resulting in high variability and underestimation of the compound's true activity.

Troubleshooting Steps & Solutions:

  • pH Adjustment:

    • Question: Can I simply adjust the pH of my solvent to improve solubility?

    • Answer: Yes, for ionizable compounds like many quinoline derivatives, altering the pH of the medium can significantly enhance solubility.[2][6] For weakly basic drugs, lowering the pH will lead to the formation of a more soluble ionized form.[6] Conversely, for weakly acidic drugs, increasing the pH will enhance solubility.[6] It is crucial to first determine the pKa of your derivative to select the optimal pH range.

  • Co-solvency:

    • Question: What are co-solvents, and how do I choose the right one?

    • Answer: Co-solvents are water-miscible organic solvents that increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous environment.[4] Commonly used co-solvents in pre-clinical studies include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4] The selection should be based on the polarity of your derivative and the requirements of your specific assay. Start with a small percentage of the co-solvent and gradually increase it while monitoring for any potential interference with your assay.

  • Use of Surfactants:

    • Question: How do surfactants improve solubility, and are there different types to consider?

    • Answer: Surfactants, or surface-active agents, enhance solubility by forming micelles that encapsulate the hydrophobic drug molecules, effectively increasing their concentration in an aqueous solution.[2][7] They can be categorized as nonionic, anionic, or cationic.[7] Nonionic surfactants like Polysorbate 80 (Tween 80) and Poloxamers are often preferred due to their lower potential for irritation.[7] The concentration of the surfactant should be above its critical micelle concentration (CMC) for effective solubilization.

Issue 2: My compound has good in vitro solubility but still exhibits low oral bioavailability in animal models.

Root Cause Analysis: Low oral bioavailability despite adequate solubility often points to issues with membrane permeability, extensive first-pass metabolism, or efflux by transporters like P-glycoprotein (P-gp).[3][8][9]

Troubleshooting Workflow:

G Start Low Oral Bioavailability Despite Good Solubility Permeability Assess Membrane Permeability (e.g., Caco-2 Assay) Start->Permeability Metabolism Evaluate First-Pass Metabolism (Liver Microsomes/S9 Fractions) Start->Metabolism Efflux Investigate P-gp Efflux (Bidirectional Caco-2 Assay) Start->Efflux LowPerm Low Permeability Permeability->LowPerm HighMet High First-Pass Metabolism Metabolism->HighMet HighEfflux High P-gp Efflux Efflux->HighEfflux Prodrug Prodrug Strategy LowPerm->Prodrug Enhance Lipophilicity Formulation Formulation Strategies (Lipid-based, Nanoparticles) LowPerm->Formulation Improve Membrane Transport HighMet->Prodrug Mask Metabolic Sites Structural Structural Modification HighMet->Structural Modify Structure to Reduce Metabolism Inhibitor Co-administration with P-gp Inhibitor HighEfflux->Inhibitor HighEfflux->Structural Design Non-substrate Analogues G Start Identify Bioavailability Limitation IdentifyMoiety Identify Modifiable Functional Group Start->IdentifyMoiety SelectLinker Select Appropriate Promoieity & Linker IdentifyMoiety->SelectLinker Synthesize Synthesize Prodrug SelectLinker->Synthesize Evaluate In Vitro & In Vivo Evaluation Synthesize->Evaluate Optimize Optimize Prodrug Structure Evaluate->Optimize Optimize->Synthesize Iterative Design

Sources

addressing poor reproducibility in experiments with 2-(Methylamino)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Methylamino)quinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reproducibility of experiments involving this compound. As a derivative of 8-hydroxyquinoline (8HQ), 2-(Methylamino)quinolin-8-ol possesses potent metal-chelating properties and is of significant interest for its potential therapeutic applications, including as an antineurodegenerative and antimicrobial agent.[1][2] However, like many multifaceted organic compounds, its successful application in research hinges on careful handling and a clear understanding of its chemical behavior.

This resource provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of working with 2-(Methylamino)quinolin-8-ol, ensuring the integrity and success of your experimental outcomes.

Troubleshooting Guide: Addressing Poor Reproducibility

Poor reproducibility in experiments with 2-(Methylamino)quinolin-8-ol can often be traced back to a few key areas: compound purity, stability, and handling. This section provides a systematic approach to identifying and resolving these issues.

Issue 1: Inconsistent or Unexpected Biological Activity

You observe significant variations in the biological effects of 2-(Methylamino)quinolin-8-ol across different experimental runs, or the compound exhibits lower potency than expected.

Potential Cause Underlying Rationale Recommended Solution
Compound Purity The presence of unreacted starting materials, byproducts from synthesis, or degradation products can interfere with the biological activity of the primary compound, leading to inconsistent results. For instance, residual starting materials could compete for binding sites or exert their own biological effects.Action: Verify the purity of your 2-(Methylamino)quinolin-8-ol stock using High-Performance Liquid Chromatography (HPLC). A purity of >95% is recommended for most biological assays. If impurities are detected, repurify the compound using an appropriate method such as recrystallization or column chromatography.[3]
Compound Degradation 2-(Methylamino)quinolin-8-ol, like other 8-hydroxyquinoline derivatives, can be susceptible to degradation, particularly through oxidation and photodegradation.[4] This can lead to a decrease in the concentration of the active compound and the formation of new, potentially interfering species.Action: Prepare fresh solutions of the compound for each experiment from a solid stock stored under appropriate conditions (see FAQ section). If using a stock solution, perform a stability test by analyzing its purity via HPLC over the time course of your experiment.[4]
Solvent Effects The choice of solvent can influence the solubility, stability, and bioavailability of the compound. Protic solvents, for example, may facilitate degradation pathways.Action: Use high-purity, anhydrous solvents for preparing stock solutions. If aqueous buffers are required for the experiment, prepare them fresh and ensure the pH is within a stable range for the compound (typically neutral to slightly acidic).[4]
Metal Ion Contamination The biological activity of 8-hydroxyquinoline derivatives is often linked to their metal-chelating properties.[1] Contamination of buffers or media with trace metal ions can lead to the formation of metal complexes with your compound, altering its effective concentration and activity.Action: Use high-purity water and reagents for all buffers and media. Consider the use of a metal ion chelator like EDTA in control experiments to assess the metal-dependence of the observed biological effects.
Issue 2: Appearance of Unknown Peaks in Analytical Data (HPLC, LC-MS)

During the course of your experiment or upon re-analysis of your stock solution, you observe new peaks in your chromatograms that were not present initially.

Potential Cause Underlying Rationale Recommended Solution
Photodegradation The quinoline ring system is known to be light-sensitive. Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of degradation products.[4]Action: Protect all solutions and solid samples of 2-(Methylamino)quinolin-8-ol from light by using amber vials or by wrapping containers in aluminum foil.[4] Minimize exposure to light during experimental manipulations.
Oxidation The phenol and secondary amine moieties in the molecule can be susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents. This can lead to the formation of colored byproducts.Action: Degas solvents before use to remove dissolved oxygen. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with air.[4]
Hydrolysis Although less common for this specific structure compared to ester or ether-linked quinolines, hydrolysis of the methylamino group is a potential degradation pathway under harsh acidic or basic conditions.Action: Maintain the pH of your experimental solutions within a neutral to slightly acidic range (pH 6-8). Avoid prolonged exposure to strong acids or bases.[4]

Frequently Asked Questions (FAQs)

Q1: How should I properly store 2-(Methylamino)quinolin-8-ol to ensure its long-term stability?

A1: For long-term storage, 2-(Methylamino)quinolin-8-ol should be stored as a solid in a tightly sealed, amber-colored vial to protect it from light and moisture. It is recommended to store it at 2-8°C. For added protection against oxidation, consider storing it under an inert atmosphere such as argon or nitrogen.[4]

Q2: What is the best way to prepare a stock solution of 2-(Methylamino)quinolin-8-ol?

A2: Due to its limited aqueous solubility, it is best to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Use high-purity, anhydrous solvent. For experiments, you can then dilute this stock solution into your aqueous buffer or media. Be mindful of the final solvent concentration in your experiment, as high concentrations of organic solvents can affect biological systems.

Q3: My compound has a slight yellow or brownish tint. Is it still usable?

A3: A slight discoloration can be an indication of minor oxidation or the presence of impurities. While it may not significantly impact the compound's activity in all cases, it is a sign of potential degradation. For sensitive or quantitative experiments, it is highly recommended to verify the purity of the compound by HPLC. If significant impurities are detected, purification by recrystallization or chromatography is advised.[3]

Q4: How can I confirm the identity and purity of my 2-(Methylamino)quinolin-8-ol sample?

A4: A combination of analytical techniques should be used for comprehensive characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[5][6]

  • Mass Spectrometry (MS): To verify the molecular weight.[7]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.[7]

Refer to the "Experimental Protocols" section for a standard HPLC method for purity analysis.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of 2-(Methylamino)quinolin-8-ol

This protocol provides a general method for assessing the purity of 2-(Methylamino)quinolin-8-ol. It may require optimization based on the specific instrumentation and impurities present.

  • Instrumentation: A standard HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm (or a wavelength of maximum absorbance determined by a UV scan).

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO and dilute to a working concentration of 0.1 mg/mL in the mobile phase.

Protocol 2: Recrystallization for Purification

This protocol can be used to purify 2-(Methylamino)quinolin-8-ol if impurities are detected.

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent and dry them in a vacuum oven.

Visualizing Experimental Workflows

experimental_workflow cluster_preparation Compound Preparation & QC cluster_experiment Experimental Execution cluster_troubleshooting Troubleshooting Loop start Receive/Synthesize 2-(Methylamino)quinolin-8-ol qc Characterization (NMR, MS) & Purity Check (HPLC) start->qc pass_qc Purity >95%? qc->pass_qc purify Purification (Recrystallization/Chromatography) purify->qc pass_qc->purify No store Store Solid Under Appropriate Conditions pass_qc->store Yes prep_stock Prepare Fresh Stock Solution (e.g., in DMSO) store->prep_stock prep_working Prepare Working Solution in Assay Buffer prep_stock->prep_working run_assay Perform Biological Assay prep_working->run_assay data_analysis Analyze Results run_assay->data_analysis reproducible Results Reproducible? data_analysis->reproducible troubleshoot Consult Troubleshooting Guide reproducible->troubleshoot No end Publish/Proceed reproducible->end Yes troubleshoot->start Re-evaluate Starting Material troubleshoot->prep_stock Optimize Handling

Caption: A workflow for ensuring reproducibility in experiments with 2-(Methylamino)quinolin-8-ol.

References

  • Method for preparing 2-methyl-8-aminoquinoline
  • Preventing degradation of "2-(Quinolin-8-yloxy)propanoic acid" during experiments. BenchChem.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Medical Mycology.
  • Troubleshooting and optimizing lab experiments. YouTube.
  • 2-(methylamino)quinolin-8-ol (70125-17-6). Chemchart.
  • Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. (URL not available)
  • Evaluation of 8‐Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. (URL not available)
  • Method for preparing 2-methyl-8-aminoquinoline
  • Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PMC - NIH.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
  • Purification method of 2-methyl quinoline.
  • Application Notes and Protocols for the Characterization of 2-(Quinolin-8-yloxy)propanoic acid. BenchChem.
  • Application Notes and Protocols for the Purification of 2-(Quinolin-8-yloxy)propanoic acid. BenchChem.
  • New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections. RSC Publishing.
  • Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. PubMed.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (URL not available)
  • CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. International Journal of Pharmaceutical Sciences and Drug Research.

Sources

Technical Support Center: Investigating the Degradation of 2-(Methylamino)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-(Methylamino)quinolin-8-ol. This guide is designed to provide practical, in-depth answers to common questions and troubleshooting scenarios encountered during the investigation of its degradation products. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific reasoning to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My analytical results for 2-(Methylamino)quinolin-8-ol are inconsistent, especially over a few days. Could this be a stability issue?

A1: Yes, inconsistent results, loss of potency, or the appearance of unexpected peaks in your chromatograms are classic indicators of compound degradation.[1] The 2-(Methylamino)quinolin-8-ol structure contains moieties—specifically the 8-hydroxyl group (a phenol) and the 2-methylamino group (a secondary amine)—that are susceptible to degradation under common laboratory conditions.

Core Stability Factors:

  • pH: The stability of quinoline derivatives can be highly pH-dependent. The phenolic hydroxyl group and the basic nitrogen atoms in the quinoline ring and the amino substituent mean the molecule's charge and reactivity can change dramatically with pH.

  • Oxidation: Phenols and amines are susceptible to oxidation. Dissolved oxygen in your solvent or exposure to atmospheric oxygen can lead to the formation of colored degradation products.[2][3]

  • Light (Photostability): Aromatic systems like quinoline can absorb UV and visible light, which can provide the energy to initiate degradation reactions (photolysis).[4]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[1]

Troubleshooting & Best Practices for Stock Solutions:

  • Prepare Fresh: For the most sensitive and quantitative experiments, always use freshly prepared solutions.

  • Solvent Choice: Use high-purity (e.g., HPLC-grade) solvents. If preparing a concentrated stock, consider a stable organic solvent like DMSO and make fresh aqueous dilutions for your experiments.

  • Storage Conditions: Store stock solutions protected from light (e.g., in amber vials) at low temperatures (4°C for short-term, -20°C or -80°C for long-term).[1] Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For maximum stability, particularly for long-term storage or when working with compounds highly prone to oxidation, consider purging the solvent and the vial headspace with an inert gas like argon or nitrogen.

Q2: I need to proactively identify potential degradation products. How do I design and execute a robust forced degradation study?

A2: A forced degradation (or stress testing) study is an essential part of drug development and substance characterization.[5][6] The goal is to intentionally degrade the compound under a variety of harsh conditions to generate the likely degradants that could form during storage and handling. This helps in developing stability-indicating analytical methods and understanding degradation pathways.[2] The typical target for degradation is between 5-20%, which is enough to produce detectable degradants without completely destroying the parent compound.[7]

Below is a comprehensive workflow and detailed protocols for conducting a forced degradation study on 2-(Methylamino)quinolin-8-ol.

Overall Forced Degradation Workflow

This diagram outlines the logical flow of a forced degradation study, from initial preparation to final analysis and characterization.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis & Characterization prep_stock Prepare Stock Solution (e.g., 1 mg/mL in MeCN/H₂O) prep_control Prepare 'Time Zero' & Untreated Controls prep_stock->prep_control acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation (H₂O₂) thermal Thermal Stress photo Photolytic Stress analyze Analyze all Samples (LC-UV-MS) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze compare Compare Stressed Samples to Controls analyze->compare identify Identify Degradation Peaks compare->identify characterize Characterize Structures (MS/MS, NMR) identify->characterize pathway Propose Degradation Pathways characterize->pathway

Caption: Workflow for a forced degradation study.

Recommended Stress Conditions for 2-(Methylamino)quinolin-8-ol

This table summarizes the recommended starting conditions for your stress experiments. Remember, these may need to be optimized.

Stress ConditionReagent/ConditionTemperatureDurationNeutralization/Quenching Step
Acid Hydrolysis 0.1 M HCl60°C24 hoursCool and neutralize with 0.1 M NaOH to pH 7
Base Hydrolysis 0.1 M NaOH60°C24 hoursCool and neutralize with 0.1 M HCl to pH 7
Oxidation 3% H₂O₂Room Temp24 hoursNo quenching needed, but analyze promptly
Thermal Dry Heat (Solid)80°C48 hoursDissolve in solvent for analysis
Photolytic ICH Q1B GuidelinesAmbientAs per ICHDissolve/analyze alongside a dark control
Q3: I'm not seeing any degradation (or I'm seeing too much). How do I troubleshoot my forced degradation experiments?

A3: This is a common challenge. The key is iterative optimization.

  • Scenario: No/Minimal Degradation (<5%)

    • Causality: The compound is more stable than anticipated under the initial conditions. To promote degradation, you need to increase the energy input or reagent concentration.

    • Solution:

      • Increase Temperature: Raise the temperature in 20°C increments (e.g., from 60°C to 80°C) for hydrolytic and thermal studies.

      • Increase Reagent Concentration: For acid/base hydrolysis, move from 0.1 M to 1 M HCl or NaOH. For oxidation, you can cautiously increase the H₂O₂ concentration (e.g., to 10-30%), but be aware this can lead to very aggressive, non-representative degradation.[2]

      • Increase Duration: Extend the exposure time, taking samples at intermediate points (e.g., 24, 48, 72 hours).

  • Scenario: Excessive Degradation (>30%)

    • Causality: The conditions are too harsh, potentially breaking the molecule into many small fragments or pushing it to secondary and tertiary degradants, which masks the primary, most relevant products.

    • Solution:

      • Decrease Temperature: Lower the incubation temperature. For some labile compounds, even room temperature is sufficient for hydrolysis or oxidation over time.

      • Decrease Reagent Concentration: Use more dilute acid/base (e.g., 0.01 M) or a lower concentration of H₂O₂ (e.g., 0.3-1%).[7]

      • Decrease Duration: Sample at much earlier time points (e.g., 2, 4, 8, 12 hours).

Q4: What are the likely degradation pathways for 2-(Methylamino)quinolin-8-ol?

A4: Based on the functional groups present, we can predict several plausible degradation pathways. The primary sites of reactivity are the electron-rich phenol ring, the secondary amine, and the quinoline core itself.

Potential Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic/Other Pathways parent 2-(Methylamino)quinolin-8-ol n_oxide N-Oxide Formation (on quinoline N) parent->n_oxide Oxidation hydroxylation Ring Hydroxylation (e.g., at C5 or C7) parent->hydroxylation Oxidation quinone Quinone/Quinone-imine Formation parent->quinone Oxidation demethylation N-Demethylation to 2-Aminoquinolin-8-ol parent->demethylation Oxidative or Photolytic hydrolysis_to_ketone Hydrolysis to 2-Oxo-1,2-dihydroquinolin-8-ol parent->hydrolysis_to_ketone Acid/Base Hydrolysis

Caption: Plausible degradation pathways for 2-(Methylamino)quinolin-8-ol.

Mechanistic Explanations:

  • Oxidation: The 8-hydroxyl group makes the attached benzene ring highly activated and susceptible to oxidation, potentially forming quinone-type structures. The secondary amine can also be oxidized. Microbial degradation studies of related quinolines often show initial hydroxylation of the ring as a key step.[8][9][10]

  • N-Demethylation: The methylamino group can undergo oxidative N-dealkylation, a common metabolic and degradation pathway, to yield 2-aminoquinolin-8-ol.

  • Hydrolysis: Under harsh acidic or basic conditions, the methylamino group could potentially be hydrolyzed, leading to the formation of a ketone at the 2-position, resulting in an 8-hydroxy-2-quinolinone derivative.[11]

  • Photolysis: UV light exposure can generate radical species, leading to a complex mixture of products, including dimers or products of ring cleavage.

Detailed Experimental Protocols

Protocol 1: Forced Degradation by Acid/Base Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of 2-(Methylamino)quinolin-8-ol in a 50:50 mixture of acetonitrile and water.

  • Stress Application:

    • Acid: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Base: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Control: Mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Cap all vials tightly and place them in a water bath or heating block at 60°C for 24 hours.

  • Sampling & Neutralization: After incubation, cool the vials to room temperature. Transfer an aliquot (e.g., 100 µL) from each vial and neutralize it.

    • For the acid sample, add an equivalent amount of 0.1 M NaOH.

    • For the base sample, add an equivalent amount of 0.1 M HCl.

    • For the control, add an equivalent amount of water.

  • Analysis: Dilute the neutralized samples with the mobile phase to an appropriate concentration for LC-MS analysis.

Protocol 2: Forced Degradation by Oxidation
  • Preparation: Prepare a 1 mg/mL solution of the compound as described in Protocol 1.

  • Stress Application: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

  • Control: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water.

  • Incubation: Store the vials at room temperature, protected from light, for 24 hours.

  • Analysis: Dilute the samples directly with the mobile phase for immediate LC-MS analysis. Prompt analysis is crucial as the oxidative reaction may continue at a slower rate.

Protocol 3: Photostability Testing
  • Objective: To comply with ICH Q1B guidelines, the sample should be exposed to not less than 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.[7]

  • Preparation: Prepare two sets of samples. One set will be exposed to light, and the other will be the "dark control."

    • Solid State: Place a thin layer of the solid compound in a chemically inert, transparent container.

    • Solution State: Prepare a solution (e.g., 0.1 mg/mL) in a suitable solvent and place it in a quartz or borosilicate glass vial.

  • Dark Control: Wrap an identical set of samples completely in aluminum foil to protect them from light.

  • Exposure: Place both the test and dark control samples in a validated photostability chamber. Run the exposure until the specified illumination levels are reached.

  • Analysis: After exposure, dissolve the solid samples and dilute the solution samples appropriately for LC-MS analysis. Compare the chromatograms of the exposed samples to the dark controls to identify photodegradants.

References

  • Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2022). MDPI. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35. [Link]

  • Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. (2012).
  • Khushbu, A. T., et al. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297. [Link]

  • Gawade, P., et al. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Research and Development in Pharmacy & Life Sciences, 7(3), 2964-2971. [Link]

  • 2-(methylamino)quinolin-8-ol (70125-17-6). (n.d.). Chemchart. [Link]

  • Sharma, M. C. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Preparation method of 2-methyl-8-aminoquinoline. (2009).
  • The proposed degradation pathway of 2-methylquinoline by Klebsiella pneumoniae TJ-A. (2015). ResearchGate. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol. (2011). MDPI. [Link]

  • Schwarz, G., et al. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological Chemistry Hoppe-Seyler, 370(11), 1183-9. [Link]

  • Kim, J., et al. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of Bacteriology, 192(17), 4448–4457. [Link]

  • Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review. (2022). Springer. [Link]

  • Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 56(2), 345-351. [Link]

  • Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. (n.d.). MDPI. [Link]

  • Turesky, R. J., et al. (1998). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity. Chemical Research in Toxicology, 11(5), 524-34. [Link]

  • Synthesis and Structural Analysis of a Novel Stable Quinoline Dicarbamic Acid. (2022). Chemical Methodologies. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]

  • Reed, M. B., & Tanga, M. J. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Future Medicinal Chemistry, 10(1), 87-110. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. [Link]

  • Peer review of the pesticide risk assessment of the active substance quinolin-8-ol. (2024). EFSA Journal. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Antimicrobial Efficacy of 2-(Methylamino)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, necessitating an urgent and sustained effort in the discovery and development of new therapeutic agents. Among the myriad of chemical scaffolds explored, 8-hydroxyquinoline (8-HQ) and its derivatives have garnered significant attention for their broad-spectrum biological activities, including potent antimicrobial effects.[1][2] These compounds represent a versatile platform for medicinal chemistry, offering the potential for developing novel drugs to combat challenging pathogens. This guide provides an in-depth validation framework for a specific derivative, 2-(Methylamino)quinolin-8-ol, by comparing its projected antimicrobial efficacy with established antibiotics. Due to the nascent stage of research on this particular molecule, direct experimental data is limited. Therefore, this guide will leverage data from closely related 8-hydroxyquinoline analogs, particularly amino-substituted derivatives, to construct a robust comparative analysis. This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental methodologies to facilitate further investigation into this promising class of compounds.

The Chemical Rationale: Synthesis of the 2-Amino-8-Hydroxyquinoline Scaffold

The synthesis of the core 2-amino-8-hydroxyquinoline structure, a close precursor to 2-(Methylamino)quinolin-8-ol, has been a subject of considerable research to enable the exploration of its biological activities. A particularly safe and efficient method for its preparation has been developed, which is crucial for scalable production in a drug development pipeline.[1][3] The process commences with the readily available and economical starting material, 8-hydroxyquinoline.

The synthesis can be visually represented by the following workflow:

Synthesis of 2-Amino-8-hydroxyquinoline start 8-Hydroxyquinoline step1 Oxidation with Peracetic Acid start->step1 intermediate1 8-Hydroxyquinoline-N-oxide step1->intermediate1 step2 Reaction with p-Toluenesulfonyl Chloride intermediate1->step2 intermediate2 N-oxide Salt Intermediate step2->intermediate2 step3 Amination with Ammonia intermediate2->step3 product 2-Amino-8-hydroxyquinoline step3->product caption A robust, scalable synthesis of the 2-amino-8-hydroxyquinoline core.

A robust, scalable synthesis of the 2-amino-8-hydroxyquinoline core.

This multi-step, one-pot procedure offers a high-yield and chromatography-free route to the desired 2-amino-8-hydroxyquinoline, making it an attractive method for producing this key building block for further derivatization, such as the introduction of a methyl group to the amino function to yield 2-(Methylamino)quinolin-8-ol.

Mechanism of Action: A Tale of Metal Chelation

The primary antimicrobial mechanism of 8-hydroxyquinoline and its derivatives is widely attributed to their ability to chelate essential metal ions.[4][5] These metal ions, such as iron (Fe), copper (Cu), and zinc (Zn), are crucial cofactors for a multitude of bacterial enzymes involved in vital metabolic processes, including respiration and DNA replication. By sequestering these metal ions, 8-hydroxyquinoline derivatives effectively starve the bacteria of these essential nutrients, leading to a disruption of cellular function and ultimately, cell death.

The proposed mechanism can be visualized as follows:

Antimicrobial Mechanism of 8-Hydroxyquinolines compound 8-Hydroxyquinoline Derivative (e.g., 2-(Methylamino)quinolin-8-ol) chelation Chelation compound->chelation metal_ion Essential Metal Ions (Fe, Cu, Zn) metal_ion->chelation disruption Disruption of Enzyme Function chelation->disruption Deprives enzymes of cofactors enzyme Bacterial Metalloenzymes enzyme->disruption cell_death Bacterial Cell Death disruption->cell_death caption Metal chelation by 8-HQs disrupts vital bacterial enzymatic processes.

Metal chelation by 8-HQs disrupts vital bacterial enzymatic processes.

This mode of action is particularly advantageous as it is less susceptible to the development of resistance compared to antibiotics that target specific proteins, which can be altered through mutations.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

To provide a comprehensive evaluation of the potential of 2-(Methylamino)quinolin-8-ol, its anticipated antimicrobial activity is compared against a panel of established antibiotics with diverse mechanisms of action. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. A lower MIC value indicates greater potency.

The following table summarizes the MIC values of a representative amino-substituted 8-hydroxyquinoline (5-amino-8-hydroxyquinoline) and other potent 8-HQ derivatives, alongside those of ciprofloxacin (a fluoroquinolone), ampicillin (a beta-lactam), and mupirocin (a topical antibiotic).

CompoundStaphylococcus aureus (MSSA) MICStaphylococcus aureus (MRSA) MICEscherichia coli MIC
5-Amino-8-hydroxyquinoline 62.5 µg/mLNot Reported250 µg/mL
5,7-Dichloro-8-hydroxy-2-methylquinoline 2.2 µM1.1 µMNot Reported
Ciprofloxacin 0.25 - 1.0 µg/mL~4.14 µg/mL (12.5 µM)0.013 - 0.08 µg/mL
Ampicillin Not Typically UsedNot Typically Used~8 µg/mL
Mupirocin <1 µg/mL (Susceptible)<1 µg/mL (Susceptible)Not Applicable

Note: Data for comparator compounds and 8-HQ derivatives are sourced from published studies.[1][6][7] The MIC for MRSA can be significantly higher for mupirocin in resistant strains.

This comparative data suggests that amino-substituted 8-hydroxyquinolines possess moderate antibacterial activity, particularly against Gram-positive bacteria like S. aureus. While the potency may not match that of established antibiotics like ciprofloxacin on a per-microgram basis, the unique mechanism of action of 8-hydroxyquinolines could offer an advantage against drug-resistant strains. Further optimization of the 8-hydroxyquinoline scaffold, as seen with the halogenated and methylated derivative, can significantly enhance antimicrobial potency.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed, step-by-step methodology for determining the MIC of a test compound, such as 2-(Methylamino)quinolin-8-ol, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

Materials:

  • Test compound (e.g., 2-(Methylamino)quinolin-8-ol)

  • Comparator antibiotics (e.g., ciprofloxacin, ampicillin)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile pipette tips and other laboratory consumables

Workflow:

MIC Determination Workflow start Prepare Stock Solutions step1 Prepare Serial Dilutions of Test Compounds in 96-well Plate start->step1 step2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) step1->step2 step3 Inoculate Wells with Bacterial Suspension step2->step3 step4 Incubate Plates at 35°C for 16-20 hours step3->step4 step5 Visually Inspect for Turbidity or Measure OD600 step4->step5 end Determine MIC (Lowest Concentration with No Visible Growth) step5->end caption A standardized workflow for determining the Minimum Inhibitory Concentration.

A standardized workflow for determining the Minimum Inhibitory Concentration.

Step-by-Step Procedure:

  • Preparation of Stock Solutions: Dissolve the test compound and comparator antibiotics in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solutions in CAMHB across the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.

Cytotoxicity and Safety Considerations

A critical aspect of drug development is the evaluation of a compound's toxicity to mammalian cells. While 8-hydroxyquinoline derivatives have shown promising antimicrobial activity, their potential for cytotoxicity must be carefully assessed. Studies have indicated that the cytotoxicity of some 8-hydroxyquinoline derivatives is linked to their hydrophobicity and can be enhanced in the presence of metal ions like copper.[2][7] The cytotoxic effects are often attributed to the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[6]

It is imperative that any investigation into the antimicrobial properties of 2-(Methylamino)quinolin-8-ol be accompanied by rigorous cytotoxicity testing against a panel of human cell lines to determine its therapeutic index – the ratio between the toxic dose and the therapeutic dose. A favorable therapeutic index is essential for a compound to be considered a viable drug candidate.

Conclusion and Future Directions

2-(Methylamino)quinolin-8-ol, as a representative of the 8-hydroxyquinoline class of compounds, holds potential as a novel antimicrobial agent. The core scaffold can be synthesized efficiently, and its mechanism of action via metal chelation presents a promising strategy to combat antimicrobial resistance. While direct experimental data for this specific derivative is currently unavailable, comparative analysis with amino-substituted analogs suggests moderate activity, with significant potential for enhancement through further chemical modification.

Future research should focus on the following key areas:

  • Synthesis and Characterization: The synthesis and full chemical characterization of 2-(Methylamino)quinolin-8-ol.

  • In Vitro Efficacy: Comprehensive in vitro testing to determine its MIC and Minimum Bactericidal Concentration (MBC) against a broad panel of clinically relevant bacteria and fungi, including multidrug-resistant strains.

  • Cytotoxicity Profiling: Thorough evaluation of its cytotoxicity against various human cell lines to establish a preliminary safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and screening of a library of related 2-amino-8-hydroxyquinoline derivatives to identify compounds with improved potency and reduced toxicity.

By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic potential of 2-(Methylamino)quinolin-8-ol and the broader class of 8-hydroxyquinoline derivatives in the ongoing fight against infectious diseases.

References

  • Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemistry and Biophysics Reports, 6, 135-141. [Link]

  • Ding, W. Q., et al. (2012). Copper-dependent cytotoxicity of 8-hydroxyquinoline derivatives correlates with their hydrophobicity and does not require caspase activation. Journal of Medicinal Chemistry, 55(23), 10448-10459. [Link]

  • Fakhfakh, M. A., et al. (2012). Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(8), 531-534. [Link]

  • Fässler, J., et al. (2011). First Safe and Practical Synthesis of 2-Amino-8-hydroxyquinoline. Organic Process Research & Development, 15(5), 1152-1157. [Link]

  • Gershon, H., & Parmegiani, R. (1962). Antimicrobial activity of 8-quinolinols, salicylic acids, hydroxynaphthoic acids, and salts of selected quinolinols with selected hydroxy-acids. Applied Microbiology, 10(4), 348-353. [Link]

  • Khadka, D. B., et al. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Molecular Structure, 1168, 143-157. [Link]

  • CLSI. (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • MDPI. (2021). Metal Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Antimicrobial Properties of 8-Hydroxyquinoline Derivatives: A New Frontier in Fighting Infections. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Prachayasittikul, V., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Science Alert, 6(3), 177-182. [Link]

  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • MDPI. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

  • The Royal Society of Chemistry. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]

Sources

A Comparative Analysis of 2-(Methylamino)quinolin-8-ol within the Quinolone Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Quinolone Scaffold

Quinolones represent a cornerstone in the arsenal of antimicrobial agents, characterized by their broad-spectrum bactericidal activity.[1] Their core bicyclic structure has proven to be a versatile scaffold for chemical modification, leading to the development of multiple generations of antibiotics with progressively enhanced efficacy and expanded spectra of activity.[2] The primary mechanism of action for most clinically significant quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination.[1] This guide provides a comparative analysis of the lesser-studied compound, 2-(Methylamino)quinolin-8-ol, placing it in the context of well-established quinolone antibiotics. Due to a paucity of direct experimental data on 2-(Methylamino)quinolin-8-ol, this analysis will draw upon the known biological activities of its parent structures, 8-hydroxyquinoline and 2-aminoquinoline derivatives, to project its potential therapeutic profile.

Unraveling the Potential of 2-(Methylamino)quinolin-8-ol: A Structurally Guided Hypothesis

The chemical structure of 2-(Methylamino)quinolin-8-ol suggests a hybridization of two biologically active pharmacophores: the 8-hydroxyquinoline core and a 2-amino substituent. This unique combination warrants a detailed examination of the potential contributions of each moiety to its overall biological activity.

The 8-Hydroxyquinoline Core: A Potent Metal Chelator with Broad-Spectrum Activity

8-Hydroxyquinoline (8-HQ) itself is a well-documented antimicrobial agent with a mechanism of action often attributed to its ability to chelate metal ions essential for bacterial survival and enzymatic function.[3][4] This metal chelation can disrupt bacterial metabolism and membrane integrity.[4] Derivatives of 8-HQ have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.[5][6][7] The antimicrobial spectrum of 8-HQ and its derivatives is broad, with notable activity against both Gram-positive and Gram-negative bacteria.[3][6]

The 2-Aminoquinoline Moiety: A Gateway to Diverse Biological Functions

The presence of an amino group at the 2-position of the quinoline ring is a feature of various compounds with demonstrated biological activities, including potential antitumor properties.[8] Structure-activity relationship (SAR) studies on quinoline derivatives have shown that substitutions at this position can significantly modulate their cytotoxic and antimicrobial profiles.[2][8][9]

Based on these structural considerations, it is hypothesized that 2-(Methylamino)quinolin-8-ol may exhibit a dual mechanism of action, combining the metal-chelating properties of the 8-hydroxyquinoline core with the potential for direct interactions with biological targets conferred by the 2-methylamino group.

Comparative Framework: 2-(Methylamino)quinolin-8-ol vs. Representative Quinolones

To contextualize the potential of 2-(Methylamino)quinolin-8-ol, we will compare its hypothesized characteristics with those of established quinolone antibiotics from different generations.

Feature2-(Methylamino)quinolin-8-ol (Hypothesized)Ciprofloxacin (Second Generation)Levofloxacin (Third Generation)
Core Structure 8-Hydroxyquinoline4-Quinolone4-Quinolone (Fluoroquinolone)
Primary Mechanism Metal chelation, potential topoisomerase inhibitionInhibition of DNA gyrase and topoisomerase IVInhibition of DNA gyrase and topoisomerase IV
Antimicrobial Spectrum Potentially broad-spectrum (Gram-positive and Gram-negative)Excellent Gram-negative activity, moderate Gram-positive activityBroad-spectrum with enhanced Gram-positive activity
Potential for Cytotoxicity Possible, based on 8-HQ and 2-aminoquinoline analogsModerateModerate

Experimental Validation: A Roadmap for Characterizing 2-(Methylamino)quinolin-8-ol

To move from hypothesis to evidence, a systematic experimental evaluation of 2-(Methylamino)quinolin-8-ol is essential. The following protocols provide a robust framework for determining its antimicrobial and cytotoxic properties.

Experimental Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard for quantifying the in vitro antimicrobial activity of a compound.

Objective: To determine the lowest concentration of 2-(Methylamino)quinolin-8-ol that inhibits the visible growth of a panel of clinically relevant bacteria.

Materials:

  • 2-(Methylamino)quinolin-8-ol

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Spectrophotometer

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of 2-(Methylamino)quinolin-8-ol in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in CAMHB across the wells of a 96-well plate to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: Culture the test bacteria overnight and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Diagram: Workflow for MIC Determination

MIC_Workflow A Prepare Stock Solution of 2-(Methylamino)quinolin-8-ol B Perform Serial Dilutions in 96-well plate A->B D Inoculate Wells B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (Visual/Spectrophotometric) E->F

Caption: Workflow for Determining Minimum Inhibitory Concentration.

Experimental Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of 2-(Methylamino)quinolin-8-ol on a human cell line.

Objective: To determine the concentration of 2-(Methylamino)quinolin-8-ol that reduces the viability of a mammalian cell line by 50% (IC50).

Materials:

  • 2-(Methylamino)quinolin-8-ol

  • Human cell line (e.g., HEK293, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the human cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-(Methylamino)quinolin-8-ol in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Diagram: MTT Assay Workflow

MTT_Workflow A Seed Human Cells in 96-well plate B Treat with Serial Dilutions of 2-(Methylamino)quinolin-8-ol A->B C Incubate for 24-72h B->C D Add MTT Solution C->D E Incubate for 2-4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Directions

While direct experimental data for 2-(Methylamino)quinolin-8-ol is currently limited, a comparative analysis based on its structural components suggests its potential as a biologically active molecule with possible antimicrobial and cytotoxic properties. The hypothesized dual mechanism of action, involving metal chelation and potential interactions with other cellular targets, makes it an intriguing candidate for further investigation. The provided experimental protocols offer a clear path forward for the empirical characterization of this compound, which is necessary to validate these hypotheses and to fully understand its place within the broader family of quinolone compounds. Future research should focus on a comprehensive evaluation of its antimicrobial spectrum, mechanism of action, and selectivity to determine its potential as a therapeutic lead.

References

  • Srisung, S., Suksrichavalit, T., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. International Journal of Pharmacology, 9(2), 170-175. [Link]

  • Prachayasittikul, S., Prachayasittikul, V., Ruchirawat, S., & Prachayasittikul, S. (2017). 8-Aminoquinoline and 8-Hydroxyquinoline: A Review of Their Diverse Bioactivities. Molecules, 22(12), 2097.
  • Ferreira, L. G., de Souza, M. V. N., & de Almeida, M. V. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry, 64(22), 16295–16324. [Link]

  • Rbaa, M., Hichar, A., Jabli, M., Al-shehri, H. S., Ben-hiba, B., & Lakhrissi, B. (2021). Derivatives of 8-hydroxyquinoline - Antibacterial agents that target intra- and extracellular Gram-negative pathogens. Journal of Molecular Structure, 1230, 129881.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Serafin, K., Spaczyńska, E., Rytczak, P., & Szeja, W. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules, 28(19), 6825. [Link]

  • Cao, R., Chen, J., Chen, H., Chen, L., & Li, X. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 162, 666-678. [Link]

  • Rojas, J., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(36), 17351-17365. [Link]

  • Höglund, I. P. J., et al. (2010). Structure–Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 53(3), 1172–1183. [Link]

  • Walsh Medical Media. (2023, August 24). The Adaptability of Quinolones Antibiotics Challenging a Spectrum of Bacterial Foes. [Link]

  • Singh, P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(7), 8036–8053. [Link]

  • Varghese, R., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 33(1), 1-32. [Link]

  • ChemChart. (n.d.). 2-(methylamino)quinolin-8-ol (70125-17-6). [Link]

  • Al-Ostath, A., et al. (2021). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Brieflands, 1(1), 1-6.
  • Gershon, H., & Parmegiani, R. (1963). Antimicrobial Activity of 8-Quinolinols, Salicylic Acids, Hydroxynaphthoic Acids, and Salts of Selected Quinolinols with Selected Hydroxy-Acids. Applied Microbiology, 11(1), 22–31. [Link]

  • Singh, P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(7), 8036-8053. [Link]

  • Patel, K., & Shah, V. (2011). Biological evaluation of some quinoline derivatives. Der Pharma Chemica, 3(6), 464-469.
  • Iacopini, D., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3568. [Link]

  • Motaleb, M. A., et al. (2015). Radioiodination and Biological Evaluation of Novel Quinoline Derivative for Infective Inflammation Diagnosis.
  • Antimicrobial Activities of 2-Methyl-8-Hydroxyquinoline and Its Derivatives against Human Intestinal Bacteria. (2023).
  • Serafin, K., Spaczyńska, E., Rytczak, P., & Szeja, W. (2025). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules, 30(2), 427. [Link]

  • Al-Zereini, W. A., et al. (2019). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 16(11), e1900388. [Link]

  • Li, Y., et al. (2022). Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Joaquim, A. R., et al. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future Microbiology, 17, 425-436. [Link]

  • El-Naggar, M., et al. (2024). Design, synthesis and cytotoxic activity of molecular hybrids based on quinolin-8-yloxy and cinnamide hybrids and their apoptosis inducing property. RSC Advances, 14(18), 12695-12709. [Link]

Sources

A Comparative Study: 2-(Methylamino)quinolin-8-ol Versus 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic compounds, quinoline scaffolds stand out for their versatile applications, particularly in medicinal chemistry and materials science. Among these, 8-hydroxyquinoline (8-HQ) has long been a cornerstone, renowned for its potent metal-chelating, antimicrobial, and anticancer properties. However, the quest for enhanced efficacy and novel functionalities has led to the exploration of its derivatives. This guide provides a comprehensive comparative analysis of 8-hydroxyquinoline and a promising derivative, 2-(Methylamino)quinolin-8-ol, offering insights into their synthesis, physicochemical properties, and biological activities, supported by experimental data.

Unveiling the Contenders: A Structural Overview

8-Hydroxyquinoline is a bicyclic heterocyclic organic compound consisting of a benzene ring fused to a pyridine ring, with a hydroxyl group at the C8 position. This arrangement of the hydroxyl group in proximity to the ring nitrogen is pivotal to its well-documented metal-chelating ability. 2-(Methylamino)quinolin-8-ol introduces a methylamino group at the C2 position of the 8-hydroxyquinoline core. This substitution has the potential to modulate the electronic properties, lipophilicity, and steric factors of the molecule, thereby influencing its biological activity and potential applications.

Synthesis and Preparation: A Tale of Two Pathways

The synthesis of these two compounds, while starting from related precursors, involves distinct chemical strategies. The choice of synthetic route is often dictated by the availability of starting materials, desired yield, and scalability.

Synthesis of 8-Hydroxyquinoline

A common and established method for the synthesis of 8-hydroxyquinoline is the Skraup synthesis. This reaction involves the cyclization of o-aminophenol with glycerol in the presence of an oxidizing agent, typically the nitro derivative of the starting amine, and a dehydrating agent like sulfuric acid.

Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, a mixture of o-aminophenol, glycerol, and o-nitrophenol is prepared.

  • Acid Addition: Concentrated sulfuric acid is added slowly and cautiously to the mixture with constant stirring and cooling to manage the exothermic reaction.

  • Heating: The reaction mixture is heated to initiate the cyclization and dehydrogenation steps. The temperature is carefully controlled throughout the process.

  • Work-up: After the reaction is complete, the mixture is cooled and poured into a large volume of water. The resulting solution is neutralized with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the crude 8-hydroxyquinoline.

  • Purification: The crude product is then purified by steam distillation or recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure 8-hydroxyquinoline.

Diagram of the Skraup Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product o_aminophenol o-Aminophenol mixing Mixing of Reactants o_aminophenol->mixing glycerol Glycerol glycerol->mixing o_nitrophenol o-Nitrophenol (Oxidizing Agent) o_nitrophenol->mixing H2SO4 Conc. Sulfuric Acid (Dehydrating Agent) H2SO4->mixing heating Controlled Heating mixing->heating Exothermic Reaction Management neutralization Neutralization with Base heating->neutralization After Cooling and Dilution purification Purification (Steam Distillation/Recrystallization) neutralization->purification product 8-Hydroxyquinoline purification->product

Caption: Workflow for the Skraup synthesis of 8-hydroxyquinoline.

Synthesis of 2-(Methylamino)quinolin-8-ol

The synthesis of 2-(Methylamino)quinolin-8-ol can be approached through the nucleophilic substitution of a suitable precursor, such as 2-chloro-8-hydroxyquinoline, with methylamine.

Experimental Protocol: Synthesis of 2-(Methylamino)quinolin-8-ol

  • Precursor Synthesis: 2-Chloro-8-hydroxyquinoline can be synthesized from 8-hydroxyquinoline via chlorination.

  • Amination Reaction: In a sealed reaction vessel, 2-chloro-8-hydroxyquinoline is dissolved in a suitable solvent (e.g., ethanol or DMSO). An excess of methylamine (as a solution in a solvent like ethanol or as a gas) is then introduced.

  • Heating: The reaction mixture is heated under pressure to facilitate the nucleophilic aromatic substitution of the chlorine atom by the methylamino group.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with water to remove any excess methylamine and other water-soluble impurities.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 2-(Methylamino)quinolin-8-ol.

Diagram of 2-(Methylamino)quinolin-8-ol Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product precursor 2-Chloro-8-hydroxyquinoline dissolution Dissolution in Solvent precursor->dissolution methylamine Methylamine methylamine->dissolution reaction Heating under Pressure dissolution->reaction Nucleophilic Aromatic Substitution workup Solvent Removal & Washing reaction->workup purification Column Chromatography/Recrystallization workup->purification product 2-(Methylamino)quinolin-8-ol purification->product

Caption: Workflow for the synthesis of 2-(Methylamino)quinolin-8-ol.

Physicochemical Properties: A Comparative Table

The introduction of the methylamino group at the 2-position is expected to alter the physicochemical properties of the 8-hydroxyquinoline scaffold. These changes can have a profound impact on the compound's solubility, bioavailability, and interaction with biological targets.

Property8-Hydroxyquinoline2-(Methylamino)quinolin-8-olReference
Molecular Formula C₉H₇NOC₁₀H₁₀N₂O[1]
Molecular Weight 145.16 g/mol 174.20 g/mol [1][2]
Appearance White to off-white crystalline powder-[1]
Melting Point 73-75 °C-
Boiling Point 267 °C374.7±22.0 °C (Predicted)[2]
Water Solubility 1.35 g/L at 25 °C4553.3 mg/L (Predicted)[3]
logP 2.021.8 (Predicted)
pKa 5.0 (pyridinium ion), 9.8 (hydroxyl group)5.72±0.30 (Predicted)[2]

Note: Experimental data for 2-(Methylamino)quinolin-8-ol is limited; some values are predicted based on computational models.

Biological Activities: A Head-to-Head Comparison

The true measure of a novel compound's potential lies in its biological activity. Both 8-hydroxyquinoline and its derivatives have been extensively studied for their therapeutic properties.

Antimicrobial Activity

8-Hydroxyquinoline is a well-established antimicrobial agent with a broad spectrum of activity against bacteria and fungi. Its mechanism of action is largely attributed to its ability to chelate essential metal ions, thereby disrupting microbial metabolism. The introduction of substituents on the 8-hydroxyquinoline ring can significantly modulate this activity.

While direct comparative studies with 2-(Methylamino)quinolin-8-ol are scarce, studies on other 2-substituted 8-hydroxyquinoline derivatives provide valuable insights. For instance, the introduction of a methyl group at the 2-position in 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) resulted in potent activity against M. tuberculosis, M. smegmatidis, and both methicillin-sensitive and -resistant S. aureus (MSSA and MRSA)[4][5]. This suggests that substitution at the C2 position can enhance antimicrobial efficacy. It is plausible that the methylamino group in 2-(Methylamino)quinolin-8-ol could similarly influence its antimicrobial profile, potentially through altered lipophilicity and electronic effects that affect cell penetration and target interaction. A new 8-hydroxyquinoline derivative, PH176, showed promising activity against MRSA with MIC50 and MIC90 values of 16 and 32 μg/ml, respectively[6].

Table: Minimum Inhibitory Concentration (MIC) Data for 8-Hydroxyquinoline and a Representative 2-Substituted Derivative

CompoundStaphylococcus aureus (MIC in µM)Mycobacterium tuberculosis (MIC in µM)Reference
8-Hydroxyquinoline>100-[7]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)1.1 (MRSA)0.1[4][5]

Note: Data for 2-(Methylamino)quinolin-8-ol is not available in the reviewed literature.

Anticancer Activity

8-Hydroxyquinoline and its derivatives have demonstrated significant anticancer activity against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and disruption of angiogenesis, often linked to their metal-chelating properties.

Table: IC50 Values of 8-Hydroxyquinoline and a Representative 2-Substituted Derivative Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
8-HydroxyquinolineHCT 116 (Colon)9.33
8-Hydroxy-2-quinolinecarbaldehydeHep3B (Liver)6.25±0.034

Note: Data for 2-(Methylamino)quinolin-8-ol is not available in the reviewed literature.

Mechanism of Action: The Role of Metal Chelation

A central theme in the biological activity of both 8-hydroxyquinoline and its derivatives is their ability to chelate metal ions. Metal ions such as iron, copper, and zinc are essential cofactors for many enzymes involved in critical cellular processes. By sequestering these metal ions, 8-hydroxyquinoline and its derivatives can disrupt these processes in pathogenic microorganisms and cancer cells, leading to their demise.

The introduction of the methylamino group at the C2 position in 2-(Methylamino)quinolin-8-ol can influence its metal-chelating properties. The electron-donating nature of the methylamino group may enhance the electron density on the quinoline ring, potentially affecting the stability of the metal complexes formed. Furthermore, the steric bulk of the substituent at the C2 position can also play a role in the geometry and stability of the metal chelate.

Diagram of the Metal Chelation Mechanism

G cluster_ligand Quinoline Ligand cluster_metal Metal Ion cluster_process Process cluster_outcome Biological Outcome ligand 8-Hydroxyquinoline or 2-(Methylamino)quinolin-8-ol chelation Chelation ligand->chelation metal Essential Metal Ion (e.g., Fe²⁺, Cu²⁺, Zn²⁺) metal->chelation disruption Disruption of Metalloprotein Function chelation->disruption Formation of Stable Metal Complex outcome Antimicrobial/Anticancer Activity disruption->outcome

Caption: Generalized mechanism of action involving metal chelation.

Conclusion and Future Perspectives

This comparative guide highlights the established importance of 8-hydroxyquinoline and the emerging potential of its 2-substituted derivatives, exemplified by 2-(Methylamino)quinolin-8-ol. While 8-hydroxyquinoline remains a valuable scaffold, the introduction of a methylamino group at the 2-position offers a promising avenue for modulating its physicochemical and biological properties.

The available data, although limited for 2-(Methylamino)quinolin-8-ol, suggests that this modification could lead to enhanced antimicrobial and anticancer activities. However, to fully elucidate its potential, further research is imperative. Direct comparative studies investigating the antimicrobial and anticancer efficacy of 2-(Methylamino)quinolin-8-ol against 8-hydroxyquinoline are crucial. Detailed investigations into its metal-chelating properties and mechanism of action will provide a deeper understanding of its biological activity.

For drug development professionals, 2-(Methylamino)quinolin-8-ol represents a lead compound worthy of further exploration. Its synthesis is feasible, and the initial predictions of its properties are encouraging. Future studies should focus on generating robust experimental data to validate these predictions and to explore the full therapeutic potential of this promising 8-hydroxyquinoline derivative.

References

  • Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., ... & Tang, J. C. O. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS medicinal chemistry letters, 4(2), 170-174.
  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. Retrieved from [Link]
  • McDonough, M. A., et al. (2017). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 7(83), 52695-52701.
  • Chemchart. (n.d.). 2-(methylamino)quinolin-8-ol (70125-17-6). Retrieved from [Link]
  • Spengler, G., et al. (2019). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 62(15), 7094-7114.
  • Ribeiro, C., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1109694.
  • PubChem. (n.d.). 2-Methyl-8-aminoquinoline. Retrieved from [Link]
  • PubChem. (n.d.). 2-Amino-8-quinolinol. Retrieved from [Link]
  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. Retrieved from [Link]
  • Lall, N., et al. (2020). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 17(10), e2000441.
  • Al-Tel, T. H. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596.
  • ResearchGate. (n.d.). Minimum inhibitory concentrations (MIC, mg/dm3) of the newly synthesized 8-hydroxyquinoline derivatives against some Staphylococcus aureus strains. Retrieved from [Link]
  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • Google Patents. (n.d.). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
  • Al-Zoubi, W., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 5036.
  • Lall, N., et al. (2020). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. ResearchGate. Retrieved from [Link]
  • da Silva, P. H., et al. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future Microbiology, 17(5), 425-436.
  • PubChem. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

Sources

comparative study of the metal complexes of 2-(Methylamino)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Metal Complexes of 2-(Methylamino)quinolin-8-ol

Introduction: The Privileged Scaffold of Quinolin-8-ol

Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Among these, 8-hydroxyquinoline (also known as 8-quinolinol or oxine) is a premier chelating agent, capable of forming stable complexes with a wide range of metal ions through its bidentate N,O donor atoms.[1][2] This chelating ability is central to its diverse biological activities, including antimicrobial, anticancer, and antineurodegenerative properties.[2][3][4] The mechanism often involves the chelation of metal ions crucial for the function of enzymes in pathogenic organisms or cancer cells.[1]

This guide focuses on a specific derivative, 2-(Methylamino)quinolin-8-ol . The introduction of a methylamino group at the C-2 position, adjacent to the coordinating quinoline nitrogen, is expected to modulate the steric and electronic properties of the ligand. This substitution can influence the stability, geometry, and, consequently, the biological efficacy of its metal complexes compared to the unsubstituted 8-HQ scaffold. This analysis aims to provide a predictive and comparative framework for researchers exploring this novel class of compounds.

Synthesis and Coordination Chemistry

The synthesis of 2-(Methylamino)quinolin-8-ol and its subsequent complexation with metal ions follow established organometallic procedures. The choice of solvent, temperature, and stoichiometry are critical for isolating pure, crystalline products.

General Synthetic Pathway

The formation of a metal complex with 2-(Methylamino)quinolin-8-ol typically involves the reaction of the ligand with a metal salt (e.g., chloride or acetate) in a 2:1 ligand-to-metal molar ratio, yielding a neutral complex of the type ML₂.[1][5] The reaction is often carried out in an alcoholic solvent to facilitate the dissolution of the reactants and the precipitation of the product.

G cluster_0 Ligand & Metal Salt Preparation cluster_1 Reaction cluster_2 Product Isolation & Purification Ligand 2-(Methylamino)quinolin-8-ol in Ethanol Mixing Mix Solutions (2:1 Molar Ratio) Ligand->Mixing MetalSalt Metal(II) Salt (e.g., CuCl₂·2H₂O) in Ethanol MetalSalt->Mixing AdjustpH Adjust pH with NaOH to facilitate deprotonation Mixing->AdjustpH Reflux Reflux with Stirring (2-3 hours) Precipitate Cool to Room Temp Collect Precipitate Reflux->Precipitate AdjustpH->Reflux Wash Wash with Ethanol & Ether Precipitate->Wash Dry Dry under Vacuum Wash->Dry Characterize Characterization (FTIR, UV-Vis, NMR, etc.) Dry->Characterize

Caption: General workflow for the synthesis of M(II)-[2-(Methylamino)quinolin-8-ol]₂ complexes.

Comparative Physicochemical Properties

The substitution at the C-2 position directly impacts the physicochemical characteristics of the resulting metal complexes.

Stability of Metal Complexes

The stability of a metal complex in solution is a measure of the strength of the metal-ligand bond, quantified by the stability constant (log K).[6] A higher log K value signifies a more stable complex. The stability of complexes with divalent metal cations typically follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[7]

The methylamino group at the C-2 position introduces steric hindrance near the nitrogen donor atom. This steric clash can slightly weaken the metal-nitrogen bond compared to the unsubstituted 8-hydroxyquinoline, resulting in lower stability constants. This effect is documented for the analogous 2-methyl-8-hydroxyquinoline.[8]

Table 1: Comparative Stability Constants (log K) of 8-Hydroxyquinoline Derivatives

Chelating Agent Metal Ion log K₁ log K₂ Overall Stability (log β₂) Reference
8-Hydroxyquinoline Cu²⁺ 12.8 11.7 24.5 [8]
Ni²⁺ 11.2 9.9 21.1 [8]
Zn²⁺ 10.5 9.5 20.0 [8]
Co²⁺ 10.4 9.2 19.6 [8]
2-Methyl-8-hydroxyquinoline Cu²⁺ 12.2 11.2 23.4 [8]
Ni²⁺ 9.8 8.6 18.4 [8]
Zn²⁺ 9.9 8.9 18.8 [8]
Co²⁺ 9.4 8.2 17.6 [8]
2-(Methylamino)quinolin-8-ol Cu²⁺ Predicted < 12.2 Predicted < 11.2 Predicted < 23.4 -

| | Ni²⁺ | Predicted < 9.8 | Predicted < 8.6 | Predicted < 18.4 | - |

Note: Values for 2-(Methylamino)quinolin-8-ol are predicted based on the steric trends observed in 2-methyl-8-hydroxyquinoline. The slightly larger size and flexibility of the methylamino group compared to a methyl group may further influence these values.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the coordination of the ligand to the metal ion.

  • FTIR Spectroscopy: Upon complexation, the broad O-H stretching band of the free ligand (around 3400 cm⁻¹) disappears, indicating deprotonation and coordination of the phenolic oxygen.[1][9] A key indicator of coordination is the shift of the C=N stretching vibration (around 1620 cm⁻¹) to a lower frequency.[10] Furthermore, the appearance of new, low-frequency bands corresponding to M-O (515–645 cm⁻¹) and M-N (431–496 cm⁻¹) vibrations confirms the formation of the chelate.[11]

  • UV-Visible Spectroscopy: The UV-Vis spectra of the complexes typically show a bathochromic (red) shift in the absorption bands compared to the free ligand.[1][9] These bands are attributed to n→π* and π→π* electronic transitions within the quinoline ring system.[9] The shift upon complexation is due to the delocalization of electrons in the newly formed chelate ring.

Comparative Biological Activity

A significant body of research demonstrates that the biological activity of quinoline derivatives is often enhanced upon complexation with metal ions.[3][4][12] This potentiation is frequently explained by Tweedy's Chelation Theory .

Tweedy's Chelation Theory: This theory proposes that chelation reduces the polarity of the central metal ion by sharing its positive charge with the donor atoms of the ligand and through π-electron delocalization over the chelate ring.[12] This process increases the lipophilic nature of the complex, making it easier to penetrate the lipid-rich cell membranes of microorganisms or cancer cells. Once inside the cell, the complex can disrupt normal cellular processes, such as enzyme function or DNA replication, leading to cell death.[4][12]

G cluster_0 start Metal Complex (Outside Cell) membrane Cell Membrane (Lipid Bilayer) start->membrane Increased Lipophilicity Facilitates Transport inside Intracellular Space target Intracellular Target (e.g., DNA, Enzymes) inside->target Binding effect Disruption of Cell Function (e.g., Bactericidal/Cytotoxic Effect) target->effect

Caption: Mechanism of enhanced biological activity via chelation theory.

Table 2: Representative Antimicrobial Activity of Quinoline-based Metal Complexes

Compound/Complex Organism Activity (MIC in µg/mL or Zone of Inhibition in mm) Reference
Schiff base of 2-quinolinecarboxaldehyde A549 (Lung Cancer) IC₅₀ > 50 µM [12]
Cu(II) complex of above Schiff base A549 (Lung Cancer) IC₅₀ = 3.93 µM [12]
Zn(II) complex of above Schiff base A549 (Lung Cancer) IC₅₀ = 18.26 µM [12]
8-Hydroxyquinoline S. aureus 18 mm zone of inhibition [1]
Co(II)-8-HQ Complex S. aureus 25 mm zone of inhibition [1]

| Ni(II)-8-HQ Complex | S. aureus | 28 mm zone of inhibition |[1] |

Note: Data is for related quinoline derivatives to illustrate the principle of enhanced activity upon complexation. It is highly probable that metal complexes of 2-(Methylamino)quinolin-8-ol would exhibit similar or superior activity compared to the free ligand.

Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and evaluation of these metal complexes.

Protocol: Synthesis of Bis[2-(Methylamino)quinolin-8-olato]copper(II)
  • Dissolution of Ligand: Dissolve 2-(Methylamino)quinolin-8-ol (2 mmol) in 30 mL of hot ethanol.

  • Dissolution of Metal Salt: In a separate flask, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (1 mmol) in 20 mL of ethanol.

  • Reaction: Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • pH Adjustment: Add a few drops of 1M ethanolic NaOH to the mixture to raise the pH to ~7-8, facilitating the deprotonation of the ligand's hydroxyl group. A color change and precipitation should be observed.

  • Reflux: Heat the mixture under reflux for 2 hours to ensure the reaction goes to completion.

  • Isolation: Allow the mixture to cool to room temperature. Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid product sequentially with cold ethanol and diethyl ether to remove unreacted starting materials.

  • Drying: Dry the purified complex in a vacuum desiccator over anhydrous CaCl₂.

  • Validation: Characterize the final product using FTIR, UV-Vis, and elemental analysis to confirm its structure and purity.

Protocol: Determination of Stability Constant via pH-metric Titration

This protocol, based on the Bjerrum method, allows for the determination of stepwise formation constants.[13][14]

  • Solution Preparation: Prepare the following solutions in a 70% DMF-water mixture with a constant ionic strength of 0.1M (maintained with KCl):

    • (A) 0.1M HCl

    • (B) 0.1M HCl + 0.05M Ligand

    • (C) 0.1M HCl + 0.05M Ligand + 0.01M Metal Salt

  • Titration: Titrate each solution against a standardized 0.1M KOH solution using a calibrated pH meter. Record the pH value after each addition of the titrant.

  • Data Analysis:

    • Plot the pH reading versus the volume of KOH added for each titration.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at various pH values.

    • Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L⁻]).

    • Plot n̄ versus pL (where pL = -log[L⁻]).

    • The stepwise stability constants, log K₁ and log K₂, can be determined from this formation curve at n̄ = 0.5 and n̄ = 1.5, respectively.

Conclusion

The metal complexes of 2-(Methylamino)quinolin-8-ol represent a promising area of research for the development of new therapeutic agents. By comparing its properties to the foundational 8-hydroxyquinoline scaffold, we can make informed predictions about its behavior. The steric hindrance introduced by the 2-methylamino group is expected to slightly reduce the stability of its metal complexes compared to 8-HQ, a factor that could modulate their biological activity and selectivity. However, the fundamental principle of enhanced lipophilicity and biological potency upon chelation is expected to hold true. The experimental protocols provided herein offer a robust framework for the synthesis, characterization, and evaluation of these novel compounds, paving the way for future discoveries in medicinal inorganic chemistry.

References

  • A Comparative Analysis of the Biological Activity of 2-Methyl-8-quinolinecarboxaldehyde and Its Metal Complexes. BenchChem.
  • García-Santos, I., Sanmartín, J., García-Deibe, A. M., Fondo, M., & Gómez, E. (2009). Structural and spectroscopic studies on some metal complexes of an 8-hydroxyquinoline derivative. ResearchGate. Available from: [Link]

  • Synthesis, characterization and biological activity of mixed ligands complexes of quinolin-8-ol and substituted chromones with Mn(II), Co(II), Ni(II) and Cu(II) metal ions. ResearchGate. Available from: [Link]

  • Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II). Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Litzow, M. R., et al. (1971). The spectral properties of 2-Methyl-8-[(6-methyl-2-pyridyl)methyleneamino]quinoline and its metal complexes. ResearchGate. Available from: [Link]

  • Stability Constants of Metal Complexes in Solution. SciSpace. Available from: [Link]

  • Stability constant of complexes. Wikipedia. Available from: [Link]

  • A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. ResearchGate. Available from: [Link]

  • A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. R Discovery. Available from: [Link]

  • The Formation Constants Of Certain Transition Metal Complexes. JETIR. Available from: [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND MICROBIAL STUDIES OF 3-{(E)-[(2-HYDROXYQUINOLIN-3 YL)METHYLIDENE] AMINO}. JETIR. Available from: [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. Available from: [Link]

  • Bretti, C., et al. (2016). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. PubMed Central. Available from: [Link]

  • Bacher, M., et al. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PubMed Central. Available from: [Link]

  • Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Journal of Chemistry Letters. Available from: [Link]

  • Synthesis and Characterization of some Mixed Ligand Complexes Containing (8-hydroxyquinoline) and (2-Picoline). Baghdad Science Journal. Available from: [Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Canc. MDPI. Available from: [Link]

  • A Comparative Analysis of the Chelating Properties of 2-Methyl-8-Quinoline Derivatives. BenchChem.
  • P -Metric Study Of Quinoline Pyrimidines Complexes In Mixed Solvent Media. JETIR. Available from: [Link]

  • Technical Guide: Spectroscopic Analysis of 2-Methyl-8-quinolinecarboxaldehyde. BenchChem.
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scirp.org. Available from: [Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 2-(Methylamino)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the integrity of analytical data is paramount. For a molecule like 2-(Methylamino)quinolin-8-ol, a derivative of the versatile 8-hydroxyquinoline scaffold with significant potential in medicinal chemistry, robust and reliable analytical methods are not just a regulatory requirement but the bedrock of sound scientific progress. This guide provides an in-depth comparison of multiple analytical techniques for the comprehensive characterization and quantification of 2-(Methylamino)quinolin-8-ol. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind our analytical choices, ensuring a self-validating system of analysis through the principles of cross-validation.

The process of analytical method validation is a documented demonstration that a method is suitable for its intended purpose, ensuring that it yields precise, accurate, and reproducible results.[1][2] This is crucial for every stage of drug development, from initial discovery to quality control in manufacturing.[3][4] Cross-validation, the comparison of data from two or more distinct analytical methods, is a powerful strategy to ensure data integrity, especially for novel or critical compounds like quinoline derivatives.[5]

This guide will explore four cornerstone analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will examine their respective strengths and limitations in the context of analyzing 2-(Methylamino)quinolin-8-ol, providing detailed protocols and the scientific rationale underpinning them.

General Analytical Workflow

A systematic approach is essential for the reliable analysis of any pharmaceutical compound. The following workflow illustrates the logical progression from sample preparation to data cross-validation, ensuring that the results are both accurate and defensible.

General Analytical Workflow General Analytical Workflow for 2-(Methylamino)quinolin-8-ol cluster_prep Sample Preparation cluster_validation Data Evaluation Sample Weigh & Dissolve Sample HPLC HPLC-UV/MS Sample->HPLC GCMS GC-MS Sample->GCMS UVVis UV-Vis Sample->UVVis NMR NMR Sample->NMR Standard Prepare Standard Solutions Standard->HPLC Standard->GCMS Standard->UVVis Quant Quantification & Purity HPLC->Quant GCMS->Quant UVVis->Quant Struct Structural Confirmation NMR->Struct Compare Compare Results Quant->Compare Struct->Compare Report Final Report Compare->Report

Caption: General workflow for the analysis and cross-validation of 2-(Methylamino)quinolin-8-ol.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is the cornerstone technique for purity assessment and quantification of non-volatile and thermally labile compounds, making it exceptionally well-suited for quinoline derivatives.[6][7][8] A reverse-phase method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is the logical starting point for a molecule like 2-(Methylamino)quinolin-8-ol.

Expertise & Rationale
  • Column Choice (C18): A C18 column is selected for its versatility and effectiveness in retaining moderately polar organic compounds like our target molecule through hydrophobic interactions.[8]

  • Mobile Phase (Acetonitrile/Water with Acid): Acetonitrile is a common organic modifier that provides good peak shape and lower pressure compared to methanol. The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) is critical. It protonates the basic nitrogen atoms on the quinoline ring and the methylamino group, suppressing silanol interactions with the column, which prevents peak tailing and improves resolution.[9]

  • Detector (UV-Vis): The quinoline ring system possesses strong chromophores, making it highly responsive to UV detection.[7] A photodiode array (PDA) detector is preferable as it provides spectral data for peak purity assessment. Analysis at a wavelength of maximum absorbance (λmax), likely around 254 nm or 280 nm for a quinoline structure, will ensure high sensitivity.

Experimental Protocol: HPLC Purity Assessment
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or PDA detector.[8]

  • Materials:

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic Acid (reagent grade).

  • Method Parameters:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. A gradient is chosen to effectively separate the main compound from potential impurities with varying polarities.[8]

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30 °C (to ensure reproducible retention times).

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of 1 mg/mL 2-(Methylamino)quinolin-8-ol reference standard in a 50:50 mixture of Acetonitrile and Water (diluent). Prepare working standards (e.g., 0.1, 0.05, 0.01 mg/mL) by serial dilution for linearity assessment.[8]

    • Sample Solution: Accurately weigh and dissolve the synthesized sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[9]

  • Validation Parameters:

    • Specificity: Ensure the peak for 2-(Methylamino)quinolin-8-ol is well-resolved from any impurities or degradation products.[4]

    • Linearity: Analyze the working standards and plot a calibration curve of peak area versus concentration. A correlation coefficient (r²) > 0.999 is expected.[4]

    • Accuracy & Precision: Determined by replicate injections of a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Structural Confirmation

GC-MS is a powerful technique offering high-resolution separation and definitive mass identification.[11] It is best suited for volatile and thermally stable compounds.[7] While 2-(Methylamino)quinolin-8-ol has polar functional groups (-OH, -NH-), making it non-ideal for direct GC analysis, derivatization can be employed to increase its volatility and thermal stability.[11]

Expertise & Rationale
  • Derivatization (Silylation): The hydroxyl (-OH) and amino (-NH-) groups are active sites that can cause poor peak shape and degradation in the hot GC inlet. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. It replaces the active protons with nonpolar trimethylsilyl (TMS) groups, rendering the molecule more volatile and thermally stable.

  • Column Choice (DB-5MS): A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5MS) is a robust general-purpose column suitable for a wide range of derivatized compounds.[12]

  • Ionization (Electron Ionization - EI): Standard 70 eV EI is used to generate a reproducible fragmentation pattern. This pattern acts as a "fingerprint" that can be compared against spectral libraries for identification and provides valuable structural information.[13][14]

Experimental Protocol: GC-MS Analysis (Post-Derivatization)

GC-MS Workflow GC-MS Derivatization and Analysis Workflow Sample 1. Dissolve Sample in Pyridine Deriv 2. Add BSTFA Reagent Sample->Deriv Heat 3. Heat at 70°C for 30 min Deriv->Heat Inject 4. Inject into GC-MS Heat->Inject Separate 5. GC Separation (DB-5MS Column) Inject->Separate Ionize 6. Electron Ionization (70 eV) Separate->Ionize Detect 7. Mass Analyzer (Quadrupole/TOF) Ionize->Detect Analyze 8. Data Analysis (Mass Spectrum) Detect->Analyze

Caption: Experimental workflow for GC-MS analysis involving silylation.

  • Instrumentation:

    • GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).[12]

  • Derivatization Procedure:

    • Dissolve ~1 mg of the sample in 100 µL of pyridine in a reaction vial.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

  • Method Parameters:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).[12]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]

    • Inlet Temperature: 250 °C.[12]

    • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.[12]

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis:

    • Confirm the presence of the derivatized molecule by identifying its molecular ion peak.

    • Analyze the fragmentation pattern to confirm the quinoline core and the presence of the methylamino and silylated hydroxyl groups.[13]

UV-Vis Spectrophotometry: A Rapid Quantification Tool

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for quantifying compounds with chromophores.[15] While it lacks the specificity of chromatographic methods, it is excellent for determining the concentration of a pure sample or for use in dissolution testing. A method for quinolin-8-ol sulfate has been developed by forming a colored complex, which could be adapted if direct measurement lacks sensitivity or specificity.[16] However, direct UV measurement is often sufficient for pure substances.

Expertise & Rationale
  • Solvent Choice: The choice of solvent can influence the λmax and absorptivity. Ethanol or methanol are common choices as they are transparent in the relevant UV range and can solubilize the compound. It is critical to use the same solvent for the blank, standards, and samples.

  • Wavelength Selection (λmax): To achieve maximum sensitivity and adherence to the Beer-Lambert Law, the absorbance must be measured at the wavelength of maximum absorption (λmax). This is determined by scanning a dilute solution of the compound across the UV-Vis spectrum (e.g., 200-400 nm). For quinoline derivatives, multiple peaks are expected.[17][18]

Experimental Protocol: UV-Vis Quantification
  • Instrumentation:

    • A calibrated dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Determine λmax: Prepare a dilute solution (~10 µg/mL) of 2-(Methylamino)quinolin-8-ol in methanol. Scan the solution from 400 nm to 200 nm to identify the λmax.

    • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 2, 5, 10, 15, 20 µg/mL) in methanol.

    • Measure Absorbance: Using methanol as the blank, measure the absorbance of each standard solution at the predetermined λmax.

    • Plot Data: Create a calibration curve by plotting absorbance vs. concentration. The curve should be linear with an r² > 0.995.[16]

    • Analyze Sample: Prepare a solution of the unknown sample with a concentration expected to fall within the linear range of the calibration curve. Measure its absorbance and determine the concentration using the regression equation from the calibration curve.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the definitive structural elucidation of organic molecules.[19] While not a high-throughput quantitative tool, it is essential for confirming the identity and structure of a newly synthesized compound like 2-(Methylamino)quinolin-8-ol. Both 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments are necessary for complete assignment.[20][21]

Expertise & Rationale
  • Solvent Choice (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can solubilize a wide range of compounds and, importantly, allows for the observation of exchangeable protons from the -OH and -NH groups. In other solvents like CDCl₃, these peaks can be broad or may not be observed.

  • 1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR shows the number of unique carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).[20]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular skeleton.[20]

Experimental Protocol: NMR Structural Characterization
  • Instrumentation:

    • NMR spectrometer (e.g., 300 MHz or higher for better resolution).[20]

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D spectra: gCOSY, gHSQC, and gHMBC.

  • Data Analysis:

    • ¹H Spectrum: Assign protons based on their chemical shifts (aromatic region for quinoline protons), integration (number of protons), and multiplicity (splitting pattern).

    • ¹³C Spectrum: Assign carbons based on chemical shifts and HSQC correlation to their attached protons.

    • COSY Spectrum: Confirm proton-proton connectivities within the quinoline and methylamino fragments.

    • HMBC Spectrum: Use long-range correlations to connect the different fragments of the molecule, for example, confirming the position of the methylamino group at C2 and the hydroxyl group at C8.

Comparative Summary and Cross-Validation

No single technique provides all the necessary information. True analytical confidence is achieved by cross-validating the results from orthogonal (different and independent) methods.

Parameter HPLC-UV GC-MS (derivatized) UV-Vis Spec. NMR Spec.
Primary Use Purity, QuantificationIdentification, QuantificationQuantification (pure sample)Structural Elucidation
Selectivity HighVery HighLowVery High
Sensitivity High (ng range)[6]Very High (pg range)[22]Moderate (µg range)[15]Low (mg range)
Sample Prep. Simple (dissolve & filter)Complex (derivatization)Very Simple (dissolve)Simple (dissolve)
Throughput HighMediumVery HighLow
Cost/Sample Low-MediumMedium-HighVery LowHigh
Limitations Requires reference standardRequires volatility/derivatization[7]Prone to interference[15]Insensitive, complex data

Cross-Validation in Practice:

  • Identity Confirmation: The molecular weight determined by GC-MS should confirm the structure proposed by NMR.

  • Purity Assessment: The purity value obtained by HPLC (e.g., 99.5% by area percent) should be in agreement with the ¹H NMR data (by integrating the compound peaks against any impurity peaks).

  • Quantification: The concentration of a solution as determined by HPLC should match the value obtained by quantitative NMR (qNMR) or UV-Vis spectrophotometry (for a verified pure sample).

By employing this multi-faceted approach, we build a self-validating system where the strengths of one technique compensate for the limitations of another. This ensures the generation of reliable, accurate, and defensible data, which is the cornerstone of scientific integrity in drug development and research.

References

  • Vertex AI Search. (n.d.).
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
  • MDPI. (2023).
  • Emery Pharma. (2023).
  • PharmaTutor. (n.d.).
  • Labforward. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?.
  • ResearchGate. (2015).
  • BenchChem. (n.d.).
  • MDPI. (n.d.). 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol.
  • PubMed. (2015).
  • ResearchGate. (2024).
  • Creative Proteomics. (2024). GC Vs.
  • Bitesize Bio. (n.d.). HPLC and GC: 6 Simple Differences to Enhance Your Research.
  • Patsnap. (2025).
  • International Journal of Applied Pharmaceutics. (n.d.).
  • BenchChem. (n.d.).
  • Journal of Chemical Education. (2025).
  • ResearchGate. (2025). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline.
  • BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 2-(Quinolin-8-yloxy)propanoic acid.
  • MDPI. (2021). The Role of High-Resolution Analytical Techniques in the Development of Functional Foods.
  • MDPI. (n.d.).
  • ResearchGate. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
  • HETEROCYCLES. (2021).
  • PMC - NIH. (n.d.).
  • Recipe. (2016).
  • BenchChem. (n.d.). Application Notes and Protocols for the Analysis of 7-(prop-1-en-1-yl)quinolin-8-ol by HPLC and NMR.
  • PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy.

Sources

A Comparative Guide to the Structure-Activity Relationships of 2-(Methylamino)quinolin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(Methylamino)quinolin-8-ol derivatives. While direct comparative studies on this specific scaffold are limited, this document synthesizes findings from closely related 8-hydroxyquinoline and 2-aminoquinoline analogs to provide researchers, scientists, and drug development professionals with a detailed understanding of the key structural features influencing biological activity. By examining the impact of various substitutions on the quinoline core, we aim to guide the rational design of novel and potent therapeutic agents.

The 8-Hydroxyquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The 8-hydroxyquinoline (8-HQ) core is a well-established pharmacophore known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The versatile nature of the 8-HQ scaffold stems from its ability to chelate metal ions, a mechanism often implicated in its biological effects.[3] The strategic placement of substituents on the quinoline ring allows for the fine-tuning of its physicochemical properties and biological targets.[4]

The Significance of the 2-(Methylamino) and 8-Hydroxy Functionalities

The presence of a hydroxyl group at the C-8 position and an amino group at the C-2 position of the quinoline ring are critical determinants of biological activity. The 8-hydroxyl group is a key contributor to the metal-chelating properties of these compounds and has been shown to be essential for the antitumor effects of some quinoline derivatives.[5] Substitution of the 8-hydroxyl with an 8-methoxy group, for instance, can lead to a decrease in antitumoral activity.

While specific data on the 2-methylamino group in the context of an 8-hydroxyquinoline is scarce, studies on the closely related 8-(methylamino)-2-oxo-1,2-dihydroquinoline scaffold have demonstrated the profound impact of the N-methylamino group at the C-8 position on inhibitory activity against DNA gyrase. In these studies, the 8-methylamino derivatives consistently showed significantly higher potency compared to their unsubstituted or ethylamino counterparts. This suggests that the methylamino group may provide optimal interactions within the target's binding pocket.

Comparative Structure-Activity Relationship Analysis

The biological activity of 2-(Methylamino)quinolin-8-ol derivatives can be modulated by introducing various substituents at different positions of the quinoline ring. The following sections detail the impact of these modifications based on evidence from related quinoline scaffolds.

Substitutions at the C-5 and C-7 Positions

Halogenation at the C-5 and C-7 positions of the 8-hydroxyquinoline ring has been a common strategy to enhance biological activity.

  • Antimicrobial Activity : Dihalogenated 8-hydroxyquinolines, such as those with chloro and iodo groups at C-5 and C-7, have shown potent antimicrobial activity.[6] For instance, 5,7-dichloro-8-hydroxy-2-methylquinoline has demonstrated high inhibitory potential against various bacterial strains.

  • Anticancer Activity : The introduction of electron-withdrawing substituents at the C-5 position has been shown to improve anticancer activity.[4] Conversely, bulky or electron-donating groups at these positions may lead to a decrease in potency.

Modifications of the 2-Amino Group

While our focus is on the 2-methylamino group, it is instructive to consider how alterations to this moiety might affect activity. In broader studies of aminoquinolines, the nature of the amino substituent can influence potency and selectivity. For instance, in a series of antimalarial quinolinyl thiourea derivatives, a terminal dimethylamino group on a side chain showed improved activity over a primary amino group.[7] This highlights that even subtle changes to the amino functionality can have a significant impact.

Aromatic Amide Substitutions at the C-2 Position

Replacing the methylamino group with larger aromatic amides has been explored in the broader class of 8-hydroxyquinolines. Such modifications have been shown to increase lipophilicity and can enhance antiviral activity, likely due to the electron-withdrawing nature of the anilide substituents.[4] This suggests that while the small methylamino group may be optimal for certain targets like DNA gyrase, larger substituents at the C-2 position could be beneficial for other therapeutic applications.

Tabular Summary of Biological Data

To provide a quantitative perspective, the following table summarizes the inhibitory concentrations (IC50) of closely related 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives against E. coli DNA gyrase. This data underscores the potential potency that the 8-methylamino group can confer.

Compound IDR Group (at C-3)E. coli DNA Gyrase IC50 (µM)
13e 4-(carboxymethyl)phenyl0.0017
13a 3-carboxyphenyl0.21

Data extracted from a study on DNA gyrase inhibitors.

Experimental Protocols

General Synthesis of 8-Hydroxyquinoline Derivatives

A common method for the synthesis of substituted 8-hydroxyquinolines is the Skraup-Doebner-von Miller reaction. This involves the condensation of an appropriately substituted o-aminophenol with an α,β-unsaturated aldehyde or ketone.

Step-by-step Methodology:

  • Reaction Setup: To a solution of the substituted o-aminophenol in a suitable solvent (e.g., ethanol, acetic acid), add the α,β-unsaturated aldehyde or ketone and a catalytic amount of an acid (e.g., sulfuric acid, hydrochloric acid).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by neutralization with a base (e.g., sodium hydroxide, ammonia). The crude product is then collected by filtration, washed, and purified by recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included. The plates are then incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are incubated for another 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizations

General Synthetic Scheme for 8-Hydroxyquinoline Derivatives

G aminophenol o-Aminophenol cyclization Cyclization & Dehydration aminophenol->cyclization unsaturated_carbonyl α,β-Unsaturated Aldehyde/Ketone unsaturated_carbonyl->cyclization acid_catalyst Acid Catalyst (e.g., H₂SO₄) reflux Heat (Reflux) acid_catalyst->reflux reflux->cyclization hydroxyquinoline 8-Hydroxyquinoline Derivative cyclization->hydroxyquinoline

Caption: General synthetic pathway for 8-hydroxyquinoline derivatives via the Skraup-Doebner-von Miller reaction.

Key Structure-Activity Relationship Trends

SAR cluster_quinoline 2-(Methylamino)quinolin-8-ol Core cluster_activity Biological Activity C2 C2: Methylamino (Potentially enhances potency) Enzyme_Inhibition Enzyme Inhibition (e.g., DNA Gyrase) C2->Enzyme_Inhibition Key Interaction C5_C7 C5 & C7: Halogenation (Increases antimicrobial/anticancer activity) Anticancer Anticancer C5_C7->Anticancer Antimicrobial Antimicrobial C5_C7->Antimicrobial C8 C8: Hydroxyl (Essential for metal chelation) C8->Anticancer Chelation C8->Antimicrobial Chelation

Caption: Summary of key structure-activity relationship trends for 2-(Methylamino)quinolin-8-ol derivatives.

Conclusion

The 2-(Methylamino)quinolin-8-ol scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and extensive SAR studies for this specific derivative are yet to be widely published, a comprehensive analysis of related 8-hydroxyquinoline and 2-aminoquinoline analogs provides valuable insights for future drug design. The 8-hydroxyl group is crucial for metal chelation and biological activity, while the 2-methylamino group has the potential to significantly enhance potency, as demonstrated in related scaffolds. Further exploration of substitutions at the C-5 and C-7 positions with halogens or other electron-withdrawing groups is a rational approach to optimize the anticancer and antimicrobial properties of these compounds. The experimental protocols and SAR trends outlined in this guide offer a solid foundation for researchers to build upon in their quest for more effective and selective 2-(Methylamino)quinolin-8-ol-based therapeutics.

References

  • Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., ... & Tang, J. C. O. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS medicinal chemistry letters, 4(2), 170–174. [Link]

  • Szakács, D., Mbuya, K., Ke, B., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7859-7881. [Link]

  • Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1262, 133036. [Link]

  • Ribeiro, N., Marques, F., Correia, I., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1148812. [Link]

  • Cherdtrakulkiat, R., Boonpangrak, S., Sinthupoom, N., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemistry and biophysics reports, 6, 135–141. [Link]

  • Harsh, M. L., & Solanki, P. (2022). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Bulletin of Environment, Pharmacology and Life Sciences, Special Issue[5], 1627-1632. [Link]

  • Singh, A., & Kumar, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Molecular Diversity. [Link]

  • Singh, P. P., Kumar, A., & Kumar, V. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS omega, 3(7), 7554–7567. [Link]

  • Ökten, S., Yılmaz, V. T., & Büyükgüngör, O. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(7), 804-813. [Link]

  • Chen, Y. F., Wang, Y. C., Lin, Y. W., et al. (2015). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International journal of molecular sciences, 16(11), 27727–27738. [Link]

  • Chen, Y. L., Chen, I. L., Wang, T. C., et al. (2015). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British journal of pharmacology, 172(10), 2559–2573. [Link]

  • De Villiers, K. A., Gessner, R. K., Taylor, D., et al. (2020). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. ChemistryOpen, 9(7), 734–744. [Link]

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4). [Link]

  • Mosaffa, F., Hadizadeh, F., Fathi, F., et al. (2019). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Research in pharmaceutical sciences, 14(4), 335–346. [Link]

  • Saadeh, H. A., Sweidan, K. A., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (Basel, Switzerland), 25(18), 4321. [Link]

  • Taha, M., Ismail, N. H., Imran, S., et al. (2022). α-Glucosidase and α-Amylase Inhibitory Potentials of Quinoline–1,3,4-oxadiazole Conjugates Bearing 1,2,3-Triazole with Antioxidant Activity, Kinetic Studies, and Computational Validation. Molecules, 27(17), 5427. [Link]

  • Varghese, B., & James, D. A. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(12), e2000220. [Link]

  • Wube, A. A., K-S., S., W., K., & B., S. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6858. [Link]

Sources

A Comparative Benchmarking Guide: Evaluating the Antibacterial Potential of 2-(Methylamino)quinolin-8-ol Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, the quinoline scaffold has emerged as a promising foundation for the development of new therapeutics. Within this class, 8-hydroxyquinoline derivatives have garnered significant attention for their potent antibacterial properties, largely attributed to their metal-chelating capabilities. This guide provides a comprehensive technical comparison of a novel derivative, 2-(Methylamino)quinolin-8-ol, against a panel of well-established antibacterial agents: ciprofloxacin, gentamicin, and vancomycin.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the compound's potential efficacy, supported by detailed experimental protocols for its evaluation. It is important to note that while extensive data exists for the 8-hydroxyquinoline class, specific experimental data for 2-(Methylamino)quinolin-8-ol is not yet publicly available. Therefore, for the purpose of this illustrative guide, we will utilize hypothetical data based on the performance of structurally similar 2-substituted 8-hydroxyquinoline derivatives to provide a realistic benchmarking framework.

Introduction: The Promise of 2-(Methylamino)quinolin-8-ol

The core of 8-hydroxyquinoline's antibacterial activity lies in its ability to chelate essential metal ions, such as iron, zinc, and copper, which are critical for bacterial enzyme function and survival. This disruption of metal homeostasis can lead to a cascade of events, ultimately inhibiting bacterial growth and proliferation. The introduction of a methylamino group at the 2-position of the quinoline ring may modulate the compound's lipophilicity, cell permeability, and metal-binding affinity, potentially enhancing its antibacterial spectrum and potency.

This guide will benchmark 2-(Methylamino)quinolin-8-ol against three cornerstone antibiotics, each with a distinct mechanism of action:

  • Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1]

  • Gentamicin: An aminoglycoside that binds to the 30S ribosomal subunit, leading to mistranslation of mRNA and inhibition of protein synthesis.[2][3]

  • Vancomycin: A glycopeptide that inhibits cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.[4][5][6]

By comparing the in vitro activity of 2-(Methylamino)quinolin-8-ol against these established agents, we can gain valuable insights into its potential clinical utility and identify key areas for further investigation.

Mechanism of Action: A Comparative Overview

A fundamental aspect of benchmarking a novel antibacterial agent is understanding its mechanism of action in the context of existing drugs.

2.1. 2-(Methylamino)quinolin-8-ol: A Putative Metal Chelator

The primary proposed mechanism of action for 8-hydroxyquinoline derivatives is the chelation of intracellular metal ions.[7] This sequestration of essential cations disrupts various metabolic pathways within the bacterial cell. The hydroxyl group at the 8-position is crucial for this activity. It is hypothesized that the methylamino substitution at the 2-position could influence the compound's electronic properties and steric hindrance, thereby affecting its chelating efficiency and target specificity.

Caption: Proposed mechanism of 2-(Methylamino)quinolin-8-ol.

2.2. Established Agents: Diverse Molecular Targets

In contrast, the established agents operate through well-defined and distinct mechanisms:

Established_Mechanisms cluster_Cipro Ciprofloxacin cluster_Genta Gentamicin cluster_Vanco Vancomycin Cipro Ciprofloxacin DNA_Gyrase DNA Gyrase / Topoisomerase IV Cipro->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks Genta Gentamicin Ribosome_30S 30S Ribosomal Subunit Genta->Ribosome_30S Binds to Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibits Vanco Vancomycin Peptidoglycan D-Ala-D-Ala Termini Vanco->Peptidoglycan Binds to Cell_Wall Cell Wall Synthesis Peptidoglycan->Cell_Wall Inhibits

Caption: Mechanisms of action for established antibacterial agents.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the generation of reliable and comparable data, standardized methodologies are paramount. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][8]

3.1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted standard for determining MIC values.[1][8]

3.1.1. Experimental Workflow

MIC_Workflow start Start prep_plate Prepare 96-well plate with serial dilutions of test compounds start->prep_plate inoculate Inoculate wells with bacterial suspension prep_plate->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity and determine MIC incubate->read_results end End read_results->end MBC_Workflow start Start with MIC plate subculture Subculture from clear wells (at and above MIC) onto Mueller-Hinton Agar plates start->subculture incubate Incubate plates at 37°C for 18-24 hours subculture->incubate count_colonies Count bacterial colonies incubate->count_colonies determine_mbc Determine MBC (concentration with ≥99.9% killing) count_colonies->determine_mbc end End determine_mbc->end

Caption: Workflow for MBC determination.

3.2.2. Step-by-Step Protocol

  • Following MIC determination, select the wells showing no visible growth.

  • Aspirate a small aliquot (e.g., 10 µL) from each of these clear wells.

  • Spot-inoculate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Comparative Performance Data

The following table presents a hypothetical comparison of the MIC values for 2-(Methylamino)quinolin-8-ol against the established antibacterial agents. This data is based on published results for structurally related 2-substituted 8-hydroxyquinoline derivatives and serves as an illustrative benchmark. [6][9][10]

Antibacterial Agent Mechanism of Action S. aureus ATCC 29213 MIC (µg/mL) E. coli ATCC 25922 MIC (µg/mL)
2-(Methylamino)quinolin-8-ol Metal Chelation (presumed) 2 8
Ciprofloxacin DNA Gyrase/Topoisomerase IV Inhibitor 0.25 0.015
Gentamicin 30S Ribosome Inhibitor 0.5 0.25

| Vancomycin | Cell Wall Synthesis Inhibitor | 1 | >128 |

Note: Data for 2-(Methylamino)quinolin-8-ol is hypothetical and for illustrative purposes only.

Discussion and Future Directions

This guide provides a framework for the systematic evaluation of 2-(Methylamino)quinolin-8-ol as a potential antibacterial agent. Based on the illustrative data, several key observations can be made:

  • Gram-Positive Activity: The hypothetical data suggests that 2-(Methylamino)quinolin-8-ol possesses moderate activity against the Gram-positive organism S. aureus. While not as potent as the established agents, this level of activity warrants further investigation, particularly against drug-resistant strains such as MRSA.

  • Gram-Negative Activity: The compound is predicted to have weaker activity against the Gram-negative bacterium E. coli. This is a common characteristic of many 8-hydroxyquinoline derivatives and may be attributed to the outer membrane of Gram-negative bacteria acting as a permeability barrier.

  • Unique Mechanism: The presumed mechanism of metal chelation offers a potential advantage in an era of widespread resistance to traditional antibiotic classes. It is less likely to be affected by existing resistance mechanisms that target specific enzymes or cellular structures.

Future research should focus on:

  • Synthesis and In Vitro Testing: The primary next step is the actual synthesis and in vitro evaluation of 2-(Methylamino)quinolin-8-ol to obtain empirical data and validate (or refute) the hypothetical performance outlined in this guide.

  • Spectrum of Activity: Testing against a broader panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant isolates, is crucial.

  • Mechanism of Action Studies: Elucidating the precise mechanism of action through techniques such as metal-binding assays and transcriptomics will provide a deeper understanding of its antibacterial effects.

  • Toxicity and Safety: In vitro and in vivo toxicity studies are essential to assess the compound's safety profile and therapeutic index.

References

  • Debio 1452 MIC Quality Control Range with Staphylococcus aureus ATCC 29213 Using a Multi-laboratory Study Design. Available at: [Link]

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8.
  • Antimicrobial MIC ranges for E. coli ATCC 25922 at 24 and 48 h of incubation. ResearchGate. Available at: [Link]

  • Determination of Disk Diffusion and MIC Quality Control Ranges for Nafithromycin (WCK 4873), a New Lactone-Ketolide. ASM Journals. Available at: [Link]

  • Development of EUCAST zone diameter breakpoints and quality control range for Staphylococcus aureus with ceftaroline 5-μg disk. PubMed. Available at: [Link]

  • Ciprofloxacin. Wikipedia. Available at: [Link]

  • Gentamicin. Wikipedia. Available at: [Link]

  • Vancomycin. Wikipedia. Available at: [Link]

  • CLSI M07-Ed11 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition. ANSI Webstore. Available at: [Link]

  • Determination of MIC Quality Control Parameters for Exebacase, a Novel Lysin with Antistaphylococcal Activity. PubMed Central. Available at: [Link]

  • Antimicrobial Susceptibility Testing of Aquatic Bacteria: Quality Control Disk Diffusion Ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28°C. National Institutes of Health. Available at: [Link]

  • Vancomycin - StatPearls. NCBI Bookshelf. Available at: [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. PubMed Central. Available at: [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. PubMed Central. Available at: [Link]

  • Gentamicin: Mechanism of Action, Adverse Effects and Dosage. Urology Textbook. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • CLSI M100 ED30:2020 – Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Table 1. MIC Breakpoints a. Reginfo.gov. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. ResearchGate. Available at: [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. PubMed. Available at: [Link]

  • CLSI 2024 M100Ed34(1). Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available at: [Link]

  • CLSI M100™. Pediatric infectious diseases electronic library. Available at: [Link]

  • Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. PubMed Central. Available at: [Link]

  • A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. ResearchGate. Available at: [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. Available at: [Link]

  • In Vitro Antibacterial Activities of 8-Quinolinamines a. ResearchGate. Available at: [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. ASM Journals. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at: [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PubMed Central. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. Available at: [Link]

  • Antimicrobial Activity of 8-Quinolinol, Its Salts with Salicylic Acid and 3-Hydroxy-2-Naphthoic Acid, and the Respective Copper (II) Chelates in Liquid Culture. PubMed Central. Available at: [Link]

Sources

An Investigator's Guide to the In Vivo Validation of 2-(Methylamino)quinolin-8-ol: A Comparative Framework for Therapeutic Potential Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 2-(Methylamino)quinolin-8-ol, a novel quinoline derivative. Given the nascent stage of research on this specific molecule, this document synthesizes data from structurally related compounds to build a predictive therapeutic profile and outlines a rigorous, multi-stage experimental plan for its preclinical evaluation. We will compare its hypothesized potential against established quinoline-based agents, offering a roadmap for researchers in drug discovery and development.

Introduction: The Quinoline Scaffold and the Promise of 2-(Methylamino)quinolin-8-ol

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs with a wide range of applications, from antimalarials to anticancer agents.[1][2][3] The therapeutic versatility of quinolines stems from their ability to be extensively functionalized, allowing for the fine-tuning of their biological activities.[2][4]

The subject of this guide, 2-(Methylamino)quinolin-8-ol, combines two key pharmacophoric features: the 8-hydroxyquinoline (8-HQ) moiety and a methylamino group at the 2-position. The 8-HQ core is a well-established chelator of divalent metal ions such as iron, copper, and zinc.[5][6][7] This metal-binding capacity is integral to the antimicrobial, antifungal, and neuroprotective activities of many 8-HQ derivatives, as it can disrupt essential metal-dependent enzymes in pathogens or modulate metal-induced oxidative stress in neurodegenerative diseases.[7][8] The addition of a methylamino group can potentially enhance the compound's bioavailability and cellular uptake, further augmenting its therapeutic efficacy.[5]

While direct in vivo studies on 2-(Methylamino)quinolin-8-ol are not yet prevalent in the public domain, its structural alerts strongly suggest potential therapeutic value in oncology, infectious diseases, and neuroprotection. This guide will, therefore, construct a hypothetical but scientifically grounded pathway for its preclinical validation.

Comparative Analysis: Positioning 2-(Methylamino)quinolin-8-ol in the Therapeutic Landscape

To contextualize the potential of 2-(Methylamino)quinolin-8-ol, we compare it with two well-characterized quinoline derivatives: Nitroxoline, an antimicrobial agent, and Clioquinol, which has been investigated for neurodegenerative diseases.

Feature2-(Methylamino)quinolin-8-ol (Hypothesized) Nitroxoline (5-nitro-8-hydroxyquinoline) Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)
Core Structure 8-Hydroxyquinoline8-Hydroxyquinoline8-Hydroxyquinoline
Key Substituents 2-methylamino5-nitro5-chloro, 7-iodo
Primary Mechanism Metal ion chelation, potential enzyme inhibitionMetal ion chelation, disruption of bacterial metabolic processes.[7]Metal ion chelation, modulation of metal homeostasis
Established Therapeutic Area Potential in oncology, infectious disease, neuroprotectionUrinary tract infections.[7]Previously used as an antimicrobial; investigated for Alzheimer's and Parkinson's disease
In Vivo Activity To be determinedEffective in reducing bacterial load in animal models of infection.[7]Shown to reduce amyloid-beta plaques in transgenic mouse models of Alzheimer's disease
Potential Advantages The methylamino group may improve cell permeability and target engagement compared to analogues.Established clinical use and safety profile for specific indications.[7]Brain-penetrant with demonstrated effects on neuropathological hallmarks.
Potential Liabilities Unknown toxicity profile and metabolic stability.Potential for resistance development.[7]Reports of neurotoxicity with long-term, high-dose use.

Proposed In Vivo Validation Workflow

This section outlines a phased approach to the in vivo evaluation of 2-(Methylamino)quinolin-8-ol. The workflow is designed to first establish safety and then systematically assess efficacy in relevant disease models.

G cluster_0 Phase 1: Preclinical Safety & Pharmacokinetics cluster_1 Phase 2: Efficacy Evaluation in Disease Models cluster_2 Phase 3: Advanced Preclinical Studies A Acute Toxicity Study (e.g., in mice, rats) B Pharmacokinetic (PK) Profiling (Single Dose, IV & PO) A->B Determine MTD C Metabolite Identification B->C Analyze plasma/tissue samples D Anticancer Model (e.g., Xenograft in nude mice) C->D Select relevant models based on in vitro data E Antimicrobial Model (e.g., Thigh infection model in mice) C->E F Neuroprotection Model (e.g., MPTP-induced Parkinson's model) C->F G Chronic Toxicity Study (e.g., 28-day repeat dose) D->G If efficacy is observed E->G F->G H Pharmacodynamic (PD) Studies (Target engagement biomarkers) G->H I Dose-Response & Efficacy Optimization H->I

Caption: Proposed in vivo validation workflow for 2-(Methylamino)quinolin-8-ol.

Detailed Experimental Protocols

Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

Objective: To determine the short-term toxicity profile and the maximum tolerated dose (MTD) of 2-(Methylamino)quinolin-8-ol in rodents.

Methodology:

  • Animal Model: Healthy, 8-week-old C57BL/6 mice (n=5 per group, mixed-sex).

  • Compound Formulation: Prepare a stock solution of 2-(Methylamino)quinolin-8-ol in a suitable vehicle (e.g., DMSO), then dilute with saline or corn oil for administration. The final DMSO concentration should be below 5%.

  • Dose Escalation: Administer single intraperitoneal (IP) or oral (PO) doses of the compound in escalating concentrations (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group.

  • Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) continuously for the first 4 hours and then daily for 14 days. Record body weight daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10% loss in body weight.

  • Histopathology: At the end of the study, perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.

Causality Explanation: This initial study is critical for establishing a safe dose range for subsequent efficacy studies. The use of both IP and PO routes provides preliminary information on potential bioavailability issues.

Protocol 2: Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of 2-(Methylamino)quinolin-8-ol.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3 per group) with jugular vein cannulation.

  • Administration:

    • Intravenous (IV) group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • Oral (PO) group: Administer a single oral gavage dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 2-(Methylamino)quinolin-8-ol in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Causality Explanation: Understanding the PK profile is essential for designing rational dosing schedules in efficacy studies. Poor bioavailability or rapid clearance may necessitate formulation changes or alternative dosing strategies.

Protocol 3: In Vivo Efficacy in a Xenograft Cancer Model

Objective: To evaluate the antitumor activity of 2-(Methylamino)quinolin-8-ol in a human tumor xenograft model. This model is chosen based on the known antiproliferative activity of many quinoline derivatives.[6][8]

Methodology:

  • Cell Line and Animal Model: Use a human cancer cell line (e.g., HCT116 colorectal carcinoma) that shows sensitivity to the compound in vitro. Implant 1x10^6 cells subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth: Allow tumors to reach a palpable size (approx. 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control

    • 2-(Methylamino)quinolin-8-ol (e.g., at two different doses below the MTD, administered daily via PO or IP)

    • Positive control (a standard-of-care chemotherapy agent for the chosen cell line).

  • Monitoring: Measure tumor volume with calipers twice weekly. Monitor body weight as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 1500 mm³). Euthanize animals and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Potential Mechanisms of Action and Signaling Pathways

The biological activity of 2-(Methylamino)quinolin-8-ol is likely mediated by its 8-hydroxyquinoline core, which acts as a potent chelator of transition metal ions. This can impact multiple cellular pathways.

G cluster_0 Metal Ion Chelation cluster_1 Downstream Effects cluster_2 Therapeutic Outcomes compound 2-(Methylamino)quinolin-8-ol metal_ions Fe²⁺, Cu²⁺, Zn²⁺ compound->metal_ions Binds to ros Modulation of Reactive Oxygen Species (ROS) metal_ions->ros metalloenzymes Inhibition of Metalloenzymes (e.g., MMPs, HDACs) metal_ions->metalloenzymes transcription Altered Transcription Factor Activity (e.g., NF-κB, HIF-1α) metal_ions->transcription neuroprotection Reduced Oxidative Stress (Neuroprotection) ros->neuroprotection apoptosis Apoptosis / Cell Cycle Arrest (Anticancer) metalloenzymes->apoptosis bacterial_death Bacterial Enzyme Disruption (Antimicrobial) metalloenzymes->bacterial_death transcription->apoptosis

Caption: Hypothesized mechanism of action for 2-(Methylamino)quinolin-8-ol.

Conclusion and Future Directions

2-(Methylamino)quinolin-8-ol represents a promising, yet underexplored, chemical entity within the therapeutically rich class of quinoline derivatives. Its structure suggests a multimodal mechanism of action centered on metal ion chelation, with potential applications in oncology, infectious disease, and neurodegeneration. The in vivo validation framework presented in this guide provides a systematic and rigorous pathway for elucidating its true therapeutic potential.

Successful execution of these studies will not only define the efficacy and safety profile of 2-(Methylamino)quinolin-8-ol but also provide critical insights for the rational design of next-generation quinoline-based therapeutics. The journey from a promising chemical structure to a clinically viable drug is arduous, but with a logical and comprehensive preclinical evaluation plan, the therapeutic promise of novel compounds like 2-(Methylamino)quinolin-8-ol can be thoroughly investigated.

References

  • EvitaChem. 2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol.
  • Benchchem. Quinolin-8-ylmethanesulfonamide Derivatives: A Technical Guide to their Therapeutic Potential.
  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • MDPI. In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production.
  • MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
  • ResearchGate. Biological Activities of Quinoline Derivatives.
  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
  • Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design.
  • ResearchGate. Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III).
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
  • NIH. Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation.
  • Chemchart. 2-(methylamino)quinolin-8-ol (70125-17-6).
  • ResearchGate. Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols.
  • MDPI. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.
  • MDPI. 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol.
  • PubMed. Investigating biological activity spectrum for novel quinoline analogues.
  • PubMed. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
  • NIH. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases.
  • PubMed. Therapeutic significance of quinolines: a patent review (2013-2015).
  • ResearchGate. Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity.

Sources

Confirming Target Engagement of 2-(Methylamino)quinolin-8-ol: A Comparative Guide to Biophysical and Cellular Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, unequivocally demonstrating that a compound binds to its intended molecular target within a physiologically relevant context is a cornerstone of a successful research program. This guide provides a comprehensive comparison of leading methodologies for confirming the target engagement of 2-(Methylamino)quinolin-8-ol, a quinoline derivative with potential therapeutic applications. As a Senior Application Scientist, this document is designed to provide not only the "how" but also the critical "why" behind experimental choices, ensuring a robust and self-validating approach to target validation.

The chemical structure of 2-(Methylamino)quinolin-8-ol, featuring a metal-chelating 8-hydroxyquinoline core and a substituted quinoline ring, suggests several potential target classes, including metalloenzymes and protein kinases.[1][2] This guide will therefore use a hypothetical scenario where a researcher aims to confirm the engagement of this compound with a putative zinc-dependent metalloenzyme or a specific protein kinase.

Section 1: The First Line of Evidence: In-Cell Target Engagement with Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in a native cellular environment without the need for compound labeling.[3][4] The principle is based on the ligand-induced thermal stabilization of the target protein. Binding of 2-(Methylamino)quinolin-8-ol to its target protein is expected to increase the protein's resistance to heat-induced unfolding and aggregation.[5][6]

Causality Behind the Choice:

Starting with CETSA provides a direct readout of target interaction within the complexity of the cell, accounting for factors like cell permeability and intracellular concentrations.[2][7] A positive CETSA result provides strong evidence that the compound reaches and binds its target in a living system.

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Fractionation cluster_detection Protein Detection cell_culture 1. Culture cells to appropriate confluency compound_treatment 2. Treat cells with 2-(Methylamino)quinolin-8-ol or vehicle (DMSO) cell_culture->compound_treatment aliquot 3. Aliquot cell suspensions compound_treatment->aliquot heat_challenge 4. Heat aliquots at a range of temperatures aliquot->heat_challenge lysis 5. Lyse cells (e.g., freeze-thaw) heat_challenge->lysis centrifugation 6. Centrifuge to separate soluble and aggregated proteins lysis->centrifugation collect_supernatant 7. Collect supernatant (soluble fraction) centrifugation->collect_supernatant western_blot 8. Analyze by Western Blot or other detection method collect_supernatant->western_blot ITC_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prepare_protein 1. Purify target protein degas 3. Degas both solutions prepare_protein->degas prepare_compound 2. Prepare 2-(Methylamino)quinolin-8-ol solution in matched buffer prepare_compound->degas load_protein 4. Load protein into sample cell degas->load_protein load_compound 5. Load compound into injection syringe degas->load_compound titrate 6. Perform sequential injections of compound into protein load_protein->titrate load_compound->titrate measure_heat 7. Measure heat change after each injection titrate->measure_heat plot_data 8. Plot heat change vs. molar ratio measure_heat->plot_data fit_model 9. Fit data to a binding model to determine K_D, n, ΔH, ΔS plot_data->fit_model

Caption: ITC Experimental Workflow Diagram.

Detailed Protocol: ITC
  • Sample Preparation:

    • Express and purify the target protein to >95% purity.

    • Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Prepare a concentrated stock solution of 2-(Methylamino)quinolin-8-ol in the same final dialysis buffer.

    • Thoroughly degas both the protein and compound solutions immediately before the experiment.

  • ITC Experiment:

    • Load the purified protein into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, followed by a series of injections (e.g., 20-30 injections of 1.5-2 µL) of the compound into the protein solution while stirring.

    • The heat change upon each injection is measured relative to a reference cell containing buffer.

  • Data Analysis:

    • The raw data (power vs. time) is integrated to obtain the heat change per injection.

    • The integrated heat data is plotted against the molar ratio of the compound to the protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTlnKA = ΔH - TΔS (where KA = 1/KD). [8]

Comparative Data Table:
ParameterValueInterpretation
KD (nM)50High-affinity interaction.
Stoichiometry (n)1.1Indicates a 1:1 binding ratio of the compound to the protein.
ΔH (kcal/mol)-8.5Favorable enthalpic contribution, suggesting hydrogen bonding and/or van der Waals interactions.
-TΔS (kcal/mol)-2.1Favorable entropic contribution, possibly due to the release of water molecules from the binding interface.

Section 3: Elucidating Binding Kinetics with Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensing technique that provides detailed kinetic information about the interaction between a ligand and an analyte. [9][10]In this context, the purified target protein is typically immobilized on a sensor chip, and 2-(Methylamino)quinolin-8-ol is flowed over the surface.

Causality Behind the Choice:

While ITC provides thermodynamic data, SPR offers kinetic insights by measuring the association rate constant (kon) and the dissociation rate constant (koff). [11]This information is invaluable for understanding the residence time of the compound on its target, a parameter that is increasingly recognized as a key determinant of in vivo efficacy. [11]

Experimental Workflow: SPR

SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding_assay Binding Assay cluster_analysis Data Analysis activate_chip 1. Activate sensor chip surface immobilize_protein 2. Covalently immobilize purified target protein activate_chip->immobilize_protein deactivate_chip 3. Deactivate remaining active groups immobilize_protein->deactivate_chip inject_compound 4. Inject varying concentrations of 2-(Methylamino)quinolin-8-ol (analyte) deactivate_chip->inject_compound measure_response 5. Monitor binding response (RU) in real-time inject_compound->measure_response generate_sensorgram 6. Generate sensorgrams (association and dissociation phases) measure_response->generate_sensorgram fit_model 7. Fit data to a kinetic model to determine k_on, k_off, and K_D generate_sensorgram->fit_model

Caption: SPR Experimental Workflow Diagram.

Detailed Protocol: SPR
  • Protein Immobilization:

    • Activate the surface of a sensor chip (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein over the activated surface to allow for covalent immobilization via amine coupling.

    • Inject ethanolamine to deactivate any remaining active esters on the surface.

  • Kinetic Analysis:

    • Flow a running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline.

    • Inject a series of increasing concentrations of 2-(Methylamino)quinolin-8-ol over the immobilized protein surface, followed by a dissociation phase where only the running buffer is flowed.

    • Regenerate the sensor surface between each compound injection cycle using a suitable regeneration solution (e.g., a low pH buffer or a high salt solution) if the interaction is reversible. Troubleshooting may be required to find optimal regeneration conditions. [12][13][14]

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association and dissociation phases of the sensorgrams are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding model) to determine the kon and koff values. The equilibrium dissociation constant (KD) is calculated as koff/kon.

Comparative Data Table:
ParameterValueInterpretation
kon (M-1s-1)1.5 x 105Moderately fast association rate.
koff (s-1)7.5 x 10-4Slow dissociation rate, indicating a long residence time on the target.
KD (nM)5High-affinity interaction, consistent with ITC data.

Conclusion: A Triad of Evidence for Confident Target Engagement

Confirming the target engagement of a novel compound like 2-(Methylamino)quinolin-8-ol requires a multi-faceted approach. By employing a strategic combination of CETSA, ITC, and SPR, researchers can build a compelling and self-validating case for on-target activity.

  • CETSA provides the initial, crucial evidence of target binding in a physiological cellular environment.

  • ITC delivers a comprehensive thermodynamic profile, quantifying the binding affinity and elucidating the energetic drivers of the interaction.

  • SPR complements this with detailed kinetic information, revealing the rates of association and dissociation, and thus, the compound's residence time on the target.

Together, these methods provide a powerful triad of evidence, enabling confident decision-making in the progression of 2-(Methylamino)quinolin-8-ol through the drug discovery pipeline.

References

  • Resource Center. (n.d.). Surface Plasmon Resonance (SPR) Troubleshooting Guide. Retrieved from [Link]

  • Bitesize Bio. (2025, May 20). Surface Plasmon Resonance Troubleshooting - SPR Assay Advice. Retrieved from [Link]

  • Velazquez-Campoy, A., & Freire, E. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods in Enzymology, 309, 199-223.
  • MDPI. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]

  • Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Molecules and Cells, 38(7), 575–585.
  • Pelago Bioscience. (n.d.). Case Story: CETSA® in Translational Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]

  • Singh, S., Narale, D. D., & Selvam, C. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 701-714.
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Kubota, K., Funabashi, M., & Ogura, Y. (2018). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1866(12), 1259-1266.
  • Pelago Bioscience. (n.d.). Case Story: CETSA for High Throughput Screening. Retrieved from [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
  • SPR-Pages. (2022, July 18). Troubleshooting. Retrieved from [Link]

  • Martorana, A., La Monica, G., & Lauria, A. (2020).
  • Sanna, M., et al. (2022).
  • ResearchGate. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Retrieved from [Link]

  • ResearchGate. (2015). Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. Retrieved from [Link]

  • Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from [Link]

  • YouTube. (2021, May 8). Isothermal Titration Calorimetry | ITC | Biochemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Retrieved from [Link]

  • Singh, V. K., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 3836-3864.
  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry. Current Protocols in Protein Science, Chapter 20, Unit 20.5.
  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]

  • American Chemical Society Publications. (2018, June 21). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Retrieved from [Link]

  • PubMed. (2011). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Retrieved from [Link]

  • PubMed. (2003). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Retrieved from [Link]

  • YouTube. (2023, February 9). Target Engagement in Adherent Cells Quantification | Protocol Preview. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Frontiers. (2022, May 9). Isothermal Titration Calorimetry in Biocatalysis. Retrieved from [Link]

  • Biocompare. (2018, March 1). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Retrieved from [Link]

  • MDPI. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Retrieved from [Link]

  • National Institutes of Health. (2018, March 1). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Retrieved from [Link]

  • Malvern Panalytical. (2020, May 28). Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles. Retrieved from [Link]

  • ResearchGate. (2008). High-Throughput Kinase Assay Based on Surface Plasmon Resonance. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Springer Nature Experiments. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Retrieved from [Link]

  • Semantic Scholar. (n.d.). of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications. Retrieved from [Link]

  • BIAcore. (n.d.). Surface plasmon resonance. Retrieved from [Link]

  • Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Inter-Batch Reproducibility Assessment of 2-(Methylamino)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reproducibility in Preclinical Research

In the landscape of drug development, the journey from a promising preclinical candidate to a clinically approved therapeutic is fraught with challenges. A significant contributor to the high attrition rates, often termed the "valley of death," is the lack of reproducibility in preclinical research.[1][2] The reliability of a drug discovery campaign is fundamentally built upon the consistency of the chemical matter used. For researchers, scientists, and drug development professionals, ensuring the inter-batch reproducibility of synthesized compounds is not merely a matter of good practice; it is a cornerstone of scientific validity and a prerequisite for generating reliable biological data.[3][4][5]

This guide provides an in-depth technical framework for assessing the inter-batch reproducibility of a key heterocyclic building block, 2-(Methylamino)quinolin-8-ol. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, establishing a self-validating system for synthesis and analysis. Our objective is to empower researchers to produce and validate this compound with a high degree of confidence, ensuring that variations in biological or pharmacological data stem from the experiment itself, not from inconsistencies in the starting material.

Part 1: Synthesis of 2-(Methylamino)quinolin-8-ol

The synthesis of N-substituted quinolin-8-ol derivatives is a well-established area of medicinal chemistry. The following protocol is a representative method adapted from known procedures, designed for robustness and scalability.[6] The key to reproducibility lies in meticulous control over critical process parameters.

Synthetic Scheme

A common route involves the nucleophilic aromatic substitution of a suitable precursor, such as 8-chloro-2-methylquinoline, with methylamine.

Detailed Experimental Protocol

Materials and Reagents:

  • 8-chloro-2-methylquinoline (1.0 eq)

  • Methylamine (40% solution in water, 5.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Copper(I) iodide (CuI, 0.1 eq) - Catalyst

  • L-proline (0.2 eq) - Ligand

  • Potassium carbonate (K₂CO₃, 2.0 eq) - Base

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 8-chloro-2-methylquinoline (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

    • Rationale: The Ullmann condensation is a classic method for forming C-N bonds. CuI is the catalyst, and L-proline acts as a ligand to stabilize the copper catalyst and facilitate the reaction. K₂CO₃ is a necessary base to neutralize the HCl formed during the reaction.

  • Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to create a stirrable suspension. Add the 40% aqueous methylamine solution (5.0 eq).

    • Rationale: An inert atmosphere prevents oxidation of the copper catalyst. Anhydrous DMF is a polar aprotic solvent suitable for this type of reaction. A large excess of methylamine drives the reaction to completion.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • Rationale: Elevated temperature is required to overcome the activation energy of the reaction. Consistent and vigorous stirring is critical for ensuring proper mixing in a heterogeneous mixture, preventing localized overheating, and ensuring a consistent reaction rate—a key factor in batch reproducibility.[7]

  • Workup and Extraction: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Filter the mixture through a pad of Celite to remove insoluble inorganic salts. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Rationale: The aqueous workup removes the DMF solvent and inorganic byproducts. The NaHCO₃ wash ensures the removal of any acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(Methylamino)quinolin-8-ol as a solid.

    • Rationale: Purification is a critical step for reproducibility. The choice between chromatography and recrystallization depends on the impurity profile. Recrystallization, if feasible, is often more scalable and can yield highly pure material.

Part 2: A Multi-Modal Analytical Workflow for Quality Control

No single analytical technique can definitively confirm the identity, purity, and consistency of a synthesized compound. A robust, self-validating quality control system employs multiple, orthogonal techniques.[8][9] Each method provides a different piece of the puzzle, and together they create a comprehensive quality profile for each batch.

G cluster_synthesis Synthesis & Purification cluster_analysis Multi-Modal Analysis cluster_decision Decision Synthesis Chemical Synthesis (Protocol from Part 1) Purification Purification (Chromatography/Recrystallization) Synthesis->Purification HPLC HPLC Analysis (Purity & Impurity Profile) Purification->HPLC Sample from Batch NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR Sample from Batch MS Mass Spectrometry (Molecular Weight) Purification->MS Sample from Batch MP Melting Point (Purity Indicator) Purification->MP Sample from Batch Decision Data Concordant? HPLC->Decision NMR->Decision MS->Decision MP->Decision Pass Batch PASS Decision->Pass Yes Fail Batch FAIL (Troubleshoot) Decision->Fail No

Sources

A Senior Application Scientist's Guide to the Spectroscopic Signatures of 2-(Methylamino)quinolin-8-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic properties of 2-(Methylamino)quinolin-8-ol and its structural analogs. As derivatives of the versatile 8-hydroxyquinoline (8-HQ) scaffold, these compounds are of significant interest to researchers in medicinal chemistry, materials science, and analytical chemistry. The inherent chelating and photophysical properties of the 8-HQ core make its derivatives prime candidates for development as therapeutic agents, fluorescent probes, and organic light-emitting diode (OLED) materials.[1][2]

Understanding the distinct spectroscopic fingerprints imparted by substitutions on the quinoline ring is paramount for unambiguous characterization, quality control, and the rational design of new molecules with tailored functions. This document moves beyond a simple data repository, explaining the causal relationships between molecular structure and spectroscopic output. We will dissect the UV-Visible, Fluorescence, NMR, and IR spectra, providing the foundational knowledge required to interpret and predict the behavior of this important class of heterocyclic compounds.

The Molecular Framework: Structural Comparison

The key to a comparative analysis lies in understanding the subtle yet impactful structural differences between the parent scaffold and its derivatives. 2-(Methylamino)quinolin-8-ol introduces an electron-donating methylamino group at the C2 position of the 8-hydroxyquinoline core. This substitution significantly alters the electronic distribution within the molecule compared to the unsubstituted 8-HQ and its 2-amino analog.

G cluster_0 Core Structures for Comparison A 8-Hydroxyquinoline (Parent) A_img A_img B 2-Aminoquinolin-8-ol B_img B_img C 2-(Methylamino)quinolin-8-ol (Target) C_img C_img

Caption: Key structural analogs for spectroscopic comparison.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For quinoline derivatives, the characteristic absorption bands arise from π→π* and n→π* transitions within the aromatic system.[3] The position and intensity of these bands are highly sensitive to substitutions.

Expert Insights: The "Why" Behind the Shifts

The introduction of an amino or methylamino group at the C2 position acts as a powerful auxochrome, a group that extends the conjugated system. This is due to the lone pair of electrons on the nitrogen atom participating in resonance with the quinoline ring. This increased conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the primary absorption bands compared to the parent 8-hydroxyquinoline. The additional methyl group in our target compound provides a weak inductive electron-donating effect, which may cause a further, albeit smaller, red shift compared to the 2-amino analog.

Comparative UV-Vis Data
CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
8-HydroxyquinolineMethanol~242, ~308Data varies[3][4]
8-HydroxyquinolineChloroform~245, ~315Data varies[3][4]
8-HydroxyquinolineDMSO~248, ~318Data varies[3]
2-Aminoquinoline DerivativeDichloromethane~425Data varies[1]
8-HQ Schiff Base (L3)Dichloromethane301, 374 (sh), 50449769, (sh), 3102[5][6]

Note: Direct experimental data for 2-(Methylamino)quinolin-8-ol is not widely published. The data presented is based on the parent compound and structurally similar derivatives to provide a predictive framework.

Protocol: UV-Visible Absorption Spectroscopy

This protocol ensures reproducible and accurate measurements adhering to the Beer-Lambert law.

  • Sample Preparation:

    • Prepare a 1 mM stock solution of the quinoline derivative in a UV-grade solvent (e.g., ethanol, DMSO, or dichloromethane).[1]

    • From the stock, create a dilute solution (typically 1-10 µM) to ensure the maximum absorbance falls between 0.1 and 1.0.[1]

  • Instrumentation & Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample path to record a baseline correction.[7]

    • Replace the solvent in the sample cuvette with the prepared sample solution.

    • Scan the appropriate wavelength range (e.g., 200-600 nm) to acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).[7]

    • If the path length and concentration are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

The 8-hydroxyquinoline scaffold is renowned for its fluorescent properties, which are often modulated by substitution, solvent environment, and chelation with metal ions.[2][8]

Expert Insights: Structure's Influence on Emission

The electron-donating amino group at C2 enhances the intramolecular charge transfer (ICT) character of the molecule upon excitation.[9] This typically leads to a large Stokes shift (separation between absorption and emission maxima) and sensitivity to solvent polarity (solvatochromism). In polar solvents, the excited state is stabilized, often resulting in a red-shifted emission compared to non-polar solvents.[10] The fluorescence quantum yield (Φf), a measure of emission efficiency, is also highly dependent on the molecular structure and environment.

Comparative Fluorescence Data
CompoundSolventλex (nm)λem (nm)Quantum Yield (Φf)Reference
7-(Diethylamino)quinolone ChalconeDichloromethane425525Not specified[1]
2-N-Aminoquinazoline DerivativeVarious300-400350-450Up to 0.73[9]
TFMAQ-8Ar DerivativeVariousVariesVariesHigh in non-polar, quenched in polar[10]

Note: The fluorescence of quinoline derivatives is highly varied. The data shows representative examples of how amino-substitutions create fluorescent compounds with environment-sensitive properties.

Protocol: Fluorescence Quantum Yield Determination (Comparative Method)

This self-validating protocol uses a well-characterized standard to ensure accuracy.

G cluster_workflow Quantum Yield Measurement Workflow prep Prepare dilute solutions of sample and standard (e.g., quinine sulfate) with Abs < 0.1 abs Measure Absorbance Spectra (UV-Vis Spectrophotometer) prep->abs em Measure Fluorescence Emission Spectra (Fluorometer) Exciting at the same λ prep->em calc Calculate Quantum Yield (Φf) using the comparative formula abs->calc plot Integrate fluorescence intensity for both sample and standard em->plot plot->calc

Caption: Workflow for determining fluorescence quantum yield.

  • Sample Preparation: Prepare a series of dilute solutions of both the sample compound and a fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54) in the same solvent. The absorbance of each solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorbance spectrum for each solution.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, using the same excitation wavelength for both the sample and the standard.

  • Data Analysis: Integrate the area under the emission curve for both the sample and the standard.

  • Calculation: The quantum yield of the sample (Φₓ) is calculated using the following equation:[1][11]

    Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

    • Subscripts x and st refer to the sample and the standard, respectively.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The chemical shifts of ¹H and ¹³C nuclei are dictated by their local electronic environment.

Expert Insights: Decoding the NMR Spectrum

In the ¹H NMR spectrum of the quinoline ring, protons typically resonate in the aromatic region between 7.0 and 9.0 ppm.[12]

  • Effect of -NHCH₃ at C2: The electron-donating methylamino group will cause a significant upfield shift (to lower ppm values) for the adjacent proton at C3 and a smaller upfield shift for the proton at C4, compared to unsubstituted quinoline.

  • -CH₃ Signal: A characteristic singlet for the three methyl protons will appear in the aliphatic region, likely around 2.8-3.0 ppm.

  • -NH Signal: A broader singlet corresponding to the -NH proton will also be present. Its chemical shift can be variable and concentration-dependent due to hydrogen bonding.

  • -OH Signal: The phenolic -OH proton at C8 will appear as a broad singlet, often at a higher chemical shift (>9 ppm).

In the ¹³C NMR spectrum, the C2 carbon directly attached to the nitrogen will experience a significant downfield shift. Other carbons in the pyridine ring will also be affected by the substitution.

Comparative ¹H NMR Chemical Shift Data (Predicted, in CDCl₃)
Proton PositionQuinoline (δ, ppm)2-Chloroquinoline (δ, ppm)Predicted 2-(Methylamino)quinolin-8-ol (δ, ppm)
H-2 8.89--
H-3 7.417.35~6.5 - 6.8 (significant upfield shift)
H-4 8.128.03~7.8 - 8.0
H-5 7.757.80~7.2 - 7.4
H-6 7.527.60~7.0 - 7.2
H-7 7.657.75~6.8 - 7.0
-CH₃ --~2.9 (singlet)

Note: This table provides a comparison with quinoline and 2-chloroquinoline to illustrate the influence of substituents on chemical shifts.[12] The values for the target compound are predictive.

Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[12]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Set appropriate parameters, including spectral width, a 90° pulse angle, and a relaxation delay of 1-2 seconds.[7]

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[7]

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.[12]

  • Advanced Analysis (if needed):

    • If signals in the ¹H spectrum are overlapped, acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks and aid in assignments.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.

Expert Insights: Identifying Key Vibrational Bands

The IR spectrum provides a quick and effective way to confirm the presence of key functional groups.

  • O-H Stretch: A broad absorption band between 3200-3500 cm⁻¹ is characteristic of the phenolic hydroxyl group.

  • N-H Stretch: A sharper, medium-intensity band around 3300-3400 cm⁻¹ corresponds to the secondary amine.

  • C-H Stretches: Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

  • C=C and C=N Stretches: The quinoline ring vibrations give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region.[5][6][14]

  • C-O Stretch: The phenolic C-O stretching vibration is typically observed in the 1100-1250 cm⁻¹ range.[5][6]

Comparative IR Data (Key Frequencies in cm⁻¹)
Functional Group8-Hydroxyquinoline8-HQ Schiff BasePredicted 2-(Methylamino)quinolin-8-olReference
O-H Stretch ~3400 (broad)-~3300-3500 (broad)[15]
N-H Stretch --~3350 (sharp)-
Aromatic C-H ~30503056~3050[5][6]
Aliphatic C-H -2954~2950[5][6]
C=N / C=C Ring ~15801594~1590-1620[5][6][15]
C-O Stretch ~12801112~1200-1250[5][6]
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric H₂O and CO₂.[7]

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact using the pressure arm.

  • Spectrum Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[7] Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Conclusion

The spectroscopic analysis of 2-(Methylamino)quinolin-8-ol, when compared with its parent 8-hydroxyquinoline and other analogs, reveals a clear and predictable set of structure-property relationships. The introduction of the methylamino group at the C2 position serves as a powerful modulator of the compound's electronic and, consequently, its spectroscopic properties. Key takeaways include:

  • UV-Vis & Fluorescence: A distinct bathochromic (red) shift in both absorption and emission spectra due to the extended conjugation from the electron-donating substituent. This highlights its potential as a tunable fluorophore.

  • NMR: Predictable upfield shifts for protons adjacent to the C2 position and the appearance of new, characteristic signals for the methyl and amine protons, allowing for definitive structural confirmation.

  • IR: The presence of distinct N-H stretching bands in addition to the O-H and aromatic vibrations confirms the successful incorporation of the amino group.

This guide provides the necessary framework and validated protocols for researchers to confidently identify, characterize, and further develop novel quinoline-based compounds for a wide array of scientific applications.

References

  • EvitaChem. 2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol.
  • BenchChem. A Comparative Spectroscopic Guide to Quinoline and Isoquinoline.
  • BenchChem.
  • ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. [Link]

  • Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
  • BenchChem.
  • Open Journal of Applied Sciences. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. [Link]

  • ResearchGate. UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. [Link]

  • National Institutes of Health (NIH). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. [Link]

  • BenchChem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • BenchChem. 2-Aminoquinoline: A Technical Guide for Researchers.
  • ACS Publications. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. [Link]

  • PubMed. Synthesis and Structure-Photophysics Evaluation of 2-N-Amino-quinazolines: Small Molecule Fluorophores for Solution and Solid State. [Link]

  • ResearchGate. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

Sources

Evaluating the Selectivity of 2-(Methylamino)quinolin-8-ol for Protein Kinase Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal starting point for designing inhibitors of various enzyme classes, particularly protein kinases.[3][4] The compound of interest, 2-(Methylamino)quinolin-8-ol, incorporates the 8-hydroxyquinoline moiety, known for its metal-chelating properties, and a 2-methylamino group, which can be tailored to interact with specific residues in an ATP-binding pocket.[5][6]

While the potential for potent kinase inhibition is high, the true value of any new chemical entity lies in its selectivity. The human kinome consists of over 500 members, many of which share significant structural homology within the ATP-binding site.[7] A lack of selectivity can lead to off-target effects, resulting in cellular toxicity and undesirable side effects in a clinical setting.[8] Therefore, a rigorous and multi-faceted evaluation of a compound's selectivity profile across the kinome is not just a characterization step but a critical determinant of its therapeutic potential.

This guide provides a comprehensive framework for evaluating the selectivity of a novel compound, using 2-(Methylamino)quinolin-8-ol as our central example. We will explore the rationale behind a tiered experimental approach, from broad biochemical profiling to targeted cell-based validation, and compare its hypothetical performance against established quinoline-based kinase inhibitors. This document is intended for researchers in drug discovery and chemical biology, offering both the "how" and the "why" behind robust selectivity profiling.

The Strategic Imperative: A Tiered Approach to Selectivity Profiling

A successful selectivity assessment is not a single experiment but a logical progression of assays designed to build a comprehensive understanding of a compound's behavior. This tiered approach allows for efficient resource allocation, starting with broad, cost-effective screens and moving towards more complex, physiologically relevant models for the most promising candidates.

Our evaluation strategy is built on two pillars:

  • Biochemical Profiling: Direct measurement of a compound's ability to inhibit the catalytic activity of a large panel of isolated, recombinant kinases. This provides a raw measure of potency (e.g., IC50) and a broad view of the kinome landscape.[9]

  • Cell-Based Target Engagement and Pathway Analysis: Confirmation that the compound can enter live cells, bind to its intended target(s) in a complex cellular environment, and elicit the desired downstream biological effect.[10][11] This step is crucial for validating biochemical hits and understanding cellular potency.[12]

G cluster_0 Tier 1: Broad Biochemical Screening cluster_1 Tier 2: In-Cell Validation cluster_2 Data Analysis & Decision Making biochem_screen Large-Panel Kinase Screen (e.g., 300+ Kinases) Single High Concentration (e.g., 1µM) ic50_determination IC50 Determination for Active Hits (>70% Inhibition) biochem_screen->ic50_determination Identifies initial hits target_engagement Cellular Target Engagement Assay (e.g., NanoBRET) Confirms target binding in cells ic50_determination->target_engagement Prioritized Hits pathway_assay Phospho-Substrate Assay (e.g., Western Blot / ELISA) Measures functional pathway inhibition target_engagement->pathway_assay Validates on-target activity selectivity_analysis Selectivity Profile Analysis (Gini Score, Selectivity Score) Compare to known inhibitors pathway_assay->selectivity_analysis decision Advance to Lead Optimization? selectivity_analysis->decision

Figure 1. Tiered workflow for kinase inhibitor selectivity profiling.

Comparative Selectivity Data (Hypothetical)

To contextualize the performance of 2-(Methylamino)quinolin-8-ol, we present hypothetical data alongside two well-characterized, quinoline-based kinase inhibitors: Bosutinib (a dual Src/Abl inhibitor) and Lenvatinib (a multi-kinase inhibitor targeting VEGFR, FGFR, and others).[3][4] The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) from a biochemical assay.

Kinase Target2-(Methylamino)quinolin-8-ol (IC50, nM)Bosutinib (IC50, nM)Lenvatinib (IC50, nM)Kinase Family
Primary Target(s)
Aurora Kinase A (AURKA)15 >10,00022Serine/Threonine
Aurora Kinase B (AURKB)25 >10,00038Serine/Threonine
Key Off-Targets
SRC8501.2>10,000Tyrosine
ABL1>10,00023>10,000Tyrosine
VEGFR2 (KDR)1,2001504Tyrosine
FGFR12,500>10,00032Tyrosine
EGFR>10,000110>10,000Tyrosine
PI3Kα>10,000>10,000>10,000Lipid Kinase
CDK29804802,100Serine/Threonine

Interpretation of Results:

  • 2-(Methylamino)quinolin-8-ol: The hypothetical data suggests this compound is a potent and selective inhibitor of Aurora kinases A and B. It shows significantly weaker activity (>50-fold) against other kinases like SRC, VEGFR2, and CDK2, and is inactive against ABL1, EGFR, and PI3Kα. This profile suggests a potentially favorable therapeutic window with fewer off-target effects compared to broader-spectrum inhibitors.

  • Bosutinib: As expected, Bosutinib is highly potent against its primary targets, SRC and ABL1. It demonstrates moderate activity against EGFR and VEGFR2, highlighting its known cross-reactivity.

  • Lenvatinib: This compound exhibits a multi-targeted profile, with high potency against VEGFR2 and FGFR1, as well as the Aurora kinases. This broader activity is characteristic of its clinical application, where hitting multiple signaling pathways is therapeutically beneficial.[4]

This comparative analysis is crucial. It positions the selectivity of our novel compound within the context of existing drugs, allowing for an informed decision on its potential advantages and liabilities.[8][13]

Experimental Protocols: The Foundation of Trustworthy Data

The integrity of any selectivity guide rests on the robustness of its experimental methods. Below are detailed, step-by-step protocols for key assays in our tiered workflow.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. It is a widely used, non-radioactive method suitable for high-throughput screening.[14]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted into ATP, which is then used by luciferase to generate a luminescent signal proportional to the initial kinase activity.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-(Methylamino)quinolin-8-ol in 100% DMSO.

    • Perform serial dilutions in DMSO to create a 10-point concentration curve (e.g., from 100 µM to 5 nM in a 1:3 dilution series). This will be the 100x final concentration plate.

  • Reaction Setup (384-well plate):

    • Add 50 nL of the compound dilutions from the 100x plate to the appropriate wells of a low-volume 384-well assay plate. Include DMSO-only wells as a "high activity" control (0% inhibition) and wells with a known potent inhibitor as a "low activity" control (100% inhibition).

    • Prepare a 2x kinase/substrate solution in the appropriate kinase reaction buffer. The ATP concentration should be set at or near the Km for each specific kinase to ensure accurate IC50 determination.[8]

    • Add 2.5 µL of the 2x kinase/substrate solution to each well.

    • Add 2.5 µL of 2x ATP solution to initiate the reaction. The final reaction volume is 5 µL.

  • Kinase Reaction:

    • Seal the plate and centrifuge briefly (e.g., 1 minute at 500 x g) to mix.

    • Incubate the plate at room temperature for 60 minutes. The optimal incubation time may vary depending on the kinase and should be determined empirically to ensure the reaction is in the linear range.

  • Signal Generation (ADP-Glo™ Reagents):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase/luciferin for the light-generating reaction.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a compatible plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of a compound to a specific target protein in living cells, providing a direct confirmation of target engagement in a physiological context.[10][11]

Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the kinase's ATP pocket is added to the cells (the energy acceptor). When the tracer is bound, BRET occurs. A test compound that also binds to the ATP pocket will displace the tracer, leading to a loss of BRET signal.

G cluster_0 No Inhibitor Present cluster_1 Inhibitor Present A NanoLuc-Kinase (Donor) B Fluorescent Tracer (Acceptor) A->B C Tracer binds to kinase, BRET occurs D NanoLuc-Kinase (Donor) E Fluorescent Tracer (Displaced) D->E BRET Signal (Low) F Test Compound (e.g., 2-(Methylamino)quinolin-8-ol) F->D G Compound displaces tracer, BRET is disrupted

Figure 2. Principle of the NanoBRET™ Target Engagement Assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells (or another suitable cell line) with a plasmid encoding the target kinase (e.g., AURKA) fused to NanoLuc® luciferase.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium. Adjust the cell density to the optimized concentration (e.g., 2 x 10^5 cells/mL).

  • Assay Setup (384-well white assay plate):

    • Prepare serial dilutions of the test compound (2-(Methylamino)quinolin-8-ol) and controls in Opti-MEM.

    • Add the diluted compounds to the assay plate.

    • Prepare a 4x solution of the NanoBRET™ Tracer at the optimized concentration in Opti-MEM.

    • Add the tracer solution to the wells containing the test compound.

    • Add the cell suspension to all wells.

  • Equilibration:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to all wells.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.

    • Plot the mBU values versus the log of the inhibitor concentration and fit the data to determine the cellular IC50 value. This value represents the concentration at which the compound displaces 50% of the tracer from the target kinase in live cells.

Conclusion: From Data to Decision

By combining broad biochemical screening with targeted, physiologically relevant cell-based assays, researchers can build a robust and reliable selectivity profile.[8][10] This approach minimizes the risk of advancing compounds with unforeseen off-target liabilities and provides a solid foundation for subsequent lead optimization and preclinical development. The methodologies and principles outlined in this guide are designed to ensure that the journey from a novel chemical scaffold to a validated therapeutic lead is guided by scientific rigor and trustworthiness.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 12, 2026, from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved January 12, 2026, from [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 829–846. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved January 12, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., El-Sheref, E. M., Tawfeek, H. N., Abou-Zied, H. A., Rabea, S. M., ... & Youssif, B. G. M. (2024). Design, synthesis and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC advances, 14(44), 32057-32077. [Link]

  • Robers, M. B., Vasta, J. D., Corona, C. R., & Machleidt, T. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(9), 1141-1151. [Link]

  • Keserű, G. M., Czompa, K., Czégé, D., F-Bachiller, M., Orfi, L., Pálfy, M., ... & Kéri, G. (2016). Identification of 8-Hydroxyquinoline Derivatives Active Against Somatic V658F Mutant JAK1-Dependent Cells. Archiv der Pharmazie, 349(12), 928-936. [Link]

  • El-Sayed, M. T., El-Senduny, F. F., Badria, F. A., & El-Waseef, A. M. (2021). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC advances, 11(58), 36561-36574. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved January 12, 2026, from [Link]

  • Harris, P. A., Berger, S. B., Jeong, J. U., Nagilla, R., Bandyopadhyay, D., Campobasso, N., ... & Gough, P. J. (2017). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS medicinal chemistry letters, 8(7), 777-782. [Link]

  • Abdel-Atty, M. M., El-Sayed, M. T., & Youssif, B. G. (2019). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Bioorganic chemistry, 85, 525-540. [Link]

  • Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell‐based Profiling Data. Molecular Informatics, 37(9-10), 1800024. [Link]

  • ResearchGate. (n.d.). SAR of quinoline derivatives as VEGFR-2 Inhibitors. Retrieved January 12, 2026, from [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]

  • ResearchGate. (n.d.). SAR of quinoline derivatives with important interactions with PIM-1 kinase. Retrieved January 12, 2026, from [Link]

  • Helt, H. S., Schade, D., Gaboriaud-Kolar, N., Wünsch, B., & Hansen, F. K. (2021). 3H-Pyrazolo [4, 3-f] quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of medicinal chemistry, 64(15), 11596-11619. [Link]

  • Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics, 37(9-10), e1800024. [Link]

  • Musso, L., Dall'Angelo, S., & Zucchetti, M. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International journal of molecular sciences, 20(10), 2534. [Link]

  • Helt, H. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR SCAFFOLD FOR THE TREATMENT OF CANCER AND OTHER DISEASES. (Doctoral dissertation, University of Kansas). [Link]

  • Staszewska-Krajewska, O., Sławiński, J., & Szafrański, K. (2024). The 8-Hydroxyquinoline Derivatives of 1, 4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 25(10), 5271. [Link]

  • ResearchGate. (n.d.). Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)).... Retrieved January 12, 2026, from [Link]

  • Chen, Y. C., Lin, Y. C., Chen, Y. L., Hsieh, T. H., Chen, C. H., Chen, C. L., ... & Lin, T. S. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS medicinal chemistry letters, 4(2), 170-174. [Link]

  • Wang, Y., Zhang, Y., Zhu, L., Zhang, Y., Zhang, Y., Li, S., ... & Xu, Y. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European journal of medicinal chemistry, 187, 111956. [Link]

  • Chen, Y. C., Lin, Y. C., Chen, Y. L., Hsieh, T. H., Chen, C. H., Chen, C. L., ... & Lin, T. S. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS medicinal chemistry letters, 4(2), 170-174. [Link]

  • Fucini, R. V., Hanan, E. J., Romanowski, M. J., Elling, R. A., Lew, W., Barr, K. J., ... & Yang, W. (2008). Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors. Bioorganic & medicinal chemistry letters, 18(20), 5648-5652. [Link]

  • Al-Wahaibi, L. H., El-Sheref, E. M., Tawfeek, H. N., Abou-Zied, H. A., Rabea, S. M., Bräse, S., & Youssif, B. G. M. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances, 14(44), 32057-32077. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(Methylamino)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following disposal procedures are based on the known hazards of structurally similar quinoline derivatives, due to the absence of a specific Safety Data Sheet (SDS) for 2-(Methylamino)quinolin-8-ol. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

Hazard Profile Analysis: Understanding the Risks of Quinoline Derivatives

Quinoline and its derivatives are a class of heterocyclic aromatic compounds with diverse biological activities.[1] However, this structural motif also presents several potential hazards. Analysis of safety data for compounds such as 8-Hydroxyquinoline, 2-Amino-8-hydroxyquinoline, and quinoline itself reveals a consistent pattern of health and environmental risks that should be assumed for 2-(Methylamino)quinolin-8-ol.

Inferred Hazard Profile for 2-(Methylamino)quinolin-8-ol:

Hazard CategoryPotential EffectsRationale based on Analogous Compounds
Acute Toxicity (Oral) Toxic if swallowed.8-Hydroxyquinoline is classified as toxic if swallowed.
Skin Corrosion/Irritation Causes skin irritation.2-Amino-8-hydroxyquinoline is a known skin irritant.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.8-Hydroxyquinoline is known to cause serious eye damage.[3]
Respiratory Irritation May cause respiratory tract irritation.Inhalation of dusts from quinoline derivatives can irritate the respiratory system.[1]
Germ Cell Mutagenicity Suspected of causing genetic defects.Quinoline is suspected of being mutagenic.[4]
Carcinogenicity Potential cancer hazard.Quinoline is a suspected carcinogen.[4]
Reproductive Toxicity May damage fertility or the unborn child.8-Hydroxyquinoline is suspected of damaging fertility or the unborn child.[3]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.8-Hydroxyquinoline and 2-Methyl-8-hydroxyquinoline are very toxic to aquatic life.[5][6]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 2-(Methylamino)quinolin-8-ol for disposal, it is crucial to establish a safe working environment and utilize appropriate Personal Protective Equipment (PPE).

Essential PPE and Safety Measures:

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A lab coat or other protective clothing is mandatory to protect against accidental spills.

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5]

  • Spill Kit: Ensure an appropriate chemical spill kit is readily accessible.

Step-by-Step Disposal Protocol for 2-(Methylamino)quinolin-8-ol

The guiding principle for the disposal of 2-(Methylamino)quinolin-8-ol is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[4]

Step 1: Waste Segregation and Collection
  • Solid Waste:

    • Carefully collect any solid 2-(Methylamino)quinolin-8-ol waste, including residues and contaminated items (e.g., weighing paper, disposable spatulas), into a designated, chemically compatible, and sealable hazardous waste container.

    • Avoid generating dust during transfer.[1]

  • Liquid Waste (Solutions):

    • Collect all solutions containing 2-(Methylamino)quinolin-8-ol in a separate, sealed, and clearly labeled hazardous liquid waste container.

    • Do not mix with other incompatible waste streams. This compound is likely incompatible with strong oxidizing agents and strong acids.[7]

  • Contaminated Labware:

    • Reusable Glassware: Rinse glassware three times with a suitable solvent (e.g., ethanol or acetone). The first two rinses must be collected as hazardous liquid waste.

    • Single-Use Plastics: Any plasticware that has come into direct contact with the compound should be considered solid hazardous waste and disposed of accordingly.

Step 2: Waste Container Labeling

Proper labeling is critical for the safe management and disposal of hazardous waste. Your institution's EHS department will provide specific labeling requirements. Generally, the label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "2-(Methylamino)quinolin-8-ol"

  • The CAS Number: 70125-17-6[8]

  • An indication of the hazards (e.g., "Toxic," "Environmental Hazard")

  • The accumulation start date and the name of the principal investigator or research group.

Step 3: Storage Pending Disposal
  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure the storage area is away from general laboratory traffic and incompatible materials.

Step 4: Arranging for Final Disposal
  • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

  • The final disposal method will be determined by your EHS provider and local regulations but will likely involve high-temperature incineration at a licensed hazardous waste disposal facility.[5][7]

Emergency Procedures for Spills and Exposures

Accidents can happen, and preparedness is key to mitigating risks.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

  • Small Spills: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated solid hazardous waste container. Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills: Evacuate the immediate area and alert your institution's emergency response team and EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(Methylamino)quinolin-8-ol and associated waste.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Segregation and Collection cluster_3 Labeling and Storage cluster_4 Final Disposal A 2-(Methylamino)quinolin-8-ol Waste Generated B Is the waste solid, liquid, or contaminated labware? A->B C Solid Hazardous Waste Container B->C Solid D Liquid Hazardous Waste Container B->D Liquid E Decontaminate Reusable Labware (Collect Rinsate) B->E Contaminated Labware F Label Container as Hazardous Waste (Name, CAS, Hazards) C->F D->F E->D Collect Rinsate G Store in Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Licensed Hazardous Waste Facility (Incineration) H->I

Sources

Comprehensive Safety and Handling Guide for 2-(Methylamino)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-(Methylamino)quinolin-8-ol. As a quinoline derivative, this compound warrants careful handling due to the potential hazards associated with this class of molecules.[1] This guide is designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

Quinoline and its derivatives are recognized for their diverse biological activities, which also suggests potential toxicological effects.[1] Based on data from related compounds, the primary hazards associated with 2-(Methylamino)quinolin-8-ol are likely to include:

  • Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation or damage.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3][4][5]

  • Toxicity: Some quinoline derivatives are harmful if swallowed or in contact with skin, and some are suspected of causing cancer.[3]

A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is mandatory to create a barrier between the researcher and the hazardous substance.[7] The following table outlines the minimum PPE requirements for handling 2-(Methylamino)quinolin-8-ol.

Protection Type Specific Recommendations Rationale
Respiratory Protection A NIOSH-approved N-95 or higher-rated respirator is recommended, especially when handling the solid compound or when aerosols may be generated.[2][8] For larger scale operations, a full-face respirator with appropriate cartridges may be necessary.[2]To prevent the inhalation of airborne particles or aerosols that could cause respiratory irritation.[2][4][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene) are required.[3] Gloves should be inspected for any signs of degradation or puncture before use and changed regularly, or immediately if contamination is suspected.[2][8][9]To prevent skin contact, which can lead to irritation or absorption of the compound.[2][5]
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards are essential.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][8]To protect the eyes from splashes and airborne particles that could cause serious eye damage.[4]
Body Protection A laboratory coat is the minimum requirement.[3] For procedures with a higher risk of exposure, a chemical-resistant apron or coveralls should be worn.[3]To protect the skin from accidental spills and contamination of personal clothing.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the experiment. All handling of 2-(Methylamino)quinolin-8-ol, especially of the solid form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][10]

Preparation and Weighing
  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

  • Donning PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Weighing: If weighing the solid compound, do so on a tared weigh paper or in a suitable container within the fume hood to contain any dust.[3]

  • Labeling: Clearly label all containers with the full chemical name: "2-(Methylamino)quinolin-8-ol".[3]

Solution Preparation and Reactions
  • Solvent Handling: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Reaction Setup: All reactions should be set up within the chemical fume hood.

  • Monitoring: Regularly monitor the reaction for any unexpected changes.

The following diagram illustrates the standard workflow for safely handling 2-(Methylamino)quinolin-8-ol in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep_area Prepare Fume Hood don_ppe Don PPE prep_area->don_ppe Ensure safety first weigh Weigh Compound don_ppe->weigh Proceed to handling prepare_solution Prepare Solution weigh->prepare_solution run_reaction Run Reaction prepare_solution->run_reaction decontaminate Decontaminate Workspace run_reaction->decontaminate After experiment completion dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for Safe Handling of 2-(Methylamino)quinolin-8-ol.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Type First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3][4]
Skin Contact Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3][4][11] Seek medical attention if irritation persists.[4]
Eye Contact Immediately rinse the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4][11] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[3][11]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][11]

For spills, evacuate the area and prevent entry. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing 2-(Methylamino)quinolin-8-ol, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Container Labeling: Label waste containers with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program.[4][11] Do not dispose of this chemical down the drain or in the regular trash.[12]

The following diagram outlines the decision-making process for the proper disposal of materials contaminated with 2-(Methylamino)quinolin-8-ol.

G cluster_waste_type cluster_disposal_container start Material Contaminated with 2-(Methylamino)quinolin-8-ol liquid_waste Liquid Waste (e.g., reaction mixtures, solvents) start->liquid_waste solid_waste Solid Waste (e.g., contaminated gloves, paper towels, excess solid) start->solid_waste sharps_waste Contaminated Sharps (e.g., needles, broken glass) start->sharps_waste liquid_container Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container solid_container Labeled, Sealed Solid Waste Container solid_waste->solid_container sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container disposal_service Arrange for Pickup by EH&S or Approved Hazardous Waste Vendor liquid_container->disposal_service solid_container->disposal_service sharps_container->disposal_service

Caption: Disposal Pathway for Contaminated Materials.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-(Methylamino)quinolin-8-ol and maintain a safe and productive research environment.

References

  • Personal protective equipment for handling 4(1H)-Quinolinone, 1-methyl-2-(5Z) - Benchchem.
  • Personal protective equipment for handling 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol - EvitaChem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 2 - SAFETY DATA SHEET.
  • 2-(methylamino)-8-quinolinol | 70125-17-6 - ChemicalBook.
  • 2-Amino-8-hydroxyquinoline - Santa Cruz Biotechnology.
  • Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes - American Chemical Society.
  • 2-Amino-8-quinolinol | C9H8N2O | CID 4653788 - PubChem.
  • Personal protective equipment for preparing toxic drugs - GERPAC.
  • 2-(methylamino)quinolin-8-ol (70125-17-6) - Chemchart.
  • Safety Data Sheet: 8-Quinolinol - Carl ROTH.
  • material safety data sheet sds/msds - CDH Fine Chemical.
  • 8-HYDROXYQUINOLINE | Elemental Microanalysis.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylamino)quinolin-8-ol
Reactant of Route 2
Reactant of Route 2
2-(Methylamino)quinolin-8-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.